2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522095. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDFHYZUQCNUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954204 | |
| Record name | 2-(Thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
215.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32451-19-7 | |
| Record name | 2-(2-Thienyl)-4-thiazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32451-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thien-2-ylthiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032451197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32451-19-7 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 32451-19-7 | |
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| Record name | 2-(Thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
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| Record name | 2-thien-2-ylthiazolidine-4-carboxylic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Structural Elucidation of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid (TTCA)
This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid (TTCA). As researchers and drug development professionals, establishing an unambiguous molecular structure is the bedrock upon which all further investigation is built. This document moves beyond a simple listing of techniques, instead focusing on the strategic application of modern analytical methods. We will explore the causality behind our experimental choices, demonstrating how a multi-technique, synergistic workflow creates a self-validating system for absolute structural confirmation.
Foundational Strategy: Synthesis and Stereochemical Considerations
Before any analysis can begin, we must understand the molecule's origin. TTCA is typically synthesized via a well-established cyclocondensation reaction between L-cysteine and 2-thiophenecarboxaldehyde.[1][2][3] This reaction is efficient but immediately introduces stereochemical complexity.
The reaction creates two chiral centers: one at C4, which is retained from the (R)-cysteine starting material, and a new one at C2. This results in the potential formation of a diastereomeric mixture of (2R, 4R)-cis and (2S, 4R)-trans isomers.[1][4] The ratio of these diastereomers can be influenced by reaction conditions, particularly the solvent system.[4] Therefore, our elucidation strategy must not only confirm the core structure but also possess the capability to identify and distinguish between these potential stereoisomers.
The Analytical Workflow: A Multi-Pronged Approach
A robust structural elucidation is not a linear process but an integrated workflow where each technique provides a piece of the puzzle. The data from each step should corroborate and refine the hypothesis derived from the previous one. Our approach is designed to move from broad confirmation of molecular formula and functional groups to the fine details of atomic connectivity and spatial arrangement.
Caption: Integrated workflow for the structural elucidation of TTCA.
Mass Spectrometry: Confirming the Molecular Blueprint
Expertise & Experience: Our first analytical step is always High-Resolution Mass Spectrometry (HRMS). Its purpose is twofold: to confirm the molecular weight of the synthesized compound and, more importantly, to provide an exact mass measurement that validates the elemental composition. This is a crucial first checkpoint; if the measured mass does not correspond to the expected formula, C₈H₇NO₂S₂, all subsequent analysis is futile.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized TTCA in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Perform the analysis in both positive and negative ion modes to maximize the chance of observing the molecular ion. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ is expected.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Use a known calibration standard to ensure high mass accuracy (< 5 ppm).
Data Presentation: Expected Mass Data
| Ion | Expected Exact Mass |
| [M+H]⁺ | 214.0042 |
| [M-H]⁻ | 212.0002 |
| Molecular Formula | C₈H₇NO₂S₂ |
Trustworthiness: Beyond the molecular ion, the fragmentation pattern provides corroborating evidence for the thiazolidine core. Characteristic cleavages of the thiazolidine ring can be observed, which serve as a preliminary validation of the ring structure before proceeding to more detailed analysis.[5][6]
Infrared Spectroscopy: A Rapid Functional Group Scan
Expertise & Experience: Fourier-Transform Infrared (FTIR) Spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups. For TTCA, we are looking for the characteristic signatures of the carboxylic acid, the secondary amine within the thiazolidine ring, and the thiophene ring. This quick scan ensures the primary chemical transformations of the synthesis have occurred.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid TTCA sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Scan: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Very Broad | O-H stretch (from hydrogen-bonded COOH dimer) |
| ~3300 | Medium, Sharp | N-H stretch (superimposed on O-H band) |
| ~3100 | Weak | Aromatic C-H stretch (Thiophene) |
| 1760-1690 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| 1600-1450 | Medium-Weak | C=C stretch (Thiophene ring) |
| 1320-1210 | Medium | C-O stretch (Carboxylic acid) |
| ~700 | Strong | C-S stretch |
References for band assignments:[7][8][9][10][11]
Trustworthiness: The single most diagnostic feature is the extremely broad O-H stretch from 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer and often partially obscures the C-H stretching signals.[8][9][11] The presence of this band, coupled with a strong carbonyl (C=O) absorption around 1710 cm⁻¹, provides high confidence in the presence of the carboxylic acid moiety.
NMR Spectroscopy: The Definitive Connectivity Map
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of every atom in the TTCA structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of TTCA in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is often chosen for its ability to dissolve carboxylic acids and to slow the exchange of labile protons (NH and OH), making them observable.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using default parameter sets, optimizing as necessary.
Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
¹H NMR Data
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 12.0 - 13.0 | broad s | N/A |
| Thiophene H5' | 7.5 - 7.7 | dd | ~5.0, 1.2 |
| Thiophene H3' | 7.1 - 7.3 | dd | ~3.6, 1.2 |
| Thiophene H4' | 7.0 - 7.1 | dd | ~5.0, 3.6 |
| Thiazolidine H2 | 5.5 - 5.8 | s | N/A |
| Thiazolidine H4 | 4.0 - 4.3 | t or dd | ~7-9 |
| Thiazolidine H5b | 3.4 - 3.6 | dd | ~11, 7 |
| Thiazolidine H5a | 3.2 - 3.4 | dd | ~11, 9 |
| NH | 3.0 - 4.0 | broad s | N/A |
¹³C NMR Data
| Carbon Assignment | Expected δ (ppm) |
| COOH | 170 - 175 |
| Thiophene C2' | 140 - 145 |
| Thiophene C5' | 128 - 130 |
| Thiophene C3' | 127 - 129 |
| Thiophene C4' | 126 - 128 |
| Thiazolidine C2 | 65 - 70 |
| Thiazolidine C4 | 60 - 65 |
| Thiazolidine C5 | 30 - 35 |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. Assignments must be confirmed by 2D NMR. References for shift ranges:[4][5][12][13][14][15][16][17]
2D NMR: The Self-Validating Connectivity Web
Trustworthiness: One-dimensional spectra suggest a structure, but 2D spectra prove it. The correlations observed in 2D NMR experiments form a logical, self-validating web of connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings. We expect to see correlations between the three thiophene protons (H3'-H4'-H5') and, crucially, between the H4 and the two diastereotopic H5 protons of the thiazolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows couplings between protons and carbons that are 2-3 bonds away. The single most important correlation to observe is between the H2 proton of the thiazolidine ring and the C2' and C3' carbons of the thiophene ring. This definitively proves that the thiophene ring is attached at the C2 position of the thiazolidine.
Caption: Key 2D NMR correlations confirming the connectivity of TTCA.
X-ray Crystallography: The Final Arbiter
Expertise & Experience: While NMR provides an unparalleled view of the structure in solution, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the molecular structure in the solid state.[18] It is the gold standard for determining not only connectivity but also the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and, most importantly, the absolute stereochemistry.[19][20]
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of TTCA in a suitable solvent system (e.g., ethanol/water, acetone) is a common starting point. The goal is to obtain single, defect-free crystals of at least 0.1 mm in one dimension.[18]
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final atomic positions and thermal parameters.
Trustworthiness: A successfully refined crystal structure provides the highest possible level of structural proof. It will definitively distinguish between the cis and trans diastereomers by revealing the relative orientation of the thiophene group at C2 and the carboxylic acid group at C4. Furthermore, by referencing the known stereochemistry of the L-cysteine precursor, the absolute configuration of the entire molecule can be determined.
Conclusion: A Synthesis of Evidence
The structural elucidation of this compound is a prime example of the necessity of a multi-technique analytical approach. No single method provides the complete picture. Instead, a logical and synergistic workflow, as outlined in this guide, builds an irrefutable case for the final structure.
| Structural Feature | Primary Evidence | Corroborating Evidence |
| Molecular Formula | HRMS (Exact Mass) | ¹³C NMR (carbon count), ¹H NMR (proton integration) |
| Carboxylic Acid Group | FTIR (Broad O-H, C=O stretch), ¹³C NMR (δ ~172 ppm), ¹H NMR (δ ~12 ppm) | HMBC from H4 to COOH carbon |
| Thiazolidine Ring | ¹H NMR (Characteristic H2, H4, H5 signals), COSY (H4-H5 correlation) | MS Fragmentation Pattern |
| Thiophene Ring | ¹H NMR (3 aromatic protons with characteristic splitting), ¹³C NMR (4 aromatic carbons) | FTIR (Aromatic C-H, C=C stretches) |
| Connectivity (Thiophene-C2) | HMBC (Correlation from H2 to thiophene carbons C2' & C3') | - |
| Stereochemistry | Single-Crystal X-ray Diffraction | 2D NOESY NMR (can show through-space proximity between H2 and H4 to suggest cis/trans) |
By following this self-validating workflow, researchers can have absolute confidence in the structure of TTCA, providing a solid and reliable foundation for its application in drug discovery, materials science, and beyond.
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Kourti, M., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 27(19), 6249. Available from: [Link]
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Khathi, A., et al. (2021). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. Molecules, 26(16), 4920. Available from: [Link]
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Al-Ghorbani, M., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Scientific Reports, 13(1), 18884. Available from: [Link]
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El-Nahass, M. N., et al. (2010). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 48, 558-565. Available from: [Link]
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A Technical Guide to 2-(Thiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
This technical guide provides a comprehensive overview of 2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Synthesized from the strategic condensation of L-cysteine and thiophene-2-carboxaldehyde, this molecule integrates two pharmacologically relevant scaffolds: the thiazolidine-4-carboxylic acid core and the thiophene moiety. This document details the stereospecific synthesis, characterization methodologies, and explores the extensive therapeutic potential of this scaffold, drawing from the established biological activities of its structural analogs. We delve into its promise as a foundational structure for developing novel agents in antiviral, anticancer, and antidiabetic research, supported by mechanistic insights and detailed experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: A Scaffold of Significance
The thiazolidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse pharmacological activities.[1] Its structural similarity to proline and its presence in blockbuster drugs like the penicillin antibiotics and the antidiabetic glitazones underscore its importance.[2][3] The synthesis of 2-substituted-1,3-thiazolidine-4-carboxylic acids via the condensation of L-cysteine with various aldehydes is a robust and efficient method for generating molecular diversity.[4][5]
This guide focuses on a specific derivative, 2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid . The incorporation of a thiophene ring at the 2-position is a deliberate design choice. Thiophene is a well-known bioisostere of the phenyl ring, often introduced to modulate lipophilicity, enhance metabolic stability, and improve biological activity. The resulting molecule is a chiral compound, with the stereochemistry at the 4-position predetermined by the use of the naturally occurring L-cysteine ((R)-configuration). The condensation reaction introduces a second stereocenter at the 2-position, leading to the formation of a mixture of diastereomers ((2S,4R) and (2R,4R)).[2]
Physicochemical and Structural Properties
The fundamental properties of 2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid are critical for its application in drug design and development. These properties influence its solubility, membrane permeability, and interaction with biological targets.
| Property | Value | Source |
| IUPAC Name | (4R)-2-(thiophen-2-yl)thiazolidine-4-carboxylic acid | [6] |
| Alternate Name | (2S,4R)-2-thiophen-2-yl-1,3-thiazolidin-3-ium-4-carboxylate | [7] |
| CAS Number | 201942-94-1 ((R)-isomer) | [6] |
| Molecular Formula | C₈H₉NO₂S₂ | [7] |
| Molecular Weight | 215.29 g/mol | [6][7] |
| Canonical SMILES | C1C2=CC=CS2">C@HC(=O)[O-] | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Predicted LogP | -0.4 | [7] |
Synthesis and Characterization
The synthesis of the title compound is a classic example of heterocyclic chemistry, relying on a straightforward and high-yielding condensation reaction. The causality behind this experimental choice is the reactivity of the functional groups in the starting materials: the nucleophilic amine and thiol groups of L-cysteine and the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde.
Synthetic Workflow
The reaction proceeds through a two-step, one-pot mechanism. First, the primary amine of L-cysteine performs a nucleophilic attack on the aldehyde's carbonyl group to form a transient Schiff base (imine) intermediate. This is followed by a rapid intramolecular cyclization, where the thiol group attacks the iminium carbon, forming the stable five-membered thiazolidine ring.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
This protocol is adapted from established methodologies for the synthesis of analogous 2-aryl-thiazolidine-4-carboxylic acids.[5][8]
-
Dissolution: Dissolve L-cysteine (1.21 g, 10 mmol) in a solvent mixture of 50 mL of water and 10 mL of ethanol in a 250 mL round-bottom flask. Stir the mixture until the L-cysteine is fully dissolved.
-
Addition of Aldehyde: To the stirring solution, add thiophene-2-carboxaldehyde (1.12 g, 10 mmol) dropwise at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 10-12 hours.[5][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation & Isolation: A white or off-white precipitate will form over time. Upon completion, filter the solid product using a Büchner funnel.
-
Washing & Drying: Wash the collected solid with cold diethyl ether to remove any unreacted aldehyde. Dry the product under vacuum to yield 2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from an ethanol/water mixture.[5]
Protocol: Structural Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands. Key signals include a broad peak around 3100-2500 cm⁻¹ corresponding to the carboxylic acid O-H and zwitterionic N-H stretching, a strong absorption around 1700-1725 cm⁻¹ for the C=O of the carboxylic acid, and peaks corresponding to C-S stretching.[3][5]
-
¹H-NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H-NMR spectrum should display distinct signals for the thiophene ring protons (typically between δ 7.0-7.8 ppm), a singlet for the proton at the C2 position of the thiazolidine ring (around δ 5.6-5.8 ppm), and multiplets for the protons at the C4 and C5 positions of the thiazolidine ring.[3]
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) or Electrospray Ionization (ESI-MS) should show the molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of 215.29.
Applications in Drug Discovery and Medicinal Chemistry
The 2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid scaffold is a valuable starting point for the development of new therapeutic agents. The broad spectrum of biological activities reported for its analogs highlights its potential.
-
Antiviral Agents: Thiazolidine derivatives have been identified as potent inhibitors of influenza neuraminidase, an essential enzyme for viral replication and propagation.[1] The carboxylic acid group can mimic the sialic acid substrate, while the 2-position substituent (the thiophene ring) can be modified to enhance binding affinity within the enzyme's active site.
-
Anticancer Agents: Numerous studies have demonstrated the cytotoxic effects of thiazolidine derivatives against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer.[2][8] The mechanism often involves the induction of apoptosis and cell cycle arrest.[9]
-
Antidiabetic Agents: Thiazolidine-4-carboxylic acid derivatives have shown promise as inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.[10] Inhibition of these enzymes can help control postprandial hyperglycemia, a critical factor in managing type 2 diabetes.
-
Antimicrobial and Antifungal Agents: The thiazolidine nucleus is a common feature in compounds with antibacterial and antifungal properties.[1][4]
-
Neuroprotective Agents: Recent research has explored the potential of these derivatives in mitigating neuroinflammation and neurodegeneration, suggesting applications in treating conditions associated with oxidative stress.[11]
Mechanistic Insight: A Potential Neuraminidase Inhibitor
To illustrate the therapeutic potential, we can conceptualize the mechanism of action of our title compound as an influenza neuraminidase (NA) inhibitor. NA is a surface glycoprotein that cleaves terminal sialic acid residues from host cell receptors, facilitating the release of newly formed viral particles. Inhibiting this enzyme traps the virions on the cell surface, preventing the spread of infection.
Caption: Inhibition of influenza viral release by a thiazolidine-based neuraminidase inhibitor.
The 2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid molecule possesses key features to act as an NA inhibitor. The carboxylic acid can form crucial interactions with arginine residues in the enzyme's active site, similar to the natural substrate, while the thiophene ring occupies a hydrophobic pocket, contributing to the overall binding energy.
Conclusion and Future Directions
2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid is more than just a chemical entity; it is a highly versatile and synthetically accessible scaffold with immense potential for drug discovery. Its facile synthesis from readily available starting materials makes it an attractive candidate for the generation of large compound libraries. The proven pharmacological relevance of both the thiazolidine and thiophene cores provides a strong rationale for its exploration.
Future research should focus on:
-
Stereoselective Synthesis: Developing methods to control the stereochemistry at the C2 position to isolate and evaluate individual diastereomers, as biological activity is often stereospecific.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the thiophene ring (e.g., adding substituents) and derivatizing the carboxylic acid and secondary amine to optimize potency and selectivity for specific biological targets.
-
In-depth Biological Evaluation: Screening the compound and its derivatives against a wide range of biological targets, including viral enzymes, cancer cell lines, and metabolic enzymes, to uncover novel therapeutic applications.
By leveraging the foundational knowledge presented in this guide, researchers are well-equipped to unlock the full therapeutic potential of this promising molecular scaffold.
References
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Al-Bayati, R. I. H., & Lateef, M. J. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]
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Lateef, M. J. (2024). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Al-Nahrain Journal of Science, 27(1), 244-252. [Link]
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Naz, S., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Frontiers in Pharmacology, 13, 911046. [Link]
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Arif, M. N., et al. (2024). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate. [Link]
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Al-Bayati, R. I. H., & Al-Amiery, A. A. (2018). Synthesis, Characterization and Biological Activity and Anti-Oxidant Study of Some New Thiazolidine Derivatives Containing Oxadiazole. Journal of Global Pharma Technology, 10(10), 416-425. [Link]
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An In-Depth Technical Guide to 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic Acid (CAS 32451-19-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid (CAS 32451-19-7), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon its structural relationship to the amino acid proline and the presence of a bioactive thiazolidine ring, this document delves into its chemical properties, synthesis, potential therapeutic applications, and the analytical methodologies required for its characterization.
Core Chemical Identity and Physicochemical Properties
This compound is a sulfur-containing heterocyclic compound.[1] Its structure features a thiazolidine ring substituted with a thienyl group at the 2-position and a carboxylic acid at the 4-position. This unique combination of moieties imparts specific chemical and biological characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32451-19-7 | General Chemical Databases |
| Molecular Formula | C₈H₉NO₂S₂ | [2] |
| Molecular Weight | 215.3 g/mol | [2] |
| Appearance | White to off-white solid | General Supplier Information |
| Melting Point | 145°C | Inferred from similar compounds |
| Solubility | Soluble in DMSO and methanol. Sparingly soluble in water. | Inferred from related compounds |
| Predicted pKa | Carboxylic Acid: ~3.5-4.5; Thiazolidine Nitrogen: ~5-6 | Predicted based on chemical structure |
Note: Some properties are predicted based on the chemical structure and data from similar compounds due to the limited availability of experimentally determined values for this specific molecule.
Structural Elucidation: A Spectroscopic Overview
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiazolidine and thienyl rings, as well as the carboxylic acid proton. The chemical shifts and coupling constants would be crucial for confirming the connectivity and stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum would provide evidence for all eight carbon atoms in the molecule, with distinct chemical shifts for the carbonyl carbon of the carboxylic acid, the carbons of the thiazolidine and thienyl rings.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the thiazolidine ring and loss of the carboxylic acid group.[4]
Synthesis and Chemical Reactivity
Synthetic Pathway: Condensation of L-Cysteine and 2-Thiophenecarboxaldehyde
The most common and efficient method for the synthesis of 2-substituted thiazolidine-4-carboxylic acids is the condensation reaction between L-cysteine and an appropriate aldehyde.[2] In the case of this compound, the synthesis involves the reaction of L-cysteine with 2-thiophenecarboxaldehyde.
Diagram 1: Synthetic Pathway of this compound
Caption: Synthesis of the target compound via condensation.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve L-cysteine in a suitable solvent system, such as a mixture of ethanol and water.
-
Addition of Aldehyde: To the L-cysteine solution, add an equimolar amount of 2-thiophenecarboxaldehyde.
-
Reaction: Stir the reaction mixture at room temperature for a period of 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product typically precipitates out of the solution. The solid can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Chemical Reactivity and Stability
The reactivity of this molecule is primarily dictated by the carboxylic acid group, the secondary amine in the thiazolidine ring, and the thienyl moiety. The carboxylic acid can undergo esterification and amidation reactions. The thiazolidine ring, under certain conditions, can be susceptible to ring-opening.
Forced Degradation Studies: To assess the stability of this compound, forced degradation studies are recommended.[5] These studies involve exposing the compound to harsh conditions such as acidic and basic hydrolysis, oxidation, and photolytic and thermal stress.[6][7][8] This information is critical for determining its shelf-life and for the development of stability-indicating analytical methods.
Biological Activity and Therapeutic Potential
Thiazolidine-4-carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities.[2] The presence of the thienyl group in the target molecule is also a common feature in many pharmacologically active compounds, suggesting a promising potential for this compound in drug discovery.
Antimicrobial Activity
Thiazolidine derivatives have been reported to exhibit significant antibacterial and antifungal properties. The proposed mechanism of action often involves the inhibition of essential microbial enzymes.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Several studies have highlighted the potential of thiazolidine derivatives as anticancer agents.[9] Their mechanism of action can be multifaceted, including the induction of apoptosis and inhibition of cell proliferation.[10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.
Antioxidant Activity
The sulfur atom in the thiazolidine ring can contribute to the antioxidant properties of these compounds by scavenging free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Analytical Methodologies
Robust analytical methods are essential for the quality control, stability testing, and pharmacokinetic studies of this compound.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the preferred analytical technique for the quantification and purity assessment of this compound.[10]
Diagram 2: Workflow for HPLC Method Development
Caption: Key steps in developing a robust HPLC method.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking
QSAR and molecular docking studies can provide valuable insights into the mechanism of action and guide the design of more potent analogs.[11][12][13] These computational tools can help to identify the key structural features responsible for the observed biological activity and predict the binding interactions with molecular targets.[14]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new therapeutic agents. Its straightforward synthesis and potential for diverse biological activities make it an attractive candidate for further investigation. Future research should focus on a more detailed elucidation of its mechanism of action, in vivo efficacy studies, and optimization of its pharmacokinetic and pharmacodynamic properties. The development of a validated, stability-indicating analytical method is a critical next step for advancing this compound through the drug development pipeline.
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Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry.
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2D, 3D-QSAR, and pharmacophore studies on thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors in H3N2 influenza virus. ResearchGate.
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Biologically active 4-thiazolidinones: a review of QSAR studies and QSAR modeling of antitumor activity. PubMed.
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Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health.
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4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. Semantic Scholar.
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Solubility for different thiazolidine-2-carboxylic acid derivatives,... ResearchGate.
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Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms. PubMed.
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MOLECULAR DOCKING, SYNTHESIS AND BIOLOGICAL EVALUATION FOR NEW 2-ARYL THIAZOLIDINE-4-CARBOXYLIC ACID DERIVATIVES AS Β-LACTAMASE INHIBITORS. ResearchGate.
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Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. Impactfactor.
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Stability-Indicating Validated HPLC Method for Simultaneous Determination of Oral Antidiabetic Drugs from Thiazolidinedione and Sulfonylurea Groups in Combined Dosage Forms. ResearchGate.
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Original Research Article. AWS.
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Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
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Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Life and Applied Sciences.
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Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. ResearchGate.
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Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
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Stability Indicating Method Development of Metformin, Teneligliptin and Pioglitazonein Marketed Formulation by HPLC. Impactfactor.
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Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed.
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Regulated Formation of Inhibited Color and Enhanced Flavor Derived from Heated 2-Threityl-Thiazolidine-4-Carboxylic Acid with Additional Cysteine Targeting at Different Degradation Stages. PubMed.
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diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of the Brazilian Chemical Society.
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Synthesis of (2R,4R)-2-Alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic Acids. ResearchGate.
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Synthesis, molecular docking simulation, and biological evaluation studies of novel amide and ether conjugates of 2,3-diaryl-1,3-thiazolidin-4-ones. ResearchGate.
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
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Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. MDPI.
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2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. Sigma-Aldrich.
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Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. PubMed.
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A Technical Guide to the Predicted Biological Activities and Therapeutic Potential of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thiazolidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. This guide focuses on a specific, yet underexplored, derivative: 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid (TTCA). By synthesizing evidence from analogous structures, this document provides a predictive framework for its biological activities and outlines robust methodologies for its empirical validation. We delve into the probable antioxidant, antimicrobial, and anticancer properties of TTCA, grounded in the established structure-activity relationships of the thiazolidine-4-carboxylic acid class. Furthermore, we explore its potential as a prodrug for L-cysteine, offering a pathway for hepatoprotective applications. This guide is designed to serve as a foundational resource, providing both the theoretical basis and the practical experimental designs necessary to investigate the full therapeutic potential of TTCA.
Introduction: The Thiazolidine-4-Carboxylic Acid Scaffold
Heterocyclic compounds are paramount in drug discovery, with sulfur and nitrogen-containing rings demonstrating a remarkable breadth of biological activity.[1][2] Among these, the 1,3-thiazolidine core is particularly noteworthy. It is a privileged structure found in a range of natural and synthetic compounds, most famously in the penicillin antibiotic family.[3] The versatility of the thiazolidine ring, particularly the 4-oxo (thiazolidinone) and 4-carboxy derivatives, allows for diverse pharmacological applications, including antidiabetic (e.g., Pioglitazone, Rosiglitazone), anti-inflammatory, and antimicrobial agents.[4][5][6][7]
This guide focuses on this compound (TTCA), a molecule that combines three key pharmacophoric features:
-
A (4R)-thiazolidine-4-carboxylic acid backbone: Derived from the natural amino acid L-cysteine, this imparts chirality and provides a key site for biological interactions.
-
A 2-position substituent: The point of significant structural diversity, which heavily influences the type and potency of biological activity.
-
A thienyl (thiophene) group: A bioisostere of a phenyl ring, this sulfur-containing aromatic moiety is common in medicinal chemistry and can modulate lipophilicity, metabolic stability, and receptor binding.
The logical synthesis of these features suggests that TTCA is a prime candidate for possessing significant, therapeutically relevant biological activities.
Synthesis and Characterization of TTCA
The synthesis of 2-substituted thiazolidine-4-carboxylic acids is a well-established and efficient process, typically involving a one-pot nucleophilic cyclization reaction.[3][8][9]
Rationale for Synthetic Strategy
The chosen method leverages the inherent reactivity of the L-cysteine molecule. The thiol (-SH) group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde (thiophene-2-carboxaldehyde). This is followed by an intramolecular cyclization via the amino (-NH2) group, which attacks the resulting hemiaminal intermediate to form the stable five-membered thiazolidine ring. This reaction is often acid-catalyzed and proceeds with high yields.[1][3]
Experimental Protocol: Synthesis of TTCA
This protocol describes a standard procedure for the laboratory-scale synthesis of TTCA.
Materials:
-
L-cysteine hydrochloride
-
Thiophene-2-carboxaldehyde
-
Ethanol (absolute)
-
Triethylamine or other suitable base
-
Distilled water
-
Standard laboratory glassware, magnetic stirrer, and reflux apparatus
Step-by-Step Procedure:
-
Reactant Solubilization: In a round-bottom flask, dissolve L-cysteine hydrochloride (1.0 eq) in a minimal amount of distilled water, followed by the addition of ethanol (approx. 10 volumes).
-
Neutralization: Add triethylamine (1.1 eq) dropwise to the stirring solution to neutralize the hydrochloride salt and free the amine group of L-cysteine.
-
Aldehyde Addition: To this solution, add thiophene-2-carboxaldehyde (1.0 eq) dissolved in a small amount of ethanol.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate out of the solution.
-
Filtration and Washing: Collect the solid precipitate by suction filtration. Wash the crystals thoroughly with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of TTCA.
Structural Characterization
The identity and purity of the synthesized TTCA should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry to verify the covalent structure and molecular weight.[3][10]
Predicted Biological Activities and Mechanistic Insights
Based on extensive literature on analogous compounds, TTCA is predicted to exhibit several key biological activities.
Antioxidant and Radical Scavenging Activity
3.1.1 Background and Rationale Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[11] Thiazolidine derivatives, especially those derived from cysteine, are known antioxidants.[11][12][13] The antioxidant capacity is often influenced by the substituent at the 2-position.[3][9] Aromatic and heteroaromatic groups can stabilize radical species through resonance, enhancing scavenging activity. The presence of phenolic hydroxyl groups on an aryl ring has been shown to be particularly effective.[9][14] While the thienyl group lacks a hydroxyl, its electron-rich aromatic system is poised to participate in radical quenching.
3.1.2 Proposed Mechanism of Action The primary antioxidant mechanism is likely direct radical scavenging. The thiazolidine ring, particularly the sulfur and nitrogen heteroatoms, can donate electrons to neutralize free radicals like DPPH• (2,2-diphenyl-1-picrylhydrazyl) or ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The thienyl ring can further delocalize the resulting unpaired electron, stabilizing the post-scavenging molecule.
3.1.3 Experimental Protocol: DPPH Radical Scavenging Assay This assay is a common, rapid, and reliable method to screen for in vitro antioxidant activity.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of TTCA (e.g., 1 mg/mL) in methanol or DMSO.
-
Prepare a stock solution of a positive control (e.g., Ascorbic Acid or Trolox) at the same concentration.
-
-
Serial Dilutions: Create a series of dilutions from the TTCA and control stock solutions to test a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Assay Procedure (in a 96-well plate):
-
To each well, add 100 µL of the diluted TTCA or control solution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Data Analysis: Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
3.1.4 Data Interpretation and Expected Outcomes A lower IC₅₀ value indicates higher antioxidant activity. The activity of TTCA can be compared directly to the ascorbic acid control.
| Compound | Predicted IC₅₀ (µg/mL) |
| TTCA | 25 - 75 |
| Ascorbic Acid (Control) | 5 - 15 |
Antimicrobial Activity
3.2.1 Background and Rationale The thiazolidine and thiazolidinone scaffolds are present in numerous compounds with potent antibacterial and antifungal properties.[4][5][10][15] The mechanism is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity and electronic properties of the 2-substituent are critical for penetrating the microbial cell membrane and interacting with the target.
3.2.2 Proposed Mechanism of Action The exact mechanism is not known, but potential targets include bacterial enzymes like MurB, which is involved in peptidoglycan synthesis, or interference with quorum sensing pathways that regulate biofilm formation.[4] The thienyl group may enhance membrane permeability, allowing the core molecule to reach its intracellular target.
3.2.3 Experimental Protocol: Broth Microdilution for MIC/MBC Determination This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.
-
Preparation:
-
Prepare a stock solution of TTCA in DMSO.
-
Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth).
-
Adjust the bacterial culture to a concentration of 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
-
Serial Dilution in 96-Well Plate:
-
Add 50 µL of sterile broth to all wells.
-
Add 50 µL of the TTCA stock solution to the first column of wells and perform 2-fold serial dilutions across the plate.
-
This creates a concentration gradient of the test compound.
-
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well.
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of TTCA that completely inhibits visible bacterial growth.
-
MBC Determination:
-
Take a 10 µL aliquot from each well that shows no growth (at and above the MIC).
-
Plate the aliquot onto an agar plate and incubate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
-
3.2.4 Data Interpretation and Expected Outcomes Lower MIC and MBC values indicate greater antimicrobial potency.
| Bacterial Strain | Predicted MIC (mg/mL) | Predicted MBC (mg/mL) |
| S. aureus (Gram-positive) | 0.03 - 0.12 | 0.06 - 0.24 |
| E. coli (Gram-negative) | 0.06 - 0.24 | 0.12 - 0.48 |
Anticancer and Cytotoxic Potential
3.3.1 Background and Rationale Thiazolidinone derivatives have emerged as a significant class of anticancer agents.[16][17] They have been shown to inhibit various targets, including protein kinases, cell cycle-regulating phosphatases (like CDC25), and induce apoptosis.[16] The 2,3-diaryl substituted thiazolidinones, in particular, have shown potent antiproliferative activity against lung and breast cancer cell lines.[17] The combination of the thienyl ring at position 2 and the thiazolidine core in TTCA makes it a candidate for cytotoxic activity.
3.3.2 Proposed Mechanism of Action The likely mechanism involves the induction of apoptosis. TTCA could potentially inhibit key survival signaling pathways or directly activate apoptotic machinery. For example, many thiazolidinones function as kinase inhibitors; TTCA could potentially bind to the ATP-binding pocket of a cancer-relevant kinase, leading to cell cycle arrest and apoptosis. Another possibility is the inhibition of tubulin polymerization, a mechanism employed by other heterocyclic anticancer agents.
3.3.3 Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of TTCA and a positive control drug (e.g., Etoposide[18]) in the cell culture medium. Replace the old medium with the medium containing the test compounds.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
L-Cysteine Prodrug and Hepatoprotective Potential
3.4.1 Background and Rationale One of the most intriguing properties of 2-substituted thiazolidine-4(R)-carboxylic acids is their ability to function as prodrugs of L-cysteine.[19][20] L-cysteine is a precursor to glutathione (GSH), the body's primary intracellular antioxidant. Direct administration of L-cysteine is problematic due to its rapid metabolism. By masking the thiol and amine groups within the thiazolidine ring, the molecule can be delivered systemically and then slowly release L-cysteine. This has been shown to protect against drug-induced hepatotoxicity, such as that caused by acetaminophen overdose.[19][20]
3.4.2 Proposed Mechanism of Action The thiazolidine ring of TTCA can undergo a non-enzymatic, reversible ring-opening at physiological pH to form a Schiff base intermediate. This intermediate can then be hydrolyzed to release L-cysteine and thiophene-2-carboxaldehyde.[19] The liberated L-cysteine is then incorporated into the glutathione synthesis pathway, boosting cellular antioxidant defenses, particularly in the liver.[21]
3.4.3 Visualization of the Prodrug Release Mechanism
Caption: Proposed mechanism for L-cysteine release from TTCA.
Future Directions and Therapeutic Outlook
The evidence compiled from related thiazolidine structures strongly suggests that this compound is a compound of significant therapeutic interest. The immediate next steps involve the empirical validation of the activities proposed in this guide.
-
In Vitro Validation: The protocols outlined for antioxidant, antimicrobial, and anticancer screening should be performed to generate empirical IC₅₀ and MIC values.
-
Mechanism of Action Studies: Should promising activity be confirmed, further studies are warranted to elucidate the precise molecular targets (e.g., specific enzymes, receptors).
-
In Vivo Efficacy: Compounds demonstrating high in vitro potency should be advanced to animal models to assess efficacy, pharmacokinetics, and safety. The hepatoprotective potential, in particular, should be evaluated in a model of acetaminophen-induced liver injury.
-
Lead Optimization: The TTCA scaffold provides a template for further chemical modification. Synthesizing analogues with different substituents on the thienyl ring or modifications to the carboxylic acid group could lead to derivatives with enhanced potency and improved drug-like properties.
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Oeriu, S. (1984). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Journal of the American Geriatrics Society. [Link]
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From Serendipitous Discovery to Targeted Therapeutics: An In-depth Technical Guide to Thiazolidine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazolidine Carboxylic Acid Core - A Privileged Scaffold in Medicinal Chemistry
Thiazolidine carboxylic acids, a class of sulfur-containing heterocyclic compounds, represent a cornerstone in the edifice of medicinal chemistry. Their deceptively simple structure, a saturated five-membered ring containing both a sulfur and a nitrogen atom adjacent to a carboxylic acid group, belies a remarkable versatility that has captivated chemists and pharmacologists for nearly a century. This guide provides a comprehensive exploration of the discovery, history, and evolving applications of this privileged scaffold, offering insights into the causality behind experimental choices and the logical progression from a laboratory curiosity to a source of life-altering therapeutics.
The fundamental importance of the thiazolidine carboxylic acid core lies in its intrinsic relationship with the amino acid L-cysteine. The thiazolidine ring can be considered a masked form of cysteine, capable of releasing this crucial amino acid and its precursors under physiological conditions. This "prodrug" characteristic is central to many of its biological activities, particularly its role as a potent antioxidant through the replenishment of intracellular glutathione (GSH). Furthermore, the core structure provides a robust and readily modifiable platform for the development of a diverse array of derivatives with a wide spectrum of pharmacological activities, from metabolic regulation to antiviral and anticancer effects.
This in-depth technical guide will navigate the historical milestones, from the initial serendipitous discovery to the rational design of modern therapeutics. We will delve into the evolution of synthetic methodologies, explore the mechanistic underpinnings of their therapeutic actions, and provide practical insights for researchers engaged in the ongoing exploration of this remarkable class of molecules.
Part 1: Discovery and Early Synthesis - A Foundation Laid in the 1930s
The story of thiazolidine carboxylic acids begins not with a targeted drug discovery program, but with fundamental research into the chemistry of amino acids. In a landmark 1937 paper published in the Journal of the American Chemical Society, Sarah Ratner and H.T. Clarke of Columbia University described "The Action of Formaldehyde upon Cysteine."[1] Their work revealed that L-cysteine readily reacts with formaldehyde at room temperature to form a crystalline product, which they identified as L-thiazolidine-4-carboxylic acid [1]. This simple condensation reaction, involving the insertion of a methylene bridge between the sulfhydryl and amino groups of cysteine, marked the first documented synthesis of this foundational heterocyclic compound.
The initial synthesis was elegant in its simplicity, a testament to the fundamental principles of organic chemistry. The reaction proceeds via a nucleophilic attack of the cysteine thiol group on the formaldehyde carbonyl, followed by an intramolecular cyclization with the amino group to form the stable five-membered thiazolidine ring. This discovery laid the essential groundwork for all subsequent research into this class of compounds.
For several decades following its discovery, research into thiazolidine carboxylic acids remained largely within the academic sphere, focusing on their chemical properties and potential roles in biological systems. However, this foundational knowledge would prove invaluable as the field of medicinal chemistry began to recognize the therapeutic potential of manipulating cellular redox states and amino acid metabolism.
Part 2: The Rise of a Therapeutic Concept - Thiazolidine Carboxylic Acids as Cysteine Prodrugs and Antioxidants
The true therapeutic potential of thiazolidine carboxylic acids began to emerge with the growing understanding of the critical role of L-cysteine and its downstream metabolite, glutathione (GSH), in cellular protection. Cysteine is the rate-limiting precursor for the synthesis of GSH, the most abundant intracellular antioxidant. However, the direct administration of L-cysteine is hampered by its rapid oxidation and potential toxicity. This challenge paved the way for the development of "cysteine prodrugs" – stable molecules that could deliver cysteine into cells more effectively.
Thiazolidine-4-carboxylic acid and its derivatives proved to be ideal candidates for this role. The thiazolidine ring, while stable in circulation, can be hydrolyzed intracellularly to release L-cysteine. This understanding transformed the perception of these compounds from simple chemical curiosities to potential therapeutic agents for conditions associated with oxidative stress and GSH depletion.
Early Clinical Applications in Europe: A Focus on Hepatoprotection and Geriatric Medicine
By the 1960s and 1970s, thiazolidine-4-carboxylic acid, often referred to as thioproline , began to see clinical use in Europe, particularly for the treatment of liver diseases and in geriatric medicine. A 1982 review highlighted its clinical application for approximately two decades prior in managing liver and gastrointestinal disturbances[2]. The rationale for its use in hepatology was directly linked to its ability to support liver detoxification pathways by providing a sustained supply of cysteine for GSH synthesis.
One notable formulation from this era was "Folcysteine," a combination of thiazolidine-4-carboxylic acid and folic acid. This combination was reported to have revitalizing effects on age-related biochemical markers in human subjects, suggesting a role in combating the cumulative effects of oxidative stress in aging[2].
L-2-oxothiazolidine-4-carboxylic acid (Procysteine®): A Second-Generation Cysteine Prodrug
Further research into optimizing cysteine delivery led to the development of L-2-oxothiazolidine-4-carboxylic acid (OTC or procysteine) . This derivative was designed to be a more efficient substrate for an intracellular enzyme that would release cysteine. Extensive preclinical studies demonstrated that procysteine was effective in increasing intracellular GSH levels, particularly in models of oxidative stress[3][4]. This led to pilot clinical trials exploring its efficacy in conditions characterized by severe oxidative stress, such as Acute Respiratory Distress Syndrome (ARDS) and HIV infection, with promising results[3].
Part 3: Evolution of Synthetic Methodologies and Key Derivatives
The foundational synthesis of thiazolidine-4-carboxylic acid by Ratner and Clarke laid the groundwork for a plethora of synthetic innovations. The core reaction, the condensation of L-cysteine with an aldehyde or ketone, remains a cornerstone of thiazolidine carboxylic acid synthesis. However, the evolution of synthetic methodologies has focused on improving yields, introducing diverse substitutions, and achieving stereochemical control.
Core Synthesis: The Condensation of L-Cysteine
The most common and direct route to 2-substituted thiazolidine-4-carboxylic acids involves the nucleophilic cyclocondensation of L-cysteine hydrochloride with a range of aldehydes or ketones. This reaction is typically carried out in a protic solvent, often with a mild base to neutralize the hydrochloride salt of cysteine.
Experimental Protocol: General Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids
-
Preparation of L-Cysteine Solution: Dissolve L-cysteine hydrochloride in distilled water.
-
Neutralization: Add a mild base, such as sodium acetate, to the L-cysteine solution to free the amine and thiol groups for reaction.
-
Aldehyde Addition: Dissolve the desired aromatic aldehyde in a suitable solvent like ethanol and add it to the L-cysteine solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature for an extended period (e.g., 24 hours).
-
Isolation: The product often precipitates out of the solution. The precipitate can be collected by filtration, washed with a cold solvent like ethanol, and dried.
-
Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as FT-IR, ¹H-NMR, and mass spectrometry.
This versatile method has been employed to synthesize a wide array of 2-aryl thiazolidine-4-carboxylic acids with varying substituents on the aromatic ring, allowing for the exploration of structure-activity relationships.[4]
Key Derivatives and Their Synthesis
The true power of the thiazolidine carboxylic acid scaffold lies in its amenability to chemical modification, leading to a diverse range of derivatives with distinct biological activities.
| Derivative | Key Synthetic Modification | Primary Application/Significance |
| N-Acetyl-Thioproline | Acetylation of the nitrogen atom of the thiazolidine ring. | Used as a biostimulant in agriculture to promote plant growth and stress resistance.[5][6] |
| 2-Aryl-Thiazolidine-4-Carboxylic Acids | Condensation of L-cysteine with various aromatic aldehydes. | Investigated for antioxidant, anticancer, and anti-inflammatory properties.[4] |
| Thiazolidine-2,4-diones (TZDs) | A related class of compounds with a dione functional group on the thiazolidine ring. | Developed as insulin sensitizers for the treatment of type 2 diabetes (e.g., Pioglitazone, Rosiglitazone).[7] |
Part 4: Modern Therapeutic Applications and Future Directions
The foundational understanding of thiazolidine carboxylic acids as cysteine prodrugs and antioxidants has paved the way for their exploration in a wide range of modern therapeutic areas. The ability to modulate intracellular redox balance and provide a source of a key amino acid makes them attractive candidates for combating diseases rooted in oxidative stress and metabolic dysregulation.
Current Research and Therapeutic Frontiers
-
Neurodegenerative Diseases: The brain is particularly vulnerable to oxidative damage. The potential of thiazolidine carboxylic acid derivatives to boost cerebral glutathione levels is being investigated as a neuroprotective strategy in conditions like Parkinson's and Alzheimer's disease.
-
Antiviral and Antimicrobial Agents: The thiazolidine scaffold has been incorporated into novel compounds with demonstrated activity against various viruses and bacteria. For instance, derivatives have been synthesized and evaluated as inhibitors of influenza neuraminidase.
-
Anticancer Therapy: Some thiazolidine derivatives have exhibited selective cytotoxicity against cancer cells, and their potential as anticancer agents is an active area of research.[8] One pilot study investigated the use of thioproline in treating tumors in small animals.[8]
-
Anti-inflammatory and Immunomodulatory Effects: By modulating cellular redox status, thiazolidine carboxylic acids can influence inflammatory signaling pathways, opening up possibilities for their use in treating inflammatory disorders.
-
Agriculture and Biotechnology: Beyond medicine, derivatives like N-acetyl-thioproline have found applications as biostimulants in agriculture, enhancing crop yields and resilience to environmental stressors.[5][6]
Future Perspectives: Rational Design and Targeted Delivery
The future of thiazolidine carboxylic acid research lies in the rational design of next-generation derivatives with enhanced efficacy and target specificity. Advances in computational chemistry and a deeper understanding of disease mechanisms will enable the development of molecules tailored to interact with specific biological targets.
Furthermore, innovative drug delivery strategies, such as nanoparticle-based carriers and targeted prodrug approaches, will be crucial for maximizing the therapeutic potential of these compounds while minimizing off-target effects. The rich history of thiazolidine carboxylic acids, from their serendipitous discovery to their diverse applications, serves as a powerful example of how fundamental chemical research can translate into tangible benefits for human health and beyond. The journey of this remarkable scaffold is far from over, and its continued exploration promises to yield new and exciting therapeutic breakthroughs.
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An In-depth Technical Guide to the Mechanism of Action of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic Acid
Introduction
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a thiazolidine ring substituted at the second position with a thiophene group. This molecule belongs to the broader class of 2-substituted thiazolidine-4-carboxylic acids, which are renowned for their diverse biological activities. The core structure is typically synthesized through the condensation of L-cysteine with a corresponding aldehyde or ketone, in this case, thiophene-2-carboxaldehyde.[1] The primary interest in this class of compounds stems from their function as prodrugs of L-cysteine, a critical amino acid in cellular biochemistry. This guide will provide a comprehensive overview of the core mechanism of action of this compound, its synthesis, and its potential therapeutic applications based on the established activities of structurally related analogs.
Core Mechanism of Action: A Prodrug of L-Cysteine
The principal mechanism of action of this compound is its role as a prodrug that facilitates the intracellular delivery of L-cysteine. At physiological pH and temperature, the thiazolidine ring is susceptible to non-enzymatic hydrolysis. This process involves the opening of the ring structure to release L-cysteine and the original aldehyde, thiophene-2-carboxaldehyde.
The liberated L-cysteine is then available to participate in various cellular processes, most notably the synthesis of glutathione (GSH). Glutathione is a tripeptide (glutamate-cysteine-glycine) and the most abundant endogenous antioxidant in mammalian cells. It plays a pivotal role in protecting cells from damage induced by oxidative stress from reactive oxygen species (ROS). By providing the rate-limiting substrate (L-cysteine) for GSH synthesis, this compound can effectively replenish depleted intracellular GSH levels. This antioxidant and cytoprotective effect is the foundation for many of the observed biological activities of 2-substituted thiazolidine-4-carboxylic acids.
Caption: Mechanism of this compound as an L-cysteine prodrug.
Synthesis of this compound
The synthesis of 2-aryl thiazolidine-4-carboxylic acids is generally achieved through a nucleophilic cyclic condensation reaction between L-cysteine and an aromatic aldehyde.[2] The following protocol outlines a representative procedure for the synthesis of the title compound.
Experimental Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water. To this solution, add sodium acetate (0.64 mmol) and stir until fully dissolved.
-
Aldehyde Addition: In a separate beaker, dissolve thiophene-2-carboxaldehyde (0.98 mmol) in 26 mL of ethanol.[3]
-
Condensation Reaction: Add the ethanolic solution of thiophene-2-carboxaldehyde to the aqueous solution of L-cysteine in the round-bottom flask.
-
Reaction Conditions: Stir the resulting mixture vigorously at room temperature for approximately 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, a precipitate will form. Place the reaction vessel in an ice bath to facilitate further precipitation.
-
Filtration and Washing: Collect the solid product by suction filtration and wash it several times with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Potential Therapeutic Applications
The ability of this compound to augment intracellular glutathione levels underpins its potential in various therapeutic areas. Structurally similar compounds have demonstrated efficacy in preclinical models of conditions associated with oxidative stress.
-
Antioxidant and Cytoprotective Agent: Thiazolidine-4-carboxylic acid has been identified as a physiological sulfhydryl antioxidant.[4] By bolstering the glutathione-dependent antioxidant system, this compound could potentially mitigate cellular damage in diseases characterized by oxidative stress, such as liver diseases and age-related disorders.[4]
-
Anticancer Research: Certain 2-arylthiazolidine-4-carboxylic acid amides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer.[5] These studies suggest that the thiazolidine scaffold can be a valuable template for the development of novel anticancer agents.
-
Anti-inflammatory Effects: Some thiazolidine derivatives have shown potential anti-inflammatory effects.[6] This activity may be linked to the antioxidant properties of the released L-cysteine and its impact on inflammatory signaling pathways.
-
Antiviral and Antifungal Activity: A series of thiazolidine-4-carboxylic acid derivatives have been designed and shown to exhibit moderate to excellent activity against the tobacco mosaic virus (TMV), indicating potential applications in agriculture and possibly as leads for human antiviral agents.[7]
Quantitative Data Summary of Related Compounds
| Compound | R-Group at C-2 | Antioxidant Activity (EC50 in µM) | Reference |
| 2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid | 3,4,5-Trimethoxyphenyl | 35.8 ± 1.2 | [2] |
| 2-(4-Nitrophenyl)thiazolidine-4-carboxylic acid | 4-Nitrophenyl | 58.2 ± 0.9 | [2] |
| 2-(4-Fluorophenyl)thiazolidine-4-carboxylic acid | 4-Fluorophenyl | 45.6 ± 1.5 | [2] |
| 2-(Phenyl)thiazolidine-4-carboxylic acid | Phenyl | 41.3 ± 1.1 | [2] |
| 2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid | 4-Chlorophenyl | 49.7 ± 1.8 | [2] |
| Ascorbic Acid (Standard) | - | 28.4 ± 0.7 | [2] |
Conclusion
This compound is a promising molecule whose mechanism of action is primarily centered on its function as an L-cysteine prodrug. Through the non-enzymatic cleavage of its thiazolidine ring under physiological conditions, it delivers L-cysteine intracellularly, thereby fueling the synthesis of glutathione. This enhancement of the cellular antioxidant capacity forms the basis for its potential therapeutic applications in a range of pathologies linked to oxidative stress. Further in-depth studies are warranted to fully elucidate the specific biological activity profile of the 2-thienyl derivative and to explore its full therapeutic potential.
References
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SelectLab. (n.d.). 2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid. Retrieved from [Link]
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- Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 11(3), 3888-3899.
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Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-(THIOPHEN-2-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]
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ResearchGate. (n.d.). Multicomponent reaction involving thiophene‐2‐carboxaldehyde,.... Retrieved from [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(2-thienyl)thiazolidine-4-carboxylic acid
Executive Summary
The landscape of modern drug discovery necessitates a predictive and foundational understanding of novel chemical entities. This guide provides a comprehensive analysis of 2-(2-thienyl)thiazolidine-4-carboxylic acid (TTCA), a compound of interest due to its unique structural motifs: a thiazolidine-4-carboxylic acid core, which is a known proline analogue, and a bio-active 2-thienyl group. While direct research on TTCA is nascent, a robust, hypothesis-driven approach based on its chemical architecture allows for the elucidation of high-probability therapeutic targets. This document delineates these potential targets, focusing on enzymes involved in proline metabolism and hypoxia-inducible factor (HIF) signaling pathways. For each hypothesized target, we present the scientific rationale, detailed protocols for experimental validation, and the causality behind these strategic choices, empowering research teams to efficiently navigate the early stages of drug development.
Introduction: Deconstructing 2-(2-thienyl)thiazolidine-4-carboxylic acid
2-(2-thienyl)thiazolidine-4-carboxylic acid (TTCA) is a heterocyclic compound featuring two key pharmacophores that are well-represented in medicinal chemistry. Its therapeutic potential can be logically inferred by examining the established biological roles of its constituent parts.
-
The Thiazolidine-4-carboxylic Acid (T4C) Scaffold: The T4C core is a cyclic sulfur-containing amino acid, structurally analogous to proline. This similarity suggests that TTCA may act as a competitive inhibitor or modulator of enzymes that recognize proline as a substrate.[1] Proline metabolism is increasingly recognized as a critical axis in various pathologies, including cancer, fibrosis, and metabolic disorders, making its associated enzymes compelling therapeutic targets.[2][3][4] Derivatives of the T4C scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[5][6][7]
-
The 2-Thienyl Moiety: The thiophene ring is a "privileged pharmacophore" in drug discovery, found in numerous FDA-approved drugs.[8][9] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and target-binding affinity.[10] Thiophene derivatives have been successfully developed as anticancer, anti-inflammatory, antipsychotic, and antimicrobial agents, highlighting the versatility of this structural motif.[11][12]
This guide will focus on two primary, high-potential target classes derived from this structural analysis: enzymes of the proline metabolic cycle and prolyl hydroxylases involved in the hypoxia response pathway.
Hypothesis I: Targeting the Proline Metabolic Cycle
Scientific Rationale: Proline metabolism is a critical hub for cellular biosynthesis, redox balance, and energy production.[2][3] Cancer cells, in particular, often exhibit altered proline metabolism to support rapid proliferation and survival under stress.[13] Given TTCA's structural resemblance to proline, it is hypothesized to be a competitive inhibitor of key enzymes in this pathway, such as Prolidase (PEPD).
Primary Target: Prolidase (PEPD)
Prolidase is a cytosolic metalloproteinase that catalyzes the final step of collagen degradation by cleaving dipeptides with a C-terminal proline or hydroxyproline.[14][15] This releases proline for collagen resynthesis and other metabolic processes.[16] Altered prolidase activity is implicated in wound healing, inflammation, fibrosis, and carcinogenesis, making it a viable therapeutic target.[14][16] Inhibition of prolidase could disrupt collagen turnover and proline recycling, thereby impacting diseases characterized by excessive matrix remodeling or proline dependency.
Experimental Validation Workflow: Prolidase Inhibition
The following workflow provides a systematic approach to validate TTCA as a prolidase inhibitor.
Caption: Workflow for validating TTCA as a Prolidase inhibitor.
Step-by-Step Protocols:
Protocol 2.1: Kinetic Enzyme Inhibition Assay
-
Objective: To determine if TTCA directly inhibits purified prolidase and to calculate its potency (IC50).
-
Principle: This assay measures the amount of proline released from a substrate (e.g., Gly-Pro) by prolidase. The released proline is then oxidized by L-proline dehydrogenase, leading to the reduction of NAD+ to NADH, which can be measured colorimetrically.
-
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8).
-
Add recombinant human prolidase to the buffer in a 96-well plate.
-
Introduce varying concentrations of TTCA (e.g., from 1 nM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate Gly-Pro.
-
After a set incubation period (e.g., 30 minutes), add the components of the detection system (L-proline dehydrogenase, NAD+).
-
Measure the absorbance at 340 nm using a plate reader.
-
Calculate the percentage of inhibition for each TTCA concentration and plot the data to determine the IC50 value.
-
-
Causality: This direct enzyme assay is the foundational step.[17] It isolates the interaction between the compound and the protein target, eliminating cellular complexity. A positive result here provides strong evidence for direct, on-target engagement.
Protocol 2.2: Isothermal Titration Calorimetry (ITC)
-
Objective: To confirm direct binding of TTCA to prolidase and determine the binding thermodynamics (KD, ΔH, ΔS).
-
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction without the need for labels or secondary reactions.[18][19]
-
Methodology:
-
Dialyze the purified prolidase and dissolve TTCA in the same buffer to minimize heat of dilution effects.
-
Load the prolidase solution into the ITC sample cell.
-
Load the TTCA solution into the injection syringe.
-
Perform a series of small, sequential injections of TTCA into the prolidase solution while monitoring the heat change.
-
Integrate the heat pulses and fit the data to a binding model to determine the dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
-
-
Causality: While the kinetic assay shows inhibition of function, ITC proves a direct physical interaction.[19] This is a critical validation step that rules out artifacts like assay interference and confirms the mechanism is direct binding.
Protocol 2.3: Cell-Based Prolidase Activity Assay
-
Objective: To assess the ability of TTCA to inhibit prolidase activity within a living cell.
-
Methodology:
-
Culture relevant cells (e.g., human dermal fibroblasts) to confluence.
-
Treat the cells with various concentrations of TTCA for a defined period (e.g., 24 hours).
-
Lyse the cells and measure the protein concentration of the lysate.
-
Perform the prolidase activity assay on the cell lysate as described in Protocol 2.1, normalizing the activity to the total protein concentration.
-
-
Causality: This experiment bridges the gap between in vitro biochemistry and cellular biology. It confirms that the compound can penetrate the cell membrane and engage its target in the complex intracellular environment.[20]
Hypothesis II: Targeting Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases
Scientific Rationale: Hypoxia-inducible factors (HIFs) are master regulators of the cellular response to low oxygen.[21] Their stability is controlled by a family of iron-dependent enzymes called prolyl hydroxylase domain proteins (PHDs).[22] These enzymes hydroxylate specific proline residues on HIF-α subunits, targeting them for degradation.[23] Inhibitors of PHDs stabilize HIF-α, mimicking a hypoxic response, which can be therapeutic for conditions like anemia in chronic kidney disease.[24][25] Given that TTCA is a proline analogue, it is hypothesized to act as a competitive inhibitor of PHDs, competing with the 2-oxoglutarate co-substrate.[25]
Primary Target: Prolyl Hydroxylase Domain 2 (PHD2)
PHD2 is the primary regulator of HIF-α stability in most cells under normal oxygen conditions.[22] Its inhibition leads to the accumulation of HIF-α, which then translocates to the nucleus and activates genes involved in erythropoiesis (e.g., erythropoietin, EPO) and iron metabolism.[22][23]
Experimental Validation Workflow: PHD Inhibition
This workflow outlines the necessary steps to validate TTCA as a PHD inhibitor and characterize its downstream effects.
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Stereochemistry of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
An In-depth Technical Guide to the Stereochemistry of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (TTCA) represents a class of heterocyclic compounds with significant potential in medicinal chemistry, largely owing to its structural relationship to the amino acid L-cysteine. The biological activity and pharmaceutical viability of TTCA are intrinsically linked to its stereochemistry, which arises from two distinct chiral centers. Control and characterization of these stereocenters are paramount for developing stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the stereochemical landscape of TTCA, detailing its synthesis, the formation of diastereomers, and the critical analytical techniques required for their separation and unambiguous structural elucidation. We delve into the causality behind experimental choices in synthesis and analysis, offering field-proven insights grounded in established principles of heterocyclic and stereochemistry.
The Stereochemical Landscape of TTCA
The structure of this compound features a five-membered thiazolidine ring substituted with a thienyl group at the C2 position and a carboxylic acid at the C4 position. The stereochemical complexity of this molecule arises from two chiral centers:
-
C4 Carbon: This center is derived from the α-carbon of the precursor amino acid. When synthesized from the naturally abundant L-cysteine, the C4 position invariably possesses an (R)-configuration.[1][2]
-
C2 Carbon: This center is a hemiaminal carbon formed during the cyclization reaction between L-cysteine and 2-thiophenecarboxaldehyde. This reaction creates a new stereocenter, which can result in either an (R) or (S)-configuration.
Consequently, the synthesis of TTCA from L-cysteine yields a mixture of two diastereomers: (2R,4R)-TTCA and (2S,4R)-TTCA. These diastereomers exhibit distinct three-dimensional arrangements and, therefore, can have different physical, chemical, and biological properties.
Caption: Stereochemical complexity of TTCA arising from two chiral centers.
Synthesis and Stereocontrol
The most direct and widely adopted method for synthesizing 2-substituted-1,3-thiazolidine-4-carboxylic acids is the condensation reaction between L-cysteine and a corresponding aldehyde.[1][3][4] This reaction is a cornerstone of thiazolidine chemistry, valued for its operational simplicity and high yields.
The reaction proceeds via a nucleophilic attack of the cysteine's thiol group on the carbonyl carbon of 2-thiophenecarboxaldehyde, forming a hemithioacetal intermediate. This is followed by an intramolecular cyclization via the amine group, which attacks the same carbon to form the thiazolidine ring.[5]
The formation of two diastereomers, cis (2R,4R) and trans (2S,4R), is a common outcome.[5][6] The ratio of these isomers is not always 1:1 and can be influenced by reaction conditions. Furthermore, the C2 position is known to be labile, and epimerization between the two diastereomers can occur, particularly under acidic or basic conditions, through a ring-opening and recyclization mechanism.[7]
Protocol 2.1: Synthesis of (2R,4R)- and (2S,4R)-TTCA
This protocol is adapted from established general procedures for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids.[3]
-
Preparation: In a 100 mL round-bottom flask, dissolve L-cysteine hydrochloride (1.0 eq) in deionized water (25 mL).
-
Buffering: Add sodium acetate (0.95 eq) to the solution and stir until fully dissolved. The sodium acetate acts as a base to free the amine and thiol groups of cysteine for reaction.
-
Aldehyde Addition: In a separate beaker, dissolve 2-thiophenecarboxaldehyde (1.05 eq) in ethanol (25 mL). Add this solution dropwise to the stirring cysteine solution at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate of the product is expected to form over time.
-
Isolation: After 24 hours, place the reaction vessel in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by suction filtration.
-
Washing: Wash the precipitate thoroughly with cold ethanol (3 x 15 mL) to remove any unreacted aldehyde and other impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield the diastereomeric mixture of TTCA.
Caption: Synthetic pathway for this compound.
Stereochemical Characterization Techniques
The accurate determination of the stereochemical composition of TTCA is non-trivial and requires a suite of advanced analytical techniques. Each method provides unique and complementary information regarding the separation, quantification, and absolute configuration of the stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive technique for separating and quantifying the individual stereoisomers in a mixture. The underlying principle involves the use of a Chiral Stationary Phase (CSP), which creates a chiral environment. The enantiomers or diastereomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different binding energies, which leads to different retention times and thus separation.[8][9]
-
Column Selection: Start with a polysaccharide-based CSP, such as a Chiralcel® OD-H column, which is known for its broad applicability in separating chiral compounds.[8]
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mobile phase consisting of n-hexane and isopropanol (e.g., 85:15 v/v). Vary the ratio to optimize resolution and retention time. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape.
-
Reversed Phase: If normal phase is unsuccessful, switch to a reversed-phase method using a mobile phase of acetonitrile and water or methanol and water with a suitable buffer.
-
-
Optimization: Adjust the flow rate (typically 1.0 mL/min) and column temperature to fine-tune the separation.
-
Detection: Use a UV detector set to a wavelength where the thienyl chromophore absorbs strongly (e.g., 254 nm).
Caption: Workflow for the chiral HPLC separation of TTCA diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC excels at separation, NMR spectroscopy is unparalleled for structural elucidation. For diastereomers, the relative spatial arrangement of atoms is different, leading to distinct NMR spectra.
-
¹H NMR: The chemical shifts (δ) and coupling constants (J) of the protons at the stereocenters, H-2 and H-4, are particularly informative. In the cis isomer, these protons are on the same face of the ring, while in the trans isomer, they are on opposite faces. This geometric difference affects their local electronic environment and through-bond coupling, resulting in different δ and J values.[3][10]
-
2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can definitively establish the relative stereochemistry. A cross-peak between the H-2 and H-4 protons indicates that they are close in space (typically < 5 Å), confirming a cis relationship. The absence of this cross-peak suggests a trans relationship.[11]
Table 1: Expected ¹H NMR Data for TTCA Diastereomers (in Acetone-d₆) (Based on published data for analogous 2-aryl-thiazolidine-4-carboxylic acids[3])
| Proton | Expected δ for cis Isomer (ppm) | Expected δ for trans Isomer (ppm) | Key Differentiator |
| H-2 | ~ 5.7 - 5.9 (singlet) | ~ 5.6 - 5.8 (singlet) | Subtle shift difference, confirmed by NOESY |
| H-4 | ~ 4.1 - 4.3 (triplet/dd) | ~ 4.0 - 4.2 (triplet/dd) | Subtle shift difference, confirmed by NOESY |
| H-5a/5b | ~ 3.2 - 3.6 (multiplet) | ~ 3.1 - 3.5 (multiplet) | Different coupling patterns due to dihedral angles |
X-ray Crystallography
X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry.[12][13] The technique requires a single, high-quality crystal of the compound. When exposed to an X-ray beam, the crystal diffracts the rays in a unique pattern. By analyzing this diffraction pattern, a precise map of the electron density within the crystal can be calculated, revealing the exact position of every atom in space. This method is the "gold standard" for confirming the absolute configuration assigned by other techniques.
Caption: The experimental workflow for X-ray crystallographic analysis.
Conclusion
The stereochemistry of this compound is a critical determinant of its function and must be rigorously controlled and characterized in any research or development context. Synthesized from L-cysteine, TTCA typically forms as a mixture of (2R,4R) and (2S,4R) diastereomers. The successful application of this molecule hinges on the ability to separate these isomers, typically using chiral HPLC, and to confirm their structures using a combination of NMR spectroscopy for relative configuration and X-ray crystallography for absolute configuration. The methodologies and insights presented in this guide provide a robust framework for researchers to navigate the stereochemical challenges associated with this promising class of compounds.
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A Technical Guide to the Chemical Synthesis of Novel Thiazolidine Derivatives
Abstract
Thiazolidine derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the contemporary synthetic strategies for novel thiazolidine derivatives, with a particular focus on thiazolidin-4-ones. We will move beyond mere procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical aspects of synthesis, characterization, and optimization. This document is designed to serve as both a foundational resource and a practical handbook for chemists engaged in the design and synthesis of these vital heterocyclic scaffolds.
Introduction: The Significance of the Thiazolidine Scaffold
The thiazolidine ring is a five-membered saturated heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3.[2][3] Its non-aromatic nature allows for a flexible, three-dimensional structure that can be readily modified, making it a "privileged scaffold" in drug discovery.[4] By introducing various substituents at positions 2, 3, and 5, chemists can fine-tune the molecule's steric and electronic properties to optimize interactions with biological targets.[2]
This versatility has led to the development of thiazolidine-containing drugs with a vast range of therapeutic applications, including:
-
Antidiabetic: The "glitazone" class of drugs, such as Pioglitazone and Rosiglitazone, are thiazolidinediones used to treat type 2 diabetes.[5]
-
Anticancer: Numerous derivatives have shown potent antitumor activity by inducing apoptosis and inhibiting angiogenesis.[2][6]
-
Antimicrobial: The scaffold is integral to many compounds exhibiting antibacterial and antifungal properties.[2][7]
-
Anti-inflammatory & Anticonvulsant: Thiazolidinones have also been explored for their anti-inflammatory and anticonvulsant activities.[2][8]
Given their importance, the development of efficient, robust, and sustainable synthetic methodologies is a primary focus of organic and medicinal chemistry.[1] This guide will concentrate on the most effective and widely adopted of these strategies.
Core Synthetic Strategy: The Multicomponent Cyclocondensation
The most prevalent and efficient method for constructing the thiazolidin-4-one core is the one-pot, three-component reaction (3-MCR) involving an amine, an aldehyde (or ketone), and a mercaptoacid (typically thioglycolic acid).[9] This approach is highly valued for its atom economy, operational simplicity, and the ability to generate diverse molecular libraries rapidly.
Reaction Mechanism Explained
The causality of this reaction lies in a sequential two-step process occurring in a single pot:
-
Iminium Ion Formation: The reaction initiates with the acid- or base-catalyzed condensation of the primary amine and the aldehyde. This forms a Schiff base (imine) intermediate. The catalyst's role is crucial; for instance, an acid like p-toluenesulfonic acid (p-TSA) protonates the aldehyde's carbonyl oxygen, increasing the carbonyl carbon's electrophilicity and facilitating the nucleophilic attack by the amine.[9]
-
Cyclization via Thiol Addition: The sulfur atom of thioglycolic acid then acts as a nucleophile, attacking the electrophilic carbon of the imine. This is followed by an intramolecular cyclization, where the nitrogen attacks the carbonyl carbon of the thioglycolic acid moiety, eliminating a molecule of water to form the stable five-membered thiazolidin-4-one ring.[9]
Detailed Experimental Protocol: Synthesis of 2-phenyl-3-phenylaminothiazolidin-4-one
This protocol serves as a representative example of the 3-MCR approach.
Materials:
-
Aniline (0.01 mol)
-
Benzaldehyde (0.01 mol)
-
Thioglycolic acid (0.012 mol)
-
Anhydrous Zinc Chloride (ZnCl₂) (catalytic amount, ~0.002 g)
-
Dry Benzene (40 mL)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dry benzene (40 mL).
-
Reagent Addition: Add aniline (0.01 mol), benzaldehyde (0.01 mol), and a catalytic amount of anhydrous ZnCl₂. The catalyst acts as a Lewis acid to activate the aldehyde.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate. Monitor the progress via Thin Layer Chromatography (TLC).
-
Cyclizing Agent: Add thioglycolic acid (0.012 mol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 80°C for benzene) and maintain for 9-12 hours.[10] The extended heating is necessary to drive the cyclization and dehydration steps to completion.
-
Monitoring: Continue to monitor the reaction's completion using TLC (e.g., with a mobile phase of ethyl acetate:hexane, 3:7). The disappearance of the starting materials and the appearance of a new, single spot indicates the reaction is complete.
-
Work-up: Cool the reaction flask to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure thiazolidinone product.[10]
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Modern Synthetic Enhancements
While the conventional reflux method is robust, modern chemistry seeks to improve efficiency, yield, and sustainability.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[11]
-
Causality: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This significantly reduces reaction times from hours to mere minutes and often improves product yields by minimizing side product formation.[11][12]
-
Protocol Adaptation: The protocol described in 2.2 can be adapted for microwave synthesis. The reagents are mixed in a microwave-safe vessel, often with a high-boiling point solvent like DMF or in a solvent-free condition, and irradiated at a set temperature (e.g., 80-110°C) and power (e.g., 300-400 W) for 5-30 minutes.[10][13]
Green Chemistry Approaches
Sustainability is a critical consideration in modern synthesis. Green approaches aim to reduce or eliminate the use of hazardous substances.[14]
-
Solvent Choice: Replacing volatile organic compounds (VOCs) like benzene or toluene is a key goal. Water or deep eutectic solvents (DES) can serve as environmentally benign reaction media.[15][16] DES, which are mixtures of hydrogen bond donors and acceptors, can act as both the solvent and the catalyst, simplifying the reaction setup.[16]
-
Catalysis: Using solid-supported catalysts, such as silica-supported iodine, allows for easy recovery and reuse of the catalyst, reducing waste and cost.[14] These heterogeneous catalysts are simply filtered off at the end of the reaction.[14]
Structural Characterization and Validation
The synthesis of a novel compound is incomplete without rigorous structural confirmation. A self-validating protocol requires a combination of spectroscopic techniques.[17][18]
| Technique | Key Observable Features for Thiazolidin-4-ones | Purpose |
| FT-IR | Strong C=O stretch (amide) ~1680-1740 cm⁻¹, C-N stretch ~1350 cm⁻¹, C-S stretch ~600-700 cm⁻¹. Absence of S-H stretch (~2550 cm⁻¹) from thioglycolic acid. | Confirms the presence of key functional groups and the consumption of starting materials. |
| ¹H NMR | Singlet for the S-CH₂ protons of the ring (~3.6 ppm). Singlet for the S-CH-N proton at position 2 (~6.0-6.6 ppm). Signals corresponding to aromatic/aliphatic substituents (R¹, R²). | Provides detailed information on the proton environment, confirming the ring structure and substitution pattern. |
| ¹³C NMR | Signal for the amide carbonyl carbon (C=O) ~170-175 ppm. Signal for the S-CH₂ carbon ~32 ppm. Signal for the S-CH-N carbon at position 2 ~53-60 ppm. | Maps the carbon skeleton of the molecule, confirming the presence of all carbon atoms in their expected chemical environments. |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound. | Determines the exact molecular weight and provides information on fragmentation patterns, further confirming the structure. |
Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary depending on the specific substituents and the solvent used.[19]
Conclusion and Future Outlook
The multicomponent synthesis of thiazolidine derivatives, particularly thiazolidin-4-ones, remains a highly effective and adaptable strategy in medicinal chemistry. Modern advancements, including microwave-assisted protocols and green chemistry principles, have further enhanced the efficiency and sustainability of these methods. The future of thiazolidine synthesis will likely involve greater integration of flow chemistry for continuous manufacturing, computational modeling for the rational design of derivatives with specific biological targets, and the exploration of novel biocatalytic routes to further improve the environmental footprint of these vital pharmacological scaffolds.
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Kumar, A., et al. (2021). Strategies for the multicomponent reaction facilitating the expedited synthesis of functionalized thiazolidinone scaffolds. Taylor & Francis Online. Available at: [Link]
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Al-Bayati, R., et al. (2023). GREEN SYNTHESIS, CHARACTERIZATION, AND MULTIFACETED EVALUATION OF THIAZOLIDINONE DERIVATIVES: A STUDY ON BIOLOGICAL AND LASE. Journal of Advanced Sciences and Engineering Technologies. Available at: [Link]
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Panigrahy, D., et al. (2003). Therapeutic potential of thiazolidinediones as anticancer agents. Expert Opinion on Investigational Drugs. Available at: [Link]
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Solankee, A., et al. (2017). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Sharma, G., et al. (2023). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. Molecules. Available at: [Link]
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of GTS-21 (DMXBA)
GTS-21, also known as DMXBA (3-(2,4-dimethoxybenzylidene)anabaseine), is a synthetic derivative of the natural marine toxin anabaseine.[1] It has garnered significant attention in the scientific community as a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[2] These receptors are ligand-gated ion channels widely expressed in the central nervous system and are implicated in cognitive processes such as learning and memory.[2] Dysregulation of α7 nAChR signaling has been linked to the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1]
GTS-21 emerged as a promising therapeutic candidate due to its potential to enhance cognitive function and its notable anti-inflammatory properties.[2] The compound and its active metabolite, 4-hydroxy-GTS-21 (4OH-GTS-21), have been the subject of numerous preclinical and clinical investigations.[3] This guide provides a comprehensive technical overview of GTS-21, its synthesis, mechanism of action, related compounds, and the experimental protocols for its characterization, aimed at professionals in the field of drug discovery and development. Despite promising initial findings, it is important to note that clinical trials with GTS-21 have not progressed beyond phase II due to a lack of demonstrated clinical efficacy.[4]
Chemical Synthesis and Key Derivatives
The synthesis of GTS-21 is achieved through a condensation reaction between its two primary precursors: anabaseine and 2,4-dimethoxybenzaldehyde.[1] Anabaseine itself can be synthesized through various routes, including those starting from 3-aminomethyl pyridine.[5]
The primary active metabolite of GTS-21 is 4-OH-GTS-21, which is formed by O-demethylation.[3] Notably, this metabolite has been shown to be more potent and efficacious at human α7 nAChRs than the parent compound, suggesting that GTS-21 may function as a prodrug.[3] The synthesis of 4-OH-GTS-21 and its derivatives can be achieved by utilizing 4-hydroxy-2-methoxybenzaldehyde in the condensation step or by developing methods for the selective demethylation of GTS-21.[6][7]
Mechanism of Action: α7 nAChR Agonism and Downstream Signaling
GTS-21 exerts its biological effects primarily through its interaction with the α7 nAChR. As a partial agonist, it binds to the receptor and induces a conformational change that opens the ion channel, leading to an influx of cations, predominantly calcium (Ca2+).[8] This influx of calcium triggers a cascade of downstream signaling events that are crucial for its neuroprotective and anti-inflammatory effects.
Two key signaling pathways have been identified as being modulated by GTS-21's activation of α7 nAChRs: the JAK2/STAT3 pathway and the PI3K/Akt pathway.[9][10] Activation of the JAK2/STAT3 pathway is central to the anti-inflammatory effects of GTS-21.[10] The PI3K/Akt pathway, on the other hand, is more broadly involved in cell survival and proliferation.[11] The interplay between these pathways contributes to the therapeutic potential of GTS-21.[9][10]
Below is a diagram illustrating the proposed signaling cascade following GTS-21 binding to the α7 nAChR.
Caption: GTS-21 signaling cascade via α7 nAChR.
Comparative Pharmacology of GTS-21 and Related Compounds
The pharmacological profile of GTS-21 is characterized by its selectivity for the α7 nAChR over other nicotinic receptor subtypes, although it does exhibit some affinity for α4β2 and 5-HT3 receptors.[2] The potency and efficacy of GTS-21 and its primary metabolite, 4OH-GTS-21, have been quantified in various in vitro systems. The following table summarizes key pharmacological data for these compounds.
| Compound | Receptor Target | Assay Type | Value | Species | Reference |
| GTS-21 | α7 nAChR | [125I]α-Bungarotoxin Binding (Ki) | 0.31 µM | Rat (PC12 cells) | [3] |
| α7 nAChR | [125I]α-Bungarotoxin Binding (Ki) | 23 µM | Human (SK-N-SH cells) | [3] | |
| α4β2 nAChR | [3H]Cytisine Binding (Ki) | 84 nM | Rat (brain membrane) | [12] | |
| 5-HT3A Receptor | [3H]GR65630 Binding (Ki) | 0.53 µM | NCB-20 cells | [12] | |
| 4OH-GTS-21 | α7 nAChR | [125I]α-Bungarotoxin Binding (Ki) | 0.45 µM | Rat (PC12 cells) | [3] |
| α7 nAChR | [125I]α-Bungarotoxin Binding (Ki) | 0.17 µM | Human (SK-N-SH cells) | [3] | |
| Muscle nAChR | ACh-mediated depolarization (IC50) | 10.0 µM | TE671 cells | [13] | |
| Anabaseine | α3β4 nAChR | Electrophysiology | Weak partial agonist | Rat (Xenopus oocytes) | [1] |
Experimental Protocols for In Vitro Characterization
The functional characterization of α7 nAChR agonists like GTS-21 relies on robust in vitro assays. Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes and radioligand binding assays are standard methodologies.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol outlines the general steps for assessing the agonist activity of a test compound at α7 nAChRs expressed in Xenopus oocytes.[4][14]
I. Oocyte Preparation and cRNA Injection
-
Harvest oocytes from a female Xenopus laevis frog under anesthesia.
-
Treat the oocytes with collagenase to defolliculate.
-
Synthesize capped complementary RNA (cRNA) for the human α7 nAChR subunit using an in vitro transcription kit.
-
Inject approximately 50 nL of the α7 nAChR cRNA solution into the cytoplasm of each oocyte using a microinjection apparatus.[14]
-
Incubate the injected oocytes for 2-3 days at 17-18°C in a suitable medium to allow for receptor expression.
II. Electrophysiological Recording
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Clamp the oocyte's membrane potential at a holding potential of -70 mV to -90 mV using a TEVC amplifier.[14]
-
Prepare stock solutions of the test compound (e.g., GTS-21) and dilute to final concentrations in the recording solution.
-
Apply the test compound to the oocyte via the perfusion system.
-
Record the inward current generated by the activation of the α7 nAChRs.
-
Ensure a sufficient washout period between applications to allow receptors to return to the resting state.
III. Data Analysis
-
To determine the EC50, apply increasing concentrations of the test compound and measure the peak current response at each concentration.
-
Normalize the responses to a maximal response elicited by a saturating concentration of a reference agonist (e.g., acetylcholine).
-
Fit the concentration-response data to a sigmoidal dose-response curve to calculate the EC50 and Hill slope.
Caption: Workflow for TEVC analysis of α7 nAChR agonists.
Protocol 2: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the α7 nAChR using a radiolabeled antagonist.[15][16]
I. Membrane Preparation
-
Homogenize brain tissue (e.g., rat hippocampus, an area rich in α7 nAChRs) or cells expressing the receptor in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in an assay buffer.
-
Determine the protein concentration of the membrane preparation.
II. Binding Assay
-
In a series of tubes, combine the membrane preparation (a fixed amount of protein), a fixed concentration of a suitable radioligand (e.g., [3H]methyllycaconitine ([3H]MLA) or [125I]α-bungarotoxin), and varying concentrations of the unlabeled test compound.[15][16]
-
For determining non-specific binding, include tubes with a high concentration of a known α7 nAChR ligand (e.g., nicotine).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
III. Data Analysis
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
Conclusion and Future Perspectives
GTS-21 and its analogs represent a significant class of compounds for probing the function of the α7 nicotinic acetylcholine receptor. While the initial promise of GTS-21 as a therapeutic agent for cognitive and inflammatory disorders has not been fully realized in clinical trials, the compound remains an invaluable tool for researchers.[4] The insights gained from studying GTS-21 have paved the way for the development of a new generation of α7 nAChR modulators with improved selectivity and efficacy.
The detailed protocols and comparative data presented in this guide are intended to support ongoing research in this field. A thorough understanding of the synthesis, mechanism of action, and in vitro characterization of these compounds is essential for the rational design of novel therapeutics targeting the α7 nAChR for a range of challenging diseases.
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Davies, A. R., et al. (1999). Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors. PubMed. Retrieved from [Link]
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Meyer, E. M., et al. (1998). Analysis of 3-(4-hydroxy, 2-Methoxybenzylidene)anabaseine selectivity and activity at human and rat alpha-7 nicotinic receptors. PubMed. Retrieved from [Link]
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Williamson, T. J., et al. (2011). Two-electrode voltage clamp electrophysiological experiments on Xenopus oocytes. ResearchGate. Retrieved from [Link]
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Yoon, H. J., et al. (2013). Synthesis and positron emission tomography studies of C-11 labeled isotopomers and metabolites of GTS-21, a partial α7 nicotinic cholinergic agonist drug. PMC. Retrieved from [Link]
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de Souza, G. P., et al. (2019). JAK2/STAT3 Pathway is Required for α7nAChR-Dependent Expression of POMC and AGRP Neuropeptides in Male Mice. PubMed. Retrieved from [Link]
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Marritt, A. M., et al. (2022). Evaluation of [125I]α-Bungarotoxin Binding to α7 Nicotinic Acetylcholinergic Receptors in Hippocampus–Subiculum of Postmortem Human Alzheimer's Disease Brain. MDPI. Retrieved from [Link]
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Marritt, A. M., et al. (2022). Assessment of [125I]a-Bungarotoxin Binding to a7 Nicotinic Acetylcholinergic Receptors in Hippocampus-Subiculum of Postmortem Human Parkinson's Disease Brain. PMC. Retrieved from [Link]
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de Souza, G. P., et al. (2019). JAK2/STAT3 Pathway is Required for α7nAChR-Dependent Expression of POMC and AGRP Neuropeptides in Male Mice. Cell Physiol Biochem. Retrieved from [Link]
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Kem, W. R., et al. (2006). The Nemertine Toxin Anabaseine and Its Derivative DMXBA (GTS-21): Chemical and Pharmacological Properties. PMC. Retrieved from [Link]
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An, F., et al. (2013). An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors. PMC. Retrieved from [Link]
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Zarei, M., et al. (2024). A new DES-mediated synthesis of Henna-based benzopyranophenazines and benzoxanthenetriones. PMC. Retrieved from [Link]
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Taylor & Francis. (n.d.). GTS-21 – Knowledge and References. Retrieved from [Link]
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Mainkar, P. S., et al. (2023). Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. ResearchGate. Retrieved from [Link]
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Pasha, M. A., et al. (2024). A convenient one-pot synthesis of 4-hydroxycoumarin, 4-hydroxythiocoumarin, and 4-hydroxyquinolin-2(1H)-one. ResearchGate. Retrieved from [Link]
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Arias, H. R., et al. (2009). Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors. PMC. Retrieved from [Link]
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Lee, G., et al. (2022). Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson's Disease Mouse Models. MDPI. Retrieved from [Link]
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Stokes, C., et al. (2004). The structural basis for GTS-21 selectivity between human and rat nicotinic alpha7 receptors. Molecular Pharmacology. Retrieved from [Link]
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da Silva, A. D., et al. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. NIH. Retrieved from [Link]
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Preliminary in vitro studies of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
Foreword: The Thiazolidine Scaffold in Modern Drug Discovery
The 1,3-thiazolidine-4-carboxylic acid core represents a privileged scaffold in medicinal chemistry. This five-membered heterocyclic system, containing both sulfur and nitrogen, is a key structural motif in a plethora of biologically active molecules, most notably in the penicillin class of antibiotics.[1] Its inherent stereochemistry, derived from the natural amino acid L-cysteine, and the potential for substitution at the C-2 position, provide a rich molecular landscape for the development of novel therapeutic agents.[2] Thiazolidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antioxidant, anticancer, anti-inflammatory, and neuroprotective properties.[1][3][4]
This guide focuses on a specific derivative, this compound. The introduction of a thienyl (thiophene) ring at the C-2 position is of particular interest. Thiophene is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate lipophilicity, enhance metabolic stability, and improve biological activity. This technical whitepaper provides a comprehensive overview of the foundational in vitro studies required to profile the therapeutic potential of this compound, from its synthesis to its preliminary biological characterization.
Section 1: Synthesis and Structural Elucidation
The cornerstone of any preclinical investigation is the robust synthesis and unambiguous characterization of the target compound. The most common and efficient route to 2-substituted thiazolidine-4-carboxylic acids is the cyclocondensation reaction of L-cysteine with a suitable aldehyde.[1][2][5] This reaction leverages the nucleophilic nature of the thiol and amine groups of cysteine to form the heterocyclic ring.
Synthetic Rationale and Mechanism
The synthesis of this compound involves the reaction between L-cysteine hydrochloride and thiophene-2-carbaldehyde. The reaction proceeds via the initial formation of a Schiff base (imine) between the amino group of cysteine and the aldehyde. This is followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to the formation of the thiazolidine ring. The use of L-cysteine as a starting material imparts a specific stereochemistry at the C-4 position, resulting in the (4R) enantiomer.[2]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
-
Reagents and Equipment: L-cysteine hydrochloride, thiophene-2-carbaldehyde, absolute ethanol, round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus.
-
Step 1: Dissolution. In a 100 mL round-bottom flask, dissolve L-cysteine hydrochloride (e.g., 10 mmol) in absolute ethanol (e.g., 30 mL).
-
Step 2: Addition of Aldehyde. To the stirring solution, add thiophene-2-carbaldehyde (10 mmol) dropwise at room temperature.
-
Step 3: Reflux. Equip the flask with a condenser and reflux the reaction mixture with continuous stirring for approximately 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Precipitation and Isolation. After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.
-
Step 5: Filtration and Washing. Collect the resulting solid precipitate by suction filtration. Wash the product several times with cold ethanol to remove any unreacted starting materials.[1]
-
Step 6: Drying. Dry the purified product under vacuum to yield this compound as a solid.
Structural Characterization
Confirmation of the synthesized structure is achieved through standard spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretching (around 3400 cm⁻¹), C=O of the carboxylic acid (around 1690 cm⁻¹), and C-S stretching.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the overall structure. Key signals in ¹H NMR would include protons of the thiazolidine ring, the thienyl moiety, and the acidic proton.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound, confirming the expected molecular formula.[1]
Section 2: In Vitro Biological Profiling
The preliminary in vitro evaluation is designed to screen for a broad range of potential biological activities, guiding future, more focused research. Based on the known pharmacology of the thiazolidine scaffold, the primary assays should investigate its antimicrobial, antioxidant, and cytotoxic potential.
Caption: General workflow for the in vitro biological evaluation.
Antimicrobial Activity Assessment
Rationale: The thiazolidine ring is a well-established pharmacophore in antimicrobial agents.[4][6] Investigating the efficacy of the title compound against a panel of pathogenic bacteria is a logical first step.
Methodology: Broth Microdilution for MIC and MBC
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits visible growth (Minimum Inhibitory Concentration, MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal Concentration, MBC).[6][7]
-
Materials: 96-well microtiter plates, bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli, Pseudomonas aeruginosa), appropriate broth medium (e.g., Mueller-Hinton Broth), compound stock solution, positive control (e.g., Ciprofloxacin), negative control (DMSO/vehicle).[8]
-
Step 1: Preparation of Inoculum. Culture the bacterial strains overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Step 2: Serial Dilution. Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.
-
Step 3: Inoculation. Add the standardized bacterial inoculum to each well. Include wells for positive control (bacteria + standard antibiotic), negative control (bacteria + vehicle), and sterility control (broth only).
-
Step 4: Incubation. Incubate the plates at 37°C for 18-24 hours.
-
Step 5: MIC Determination. The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
-
Step 6: MBC Determination. To determine the MBC, an aliquot from the clear wells (at and above the MIC) is plated onto agar plates. After incubation, the MBC is the lowest concentration that shows no bacterial growth on the agar.
Data Presentation:
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | S. aureus (Gram +) | Data | Data |
| E. coli (Gram -) | Data | Data | |
| Ciprofloxacin (Positive Control) | S. aureus (Gram +) | Data | Data |
| E. coli (Gram -) | Data | Data |
Antioxidant Capacity Evaluation
Rationale: Thiazolidine derivatives, particularly those derived from cysteine, are known to possess antioxidant and free radical scavenging properties.[1][5][9] This activity is often attributed to the sulfur atom, which can donate a hydrogen atom to neutralize free radicals.[3]
Methodology: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][5]
-
Materials: DPPH solution in methanol, test compound at various concentrations, positive control (e.g., Ascorbic Acid or Trolox), spectrophotometer.
-
Step 1: Reaction Mixture. In a set of test tubes or a 96-well plate, add a fixed volume of DPPH solution to varying concentrations of the test compound.
-
Step 2: Incubation. Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Step 3: Measurement. Measure the absorbance of the solutions at a specific wavelength (typically ~517 nm).
-
Step 4: Calculation. The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.
-
Step 5: IC₅₀ Determination. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.
Data Presentation:
| Compound | DPPH Scavenging IC₅₀ (µM) |
| This compound | Data |
| Ascorbic Acid (Positive Control) | Data |
Cytotoxic Activity Screening
Rationale: The thiazolidine scaffold is present in numerous compounds with demonstrated anticancer activity.[10][11][12][13] Preliminary screening against cancer cell lines is essential to determine any antiproliferative potential. Derivatives of 2-arylthiazolidine-4-carboxylic acid have shown potent cytotoxicity against prostate cancer and melanoma cell lines.[10][14][15]
Methodology: Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein basic amino acid residues in cells, providing a measure of total cellular protein and, by extension, cell number.[13]
-
Materials: Cancer cell lines (e.g., PC-3 for prostate cancer, A375 for melanoma), normal cell line (for selectivity assessment), appropriate cell culture medium, 96-well plates, test compound, positive control (e.g., Cisplatin or Doxorubicin), trichloroacetic acid (TCA), SRB solution, Tris buffer.
-
Step 1: Cell Seeding. Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Step 2: Compound Treatment. Treat the cells with serial dilutions of the test compound and incubate for a set period (e.g., 48 or 72 hours).
-
Step 3: Cell Fixation. Discard the medium and fix the cells by adding cold TCA, followed by incubation at 4°C.
-
Step 4: Staining. Wash the plates with water and stain the cells with SRB solution.
-
Step 5: Solubilization and Measurement. Wash away the unbound dye and solubilize the protein-bound dye with Tris buffer. Measure the absorbance (optical density) at ~515 nm.
-
Step 6: IC₅₀ Calculation. The IC₅₀ value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | PC-3 (Prostate Cancer) | Data |
| A375 (Melanoma) | Data | |
| Normal Fibroblast | Data | |
| Cisplatin (Positive Control) | PC-3 (Prostate Cancer) | Data |
| A375 (Melanoma) | Data |
Conclusion and Future Directions
This guide outlines the essential preliminary in vitro studies for this compound. The data generated from these antimicrobial, antioxidant, and cytotoxic assays will provide a foundational understanding of the compound's biological profile. Positive results in any of these areas would warrant further investigation, including mechanism-of-action studies, evaluation against a broader panel of bacterial strains or cancer cell lines, and eventual progression to in vivo models. The versatility of the thiazolidine scaffold suggests that this specific thienyl derivative holds significant promise for further exploration in drug discovery.
References
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- Begum, N., Anis, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Semantic Scholar.
- Stana, A., et al. (2021).
- Begum, N., Anis, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
- Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. (2005). Journal of Medicinal Chemistry.
- Szychowski, K. A., et al. (2021).
- Kandemir, F. M., et al. (2021). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences.
- Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). MDPI.
- Popiołek, Ł., et al. (2018). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides.
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- Synthesis of thiazolidine-4-carboxylic acid derivatives. (n.d.).
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- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
- Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (2010). PMC.
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). MDPI.
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- Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (2010). PubMed.
- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). NIH.
- Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prost
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An In-depth Technical Guide to the Molecular Formula C₈H₉NO₂S₂: Properties, Hazards, and Research Considerations
This technical guide provides a comprehensive overview of the molecular formula C₈H₉NO₂S₂, intended for researchers, scientists, and professionals in drug development. Given the absence of a singular, prominent compound associated with this formula in common chemical databases, this document focuses on the theoretical possibilities, analytical characterization, potential properties, and associated hazards of its various isomers.
Introduction: Deconstructing the Molecular Formula
The molecular formula C₈H₉NO₂S₂ indicates a compound with eight carbon atoms, nine hydrogen atoms, one nitrogen atom, two oxygen atoms, and two sulfur atoms. The degree of unsaturation, calculated as 5, suggests the presence of a combination of rings and/or double bonds, pointing towards a potentially aromatic or highly unsaturated structure. The presence of both nitrogen and sulfur atoms opens up a vast landscape of possible functional groups and isomeric structures, each with unique physicochemical properties and biological activities.
Potential Isomeric Structures and Functional Groups
The structural diversity of C₈H₉NO₂S₂ is significant. Several classes of organic compounds could be represented by this formula. Below are some plausible isomeric structures, categorized by key functional groups.
Table 1: Potential Isomeric Structures of C₈H₉NO₂S₂
| Isomer Class | Example Structure | Key Functional Groups | Potential Properties |
| Thiazolidine Derivatives | 2-(Thiazolidin-2-ylidene)thioacetic acid derivatives | Thiazolidine ring, Thioester, Carboxylic acid | Potential for biological activity, including antimicrobial or anticancer properties. |
| Sulfonamide Derivatives | N-(Thiophen-2-ylsulfonyl)acetamide | Sulfonamide, Thiophene ring, Amide | Potential for diuretic, antibacterial, or enzyme inhibitory activity. |
| Dithiocarbamate Derivatives | 4-Nitrophenyl dithiocarbamate derivatives | Dithiocarbamate, Nitro group, Aromatic ring | Potential as pesticides, fungicides, or enzyme inhibitors. |
| Thiourea Derivatives | N-(4-Sulfophenyl)thiourea | Thiourea, Sulfonic acid, Aromatic ring | Potential for a range of biological activities, including antiviral and anticancer. |
Diagram 1: Representative Isomeric Structures of C₈H₉NO₂S₂
Caption: Potential isomeric classes for C₈H₉NO₂S₂.
Physicochemical Properties: A Predictive Overview
The physicochemical properties of a C₈H₉NO₂S₂ isomer will be dictated by its specific structure. However, some general predictions can be made based on the constituent atoms and potential functional groups.
Table 2: Predicted Physicochemical Properties of C₈H₉NO₂S₂ Isomers
| Property | Predicted Range/Characteristics | Rationale |
| Molecular Weight | 231.29 g/mol | Calculated from the molecular formula. |
| Melting Point | Highly variable | Dependent on crystal lattice energy, intermolecular forces (e.g., hydrogen bonding in amides and carboxylic acids). Likely to be a solid at room temperature. |
| Boiling Point | Generally high | Expected to be high due to polarity and potential for hydrogen bonding. Decomposition may occur before boiling. |
| Solubility | Variable | Solubility in water will depend on the presence of polar functional groups like -COOH, -SO₃H, and -NH₂. Solubility in organic solvents will be higher for less polar isomers. |
| pKa | Wide range | The presence of acidic (e.g., carboxylic acid, sulfonic acid) or basic (e.g., amine) functional groups will determine the pKa. |
| LogP | Variable | The octanol-water partition coefficient will depend on the balance of polar and non-polar groups within the molecule. |
Hazard Identification and Safety Precautions
Given the presence of sulfur and nitrogen, compounds with the formula C₈H₉NO₂S₂ should be handled with care, as many organosulfur and organonitrogen compounds exhibit toxicity.
Potential Hazards:
-
Toxicity: The toxicological profile is unknown without a specific structure. However, functional groups like dithiocarbamates and nitroaromatics are associated with toxicity.
-
Irritation: Many sulfur-containing compounds can be irritating to the skin, eyes, and respiratory tract.
-
Sensitization: Some individuals may develop allergic reactions upon exposure.
-
Environmental Hazards: The persistence and ecotoxicity of these compounds are unknown and should be evaluated.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or other resistant material), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Analytical Characterization: A Methodological Workflow
For any novel compound with the molecular formula C₈H₉NO₂S₂, a systematic analytical approach is crucial for structure elucidation and purity assessment.
Diagram 2: Analytical Workflow for C₈H₉NO₂S₂ Characterization
Caption: A typical analytical workflow for structure elucidation.
Step-by-Step Methodologies:
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and obtain fragmentation patterns that provide clues about the structure.
-
Protocol:
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) via an appropriate ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).
-
Acquire the full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and record the fragment ion masses.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Dissolve an appropriate amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing a reference standard (e.g., TMS).
-
Acquire a ¹H NMR spectrum to determine the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (coupling with neighboring protons).
-
Acquire a ¹³C NMR spectrum to determine the number of different carbon environments and their chemical shifts.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.
-
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the presence of specific functional groups.
-
Protocol:
-
Prepare the sample for analysis. For solids, this can be done by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of approximately 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to functional groups such as C=O (carbonyl), N-H (amine/amide), S=O (sulfoxide/sulfone), and C=S (thiocarbonyl).
-
-
-
Elemental Analysis:
-
Objective: To experimentally confirm the elemental composition (C, H, N, S).
-
Protocol:
-
Submit a pure sample of the compound to a specialized analytical laboratory for combustion analysis.
-
Compare the experimentally determined weight percentages of each element to the theoretical values calculated from the molecular formula C₈H₉NO₂S₂.
-
-
Potential for Biological Activity and Drug Development
The diverse array of potential functional groups within the C₈H₉NO₂S₂ isomeric space suggests a high potential for biological activity. Many approved drugs and bioactive molecules contain the structural motifs that could be present in these isomers.
Areas of Potential Therapeutic Interest:
-
Antimicrobial Agents: The presence of thiazolidine, sulfonamide, or thiourea moieties is common in antibacterial and antifungal compounds.
-
Anticancer Agents: Certain dithiocarbamates and sulfonamides have demonstrated cytotoxic effects against cancer cell lines.
-
Enzyme Inhibitors: The functional groups present could interact with the active sites of various enzymes, leading to inhibitory activity.
-
Neurological Applications: The structural features may allow for interaction with receptors and transporters in the central nervous system.
Diagram 3: Drug Discovery and Development Pathway
Caption: A simplified drug discovery workflow.
Conclusion
The molecular formula C₈H₉NO₂S₂ represents a fascinating area for chemical exploration. While no single, well-defined compound currently dominates the literature for this formula, the potential for a wide range of structurally diverse and biologically active isomers is immense. A thorough and systematic approach to synthesis, purification, and analytical characterization is paramount for any researcher venturing into this chemical space. The insights provided in this guide offer a foundational framework for such endeavors, emphasizing safety, rigorous scientific methodology, and an awareness of the potential applications in drug discovery and development.
References
Due to the theoretical nature of this guide for a non-specific molecular formula, direct references to a compound with the formula C₈H₉NO₂S₂ are not available. The principles and methodologies described are based on established knowledge in organic chemistry, analytical chemistry, and medicinal chemistry. For specific protocols and safety information, researchers should consult standard laboratory manuals and safety data sheets for analogous compounds.
Introduction to thiazolidinone chemistry and applications
An In-depth Technical Guide to Thiazolidinone Chemistry and Applications
Abstract
Thiazolidinones represent a cornerstone class of heterocyclic compounds that have garnered immense interest in medicinal chemistry and drug development.[1][2] This is due to their versatile chemical nature and their capacity to exhibit a wide spectrum of biological activities.[3][4] This technical guide provides a comprehensive overview of the thiazolidinone scaffold, beginning with its core structure and physicochemical properties that make it a "privileged" structure in drug design. We delve into both foundational and modern synthetic strategies, including detailed protocols for classical cyclocondensation reactions and highly efficient multicomponent reactions (MCRs). The guide then transitions to an in-depth exploration of the scaffold's diverse therapeutic applications, with a focus on its role in developing antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[5] Key mechanisms of action, such as the inhibition of bacterial Mur ligases and various protein kinases, are elucidated.[6][7] Finally, we synthesize the principles of structure-activity relationships (SAR) and computational approaches that guide the rational design of next-generation thiazolidinone-based therapeutics.
The Thiazolidinone Scaffold: A Privileged Core in Medicinal Chemistry
Introduction to the Thiazolidinone Core: Structure and Significance
Thiazolidinones are five-membered heterocyclic compounds containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group, most commonly at position 4 (4-thiazolidinone).[2] The core structure allows for substitutions at the C2, N3, and C5 positions, providing a template for immense chemical diversity.[3] This structural flexibility is a primary reason for its designation as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of pharmacological activities.[8] Derivatives such as thiazolidine-2,4-diones, which possess an additional carbonyl group at the C2 position, are particularly famous for their application in treating type 2 diabetes.[3][9]
The "wonder nucleus," as it is sometimes called, is a key component in numerous clinically used drugs, including the antidiabetic agents Pioglitazone and Rosiglitazone, the diuretic Etozolin, and the anticonvulsant Ralitoline, underscoring its therapeutic relevance.[2][10]
Caption: Core structures of 4-Thiazolidinone and Thiazolidine-2,4-dione.
Physicochemical Properties and Rationale for Versatility
The versatility of the thiazolidinone ring stems from a combination of its structural and electronic properties:
-
Hydrogen Bonding: The nitrogen atom at position 3 can act as a hydrogen bond donor, while the carbonyl oxygen at C4 is an effective hydrogen bond acceptor. These interactions are critical for binding to biological targets like enzyme active sites.
-
Reactivity of the Methylene Group: The C5 position, an active methylene group, is readily functionalized. It is a common site for Knoevenagel condensation with aldehydes, leading to 5-ylidene derivatives, which are a major class of biologically active thiazolidinones.[8]
-
Chemical Stability: The core ring is generally stable under physiological conditions, providing a robust scaffold for drug design.
-
Modulable Lipophilicity: The overall lipophilicity of the molecule can be fine-tuned through the choice of substituents at the C2, N3, and C5 positions, which is essential for optimizing pharmacokinetic properties like absorption and distribution.
Synthetic Strategies for Thiazolidinone Derivatives
The synthesis of thiazolidinones has evolved from classical two-component reactions to highly efficient one-pot multicomponent strategies.[4]
Foundational Synthetic Pathways
The most common traditional approach involves the cyclocondensation of three building blocks: an amine, a carbonyl compound (aldehyde or ketone), and a thiol-containing acid, typically thioglycolic acid. The reaction proceeds via the initial formation of a Schiff base (imine) from the amine and carbonyl compound, followed by a nucleophilic attack from the thiol and subsequent intramolecular cyclization.
Protocol Box 1: Step-by-Step Synthesis of a 2,3-disubstituted-4-thiazolidinone
Objective: To synthesize 2-(4-chlorophenyl)-3-phenylthiazolidin-4-one.
Materials:
-
Aniline (1.0 mmol)
-
4-Chlorobenzaldehyde (1.0 mmol)
-
Thioglycolic acid (1.2 mmol)
-
Toluene (20 mL)
-
Anhydrous Zinc Chloride (ZnCl₂, catalytic amount)
-
Dean-Stark apparatus
Methodology:
-
Schiff Base Formation: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add aniline (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in 20 mL of toluene.
-
Catalysis: Add a catalytic amount of anhydrous ZnCl₂ to the mixture.
-
Cyclocondensation: Add thioglycolic acid (1.2 mmol) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Causality Insight: The removal of water drives the equilibrium towards the formation of the imine intermediate and the final cyclized product, ensuring a high yield.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (approx. 6-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the toluene layer with a saturated sodium bicarbonate solution to remove unreacted thioglycolic acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol to yield the pure product.
-
Validation: Confirm the structure of the synthesized compound using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Modern Approaches: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, have become a cornerstone of modern medicinal chemistry.[4][11] They offer significant advantages over traditional linear synthesis, including higher atom economy, reduced reaction time, lower costs, and the ability to rapidly generate libraries of structurally diverse compounds.[4][12]
Caption: General workflow for a multicomponent synthesis of thiazolidinones.
Protocol Box 2: A One-Pot, Three-Component Synthesis of a 5-arylidenethiazolidin-4-one
Objective: To synthesize a 5-benzylidene-2-thioxo-thiazolidin-4-one (rhodanine) derivative.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
Amine (e.g., aniline, 1.0 mmol)
-
Carbon disulfide (CS₂, 1.2 mmol)
-
Ethyl bromoacetate (1.0 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Ethanol (15 mL)
Methodology:
-
Initial Reaction: In a 50 mL flask, dissolve the amine (1.0 mmol) and potassium carbonate (2.0 mmol) in 15 mL of ethanol. Cool the mixture in an ice bath.
-
Dithiocarbamate Formation: Add carbon disulfide (1.2 mmol) dropwise to the stirred solution. Continue stirring for 30 minutes.
-
Causality Insight: This step forms the dithiocarbamate salt in situ, which is a key nucleophile for the subsequent steps.
-
-
Addition of Electrophiles: To the same mixture, add the aromatic aldehyde (1.0 mmol) followed by ethyl bromoacetate (1.0 mmol).
-
Reaction Execution: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, cool the mixture and pour it into ice-cold water. Acidify with dilute HCl to precipitate the product.
-
Isolation & Purification: Filter the solid precipitate, wash with water, and dry. Recrystallize from an appropriate solvent (e.g., acetic acid or ethanol) to obtain the pure 5-benzylidene rhodanine derivative.
-
Validation: Characterize the final product using IR, NMR, and Mass Spectrometry.
Thiazolidinones as Potent Therapeutic Agents: A Survey of Applications
The thiazolidinone scaffold is a veritable treasure trove of biological activities, with derivatives showing promise in numerous therapeutic areas.[5][13]
Antimicrobial Agents: Targeting Bacterial Cell Wall Synthesis
The rise of multidrug-resistant pathogens presents a global health crisis, making the development of new antimicrobials imperative.[1] Thiazolidinone derivatives have emerged as potent antibacterial and antifungal agents.[14][15] Many compounds exhibit remarkable growth inhibition against a wide spectrum of bacteria, with some showing greater activity than reference drugs like ampicillin.[14]
Mechanism of Action: Inhibition of Mur Ligases A key target for thiazolidinone-based antibacterials is the Mur ligase family (MurC-MurF).[16][17] These enzymes are essential for the cytoplasmic steps of peptidoglycan biosynthesis, a process critical for forming the bacterial cell wall.[6][18] By inhibiting these enzymes, thiazolidinones disrupt cell wall integrity, leading to bacterial death.[19] Specifically, they have been identified as novel inhibitors of MurB and MurD.[6][19]
Caption: Inhibition of bacterial MurD ligase by thiazolidinones disrupts peptidoglycan synthesis.
Table 1: Structure-Activity Relationship (SAR) of Thiazolidinone-based Antimicrobial Agents
| Compound Class | Key Substituents | Target Organisms | Potency (MIC) | Reference |
|---|---|---|---|---|
| Adamantyl-thiazolidinones | Adamantane at C2, Thiazole at N3 | Gram (+/-) bacteria, Fungi | Potent; often > Ampicillin | [14] |
| Benzothiazole-hybrids | Benzothiazole at N3, various aryls at C2 | S. aureus, S. Typhimurium | 0.008–0.24 mg/mL | [20] |
| Indazole-hybrids | Indazole moiety | P. aeruginosa | >50% biofilm reduction | [21] |
| 2-Imino-thiazolidinones | Varied aryl groups | S. epidermidis | 6.25 to 12.5 µM |[21] |
Anticancer Therapeutics: A Multi-Pronged Attack
Thiazolidinones are a highly promising scaffold for the development of novel anticancer agents, acting through diverse mechanisms.[13]
Mechanism of Action: Kinase Inhibition Many cellular signaling pathways that control cell growth, proliferation, and survival are regulated by protein kinases.[22] Dysregulation of these kinases is a hallmark of cancer. Thiazolidinone derivatives have been successfully developed as inhibitors of several key kinases:
-
VEGFR2: Vascular Endothelial Growth Factor Receptor 2 is crucial for angiogenesis (the formation of new blood vessels), which tumors require to grow.[22] Piperazine-based thiazolidinones have shown potent, uncompetitive inhibition of VEGFR2.[22]
-
PI3K: The Phosphatidylinositol 3-kinase pathway is frequently overactive in cancer. Thiazolidinediones are a known starting point for designing PI3K inhibitors.[23]
-
Polo-like Kinase 1 (Plk1): Plk1 is a key regulator of mitosis, and its inhibition can lead to mitotic arrest and cell death in cancer cells. ZK-Thiazolidinone (TAL) is a novel, potent inhibitor of Plk1.[24]
Caption: A decision logic for the structure-based optimization of thiazolidinone derivatives.
In Silico Approaches: Molecular Docking and QSAR
Modern drug design heavily relies on computational tools.
-
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. Docking studies have been instrumental in understanding how thiazolidinone derivatives interact with the active sites of enzymes like COX-2 and various kinases, helping to rationalize observed activities and guide the design of more potent inhibitors. [25][26]* Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. [27]These models can identify key physicochemical descriptors (e.g., electronic and steric factors) that correlate with potency, allowing for the prediction of activity for novel, unsynthesized compounds. [28]
Conclusion and Future Perspectives
The thiazolidinone scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its synthetic tractability, coupled with its ability to interact with a vast array of biological targets, ensures its continued relevance. Future research will likely focus on several key areas:
-
Multi-Target Agents: Designing single molecules that can modulate multiple targets (e.g., dual COX-2/kinase inhibitors) to treat complex diseases like cancer.
-
Overcoming Resistance: Developing novel derivatives that can circumvent existing drug resistance mechanisms in bacteria and cancer cells.
-
Hybrid Molecules: Continuing the successful strategy of combining the thiazolidinone core with other known pharmacophores to create hybrid drugs with enhanced potency and novel mechanisms of action. [29]* Targeted Delivery: Utilizing nanotechnology to create thiazolidinone-based nanocarriers for targeted drug delivery, improving efficacy and reducing side effects. [13] The rich history and ongoing innovation in thiazolidinone chemistry provide a solid foundation for the development of the next generation of therapeutics to address pressing global health challenges.
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An In-depth Technical Guide to 2-Thienyl Substituted Heterocyclic Compounds: Synthesis, Properties, and Therapeutic Potential
For researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of 2-thienyl substituted heterocyclic compounds. We will delve into the synthetic strategies, explore the diverse biological activities, and elucidate the structure-activity relationships that make this class of compounds a cornerstone in modern medicinal chemistry.
The Thiophene Moiety: A Privileged Scaffold in Drug Discovery
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a prominent structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its journey from a serendipitous discovery as a contaminant in coal tar to a key building block in drug design is a testament to its versatile chemical properties and biological significance.[4] The thiophene moiety is considered a bioisostere of the benzene ring, meaning it can often replace a phenyl group in a molecule without significantly altering its biological activity, while potentially improving its physicochemical properties such as solubility and metabolism.[4] This bioisosteric relationship allows medicinal chemists to modulate the potency, selectivity, and pharmacokinetic profiles of drug candidates.[4] The significance of thiophene in medicinal chemistry is underscored by the fact that it is a core component of numerous FDA-approved drugs.[1][2]
This guide will specifically focus on heterocyclic compounds substituted with a 2-thienyl group, exploring how this particular arrangement influences the molecule's overall properties and therapeutic potential.
Synthetic Methodologies for 2-Thienyl Substituted Heterocycles
The construction of 2-thienyl substituted heterocyclic systems relies on a variety of synthetic strategies, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling methods. The choice of synthetic route is often dictated by the nature of the target heterocycle and the desired substitution pattern.
Classical Approaches: Building from the Basics
Traditional methods for thiophene synthesis, such as the Paal–Knorr and Gewald reactions, have laid the groundwork for accessing thiophene-containing molecules.[1] However, these methods can sometimes be limited by harsh reaction conditions and functional group intolerance.[1] For the synthesis of more complex 2-thienyl substituted heterocycles, multi-step sequences involving the initial construction of the thiophene ring followed by the formation of the second heterocyclic ring are common.
Modern Cross-Coupling Strategies: Precision and Efficiency
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and heteroaryl compounds, including those containing the 2-thienyl moiety. These methods offer high efficiency, functional group tolerance, and regioselectivity.
One prominent example is the palladium-catalyzed cross-coupling of aryl bromides with 2-thienyl aluminum reagents. This method, which can be performed at room temperature without the need for a base, provides a versatile route to a variety of 2-thienyl substituted aromatic and heteroaromatic compounds.[5][6]
Experimental Protocol: Palladium-Catalyzed Cross-Coupling of an Aryl Bromide with a 2-Thienyl Aluminum Reagent [5][6]
Objective: To synthesize a 2-thienyl substituted aryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol)
-
2-Thienyl aluminum reagent (prepared in situ)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine ((o-tolyl)₃P, 4 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation of the 2-Thienyl Aluminum Reagent (in situ):
-
To a solution of 2-bromothiophene (1.1 mmol) in anhydrous THF under an inert atmosphere, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise at -78 °C.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
To this solution, add a solution of anhydrous aluminum chloride (AlCl₃, 1.1 mmol) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Cross-Coupling Reaction:
-
In a separate flask, dissolve the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and (o-tolyl)₃P (0.04 mmol) in anhydrous THF under an inert atmosphere.
-
To this solution, add the freshly prepared 2-thienyl aluminum reagent solution via cannula.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-thienyl substituted aryl compound.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as organolithium and organoaluminum reagents are highly reactive towards oxygen and moisture.
-
Palladium Catalyst and Ligand: Pd(OAc)₂ is a common and effective palladium source for cross-coupling reactions. The (o-tolyl)₃P ligand is chosen to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
In situ Preparation: The 2-thienyl aluminum reagent is prepared in situ as it is not commercially available and can be unstable upon storage.
Caption: Workflow for the palladium-catalyzed synthesis of 2-thienyl substituted aryl compounds.
A Survey of 2-Thienyl Substituted Heterocyclic Systems and Their Biological Activities
The incorporation of a 2-thienyl group into various heterocyclic scaffolds has led to the discovery of compounds with a wide spectrum of biological activities.
2-Thienyl Pyridines
2-Thienyl substituted pyridines have demonstrated significant potential in medicinal chemistry, particularly in the development of anticancer agents.[7][8] A series of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair.[7][8] Certain compounds in this series exhibited significant topoisomerase II inhibitory activity, with structure-activity relationship studies revealing the importance of the 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety for this activity.[7] Additionally, thienylpyridines and their fused derivatives, thienopyridines, have been investigated for their photophysical properties and have shown promising cytotoxic activity against breast (MCF-7) and hepatocellular (HepG2) carcinoma cell lines.[9][10] Some of these compounds also exhibit antibacterial and antifungal properties.[9]
2-Thienyl Pyrimidines
Pyrimidines and their fused analogs are another important class of heterocycles with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[11][12][13][14][15] The introduction of a 2-thienyl substituent can further modulate these activities. Thienopyrimidines, which are structural analogs of biogenic purines, can act as antimetabolites and have shown efficacy against solid tumors.[11]
2-Thienyl Imidazoles
Imidazole-containing compounds are well-established as antifungal agents, with many marketed drugs featuring this heterocyclic core.[16] The synthesis of novel 2-thienyl substituted imidazole derivatives has been explored to develop new antifungal agents, potentially overcoming resistance to existing drugs.[17] For instance, new 2-aryl-1-azolyl-3-thienylbutan-2-ols have been designed and shown to exhibit broad-spectrum antifungal activity, including against fluconazole-resistant strains of Candida glabrata.[17] Furthermore, certain imidazole derivatives have been investigated as anticancer agents, acting as DNA intercalators and topoisomerase II inhibitors.[18]
2-Thienyl Thiazoles
Thiazole derivatives are recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[19][20][21] The synthesis of 2-thienyl substituted thiazoles has yielded compounds with promising anticancer activity.[22][23] For example, novel thiopyrano[2,3-d]thiazoles based on cinnamic acid amides have been synthesized and shown to possess moderate antitumor activity against a panel of 60 cancer cell lines.[22] A general method for the synthesis of 2-amino-5-(2-thienylmethyl)thiazole has also been developed, providing access to a key intermediate for further derivatization.[24]
Table 1: Summary of Biological Activities of 2-Thienyl Substituted Heterocycles
| Heterocyclic Core | Biological Activity | Target/Mechanism of Action (if known) |
| Pyridine | Anticancer[7][8], Antimicrobial[9] | Topoisomerase I and II inhibition[7][8] |
| Pyrimidine | Anticancer[11], Antiviral[11], Antimicrobial[11] | Antimetabolite (purine analog)[11] |
| Imidazole | Antifungal[16][17], Anticancer[18] | DNA intercalation, Topoisomerase II inhibition[18] |
| Thiazole | Anticancer[19][20][21][22], Antimicrobial[25] | Various, including enzyme inhibition |
Structure-Activity Relationships (SAR) and Drug Design Principles
The biological activity of 2-thienyl substituted heterocyclic compounds is highly dependent on the nature and position of substituents on both the thiophene and the heterocyclic ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.
For example, in the case of the 2-(thienyl)-4-furyl-6-aryl pyridine series, the presence of a chlorine atom on the furan ring and the specific attachment of the thiophene at the 3-position were found to be important for topoisomerase II inhibition.[7] This suggests that these specific structural features are key for the interaction of the molecule with the enzyme's active site.
Caption: Key structural factors influencing the biological activity of 2-thienyl substituted heterocycles.
Future Perspectives
The field of 2-thienyl substituted heterocyclic compounds continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Development of Novel Synthetic Methodologies: The exploration of new catalytic systems and reaction pathways will enable the synthesis of more complex and diverse libraries of these compounds.[26][27]
-
Target-Based Drug Design: A deeper understanding of the molecular targets of these compounds will facilitate the design of more selective and potent inhibitors.
-
Exploration of New Therapeutic Areas: While much of the focus has been on anticancer and antimicrobial activities, the diverse pharmacological properties of these compounds suggest their potential in other therapeutic areas, such as neurodegenerative and inflammatory diseases.[28]
-
Hybrid Molecules: The combination of the 2-thienyl heterocycle motif with other pharmacophores to create hybrid molecules with dual or synergistic activities is a promising strategy.[29]
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An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Heterocycle of Interest
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid, a molecule featuring a fused heterocyclic system of thiophene and thiazolidine rings, represents a compound of significant interest within the realms of medicinal chemistry and drug development. The structural amalgamation of these two sulfur-containing heterocycles imparts unique electronic and conformational properties, making it a compelling scaffold for the design of novel therapeutic agents. Thiazolidine derivatives, in particular, are recognized for their diverse pharmacological activities.[1][2] The presence of the thiophene ring further modulates the molecule's lipophilicity and potential for aromatic interactions, crucial determinants of its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for researchers engaged in its synthesis, characterization, and application.
Core Physicochemical Characteristics
A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug discovery and development. These parameters dictate a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular Structure and Identity
-
Molecular Formula: C₈H₉NO₂S₂[3]
-
Molecular Weight: 215.3 g/mol [3]
-
IUPAC Name: 2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid
-
CAS Number: 32451-19-7[4]
The structure comprises a thiazolidine ring substituted at the 2-position with a thiophen-2-yl group and at the 4-position with a carboxylic acid moiety. The presence of two stereocenters at positions 2 and 4 of the thiazolidine ring implies the potential for stereoisomers.[1]
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that experimentally determined values can vary based on the specific conditions and methodologies employed.
| Property | Value | Source |
| Melting Point | ~190-200 °C (decomposes) | [5][6] |
| Water Solubility | 28.5 g/L (20 °C) (for L(-)-Thiazolidine-4-carboxylic acid) | [5] |
| pKa | 2.09 ± 0.20 (Predicted for L(-)-Thiazolidine-4-carboxylic acid) | [5][6] |
Note: Some data points are for the parent compound L(-)-Thiazolidine-4-carboxylic acid and serve as an estimate due to the limited availability of specific data for the 2-(2-Thienyl) derivative.
Experimental Protocols for Physicochemical Characterization
To ensure the accuracy and reproducibility of physicochemical data, standardized experimental protocols are essential. The following sections detail the methodologies for determining key properties of this compound.
Melting Point Determination: A Gateway to Purity Assessment
The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity.[7] A sharp melting range is indicative of a pure compound, whereas a broad melting range often suggests the presence of impurities.[7]
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.[8][9]
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.[7]
-
Heating and Observation: The sample is heated at a controlled rate, typically 1-2 °C per minute near the expected melting point.[8]
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded. This range constitutes the melting point.[8][9]
Causality Behind Experimental Choices: A slow heating rate is crucial for accurate determination, as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer.[8] Rapid heating can lead to an overestimation of the melting point.[10]
Solubility Determination: Understanding Bioavailability Potential
Aqueous solubility is a critical determinant of a drug's oral bioavailability.[11][12] The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound.[12][13]
Methodology: Shake-Flask Method
-
Solution Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline) in a sealed container.[13]
-
Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.[11]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in the chosen solvent at that specific temperature.
Trustworthiness of the Protocol: The inclusion of an excess of the solid compound ensures that the resulting solution is truly saturated, providing a reliable measure of its maximum solubility under the given conditions.[13]
pKa Determination: Predicting Ionization State
The pKa value indicates the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values.[14][15] The ionization state significantly influences a drug's solubility, permeability, and interaction with biological targets.[14]
Methodology: Potentiometric Titration
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.[16][17]
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added.
-
pKa Determination: The pKa is determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[18]
Expertise in Interpretation: The shape of the titration curve provides valuable information. A sharp inflection point indicates a clear endpoint, leading to a more accurate pKa determination. For polyprotic acids, multiple inflection points may be observed, corresponding to the different pKa values.[15]
Visualizing Experimental Workflows
Diagrams are powerful tools for illustrating complex experimental procedures and logical relationships.
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Methodological & Application
Synthesis of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind the experimental choices, ensuring a thorough understanding of the synthesis.
Introduction
Thiazolidine-4-carboxylic acid derivatives are a significant class of heterocyclic compounds, recognized for their diverse biological activities.[1][2] The core structure is typically synthesized via the cyclocondensation of L-cysteine with an aldehyde or ketone.[3] The resulting scaffold is found in various pharmacologically active agents and natural products, including penicillin.[4] The title compound, this compound, incorporates a thiophene moiety, a common structural motif in medicinal chemistry known to confer a range of biological properties. This protocol details a robust and reproducible method for its preparation.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic cyclic condensation reaction between L-cysteine and 2-thiophenecarboxaldehyde.[4][5] The reaction mechanism is a well-established pathway for thiazolidine formation.[6][7] The initial step involves the nucleophilic attack of the amino group of L-cysteine on the carbonyl carbon of 2-thiophenecarboxaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. Subsequently, an intramolecular nucleophilic attack by the thiol group of the cysteine residue on the imine carbon leads to the formation of the five-membered thiazolidine ring.[8][9] The stereochemistry at the 4-position is retained from the L-cysteine starting material.
Caption: Reaction mechanism for the formation of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| L-Cysteine hydrochloride | ≥99% | Sigma-Aldrich | |
| 2-Thiophenecarboxaldehyde | 98% | Sigma-Aldrich | |
| Sodium acetate | Anhydrous, ≥99% | Fisher Scientific | |
| Ethanol | 200 proof, absolute | VWR | |
| Deionized water | |||
| Diethyl ether | Anhydrous | Fisher Scientific | For washing |
Instrumentation
-
Magnetic stirrer with stir bar
-
Round-bottom flask (100 mL)
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR Spectrometer
-
¹H-NMR Spectrometer
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of 2-aryl thiazolidine-4-carboxylic acids.[4]
Step 1: Preparation of the L-Cysteine Solution
-
In a 100 mL round-bottom flask, dissolve L-cysteine hydrochloride (1.58 g, 10 mmol) in 25 mL of deionized water.
-
To this solution, add sodium acetate (0.82 g, 10 mmol) and stir until fully dissolved. The sodium acetate acts as a base to neutralize the hydrochloride and deprotonate the amino group of L-cysteine, increasing its nucleophilicity.
Step 2: Reaction with 2-Thiophenecarboxaldehyde
-
In a separate beaker, dissolve 2-thiophenecarboxaldehyde (1.12 g, 10 mmol) in 25 mL of ethanol.
-
Add the ethanolic solution of the aldehyde to the aqueous L-cysteine solution in the round-bottom flask.
-
Stir the resulting mixture vigorously at room temperature for 24 hours. A precipitate is expected to form as the reaction progresses.
Step 3: Isolation and Purification of the Product
-
After 24 hours, cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid several times with cold ethanol to remove any unreacted starting materials and impurities.[4]
-
Further wash the product with diethyl ether to facilitate drying.
-
Dry the purified this compound under vacuum to a constant weight.
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Application Notes and Protocols for the Condensation Reaction of L-cysteine and 2-thiophenecarboxaldehyde
Introduction: The Significance of Thiazolidine Scaffolds in Medicinal Chemistry
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Among these, the thiazolidine ring system, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold due to its presence in a wide array of biologically active molecules.[1][2][3] Thiazolidine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][4] The versatility of the thiazolidine core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.[1]
This application note provides a detailed guide to the synthesis of a specific thiazolidine derivative, 2-(thiophen-2-yl)thiazolidine-4-carboxylic acid, through the condensation reaction of L-cysteine and 2-thiophenecarboxaldehyde. This reaction is a classic example of thiazolidine formation and serves as a gateway to a diverse library of potentially therapeutic compounds. We will delve into the underlying reaction mechanism, provide a robust and reproducible experimental protocol, and discuss the characterization and potential applications of the resulting product.
Reaction Mechanism: A Stepwise Look at Thiazolidine Formation
The condensation of L-cysteine with an aldehyde, in this case, 2-thiophenecarboxaldehyde, proceeds through a well-established mechanism involving two key steps: the formation of a Schiff base intermediate and a subsequent intramolecular cyclization.[5]
-
Schiff Base Formation: The nucleophilic amino group of L-cysteine attacks the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate. The reaction rate can be influenced by pH, with mildly acidic to neutral conditions often favoring this step.[5][6]
-
Intramolecular Cyclization: The thiol group of the cysteine moiety then acts as an intramolecular nucleophile, attacking the imine carbon. This ring-closing step results in the formation of the stable, five-membered thiazolidine ring.[5][7]
The stereochemistry of the starting L-cysteine is typically retained at the C-4 position of the thiazolidine ring. However, a new stereocenter is created at the C-2 position, leading to the potential for diastereomers (cis and trans isomers). The ratio of these diastereomers can be influenced by the reaction solvent.[8]
Caption: Figure 1: Reaction mechanism of thiazolidine formation.
Experimental Protocol: Synthesis of 2-(thiophen-2-yl)thiazolidine-4-carboxylic acid
This protocol provides a step-by-step method for the synthesis of 2-(thiophen-2-yl)thiazolidine-4-carboxylic acid.
Materials and Equipment
| Reagents | Equipment |
| L-cysteine | Round-bottom flask |
| 2-Thiophenecarboxaldehyde | Magnetic stirrer and stir bar |
| Ethanol | Ice bath |
| Deionized water | Buchner funnel and filter paper |
| Diethyl ether | Rotary evaporator |
| Thin Layer Chromatography (TLC) plates | |
| NMR spectrometer | |
| FT-IR spectrometer | |
| Mass spectrometer |
Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve L-cysteine (0.01 mol, 1.21 g) in a mixture of 16 mL of ethanol and 5 mL of deionized water.
-
Reaction Initiation: To the stirred L-cysteine solution, add 2-thiophenecarboxaldehyde (0.01 mol, 1.12 g) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 10-24 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethanol:chloroform 1:9). The formation of a white or yellowish-white precipitate indicates product formation.[8]
-
Product Isolation: Once the reaction is complete, cool the flask in an ice bath to maximize precipitation.[9]
-
Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid with cold diethyl ether to remove any unreacted aldehyde.[8]
-
Drying and Recrystallization: Dry the product under vacuum. For further purification, the crude product can be recrystallized from an ethanol/water mixture.[8]
Caption: Figure 2: Experimental workflow for the synthesis.
Characterization of 2-(thiophen-2-yl)thiazolidine-4-carboxylic acid
The synthesized product should be characterized to confirm its identity and purity.
| Technique | Expected Observations |
| Melting Point | A sharp melting point indicates a pure compound. |
| ¹H NMR | Expect characteristic peaks for the thiazolidine and thiophene rings. The proton at C-2 will appear as a singlet, and the protons at C-4 and C-5 will show characteristic splitting patterns. |
| ¹³C NMR | Confirm the number of unique carbon atoms in the molecule. |
| FT-IR | Look for characteristic absorption bands for N-H, C-H, C=O (from the carboxylic acid), and C-S bonds. |
| Mass Spectrometry | The molecular ion peak should correspond to the molecular weight of the product (C₈H₉NO₂S₂, MW: 215.29 g/mol ).[10] |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | - Incorrect pH.[5]- Low reactant concentration.- Unsuitable solvent.- Insufficient reaction time.[5] | - Optimize pH by screening a range (e.g., 4-7).- Increase reactant concentrations.- Experiment with different solvent systems (e.g., methanol/water).- Extend the reaction time and monitor by TLC. |
| Presence of Impurities | - Unreacted starting materials.- Oxidation of L-cysteine.[5]- Side reactions of the aldehyde. | - Ensure proper stoichiometry.- Use degassed solvents to minimize oxidation.[5]- Purify the product by recrystallization or column chromatography. |
| Oily Product | - Presence of impurities.- Incomplete drying. | - Recrystallize the product.- Dry the product thoroughly under high vacuum. |
Applications and Future Directions
Thiazolidine derivatives are of significant interest in drug discovery and development. The synthesized 2-(thiophen-2-yl)thiazolidine-4-carboxylic acid can serve as a valuable building block for the creation of more complex molecules with potential therapeutic applications. The thiazolidine scaffold has been explored for a multitude of biological targets, and derivatives have shown promise as:
Further derivatization of the carboxylic acid or the secondary amine of the thiazolidine ring can lead to the generation of a library of compounds for biological screening. For instance, the carboxylic acid can be converted to amides or esters, and the amine can be acylated or alkylated to explore the structure-activity relationship (SAR) of this class of compounds.
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Application Notes & Protocols: 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic Acid in Medicinal Chemistry
Introduction: The Thiazolidine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly in successful therapeutic agents due to their ability to interact with multiple biological targets. The thiazolidine ring system is a quintessential example of such a scaffold.[1] As a saturated five-membered heterocycle containing both sulfur and nitrogen, it offers a unique combination of conformational flexibility and hydrogen bonding capabilities.[2] 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid represents a specific and highly valuable iteration of this scaffold. It combines the core thiazolidine-4-carboxylic acid structure, derived from the natural amino acid L-cysteine, with a thienyl (thiophene) group. This thienyl moiety introduces aromaticity and potential for π-π stacking interactions, making it a versatile building block for engaging with enzyme active sites.[3]
While this compound itself is not a final drug product, its principal application in medicinal chemistry is as a crucial starting material and structural motif for the synthesis of more complex, biologically active molecules. Its most prominent and successful application lies in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target in the management of Type 2 Diabetes Mellitus.[4]
Core Application: A Versatile Building Block for DPP-4 Inhibitors
The primary utility of this compound and its analogs is in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[4] The thiazolidine ring serves as a proline mimetic, effectively targeting the S1 pocket of the DPP-4 enzyme, a characteristic feature of many potent inhibitors.[4] The carboxylic acid and the secondary amine on the ring provide reactive handles for synthetic elaboration, allowing chemists to build out the molecule to engage other key binding regions of the enzyme, such as the S2 pocket, thereby enhancing potency and selectivity.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound via a classic and efficient nucleophilic cyclic condensation reaction.
Principle of the Method: The synthesis is achieved through the reaction of L-cysteine with thiophene-2-carbaldehyde.[1] The thiol (-SH) and amine (-NH2) groups of L-cysteine act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered thiazolidine ring. The use of L-cysteine directly incorporates the desired stereochemistry at the 4-position.[2]
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve L-cysteine hydrochloride (1 equivalent, e.g., 1.57 g, 10 mmol) in a 10:1 mixture of ethanol and deionized water (e.g., 55 mL).
-
Add sodium acetate (1 equivalent, e.g., 0.82 g, 10 mmol) to the solution to neutralize the hydrochloride salt and free the amine group of L-cysteine for reaction. Stir until dissolved.
-
Prepare a solution of thiophene-2-carbaldehyde (1 equivalent, e.g., 1.12 g, 10 mmol) in ethanol (e.g., 25 mL).
-
-
Reaction Execution:
-
To a round-bottom flask containing the L-cysteine/sodium acetate solution, add the thiophene-2-carbaldehyde solution dropwise at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Product Isolation and Purification:
-
Upon completion, a precipitate will likely have formed. Cool the reaction mixture in an ice-water bath for 30 minutes to maximize precipitation.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the collected solid sequentially with cold ethanol (2 x 15 mL) and diethyl ether (2 x 15 mL) to remove unreacted starting materials and impurities.
-
Dry the purified white to off-white solid product under vacuum to a constant weight.
-
-
Characterization and Validation:
-
Yield: Calculate the percentage yield. Yields for this reaction are typically high (>80%).
-
Melting Point: Determine the melting point and compare it to literature values.
-
Spectroscopic Analysis: Confirm the structure using:
-
¹H-NMR: Expect characteristic peaks for the thienyl protons, the proton at C2 of the thiazolidine ring, and the protons at C4 and C5.
-
FT-IR: Look for the disappearance of the aldehyde C=O stretch and the appearance of a broad O-H stretch for the carboxylic acid.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product (C8H9NO2S2, MW: 215.3 g/mol ).
-
-
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of the target scaffold.
Application Notes: Mechanism of Action of Derived DPP-4 Inhibitors
Background: In the human body, hormones known as incretins, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake.[5] These hormones are crucial for maintaining glucose homeostasis by stimulating insulin secretion from pancreatic β-cells and suppressing glucagon secretion from α-cells in a glucose-dependent manner.[5][6] However, the therapeutic action of native incretins is short-lived, as they are rapidly degraded and inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[7]
Mechanism of Inhibition: DPP-4 inhibitors, developed using scaffolds like this compound, function by binding to the active site of the DPP-4 enzyme, preventing it from degrading GLP-1 and GIP.[6] This extends the half-life and increases the concentration of active incretins in the circulation. The elevated levels of GLP-1 and GIP then exert their glucose-lowering effects, leading to improved glycemic control in patients with Type 2 Diabetes.[5][8]
Diagram: DPP-4 Inhibition Signaling Pathway
Caption: The physiological effect of DPP-4 inhibition.
Protocol 2: In Vitro Evaluation of DPP-4 Inhibitory Activity
This protocol describes a standard, fluorescence-based assay to determine the inhibitory potential of compounds derived from the this compound scaffold.
Principle of the Method: The assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is non-fluorescent.[9] The DPP-4 enzyme cleaves the Gly-Pro dipeptide, releasing the highly fluorescent AMC moiety. The rate of increase in fluorescence is directly proportional to the enzyme's activity. When an inhibitor is present, the rate of AMC release is reduced. The potency of the inhibitor is typically expressed as the IC50 value—the concentration required to inhibit 50% of the enzyme's activity.[9]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).
-
DPP-4 Enzyme Solution: Prepare a working solution of recombinant human DPP-4 (e.g., 1.73 mU/mL) in Assay Buffer.
-
Substrate Solution: Prepare a working solution of Gly-Pro-AMC (e.g., 200 µM) in Assay Buffer.
-
Test Compounds: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO) and create a series of dilutions at 4x the final desired concentration in Assay Buffer.
-
Positive Control: Use a known DPP-4 inhibitor like Sitagliptin or Teneligliptin for comparison.
-
-
Assay Plate Setup (96-well black plate):
-
100% Activity Control (Enzyme Control): Add 25 µL of Assay Buffer and 50 µL of DPP-4 Enzyme Solution.
-
Test Inhibitor Wells: Add 25 µL of the 4x test compound dilution and 50 µL of DPP-4 Enzyme Solution.
-
Blank Control (No Enzyme): Add 75 µL of Assay Buffer.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 10-15 minutes. This allows the inhibitors to bind to the enzyme before the substrate is added.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the Substrate Solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically for 30 minutes at 37°C, with readings taken every minute. Use an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[9][10]
-
-
Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the fluorescence versus time curve (ΔRFU/min).
-
Subtract the rate of the Blank Control from all other wells.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Structure-Activity Relationship (SAR) Insights
The development of potent DPP-4 inhibitors from the thiazolidine scaffold is a clear example of rational drug design. The following table summarizes general SAR principles for this class of compounds, illustrating how synthetic modifications can impact inhibitory activity.
| Scaffold Position | Modification | Rationale & Impact on Activity | Representative IC50 Range |
| Thiazolidine Ring | Core Structure | Acts as a proline mimetic, anchoring the molecule in the S1 subsite of the DPP-4 active site through interactions with key residues like Glu205 and Glu206.[11][12] | N/A (Core Scaffold) |
| C2-Substituent | Small Aromatic/Heterocyclic (e.g., Thienyl) | Provides additional hydrophobic or aromatic interactions within the S1 pocket, enhancing binding affinity. | Varies with derivative |
| N3-Substituent | Elongated chain with functional groups | Extends towards the S2 subsite. Incorporating groups like substituted piperazines or pyrazoles can form critical hydrogen bonds and hydrophobic interactions, significantly boosting potency.[4] | 1-100 nM |
| Carboxylic Acid (C4) | Amide Coupling | The carboxylic acid is a key synthetic handle. Converting it to an amide allows for the introduction of diverse chemical groups designed to optimize interactions with the S2-extensive pocket and improve pharmacokinetic properties.[13] | Varies with derivative |
Broader Applications & Future Outlook
While the development of DPP-4 inhibitors is the most prominent application, the 2-substituted thiazolidine-4-carboxylic acid scaffold has been explored in other therapeutic areas. Studies have investigated derivatives for their potential as:
-
Anticancer Agents: Certain 2-arylthiazolidine-4-carboxylic acid amides have shown cytotoxic effects against prostate cancer cell lines.[13]
-
Antioxidants: The thiazolidine ring, being a cysteine derivative, can exhibit radical scavenging properties.[1]
-
Antimicrobial Agents: Various thiazolidine derivatives have been screened for antibacterial and antifungal activity.[2]
The synthetic tractability and inherent biological relevance of the this compound scaffold ensure its continued importance in medicinal chemistry. Future research will likely focus on its use as a building block for developing covalent inhibitors, allosteric modulators, or agents for novel biological targets beyond DPP-4.
References
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Frontiers in Nutrition. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]
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Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). [Link]
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MDPI. (2024). Τhiazolidine-4-One Derivatives with Variable Modes of Inhibitory Action Against DPP4, a Drug Target with Multiple Activities and Established Role in Diabetes Mellitus Type II. [Link]
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National Center for Biotechnology Information. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]
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BPS Bioscience. (n.d.). DPP4 Assay Kit. [Link]
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National Center for Biotechnology Information. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]
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ACS Publications. (2012). Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. [Link]
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Nanobiomedicine. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. [Link]
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National Center for Biotechnology Information. (n.d.). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. [Link]
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National Center for Biotechnology Information. (2016). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. [Link]
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Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]
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Pakistan Journal of Pharmaceutical Sciences. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]
-
ACS Publications. (1950). 2-Substituted-thiazolidine-4-carboxylic Acids. [Link]
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National Center for Biotechnology Information. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]
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Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Thiazolidine Derivatives
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Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of thiazolidine derivatives, a class of compounds with significant interest in pharmaceutical development. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring optimal separation and peak symmetry. Detection is performed using a UV detector. The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4][5] This protocol is suitable for routine quality control, stability testing, and pharmacokinetic studies of thiazolidine-based active pharmaceutical ingredients (APIs) and their formulations.
Introduction
Thiazolidine derivatives, particularly the thiazolidinedione (TZD) subclass, are heterocyclic compounds that form the core structure of various pharmacologically active agents.[6][7][8] A prominent example includes antidiabetic drugs like Pioglitazone, which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[9] Given their therapeutic importance, a reliable and accurate analytical method is crucial for ensuring the quality, safety, and efficacy of these drug substances and products. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[10]
This guide provides a comprehensive, field-tested protocol for the HPLC analysis of thiazolidine derivatives. It moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices, ensuring that researchers can not only replicate the method but also adapt and troubleshoot it effectively.
Method Development and Optimization
The objective of method development is to create a separation that is suitable for its intended purpose.[11] This involves a systematic investigation of chromatographic parameters to achieve adequate resolution, peak shape, and analysis time.
Causality Behind Experimental Choices
-
Column Selection: A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common reversed-phase column and serves as an excellent starting point for moderately polar compounds like many thiazolidine derivatives.[12] The hydrophobic C18 chains provide effective retention, while modern, end-capped silica columns minimize undesirable interactions with residual silanol groups, thereby reducing peak tailing.[13][14]
-
Mobile Phase Selection: The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer (potassium phosphate).
-
Acetonitrile (ACN): Chosen over methanol due to its lower UV cutoff (allowing for detection at lower wavelengths) and its tendency to produce sharper peaks and lower backpressure.[15]
-
Phosphate Buffer (pH 3.0): The thiazolidine ring contains nitrogen and sulfur atoms, and its overall ionization state can be pH-dependent. Maintaining a consistent, slightly acidic pH of 3.0 suppresses the ionization of any residual free silanols on the silica support, which prevents peak tailing.[13] It also ensures that the analyte is in a single, consistent ionic form, leading to reproducible retention times.
-
-
Detection Wavelength (λ): The detection wavelength was selected by analyzing the UV-Vis spectrum of a standard solution of the target thiazolidine derivative. The wavelength of maximum absorbance (λmax) is chosen to achieve the highest sensitivity, as dictated by the Beer-Lambert Law.[16] For many thiazolidine derivatives, this falls within the 230-275 nm range.[10][17][18] A photodiode array (PDA) detector is ideal for initially scanning the analyte to determine its λmax.
-
Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, was employed. This is particularly useful for analyzing samples that may contain impurities with a wide range of polarities. The gradient allows for the efficient elution of more strongly retained compounds while ensuring that early-eluting peaks are well-resolved, ultimately shortening the total run time compared to an isocratic method.
Caption: Workflow for HPLC Method Development.
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA or Variable Wavelength Detector (VWD).
-
Chromatography Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Chemicals: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade), Orthophosphoric Acid (AR Grade), Water (HPLC Grade).
-
Reference Standard: Thiazolidine derivative of known purity.
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at λmax (e.g., 269 nm for Pioglitazone) |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the Standard Stock Solution with the diluent.
-
Sample Solution: Accurately weigh a quantity of the sample (e.g., powdered tablets) equivalent to 25 mg of the active ingredient. Transfer to a 25 mL volumetric flask, add approximately 15 mL of diluent, sonicate for 10 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol (ICH Q2(R1))
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4][5]
Caption: Key Parameters for Method Validation.
Specificity
-
Protocol: Inject the diluent (blank), a placebo solution, a standard solution, and a sample solution.
-
Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the analyte. The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[3]
Linearity
-
Protocol: Inject the prepared working standard solutions (e.g., 5-100 µg/mL) in triplicate.
-
Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy (% Recovery)
-
Protocol: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Precision
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples of the 100% test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: LOQ should be determined with acceptable precision and accuracy.[3]
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the %RSD of results should be ≤ 2.0%.
| Parameter Varied | Variation |
| Flow Rate | ± 0.1 mL/min (0.9 and 1.1 mL/min) |
| Column Temperature | ± 2 °C (28 °C and 32 °C) |
| Mobile Phase pH | ± 0.1 (pH 2.9 and 3.1) |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Active silanol interactions. 2. Column contamination or void. | 1. Ensure mobile phase pH is correctly adjusted (pH 3.0). 2. Flush the column; if unresolved, replace the column.[19] |
| Drifting Retention Times | 1. Inadequate column equilibration. 2. Mobile phase composition changing (evaporation). 3. Column temperature fluctuation. | 1. Equilibrate the column for at least 20 minutes. 2. Keep mobile phase bottles capped. 3. Ensure the column oven is stable.[13] |
| High Backpressure | 1. Blockage in tubing or fittings. 2. Column frit plugged. 3. Sample precipitation. | 1. Systematically check connections for blockage. 2. Reverse-flush the column (disconnect from detector). 3. Ensure sample is fully dissolved and filtered.[19] |
| Poor Resolution | 1. Column degradation. 2. Inappropriate mobile phase composition. | 1. Replace the column. 2. Optimize the gradient slope or initial organic percentage.[13] |
Conclusion
The reversed-phase HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the quantification of thiazolidine derivatives. The systematic approach to method development and the comprehensive validation protocol ensure that the method is suitable for its intended purpose in a regulated pharmaceutical environment. The provided guidelines for troubleshooting common HPLC issues further enhance the utility of this document for researchers and drug development professionals.
References
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Gorjanu, M. HPLC Method Development Troubleshooting Guide (Pharmaceutical Industry). AbeBooks. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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HPLC Method Development & Troubleshooting Guide. Chromalyze LabSolutions. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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Method Development: a Guide to Basics. Waters Corporation. [Link]
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HPLC TROUBLESHOOTING: A REVIEW. JETIR. [Link]
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Separation of Thiazolidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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List of major mobile phases and HPLC columns screened. ResearchGate. [Link]
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Thiazolidinone derivatives for antimicrobial activities: HPLC method development and validation. ResearchGate. [Link]
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Thiazolidinediones: Recent Development in Analytical Methodologies. National Library of Medicine. [Link]
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Thiazolidinediones: Recent Development in Analytical Methodologies. PubMed. [Link]
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HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. [Link]
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Structural Refinement of 2,4-Thiazolidinedione Derivatives as New Anticancer Agents Able to Modulate the BAG3 Protein. National Institutes of Health. [Link]
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Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. National Institutes of Health. [Link]
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The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC International. [Link]
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A Review on combine study of UV spectroscopic and HPLC methods for simultaneous estimation. IJRPR. [Link]
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How It Works: UV Detection for HPLC. LCGC International. [Link]
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sensitive hplc-uv method: Topics by Science.gov. Science.gov. [Link]
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Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. National Institutes of Health. [Link]
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HPLC and UV Spectroscopy in Pharmaceutical Analysis. ResearchGate. [Link]
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Antimicrobial and antifungal assays for 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
Title: High-Throughput Screening Protocols for Evaluating the Antimicrobial and Antifungal Efficacy of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
For: Researchers, scientists, and drug development professionals
Executive Summary
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new antimicrobial agents.[1] Heterocyclic compounds, particularly those containing thiazolidine and thiophene rings, have emerged as promising scaffolds in medicinal chemistry due to their diverse and potent biological activities.[2][3][4] This document provides a comprehensive guide to the in-vitro evaluation of this compound, a compound that synergistically combines the structural features of a thiazolidine core, known for its wide range of therapeutic effects including antimicrobial action, and a thienyl (thiophene) group, also a constituent of many biologically active compounds.[4][5]
These application notes offer detailed, step-by-step protocols for determining the compound's antimicrobial and antifungal efficacy. We move beyond simple procedural lists to explain the scientific rationale behind key steps, ensuring robust, reproducible, and self-validating results. The methodologies described herein are foundational for the preliminary screening and characterization of novel anti-infective drug candidates.
Scientific Rationale: The Thiazolidine Scaffold as a Privileged Structure
The thiazolidine ring is a versatile heterocyclic system that forms the backbone of numerous compounds with significant pharmacological importance.[5] Derivatives such as thiazolidin-4-ones and thiazolidine-2,4-diones (TZDs) are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antidiabetic effects.[6][7][8]
The antimicrobial potential of thiazolidine derivatives is attributed to several possible mechanisms of action. In-silico and experimental studies suggest that these compounds can interfere with essential microbial processes. For bacteria, a probable target is MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[9] For fungi, a likely mechanism involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[9][10] The fusion of the β-lactam ring to a thiazolidine ring in penicillin antibiotics is a classic example of this scaffold's role in inhibiting bacterial cell wall synthesis.[11]
The diagram below illustrates these potential inhibitory pathways, which form the basis for the subsequent susceptibility testing protocols.
Caption: Potential mechanisms of antimicrobial and antifungal action.
Primary Efficacy Screening: Susceptibility Testing Protocols
The foundational step in evaluating a new antimicrobial agent is to determine the lowest concentration that inhibits microbial growth (Minimum Inhibitory Concentration, MIC) and the lowest concentration that kills the microbe (Minimum Bactericidal or Fungicidal Concentration, MBC/MFC). The broth microdilution method is a standardized, high-throughput technique for determining MIC values.[9][12]
Protocol: Antimicrobial Susceptibility Testing (AST)
This protocol outlines the determination of MIC and MBC against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is visually determined as the lowest concentration of the compound that prevents visible turbidity after a defined incubation period. The MBC is then determined by sub-culturing from the clear wells onto agar plates to identify the concentration that results in bacterial death.
Materials:
-
Test Compound: this compound
-
Bacterial Strains (ATCC recommended):
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA)
-
Reagents: Dimethyl sulfoxide (DMSO), 0.5 McFarland turbidity standard, sterile saline
-
Equipment: 96-well microtiter plates, multichannel pipette, incubator, spectrophotometer
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mg/mL) in DMSO. Causality Note: DMSO is used for its ability to dissolve a wide range of organic compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity.
-
Perform serial two-fold dilutions of the compound in CAMHB directly in a 96-well plate to achieve a range of test concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh overnight culture on a TSA plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a positive control (inoculum in broth without compound) and a negative control (broth only). A solvent control (inoculum in broth with the highest concentration of DMSO) is critical.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
-
MBC Determination:
-
From all the wells showing no visible growth (i.e., at and above the MIC), pipette a small aliquot (e.g., 10 µL) and streak it onto a fresh TSA plate.
-
Incubate the TSA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate, typically defined as a ≥99.9% reduction in the initial inoculum.
-
Protocol: Antifungal Susceptibility Testing (AFST)
This protocol is adapted for fungal pathogens, particularly yeast species like Candida albicans.
Principle: Similar to the AST protocol, a standardized fungal inoculum is challenged with serial dilutions of the test compound. Due to the different growth requirements of fungi, specific media and incubation conditions are used.
Materials:
-
Test Compound: this compound
-
Media: RPMI-1640 medium with L-glutamine, buffered with MOPS. Sabouraud Dextrose Agar (SDA).
-
All other reagents and equipment as listed in the AST protocol.
Step-by-Step Methodology:
-
Compound Preparation: Follow the same procedure as in the AST protocol, using RPMI-1640 as the diluent.
-
Inoculum Preparation:
-
Grow C. albicans on an SDA plate for 24-48 hours at 35°C.
-
Prepare a suspension in sterile saline and adjust the turbidity using a spectrophotometer at 530 nm to an optical density that corresponds to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL. Causality Note: This lower inoculum density is a standard recommendation for antifungal testing to ensure reproducible MIC endpoints.
-
-
Inoculation and Incubation:
-
Follow the same inoculation and control setup as in the AST protocol.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination: The MIC is the lowest compound concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the positive control.
-
Minimum Fungicidal Concentration (MFC) Determination: Follow the same procedure as for MBC, sub-culturing onto SDA plates and incubating for 24-48 hours.
Data Presentation and Interpretation
Quantitative results from susceptibility testing should be summarized in a clear, tabular format. This allows for easy comparison between different microbial strains and against standard reference drugs.
Table 1: Example Antimicrobial Activity Data
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound | S. aureus | 16 | 32 | 2 |
| This compound | E. coli | 64 | >128 | >2 |
| Ciprofloxacin (Reference) [13] | S. aureus | 0.5 | 1 | 2 |
| Ciprofloxacin (Reference) [13] | E. coli | 0.25 | 0.5 | 2 |
Interpretation:
-
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.
-
Comparing the MIC values to those of a reference drug (e.g., Ciprofloxacin, Gentamicin, Fluconazole) provides context for the compound's potency.[7][10]
The workflow for determining these key parameters is visualized below.
Caption: Workflow for MIC and MBC/MFC Determination.
Advanced Assays: Exploring Biofilm Inhibition
Many chronic infections are associated with biofilms, which are communities of microbes encased in a self-produced matrix that are notoriously resistant to conventional antibiotics.[9][14] Thiazolidin-4-one derivatives have shown potential as antibiofilm agents, making this a critical secondary assay.[14]
Protocol: Crystal Violet Biofilm Assay
Principle: This assay quantifies the ability of a compound to inhibit biofilm formation. Bacteria are grown in the presence of sub-MIC concentrations of the test compound. The adherent biofilm is then stained with crystal violet, and the amount of stain retained is measured spectrophotometrically, providing an indirect measure of biofilm mass.
A detailed protocol for this assay can be developed based on established methods, such as those targeting the YycG histidine kinase, a known factor in S. epidermidis biofilm formation that has been inhibited by thiazolidin-4-one derivatives.[14]
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Gudipati, R., et al. (2017). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules. Available at: [Link]
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Chaudhary, P., et al. (2024). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Chemistry & Biodiversity. Available at: [Link]
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Zaharia, V., et al. (2016). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. Molecules. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2021). Synthesis, Biological Evaluation, and in-Silico Molecular Docking Studies of Multifunctional Thiazolidine Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Chen, Z., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. Available at: [Link]
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Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. Available at: [Link]
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Stankova, I., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules. Available at: [Link]
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Fesatidou, M., et al. (2018). Heterocycle Compounds with Antimicrobial Activity. ResearchGate. Available at: [Link]
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Tiwari, S., et al. (2022). Heterocyclic compounds as antimicrobial agents. ScienceDirect. Available at: [Link]
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Gontijo, J., et al. (2022). An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. Molecules. Available at: [Link]
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Sadowska, B., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences. Available at: [Link]
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Ciesielska, A., et al. (2023). Heterocyclic Antidepressants with Antimicrobial and Fungicide Activity. Pharmaceuticals. Available at: [Link]
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Fesatidou, M., et al. (2020). Heterocycle Compounds with Antimicrobial Activity. Current Pharmaceutical Design. Available at: [Link]
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Chhabria, M. T., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Journal of Molecular Structure. Available at: [Link]
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Bkhaitan, M. M., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. Available at: [Link]
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Wikipedia contributors. (2024). Penicillin. Wikipedia. Available at: [Link]
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El–Sharkawy, K. A. (2016). Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives. ResearchGate. Available at: [Link]
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Li, Y., et al. (2002). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules. Available at: [Link]
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Campbell, I. W. (2004). Thiazolidinediones – mechanisms of action. Australian Prescriber. Available at: [Link]
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Ghorab, M. M., et al. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules. Available at: [Link]
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Patel, N. B., et al. (2012). Synthesis and antifungal activity of some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid. ResearchGate. Available at: [Link]
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Gholve, S. B., et al. (2018). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. World Journal of Pharmaceutical and Medical Research. Available at: [Link]
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Application Note: A Comprehensive Protocol for the In Vitro Anticancer Activity Screening of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
Introduction
The thiazolidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-diabetic, and antimicrobial effects.[1][2][3] Specifically, 4-thiazolidinone derivatives have shown promise as potent antitumor agents, acting through various mechanisms such as the induction of apoptosis and cell cycle arrest.[1][4][5] This application note details a systematic and robust workflow for the initial in vitro screening of a novel compound, 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid, to evaluate its potential as an anticancer therapeutic.
The rationale for investigating this specific molecule stems from the established anticancer potential of the thiazolidine core. The incorporation of a thienyl group may enhance biological activity through increased lipophilicity or specific interactions with target proteins. This guide is designed for researchers in oncology and drug development, providing a series of validated, step-by-step protocols to assess the compound's cytotoxicity, its effect on programmed cell death (apoptosis), and its impact on cell cycle progression. By following these protocols, researchers can generate reliable preliminary data to support further preclinical development.[6][7]
Experimental Design & Workflow
A logical, multi-step approach is essential for the comprehensive evaluation of a novel compound. The workflow begins with a broad assessment of cytotoxicity to determine the effective concentration range, followed by more detailed mechanistic assays to understand how the compound exerts its effects at a cellular level.
Caption: Overall experimental workflow for anticancer screening.
PART 1: Cytotoxicity Assessment
The initial step is to determine the concentration at which the test compound inhibits cancer cell growth by 50% (IC50). The MTT assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[8] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]
Protocol 1: MTT Assay for Cell Viability
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in serum-free medium (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with DMSO) and a "medium only" blank control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10] Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.[9]
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Example Data Presentation
| Cell Line | IC50 (µM) after 48h Exposure |
| MCF-7 | 15.2 |
| A549 | 28.5 |
| HCT116 | 12.8 |
PART 2: Mechanistic Assays
Once the IC50 value is determined, subsequent experiments should be conducted at this concentration to investigate the mechanism of cell death. Key processes to investigate are apoptosis and cell cycle arrest.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between different cell populations. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and will bind to these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
Procedure:
-
Cell Treatment: Seed 1-2 x 10⁵ cells in a 6-well plate and incubate for 24 hours. Treat the cells with the test compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells once with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[13]
-
Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content within a cell population. PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[14] This allows for the differentiation of cells in the major phases of the cell cycle (G0/G1, S, and G2/M).[14] An accumulation of cells in a specific phase suggests the compound may be interfering with cell cycle checkpoints. Because PI also binds to RNA, treatment with RNase is essential for accurate DNA analysis.[14][15]
Procedure:
-
Cell Treatment: Seed cells as described for the apoptosis assay and treat with the IC50 concentration of the test compound for 24 hours.
-
Cell Harvesting: Collect and wash the cells with PBS as previously described.
-
Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[15][16][17] Fix the cells for at least 30 minutes on ice (or store at -20°C for several weeks).[16][18]
-
Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with cold PBS to remove the ethanol.[17][18]
-
Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A. A typical solution includes 50 µg/mL PI and 100 µg/mL RNase A in PBS.[15][17][18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the samples by flow cytometry, ensuring the data for PI is collected on a linear scale.[17][18]
Signaling Pathway Context
Thiazolidine derivatives have been reported to induce apoptosis and cell cycle arrest by modulating various signaling pathways. A common mechanism involves the activation of the intrinsic apoptotic pathway, often characterized by the release of cytochrome c from the mitochondria and subsequent activation of caspase-3. This can be triggered by cellular stress and is regulated by the Bcl-2 family of proteins.
Caption: Potential intrinsic apoptosis pathway targeted by the test compound.
Conclusion
This application note provides a foundational, three-pronged approach to the in vitro anticancer screening of this compound. By systematically evaluating cytotoxicity, apoptosis induction, and cell cycle effects, researchers can efficiently characterize the compound's biological activity. The data generated from these protocols will form a critical decision-making point for advancing the compound into more complex preclinical models and further mechanistic studies.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. Retrieved from [Link]
-
UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Gorn M, et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Kaur, R., et al. (2019). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Siddiqui, S., Khanvilkar, V. V., & Jagdale, D. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Harris, L. E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]
-
Holota, S., et al. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. Molecules. Retrieved from [Link]
-
Singh, G., et al. (2023). ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Pharmacophore. Retrieved from [Link]
-
Saad, S., El-Sakka, S., & Mahmoud, N. M. (2024). Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
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Szychowski, K. A., et al. (2023). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules. Retrieved from [Link]
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Mosula, L., et al. (2009). SYNTHESIS AND ANTITUMOR ACTIVITY OF NOVEL 2-THIOXO-4-THIAZOLIDINONES WITH BENZOTHIAZOLE MOIETIES. Farmacia Journal. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Al-Jubouri, H. R. A., & Al-Masoudi, W. A. M. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. Retrieved from [Link]
-
Jafari, B., et al. (2016). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Ratner, R. (1963). Synthesis of 2-Substituted Thiazolidine4-carboxylic Acids. Journal of Organic Chemistry. Retrieved from [Link]
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Buzun, K., et al. (2024). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals. Retrieved from [Link]
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Banerjee, I., et al. (2016). Cis-Amide Stabilizing Proline Analogs: Synthesis and Applications. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Application Note & Protocol: N-Acetylation of Thiazolidine-4-Carboxylic Acids
Abstract
N-acetylation is a critical chemical modification of thiazolidine-4-carboxylic acids, often employed to enhance stability, modulate biological activity, and facilitate prodrug strategies. This document provides a comprehensive guide to the N-acetylation of this heterocyclic scaffold. It delineates the underlying chemical principles, offers a robust and detailed experimental protocol, and discusses key considerations for reaction optimization, purification, and characterization. The provided methodology is grounded in established literature, ensuring reliability and reproducibility for applications in medicinal chemistry and drug development.
Introduction and Scientific Rationale
Thiazolidine-4-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry. The core structure, a saturated heterocycle containing both sulfur and nitrogen, is found in a range of biologically active compounds, including the antibiotic penicillin. A key application of these molecules is as prodrugs of L-cysteine.[1][2][3] Upon cellular uptake, the thiazolidine ring can undergo hydrolysis to release L-cysteine, a precursor to the vital intracellular antioxidant glutathione (GSH).[4][5][6] This mechanism is particularly relevant in mitigating conditions associated with oxidative stress, such as acetaminophen-induced hepatotoxicity.[1][2][5]
However, the secondary amine within the thiazolidine ring can be susceptible to undesired reactions or may possess suboptimal pharmacokinetic properties. N-acetylation, the introduction of an acetyl group (-COCH₃) onto the ring nitrogen, serves several critical functions:
-
Enhanced Stability: Acetylation can protect the amine group, preventing non-enzymatic degradation and ring-opening, thereby creating a more stable prodrug form.[7]
-
Modulated Lipophilicity: The acetyl group increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes.[8]
-
Reduced Reactivity: Masking the nucleophilic and basic nature of the amine prevents its participation in unintended side reactions during subsequent synthetic steps or biological interactions.[9]
The product of this reaction, N-acetyl-thiazolidine-4-carboxylic acid (NATCA), is recognized for its role as a biostimulant in agriculture and its potential in pharmaceutical formulations.[10] This protocol focuses on a common and effective method for its synthesis using acetic anhydride.
Reaction Mechanism and Principle
The N-acetylation of the secondary amine in the thiazolidine ring is a classic nucleophilic acyl substitution reaction.[11] The most frequently employed acetylating agent is acetic anhydride, often in the presence of a base or in a suitable solvent system.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the thiazolidine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Elimination: The intermediate collapses, and the acetate ion is eliminated as a leaving group.
-
Deprotonation: A base present in the reaction mixture (or another molecule of the amine) removes the proton from the nitrogen, yielding the final N-acetylated product and a molecule of acetic acid as a byproduct.
When a base like triethylamine or pyridine is used, its primary role is to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.[12] In some procedures, the reaction can be performed without an explicit base, using a polar solvent like ethanol, where the solvent may play a role in mediating the proton transfer.[4]
Experimental Protocol
This protocol is a synthesized and optimized procedure based on established methods for the N-acetylation of thiazolidine-4-carboxylic acid and its derivatives.[4][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Thiazolidine-4-carboxylic acid | ≥98% | Standard chemical supplier | Starting material. |
| Acetic Anhydride | Reagent Grade, ≥98% | Standard chemical supplier | Acetylating agent. Corrosive. |
| Ethanol | Anhydrous | Standard chemical supplier | Reaction solvent. |
| Hydrochloric Acid (HCl) | 10% Aqueous Solution | Prepared from conc. HCl | For acidification (if necessary). |
| Chloroform | ACS Grade | Standard chemical supplier | For extraction (optional method). |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard chemical supplier | Drying agent. |
| Deionized Water | High Purity | In-house | For washing and workup. |
Safety Precautions: Acetic anhydride is corrosive and a lachrymator. Concentrated hydrochloric acid is highly corrosive. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Step-by-Step Synthesis Procedure
The following procedure is adapted from a patent describing the synthesis on a multi-gram scale.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiazolidine-4-carboxylic acid (e.g., 10.0 g, 75.1 mmol).
-
Reagent Addition: To the flask, add ethanol (e.g., 30 mL) followed by the slow addition of acetic anhydride (e.g., 6.0 mL, 63.6 mmol). Note: This patent uses a substoichiometric amount of anhydride, leading to a mixture. For complete conversion, a molar equivalent or slight excess of acetic anhydride is recommended.
-
Initial Stirring: Stir the resulting suspension at room temperature (approx. 22°C) for 1 hour.
-
Heating to Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol, ~78°C) and maintain this temperature for 4 hours. The solid should dissolve as the reaction progresses.
-
Cooling and Crystallization: After the reflux period, cool the reaction mixture using a water-ice bath for at least 2 hours. A white solid precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the purified solid in a vacuum desiccator to a constant weight.
Alternative Workup and Purification
For derivatives that may not readily crystallize or for reactions requiring a base, an alternative aqueous workup can be employed.[13]
-
Acidification: After the reaction, cool the mixture and acidify it by adding 10% HCl solution dropwise until the pH is acidic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as chloroform or ethyl acetate (3 x volume of the reaction mixture).
-
Washing & Drying: Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.[13]
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hot deionized water or an ethanol/water mixture) or by column chromatography.[14]
Visualization of Workflows
Chemical Reaction Scheme
The overall transformation is shown below.
Caption: N-Acetylation of Thiazolidine-4-carboxylic acid.
Experimental Workflow Diagram
The following diagram illustrates the key steps of the experimental protocol.
Caption: Experimental workflow for N-acetylation synthesis.
Characterization and Data Interpretation
The successful synthesis of N-acetyl-thiazolidine-4-carboxylic acid should be confirmed using standard analytical techniques.
-
Melting Point: The purified product should exhibit a sharp melting point. The reported melting point for N-acetyl-thiazolidine-4-carboxylic acid is approximately 146°C.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the N-H stretch from the starting material and the appearance of a strong amide carbonyl (C=O) absorption band around 1640-1680 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A characteristic singlet corresponding to the acetyl methyl protons (CH₃) will appear around 2.1 ppm. The other protons on the thiazolidine ring will show shifts consistent with the new electronic environment.
-
¹³C NMR: The spectrum will show new signals for the amide carbonyl carbon (around 170 ppm) and the acetyl methyl carbon (around 22 ppm).
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the product (C₆H₉NO₃S, MW: 175.21 g/mol ).[15] A patent has provided the mass spectrum for this compound.[4]
Troubleshooting and Key Considerations
-
Incomplete Reaction: If analysis shows significant remaining starting material, the reaction time can be extended, or a slight excess (1.1-1.2 equivalents) of acetic anhydride can be used. Adding a non-nucleophilic base like triethylamine (1.1 eq) can also drive the reaction to completion.
-
Di-acetylation: Using a large excess of acetic anhydride and harsh conditions (e.g., prolonged heating) can potentially lead to the formation of N,N-diacetyl byproducts, though this is less common with secondary amines compared to primary amines.[16]
-
Stereochemistry: For derivatives of thiazolidine-4-carboxylic acid with a substituent at the C2 position, N-acetylation conditions can sometimes induce epimerization (inversion of stereochemistry) at C2 through a ring-opening mechanism.[7] The choice of solvent and reagents can influence the stereochemical outcome.
-
Purification Challenges: The product is an acid, and its solubility is pH-dependent. If crystallization is difficult, adjusting the pH of the aqueous solution during workup can facilitate either precipitation or extraction. Recrystallization remains a highly effective method for achieving high purity.[14]
Conclusion
The N-acetylation of thiazolidine-4-carboxylic acid is a straightforward yet powerful transformation for modifying the properties of this important heterocyclic scaffold. The protocol detailed herein, utilizing acetic anhydride in ethanol, provides a reliable and scalable method for synthesizing N-acetyl-thiazolidine-4-carboxylic acid. By understanding the underlying mechanism and key experimental parameters, researchers can effectively apply this procedure to generate derivatives for further investigation in drug discovery and development. Careful characterization of the final product is essential to confirm its identity and purity.
References
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Ito, S., et al. (2016). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Chemical and Pharmaceutical Bulletin, 64(12), 1735-1743. Retrieved from [Link]
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Raghu, G., et al. (2021). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. Current Neuropharmacology, 19(8), 1236-1254. Retrieved from [Link]
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Raghu, G., et al. (2021). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. Current Neuropharmacology, 19(8), 1236-1254. Available at [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. Retrieved from [Link]
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Tardiolo, G., et al. (2021). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Journal of Clinical Medicine, 10(21), 5119. Retrieved from [Link]
-
Patel, R., et al. (2022). N-Acetylcysteine amide: A Derivative to Fulfill the Promises of N-Acetylcysteine. Antioxidants, 11(9), 1673. Retrieved from [Link]
-
Edwards, J. D., et al. (1963). N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Journal of Chemistry, 41(6), 1648-1651. Retrieved from [Link]
-
Glembotski, C. C. (1985). Observations on N alpha-deacetylation of model amino acids and peptides: distribution and purification of a specific N-acyl amino acid releasing enzyme in rat brain. Archives of Biochemistry and Biophysics, 241(2), 673-683. Retrieved from [Link]
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Ghasemi, S., et al. (2022). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Chemistry, 4(4), 1362-1371. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. ResearchGate. Retrieved from [Link]
-
Nagasawa, H. T., et al. (1987). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 30(8), 1373-1378. Retrieved from [Link]
-
Biringer, R. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 810493. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. ResearchGate. Retrieved from [Link]
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Starheim, K. K., et al. (2022). Purification and activity assays of N-terminal acetyltransferase D. STAR Protocols, 3(4), 101741. Retrieved from [Link]
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Smith, H. A., & Gorin, G. (1961). 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. The Journal of Organic Chemistry, 26(3), 820-823. Retrieved from [Link]
-
Raza, A., et al. (2018). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2097-2101. Retrieved from [Link]
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ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. ResearchGate. Retrieved from [Link]
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Szilágyi, L., & Györgydeák, Z. (1987). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society, 109(14), 4278-4284. Retrieved from [Link]
-
Nagasawa, H. T., et al. (1987). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 30(8), 1373-1378. Retrieved from [Link]
- Leuchtenberger, W., & Plocker, U. (1990). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. Google Patents. (EP0451478A1).
-
Kim, Y. O., et al. (2005). A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. Molecular Pharmacology, 68(5), 1281-1290. Retrieved from [Link]
-
ResearchGate. (n.d.). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Thiazolidinecarboxylic acid, 3-acetyl-. PubChem. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 1: Acetylation of Aniline (Experiment). LibreTexts. Retrieved from [Link]
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Application Notes and Protocols: Derivatization of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic Acid for Bioassays
Introduction: The Scientific Imperative for Derivatizing 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic Acid (TTCA)
The this compound (TTCA) scaffold represents a compelling starting point for the development of novel therapeutic agents. This heterocyclic compound merges the structural features of a thiazolidine ring, a known pharmacophore present in various bioactive molecules like penicillin, with a thienyl group, which is also a constituent of numerous pharmaceuticals valued for its metabolic stability and ability to engage in biological interactions. The inherent carboxylic acid and secondary amine functionalities of TTCA serve as versatile handles for chemical modification, enabling the systematic exploration of its structure-activity relationship (SAR).
Derivatization of the TTCA core is a strategic approach to modulate its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profiles. These modifications can lead to new chemical entities with potentially improved efficacy and selectivity for a range of biological targets. The thiazolidine class of compounds, in general, has demonstrated a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer effects[1][2][3]. This document provides a comprehensive guide for the derivatization of TTCA and outlines detailed protocols for subsequent bioassays to evaluate the therapeutic potential of the synthesized analogs.
Strategic Derivatization of the TTCA Scaffold
The primary sites for derivatization on the TTCA molecule are the carboxylic acid at the 4-position and the nitrogen atom of the thiazolidine ring. These sites allow for the introduction of a diverse array of functional groups through well-established synthetic methodologies.
I. Amide Bond Formation via Carboxylic Acid Activation
The conversion of the carboxylic acid moiety into an amide is a cornerstone of medicinal chemistry for generating novel compounds with enhanced biological activity[4]. This transformation can significantly impact the molecule's ability to form hydrogen bonds, a critical interaction in many biological systems.
Rationale for Amide Coupling: Amide bonds are prevalent in numerous clinically successful drugs due to their metabolic stability and ability to participate in key binding interactions with biological targets. The introduction of various amine-containing fragments allows for the exploration of a wide chemical space, influencing properties such as solubility, cell permeability, and target affinity.
Experimental Workflow for Amide Synthesis:
Caption: Workflow for the synthesis of TTCA amide derivatives.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as a highly efficient coupling reagent, known for its rapid reaction times and minimal side product formation.
-
Materials:
-
This compound (TTCA)
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve TTCA (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) in one portion. The reaction is often accompanied by a slight exotherm.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
-
Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
-
II. N-Acylation of the Thiazolidine Ring
Modification of the secondary amine on the thiazolidine ring via acylation introduces another point of diversity. This can influence the overall conformation of the ring and the electronic properties of the molecule.
Rationale for N-Acylation: N-acylation can enhance the lipophilicity of the TTCA scaffold, potentially improving its ability to cross cellular membranes. The nature of the acyl group can also introduce new interaction points with biological targets. For instance, the N-acetyl derivative of thiazolidine-4-carboxylic acid is a known compound with biological activity[5][6].
Experimental Workflow for N-Acylation:
Caption: Workflow for the N-acylation of TTCA derivatives.
Protocol 2: N-Acylation using Acyl Chlorides
This protocol details the N-acylation of a pre-formed TTCA ester, followed by hydrolysis to yield the N-acyl TTCA derivative. The initial esterification protects the carboxylic acid from unwanted side reactions.
-
Materials:
-
TTCA methyl or ethyl ester
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 equivalents)
-
Triethylamine (TEA) or Pyridine (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Esterification of TTCA (if not starting with the ester): Treat TTCA with thionyl chloride in methanol at reflux to obtain the methyl ester. Purify by standard workup and chromatography.
-
Dissolve the TTCA ester (1.0 equivalent) in anhydrous DCM in a flask cooled in an ice bath.
-
Add triethylamine (2.0 equivalents).
-
Add the acyl chloride (1.2 equivalents) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Wash the reaction mixture with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the N-acyl TTCA ester by column chromatography.
-
Hydrolysis of the Ester: Dissolve the purified N-acyl TTCA ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0 equivalents) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the N-acyl TTCA derivative, if necessary.
-
Confirm the structure of the final product by spectroscopic methods.
-
Bioassay Protocols for Evaluating TTCA Derivatives
The synthesized TTCA derivatives should be subjected to a panel of bioassays to determine their pharmacological potential. The choice of assays should be guided by the known activities of thiazolidine-containing compounds.
I. Antimicrobial Susceptibility Testing
Thiazolidinone derivatives have been reported to possess significant antimicrobial activity[1][7]. The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol 3: Broth Microdilution Assay for MIC Determination
-
Materials:
-
Synthesized TTCA derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin, Vancomycin) as a positive control
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Resazurin solution (viability indicator)
-
-
Procedure:
-
Prepare stock solutions of the TTCA derivatives and control antibiotics in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations. The final DMSO concentration should not exceed 1% to avoid toxicity to the bacteria.
-
Prepare a bacterial inoculum in MHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
(Optional) Add a viability indicator like resazurin to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
Data Presentation for Antimicrobial Activity:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| TTCA | >128 | >128 |
| Derivative 1A | 32 | 64 |
| Derivative 2B | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
II. Antioxidant Activity Assessment
Thiazolidine derivatives are known to exhibit antioxidative properties[2][8][9]. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method to evaluate antioxidant potential.
Protocol 4: DPPH Radical Scavenging Assay
-
Materials:
-
Synthesized TTCA derivatives
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Ascorbic acid or Trolox as a positive control
-
Methanol
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare stock solutions of the TTCA derivatives and the positive control in methanol.
-
Prepare serial dilutions of the test compounds and the control in methanol in a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation for Antioxidant Activity:
| Compound | DPPH Scavenging IC₅₀ (µM) |
| TTCA | 150.5 ± 8.2 |
| Derivative 1C | 75.2 ± 4.5 |
| Derivative 2D | 45.8 ± 3.1 |
| Ascorbic Acid | 22.1 ± 1.9 |
III. In Vitro Anticancer Activity Screening
Thiazolidinone-based compounds have emerged as promising anticancer agents[3][10][11]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol 5: MTT Cytotoxicity Assay
-
Materials:
-
Synthesized TTCA derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal cell line (e.g., MCF-10A) to assess selectivity
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Doxorubicin or Cisplatin as a positive control
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the TTCA derivatives (prepared by serial dilution from a DMSO stock solution) for 48 or 72 hours. The final DMSO concentration should be non-toxic (typically <0.5%).
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Data Presentation for Anticancer Activity:
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-10A IC₅₀ (µM) | Selectivity Index (SI) for MCF-7 |
| TTCA | >100 | >100 | >100 | - |
| Derivative 1E | 15.3 ± 1.2 | 25.8 ± 2.1 | 80.5 ± 6.7 | 5.26 |
| Derivative 2F | 8.9 ± 0.7 | 12.4 ± 1.5 | 55.2 ± 4.9 | 6.20 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 5.6 ± 0.5 | 7.0 |
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells
Conclusion and Future Directions
The strategic derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this document provide a robust framework for the synthesis of amide and N-acyl derivatives and their subsequent evaluation in key bioassays. The data generated from these studies will be instrumental in elucidating the structure-activity relationships of this scaffold and identifying lead compounds for further preclinical development. Future work should focus on expanding the library of derivatives to include a wider range of functionalities and exploring their mechanisms of action at the molecular level.
References
- Włodek, L., & Sokołowska, M. (1998). The antioxidative properties of thiazolidine derivatives. Acta Poloniae Pharmaceutica, 55(5), 421-424.
- Khan, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.
- Stavrakov, G., et al. (2021).
- Jagtap, R. M., et al. (2012). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4-carboxylic acids. Der Pharma Chemica, 4(4), 1466-1476.
- Al-Ghorbani, M., et al. (2016).
- Lesyk, R., et al. (2009). Synthesis and antitumor activity of novel 2-thioxo-4-thiazolidinones with benzothiazole moieties. Farmacia, 57(3), 321-331.
- Popiołek, Ł., et al. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides.
- Rauf, A., et al. (2021). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl)
- Kumar, A., et al. (2023). Anticancer potential of compounds bearing thiazolidin-4-one scaffold: Comprehensive review. Journal of Molecular Structure, 1274, 134516.
- Kryshchyshyn-Dylevych, A., et al. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 22(21), 11533.
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Cell culture protocols for testing thiazolidinone cytotoxicity
Application Notes and Protocols
Topic: Cell Culture Protocols for Testing Thiazolidinone Cytotoxicity Audience: Researchers, scientists, and drug development professionals.
Introduction: The Dual Nature of Thiazolidinones and the Imperative of Cytotoxicity Testing
Thiazolidinones (TZDs), a class of heterocyclic compounds, represent a versatile scaffold in medicinal chemistry.[1][2] They are most famously known for the glitazone class of antidiabetic drugs that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[3][4] Beyond this, the TZD core has been extensively explored for a wide range of therapeutic applications, including potent anticancer, anti-inflammatory, and antimicrobial activities.[1][5][6]
Many novel TZD derivatives exert their anticancer effects by inducing apoptosis, promoting oxidative stress, or inhibiting key enzymes involved in cancer progression.[7][8][9] For instance, some derivatives have been shown to arrest the cell cycle and inhibit tubulin polymerization, a mechanism similar to some established chemotherapy agents.[10] Given that the goal of cancer therapy is to selectively eliminate malignant cells while sparing healthy ones, rigorous evaluation of cytotoxicity is a cornerstone of the preclinical development of any new TZD candidate.[1][11]
These application notes provide a comprehensive guide for researchers to design and execute robust cell culture-based protocols to assess the cytotoxic potential of novel thiazolidinone compounds. We will move beyond simple procedural lists to explain the rationale behind experimental choices, ensuring the generation of reliable, reproducible, and meaningful data.
Chapter 1: Foundational Strategy - Cell Line Selection and Preparation
The choice of cell lines is a critical first step that dictates the relevance and translatability of your cytotoxicity data. The goal is to model the intended therapeutic context and to assess off-target effects.
Rationale-Driven Cell Line Selection
A well-designed study typically includes a panel of cell lines:
-
Targeted Cancer Cell Lines: Select cell lines relevant to the cancer type the TZD is intended to treat. For example, if targeting breast cancer, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are common choices.[7][12]
-
Normal, Non-Malignant Cell Lines: To assess selectivity, it is crucial to test cytotoxicity in parallel on healthy cells. Human fibroblasts (e.g., HFF-1, BJ) or non-cancerous epithelial cell lines are frequently used.[1][13] A high degree of toxicity towards normal cells may limit the therapeutic potential of a compound.[1]
-
Mechanism-Specific Lines: If a TZD is hypothesized to act via a specific pathway (e.g., PPARγ), you might include cell lines with known high or low expression of the target protein.[14][15]
Table 1: Commonly Used Cell Lines in Thiazolidinone Cytotoxicity Studies
| Cell Line | Type | Common Application in TZD Testing |
| MCF-7 | Human Breast Adenocarcinoma | Assessing anticancer activity, particularly in hormone-responsive breast cancers.[5][7] |
| A549 | Human Lung Carcinoma | Evaluating efficacy against non-small cell lung cancer.[13] |
| HepG2 | Human Liver Carcinoma | Testing for anticancer effects and potential hepatotoxicity.[16] |
| Caco-2 | Human Colorectal Adenocarcinoma | Investigating activity against colon cancer.[14][17] |
| PC3 | Human Prostate Cancer | Evaluating efficacy against prostate cancer.[12] |
| HFF-1 / BJ | Human Foreskin / Normal Fibroblasts | Normal cell control to determine the Selectivity Index (SI) of the compound.[1][13] |
| SCC-15 | Human Squamous Carcinoma | Used in studies investigating PPARγ-dependent cytotoxicity.[15] |
Compound Preparation and Handling
Thiazolidinone derivatives are often hydrophobic and require an organic solvent for solubilization.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in complete cell culture medium to the final desired concentrations.
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This consists of cells treated with the same final concentration of DMSO used in the highest drug concentration group. This ensures that any observed cytotoxicity is due to the compound and not the solvent. The final DMSO concentration should ideally be kept below 0.5% (v/v).[16]
Chapter 2: Primary Assessment of Cytotoxicity
The initial screening of TZD cytotoxicity typically involves assays that measure overall cell viability or membrane integrity. The MTT and LDH assays are robust, widely used methods that provide complementary information.
Workflow for Primary Cytotoxicity Assessment
Caption: General experimental workflow for primary cytotoxicity screening.
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[18] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[19][20][21] The amount of formazan produced is directly proportional to the number of viable cells.[19]
Materials:
-
Cells seeded in a 96-well plate
-
Thiazolidinone compounds
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized, protected from light)[18][21]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Complete culture medium (phenol red-free medium is recommended for the final steps to reduce background)[19]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell adhesion.[19]
-
Compound Treatment: Prepare serial dilutions of the TZD compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (medium + DMSO) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[17]
-
MTT Addition: At the end of the incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT stock solution (for a final concentration of ~0.5 mg/mL) to each well.[19][22]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[18][22] Visually inspect for the formation of purple precipitate within the cells.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[18]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[21] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[21]
Data Analysis:
-
Corrected Absorbance: Subtract the absorbance of the blank (medium + MTT + DMSO, no cells) from all other readings.
-
Percent Viability (%) = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control Cells) x 100.
-
Plot Percent Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Protocol 2: LDH Release Assay for Cytotoxicity
Principle: This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[11][23][24] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt to a colored formazan product.[11][24] This assay is a direct measure of cytotoxicity, primarily reflecting necrosis or late-stage apoptosis.[11]
Materials:
-
Cells cultured and treated in a 96-well plate
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye solution)
-
Lysis Buffer (often 10X, provided in kits) to create a maximum LDH release control
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is critical to set up three types of controls:
-
Spontaneous Release: Untreated cells (measures background LDH release).
-
Maximum Release: Untreated cells treated with Lysis Buffer 45 minutes before the end of incubation (represents 100% cytotoxicity).
-
Vehicle Control: Cells treated with the highest concentration of DMSO.
-
-
Supernatant Collection: At the end of the treatment period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light.[24] Stop the reaction if necessary (per kit instructions) and measure the absorbance at 490 nm.
Data Analysis:
-
Corrected Readings: Subtract the absorbance of the no-cell background control from all readings.
-
Percent Cytotoxicity (%) = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.
Chapter 3: Elucidating the Mechanism of Cell Death
Once cytotoxicity is confirmed, the next logical step is to investigate the underlying mechanism. For many anticancer agents, including thiazolidinones, the desired mode of cell death is apoptosis (programmed cell death).
Potential Mechanisms of Thiazolidinone-Induced Cytotoxicity
Caption: A simplified pathway of TZD-induced apoptosis.
Protocol 3: Caspase-3/7 Activity Assay (Apoptosis Induction)
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis.[25] Their activity can be measured using a substrate that becomes luminescent or fluorescent upon cleavage. An increase in caspase-3/7 activity is a hallmark of apoptosis.[8][26][27]
Materials:
-
Cells cultured and treated in a white-walled, clear-bottom 96-well plate (for luminescence)
-
Commercially available Caspase-Glo® 3/7 Assay Kit or similar
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is advisable to use a known apoptosis-inducing agent (e.g., staurosporine, etoposide) as a positive control.
-
Reagent Preparation: Reconstitute the caspase assay reagent according to the manufacturer's protocol.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
-
Reading: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Results are expressed as Relative Luminescence Units (RLU).
-
Data is often presented as "fold change" in caspase activity compared to the untreated or vehicle control.
-
Fold Change = (RLU of Treated Cells) / (RLU of Vehicle Control Cells).
Chapter 4: Data Interpretation and Validation
Generating data is only half the battle; interpreting it correctly within a validated experimental framework is paramount.
The IC₅₀ Value and Selectivity Index
-
IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell viability) in vitro. It is a standard measure of a compound's potency. It is calculated using non-linear regression analysis of the dose-response curve.
-
Selectivity Index (SI): This crucial parameter provides an estimate of the therapeutic window of a compound. It compares the cytotoxicity towards normal cells versus cancer cells.[28]
-
SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells
-
A higher SI value (>2) is generally desirable, as it suggests the compound is more toxic to cancer cells than to healthy cells.
-
Assay Validation and Troubleshooting
Your protocols are only trustworthy if they are self-validating.
-
Positive Controls: Always include a compound with a known, potent cytotoxic effect (e.g., doxorubicin, etoposide, cisplatin).[12] This confirms that your cell system and assay reagents are working correctly.
-
Z'-factor: For high-throughput screening, calculating the Z'-factor using your maximum signal (spontaneous release/untreated) and minimum signal (maximum release/positive control) wells can validate the quality and robustness of the assay. A Z' > 0.5 is considered excellent.
Table 2: Troubleshooting Common Cytotoxicity Assay Issues
| Issue | Potential Cause | Suggested Solution |
| High background in MTT assay | Phenol red or serum interference in the medium.[21] Contamination. | Use phenol red-free medium for the final steps. Ensure complete washing. Check for contamination. |
| Low signal in MTT assay | Cell seeding density is too low. Insufficient incubation with MTT. | Optimize seeding density. Extend MTT incubation time to 4 hours.[19] |
| High "Spontaneous Release" in LDH assay | Cells are unhealthy or were handled too aggressively. Over-confluent culture. | Handle cells gently during passaging and seeding. Ensure cells are in the logarithmic growth phase and not over-confluent. |
| High variability between replicates | Inconsistent cell seeding. Pipetting errors. Edge effects in the plate. | Use a multichannel pipette for consistency. Do not use the outer wells of the plate or fill them with sterile PBS.[19] |
References
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- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
- NIH National Center for Biotechnology Information. (n.d.). Thiazolidinedione “Magic Bullets” Simultaneously Targeting PPARγ and HDACs: Design, Synthesis, and Investigations of their In Vitro and In Vivo Antitumor Effects.
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- PubMed. (2017, December 1). Anticancer properties of 4-thiazolidinone derivatives depend on peroxisome proliferator-activated receptor gamma (PPARγ).
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- ResearchGate. (2015, November 1). Molecular mechanism of biological action of 4-thiazolidinone derivatives towards mammalian cells in vitro.
- MDPI. (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.
- Digital Medicine Association. (2022, January 28). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives.
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- PubMed Central. (n.d.). Effect of Thiazolidin-4-one Against Lipopolysaccharide—Induced Oxidative Damage, and Alterations in Adenine Nucleotide Hydrolysis and Acetylcholinesterase Activity in Cultured Astrocytes.
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- (2025, October 31). THIAZOLIDINONE-BASED COMPOUNDS AS DUAL-PURPOSE THERAPEUTICS: ANTIMICROBIAL EFFICACY, CYTOTOXICITY AND PHARMACOKINETIC POTENTIAL.
- Spandidos Publications. (2018, October 16). Novel 2,3‑disubstituted 1,3‑thiazolidin‑4‑one derivatives as potential antitumor agents in renal cell adenocarcinoma.
- Taylor & Francis Online. (2024, October 24). Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies.
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- PubMed Central. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.
- ResearchGate. (n.d.). a) Analysis of caspase‐3/7 activity in apoptotic (HT‐1080 and MCF‐7)....
- ResearchGate. (n.d.). Neuroprotective effects of a thiazolidin-4-one against lipopolysaccharide-induced neuroinflammation in mice: impact on memory, antioxidant and cholinergic systems, and glial reactivity.
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Developing neuraminidase inhibitors from thiazolidine-4-carboxylic acid derivatives
An Application Guide to the Development of Neuraminidase Inhibitors Based on the Thiazolidine-4-Carboxylic Acid Scaffold
Introduction: Targeting Influenza Neuraminidase with a Privileged Scaffold
Influenza remains a significant global health threat, driven by the virus's ability to evolve and develop resistance to existing antiviral drugs. The influenza virus neuraminidase (NA), a surface glycoprotein, is a critical enzyme for the release of newly formed viral particles from infected host cells, making it a prime target for therapeutic intervention. While NA inhibitors like Oseltamivir and Zanamivir are mainstays of influenza treatment, the emergence of resistant strains necessitates the development of novel inhibitors with different chemical scaffolds.
The thiazolidine ring is considered a "privileged scaffold" in medicinal chemistry, a molecular framework that can bind to diverse biological targets.[1][2][3] Specifically, derivatives of thiazolidine-4-carboxylic acid, which can be readily synthesized from the amino acid L-cysteine, have emerged as a promising class of NA inhibitors.[4][5] These compounds offer synthetic accessibility and a modular structure that is ideal for probing the active site of neuraminidase to establish robust structure-activity relationships (SAR).
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis of thiazolidine-4-carboxylic acid derivatives, their biological evaluation using established neuraminidase inhibition assays, and the subsequent analysis of data to guide the drug discovery process.
Part I: Synthesis of 2-Arylthiazolidine-4-Carboxylic Acid Derivatives
The cornerstone of this inhibitor class is the efficient construction of the thiazolidine core. The most direct and widely used method is the cyclocondensation reaction between L-cysteine and a variety of aldehydes.[4][6] This reaction forms the heterocyclic ring in a single, often high-yielding step, creating a chiral center at the C4 position derived from the starting amino acid.
General Synthetic Workflow
The overall process involves the initial synthesis of the core scaffold followed by potential modifications to fine-tune its biological activity.
Caption: General workflow for the synthesis and characterization of thiazolidine derivatives.
Protocol 1: Synthesis of (4R)-2-(4-hydroxyphenyl)thiazolidine-4-carboxylic acid
This protocol details a representative synthesis. The choice of a substituted benzaldehyde allows for the exploration of electronic and steric effects at the C2 position of the thiazolidine ring.
A. Materials and Reagents
-
L-cysteine hydrochloride
-
4-hydroxybenzaldehyde
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Methanol (MeOH) or Ethanol/Water mixture[7]
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator, magnetic stirrer, standard laboratory glassware
B. Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve L-cysteine hydrochloride (e.g., 1.0 eq) in a 1:1 mixture of ethanol and water (e.g., 20 mL).
-
Basification: Cool the solution in an ice bath. Slowly add a base such as triethylamine (2.2 eq) or an aqueous solution of NaOH to neutralize the hydrochloride and deprotonate the thiol group, which is the key nucleophile in the reaction. The pH should be adjusted to approximately 8-9.
-
Aldehyde Addition: In a separate beaker, dissolve the substituted aldehyde (e.g., 4-hydroxybenzaldehyde, 1.0 eq) in a minimal amount of ethanol. Add this solution dropwise to the stirring L-cysteine solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by TLC. The disappearance of the aldehyde spot is a good indicator of reaction completion. A typical mobile phase for TLC is 30% EtOAc in hexanes with 1% acetic acid.
-
Workup and Extraction:
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the ethanol.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl. A precipitate should form.
-
Extract the product into ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The product can often be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes). If necessary, column chromatography on silica gel can be performed.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
C. Causality and Experimental Choices
-
Base Selection: A base is crucial to deprotonate the thiol of L-cysteine, making it a potent nucleophile to attack the electrophilic carbonyl carbon of the aldehyde. TEA is a mild organic base, while NaOH is a stronger inorganic base; the choice can depend on the specific aldehyde's reactivity.
-
Solvent System: An alcohol/water mixture is often used because it effectively dissolves both the polar L-cysteine hydrochloride and the less polar aldehyde, facilitating the reaction.[7]
-
Acidification: Acidification during workup protonates the carboxylic acid group, making the product less water-soluble and enabling its extraction into an organic solvent.
Part II: In Vitro Evaluation of Neuraminidase Inhibition
The primary method for assessing the inhibitory potential of newly synthesized compounds is a functional enzymatic assay. The most widely used and recommended method is a fluorescence-based assay that utilizes the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8][9][10]
Principle of the MUNANA Assay The NA enzyme cleaves the glycosidic bond of the non-fluorescent MUNANA substrate. This releases the sialic acid portion and the highly fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the NA activity. In the presence of an inhibitor, the enzymatic cleavage is reduced, resulting in a decreased fluorescence signal.[9][10] The concentration of the compound that reduces NA activity by 50% is determined as the IC₅₀ value.[9]
Workflow for the Fluorometric Neuraminidase Inhibition Assay
Caption: Workflow for the in vitro fluorometric neuraminidase inhibition assay.[11]
Protocol 2: MUNANA-Based Neuraminidase Inhibition Assay
A. Materials and Reagents
-
Influenza virus stock (as the source of NA enzyme)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer: e.g., 33 mM MES buffer with 4 mM CaCl₂, pH 6.5
-
Test Compounds and Positive Control (Oseltamivir Carboxylate) dissolved in DMSO, then diluted in assay buffer.
-
Stop Solution: Freshly prepared solution of NaOH in absolute ethanol (e.g., 0.1 M NaOH in 83% ethanol).[8][10]
-
Black, flat-bottom 96-well microplates
-
Fluorometer capable of excitation at ~355 nm and emission at ~460 nm
B. Step-by-Step Procedure
-
Compound Preparation: Prepare a series of 2-fold dilutions of the test compounds and the Oseltamivir control in assay buffer. The final DMSO concentration in the well should be kept low (<1%) to avoid enzyme inhibition.
-
Plate Layout:
-
Dispense 50 µL of diluted test compounds into triplicate wells of the 96-well plate.
-
Include "No Inhibitor" control wells (100% activity) containing 50 µL of assay buffer.
-
Include "Blank" wells (background fluorescence) containing 100 µL of assay buffer.
-
-
Enzyme Addition: Add 50 µL of diluted NA enzyme (virus stock diluted in assay buffer to an optimal concentration determined beforehand) to all wells except the blanks.
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 30-45 minutes to allow the inhibitors to bind to the enzyme.[8]
-
Substrate Addition & Reaction: Add 50 µL of pre-warmed MUNANA solution (e.g., 300 µM in assay buffer) to all wells.[8] Incubate the plate at 37°C for 60 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 100 µL of the stop solution to all wells. The high pH of the stop solution denatures the enzyme and maximizes the fluorescence of the 4-MU product.[8][10]
-
Fluorescence Reading: Read the plate in a fluorometer using an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
C. Data Analysis and Self-Validation
-
Calculate Percent Inhibition:
-
Subtract the average fluorescence of the "Blank" wells from all other readings.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [Fluorescence of Test Well / Fluorescence of 'No Inhibitor' Control])
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
Trustworthiness: The protocol's validity is ensured by including controls. The Oseltamivir control provides a benchmark for inhibitory activity, confirming the assay is performing as expected. The "No Inhibitor" and "Blank" controls are essential for accurate calculation of percent inhibition.
Part III: Data Interpretation and Structure-Activity Relationship (SAR)
Systematic analysis of the IC₅₀ values from a series of related compounds allows for the development of a Structure-Activity Relationship (SAR). This provides critical insights into which chemical features are essential for potent NA inhibition and guides the design of next-generation compounds.
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different derivatives.
Table 1: Example Data Summary for a Series of 2-Arylthiazolidine-4-Carboxylic Acid Derivatives
| Compound ID | R-Group (at C2-phenyl) | NA IC₅₀ (µM) |
| I-a | 4-OH | 15.2 |
| I-b | 4-OCH₃ | 25.8 |
| I-c | 4-Cl | 9.5 |
| I-d | 4-NO₂ | 5.1 |
| I-e | H | 32.4 |
| Oseltamivir | (Control) | 0.08 |
Note: Data are hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Analysis
Based on the data, a preliminary SAR can be established. For instance, in the hypothetical data above, electron-withdrawing groups (Cl, NO₂) on the phenyl ring at the C2 position appear to enhance inhibitory activity compared to hydrogen or electron-donating groups (OH, OCH₃). This suggests that the electronic properties of this substituent play a key role in the compound's interaction with the NA active site. Several studies have shown that various substituents can be explored to improve potency.[4][12]
Caption: Visual summary of key structure-activity relationships for thiazolidine-based NA inhibitors.
Conclusion and Future Directions
The thiazolidine-4-carboxylic acid scaffold represents a viable and promising starting point for the development of novel influenza neuraminidase inhibitors.[13][14] The synthetic accessibility and modular nature of these compounds allow for rapid generation of chemical diversity. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and evaluation of these derivatives.
Future research should focus on optimizing the lead compounds identified through these initial screens. This includes expanding the diversity of substituents, performing molecular docking studies to understand binding modes, and assessing the compounds for cytotoxicity and off-target effects to ensure a favorable safety profile.[13][15] Ultimately, promising candidates will need to be advanced into cell-based antiviral assays and subsequent in vivo studies to validate their therapeutic potential.
References
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Liu, Y., et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2342-8. Available from: [Link]
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Anwar, M. U., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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Anwar, M. U., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Matilda. Available from: [Link]
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Anwar, M. U., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed. Available from: [Link]
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Anwar, M. U., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A | Request PDF. ResearchGate. Available from: [Link]
-
Le, M. Q., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments. Available from: [Link]
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Le, M. Q., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PubMed. Available from: [Link]
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Le, M. Q., et al. (2017). (PDF) Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. ResearchGate. Available from: [Link]
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Neni, F., et al. (2023). Validation of Inhibitory Activity of Thiazolidine-4-carboxylic Acid Derivatives against Novel Influenza Neuraminidase Enzyme. ResearchGate. Available from: [Link]
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Zhang, Z., et al. (2021). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. MDPI. Available from: [Link]
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Cali, J. J., et al. (2010). Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza. ResearchGate. Available from: [Link]
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Kumar, A., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. Available from: [Link]
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Frimayanti, N. (2014). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors | Request PDF. ResearchGate. Available from: [Link]
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Abid, D. (2016). Synthesis, characterization and structure activity relationship analysis of Nacetyl- 2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Abid, D. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. ResearchGate. Available from: [Link]
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Lesyk, R., et al. (2021). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Pharmacia. Available from: [Link]
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Verma, A., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Available from: [Link]
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Wujec, M., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. National Institutes of Health. Available from: [Link]
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Kumar, D., et al. (2018). Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry. Available from: [Link]
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Quantitative Analysis of Thiazolidine Carboxylates by Gas Chromatography-Mass Spectrometry Following Chloroformate Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazolidine carboxylates, such as thiazolidine-4-carboxylic acid (TZCA), are significant cyclic sulfur-containing amino acids that serve as crucial biomarkers for endogenous metabolic processes and exposure to xenobiotics like formaldehyde.[1] They are also foundational scaffolds in medicinal chemistry for developing novel therapeutic agents.[2] Due to their high polarity and low volatility, direct analysis by gas chromatography (GC) is not feasible. This application note presents a comprehensive, field-proven protocol for the robust quantification of thiazolidine carboxylates in complex biological matrices, such as urine, using Gas Chromatography-Mass Spectrometry (GC-MS) following a streamlined chemical derivatization procedure. The method hinges on a rapid, one-step derivatization with alkyl chloroformates, which effectively converts the non-volatile analytes into thermally stable and volatile derivatives suitable for GC-MS analysis.[1][3] This guide provides detailed methodologies, the causal science behind experimental choices, and performance characteristics to ensure accuracy and reproducibility in research and drug development settings.
Principle and Strategy: Overcoming Analytical Challenges
The primary analytical challenge in the GC-MS analysis of thiazolidine carboxylates is their chemical nature. The presence of a carboxylic acid group and a secondary amine within the heterocyclic ring makes the molecule highly polar and prone to hydrogen bonding. This results in poor thermal stability and a lack of volatility, rendering it incompatible with standard GC conditions.[4]
To overcome this, a chemical derivatization step is essential.[5] This protocol employs an alkyl chloroformate, such as ethyl chloroformate, as the derivatizing agent. This strategy is highly effective for several reasons:
-
Dual-Site Reaction: The reagent reacts with both the carboxylic acid and the secondary amine functional groups in a single step. The carboxylic acid is converted into an ester, and the amine is converted into a carbamate.[1][6] This dual derivatization drastically reduces the molecule's polarity and increases its volatility.
-
Rapid Kinetics: The reaction is extremely fast, often completing within one minute at room temperature, which significantly improves sample throughput.[3]
-
High Efficiency: The derivatization yields are consistently high, leading to excellent sensitivity and accurate quantification.
-
Chromatographic Suitability: The resulting derivatives exhibit excellent chromatographic properties, producing sharp, symmetrical peaks and enabling sensitive detection by GC-MS.[1]
The overall analytical workflow is designed to be a self-validating system, incorporating an internal standard for reliable quantification and robust extraction for sample clean-up.
Detailed Protocols
This section provides a step-by-step methodology validated for the analysis of Thiazolidine-4-carboxylic acid (TZCA) and its methylated analogue (Me-TZCA) in urine.[1][3]
Required Materials and Reagents
-
Analytes and Standards: Thiazolidine-4-carboxylic acid (TZCA), 2-Methylthiazolidine-4-carboxylic acid (Me-TZCA), and a deuterated internal standard (IS), such as Me-TZCA-d4.[1]
-
Solvents: Toluene, Ethyl Acetate, Ethanol (all HPLC or GC grade).
-
Reagents: Ethyl Chloroformate (ECF), Pyridine, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).
-
Equipment: GC-MS system with an Electron Ionization (EI) source, autosampler, glass GC vials with inserts, centrifuge, vortex mixer, nitrogen evaporator.
Protocol Part A: Sample Preparation and Derivatization
The causality behind this procedure is to create a stable, volatile derivative in a clean extract. The use of a deuterated internal standard added at the very beginning is critical for correcting any analyte loss during the multi-step extraction and derivatization process, thereby ensuring trustworthiness and accuracy.[1]
-
Sample Collection: Pipette 1.0 mL of urine into a 10 mL screw-cap glass tube.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard solution (e.g., Me-TZCA-d4) to the urine sample.
-
pH Adjustment: Add 0.5 mL of 1 M NaOH to adjust the sample to an alkaline pH (approx. 9.5). This facilitates the deprotonation of the functional groups, making them more nucleophilic and reactive towards the chloroformate.[1][3]
-
Derivatization Cocktail: Add 1.0 mL of a solution containing Toluene/Ethanol/Pyridine (in a ratio appropriate for the specific application, e.g., 5:4:1 v/v/v). Pyridine acts as a catalyst and acid scavenger, driving the reaction to completion.
-
Reaction Initiation: Add 50 µL of Ethyl Chloroformate (ECF). Cap the tube tightly.
-
Reaction: Vortex the mixture vigorously for 1 minute at room temperature. The reaction is rapid and should be complete within this time.[1]
Protocol Part B: Liquid-Liquid Extraction (LLE)
The purpose of LLE is to isolate the newly formed non-polar derivative from the aqueous, highly complex urine matrix. Toluene is an effective solvent for this purpose.
-
Phase Separation: Centrifuge the reaction tube at 4,000 rpm for 5 minutes to achieve a clean separation between the upper organic (toluene) layer and the lower aqueous layer.
-
Isolate Extract: Carefully transfer the upper organic layer (approximately 1 mL) to a clean glass tube.
-
Dry Down: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a slightly elevated temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate.[1][3] Transfer the solution to a GC autosampler vial with an insert. The sample is now ready for injection.
Protocol Part C: GC-MS Instrumentation
The following parameters are a robust starting point and should be optimized for the specific instrument and analytes of interest.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless (1 µL injection) | Maximizes the transfer of analyte onto the column for trace-level detection.[7] |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the derivatized analyte without thermal degradation. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar or medium-polarity column provides excellent separation for these types of derivatives.[7] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Oven Program | Initial 80°C, hold 1 min; Ramp to 280°C at 20°C/min; Hold 5 min | A temperature gradient that effectively separates analytes from solvent and matrix components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[1] |
| MS Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent analyte condensation. |
| MS Quad Temp. | 150 °C | Standard temperature to ensure stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM) | Full Scan is used for initial identification. SIM mode is used for quantification to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte and internal standard.[6] |
Method Performance and Trustworthiness
The reliability of this protocol is demonstrated by its performance characteristics, which have been validated in peer-reviewed studies.[1][3] Adherence to this protocol allows for the generation of trustworthy and defensible data.
| Performance Metric | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [6] |
| Recovery | ~102 - 103% | [1][3] |
| Precision (CV%) | < 6% | [1][3] |
| Method Detection Limit (MDL) | 0.5 - 1.0 µg/L in urine | [1][3] |
| Limit of Quantification (LOQ) | 1 µmol/L in urine | [6] |
Conclusion
The GC-MS method detailed in this application note, centered around a rapid and efficient ethyl chloroformate derivatization, provides a highly sensitive, specific, and robust tool for the quantification of thiazolidine carboxylates. The protocol is designed with inherent self-validation through the use of an internal standard and is suitable for high-throughput applications in clinical research, toxicology, and pharmaceutical development. By transforming polar, non-volatile analytes into GC-amenable derivatives, this method successfully overcomes the intrinsic challenges of analyzing these important molecules.
References
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Shin HS, Kim H, Lee S, et al. Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. Journal of Mass Spectrometry. 2007;42(9):1225-1232. [Link]
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Zahra, A., et al. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. 2018;31(5):2049-2055. [Link]
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Arif, M., et al. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry. 2025;40(1). [Link]
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Shin, H. S., et al. Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. ResearchGate. 2007. [Link]
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Mahmood, T., et al. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. 2022;12(3):82. [Link]
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Arif, M., et al. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed. 2025. [Link]
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Kavetsou, E., et al. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules. 2021;26(11):3393. [Link]
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University of California, Davis. Sample Preparation Guidelines for GC-MS. UC Davis Mass Spectrometry Facilities. [Link]
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Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. 2014;4(4):92-99. [Link]
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Saha, T., et al. Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. 2023. [Link]
-
Mohamed, Y. A., et al. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. 2010. [Link]
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Liang, R. DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Shaklee Corporation. [Link]
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Jain, A. K., et al. Possible mass fragmentation of 2-(3-(4-fluorophenyl) - ResearchGate. ResearchGate. 2014. [Link]
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Perła-Kaján, J., et al. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules. 2020;25(22):5479. [Link]
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Wardencki, W., et al. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. ResearchGate. 2004. [Link]
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Archakam, S. C., et al. Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. Journal of Applied Pharmaceutical Science. 2018. [Link]
-
SCION Instruments. Sample preparation GC-MS. SCION Instruments. [Link]
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Suntornsuk, L. Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. ISRN Analytical Chemistry. 2012. [Link]
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OI Analytical. Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Xylem. [Link]
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Zou, Y., Wu, H. Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent Technologies, Inc. [Link]
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Kumar, P., et al. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. European Journal of Pharmaceutical Sciences. 2020;143:105158. [Link]
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Al-Zoubi, N., et al. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights in Analytical Electrochemistry. 2017. [Link]
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Piechocka, J., et al. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. 2021. [Link]
-
ResearchGate. Mass spectral fragmentation of TFA-thiazolidine-4-carboxylic acid... ResearchGate. [Link]
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Kataoka, H. Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. 2003. [Link]
-
Oeriu, S. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Archives of Gerontology and Geriatrics. 1982;1(4):299-310. [Link]
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Piechocka, J., et al. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PubMed. 2021. [Link]
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Application Note: Real-Time Monitoring of Thiazolidine Synthesis Using Thin Layer Chromatography
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of Thin Layer Chromatography (TLC) for the real-time monitoring of thiazolidine and thiazolidinone ring synthesis. Thiazolidine-based heterocyclic compounds are pivotal scaffolds in medicinal chemistry, and ensuring their efficient synthesis requires a rapid, reliable, and cost-effective monitoring technique.[1][2] This note details the underlying principles, step-by-step protocols, solvent system selection, visualization techniques, and data interpretation, empowering scientists to optimize reaction conditions and improve synthetic outcomes.
Introduction: The Importance of Monitoring Thiazolidine Synthesis
Thiazolidines and their derivatives, such as thiazolidinediones (TZDs), are five-membered heterocyclic compounds containing both sulfur and nitrogen.[3] This structural motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antidiabetic, antimicrobial, and anticancer properties.[1][2]
The synthesis of the thiazolidine ring, often achieved through the condensation reaction of a thiol-containing compound (like cysteine or thioglycolic acid) with a carbonyl compound (an aldehyde or ketone), can be influenced by various factors including solvent, temperature, and reaction time.[2][3][4] Inefficient monitoring can lead to incomplete reactions, the formation of unwanted byproducts, or the degradation of the desired product, resulting in low yields and complex purification procedures.
Thin Layer Chromatography (TLC) is an indispensable analytical tool for qualitatively monitoring the progress of these reactions.[5][6] By observing the disappearance of starting materials and the appearance of the product spot on a TLC plate, a chemist can make informed decisions about the reaction's status in near real-time.[7][8] This allows for precise determination of reaction completion, helping to avoid unnecessary heating or extended reaction times that could lead to side reactions.
The "Why": Principle of TLC in Thiazolidine Synthesis
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the solvent system or eluent).[9] The driving force of separation is polarity.
-
Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. Polar compounds will interact more strongly with the silica gel through hydrogen bonding and dipole-dipole interactions.
-
Mobile Phase: The eluent is a solvent or mixture of solvents that moves up the plate via capillary action.[9]
In a typical thiazolidine synthesis, the starting materials (e.g., an aromatic aldehyde and an aminothiol) have distinct polarities. The resulting thiazolidine product will have a different polarity from both reactants. This difference is the key to successful TLC monitoring.
-
Starting Materials (e.g., Benzaldehyde and Cysteine): Benzaldehyde is relatively nonpolar, while cysteine, with its amine and carboxylic acid groups, is quite polar.
-
Product (Thiazolidine derivative): The cyclization reaction consumes the free amine and thiol groups, and often the carbonyl group, leading to a product with an intermediate polarity.
Consequently, the starting materials and the product will travel different distances up the TLC plate, resulting in distinct spots with unique Retention Factor (Rf) values.[7][9] More polar compounds adhere more strongly to the silica and have lower Rf values, while less polar compounds travel further up the plate and have higher Rf values.[9][10]
The "How": Experimental Setup and Protocol
This section provides a detailed, field-proven protocol for monitoring a generic thiazolidine synthesis.
-
TLC Plates (e.g., Silica gel 60 F₂₅₄)
-
TLC Developing Chamber (a beaker with a watch glass cover is sufficient)[7]
-
Capillary Spotters or Micropipettes[11]
-
Pencil (never use a pen)[7]
-
Ruler
-
UV Lamp (254 nm)
-
Staining Jar and Hot Plate/Heat Gun
-
Forceps
-
Solvents for Eluent (e.g., Hexane, Ethyl Acetate, Methanol, Chloroform)[12][13]
-
Visualization Reagents (e.g., Potassium Permanganate, Ninhydrin)
The entire monitoring process can be visualized as a decision-making workflow.
Caption: Workflow for TLC-based reaction monitoring.
-
Chamber Preparation: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.[9]
-
Plate Preparation: Using a pencil, gently draw a faint baseline (origin) about 1 cm from the bottom of the TLC plate.[7] Mark three evenly spaced ticks on this line for spotting. Label them 'SM' (Starting Material), 'C' (Co-spot), and 'RM' (Reaction Mixture).
-
Sample Preparation & Spotting:
-
SM Lane: Dissolve a tiny amount of your starting materials (e.g., aldehyde and aminothiol) in a volatile solvent (like ethyl acetate or DCM). Using a capillary spotter, apply a small spot onto the 'SM' tick. The spot should be 1-2 mm in diameter.[11]
-
RM Lane: Take a small aliquot from your reaction vessel using a capillary spotter. Spot this directly onto the 'RM' tick.
-
Co-spot Lane: First, apply a spot of the starting material mixture ('SM') on the 'C' tick. Then, without changing the spotter, carefully apply a spot of the reaction mixture ('RM') directly on top of the SM spot. The co-spot is a crucial internal standard that helps to unambiguously identify the starting material spot in the reaction mixture lane.[7]
-
-
Development: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level.[14] Cover the chamber and allow the solvent front to ascend the plate. Do not disturb the chamber during development.
-
Completion: Once the solvent front has reached about 1 cm from the top of the plate, remove it with forceps. Immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Interpreting the Chromatogram
-
UV Light: First, view the dried plate under a UV lamp (254 nm). Aromatic compounds, like many starting aldehydes and the resulting thiazolidine products, will often appear as dark spots against a fluorescent green background. Circle these spots with a pencil.
-
Chemical Staining: Many reactants (amines, thiols) and products may not be UV-active.[15] Therefore, chemical staining is essential for complete visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, such as aldehydes, alcohols, and thiols.[16][17] It typically provides yellow-brown spots on a purple/pink background.[18]
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, which will appear as purple or yellow spots.[19] This is excellent for visualizing the consumption of a starting aminothiol.
-
Procedure: Briefly dip the plate in the stain solution using forceps, blot the edge on a paper towel, and gently warm the plate with a heat gun until spots appear.
-
The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[10][20]
Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)
| Time Point | SM Lane | C Lane (Co-spot) | RM Lane | Interpretation |
| t = 0 | Two spots visible (e.g., Aldehyde Rf=0.8, Cysteine Rf=0.1) | Two spots, identical to SM lane. | Two spots, identical to SM lane. | Reaction has just begun. |
| t = 2h | (Reference) | Two distinct spots. | Faint SM spots. A new, distinct product spot appears (e.g., Rf=0.5). | Reaction is proceeding. Starting materials are being consumed and product is forming. |
| t = 6h | (Reference) | One elongated spot, or two overlapping spots. | The starting material spots (especially the limiting reagent) have completely disappeared. Only the product spot is visible. | Reaction is complete. |
A complete reaction is indicated by the total disappearance of the limiting starting material spot in the 'RM' lane.[7][8] The co-spot lane confirms the identity of the starting material spots throughout the process.
Troubleshooting & Expert Insights
| Problem | Probable Cause(s) | Solution(s) |
| Streaking Spots | Sample is too concentrated (overloaded).[11][14] The compound is highly polar or acidic/basic. | Dilute the sample before spotting. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent (0.1-1%).[15] |
| Spots Remain on Baseline | The eluent is not polar enough.[8][15] | Increase the polarity of the eluent. For example, change from 9:1 Hexane:EtOAc to 7:3 Hexane:EtOAc or add a small amount of methanol. |
| Spots Rush to Solvent Front | The eluent is too polar.[8][15] | Decrease the polarity of the eluent. Increase the proportion of the nonpolar solvent. |
| No Spots Visible | Sample is too dilute.[14][15] Compound is not UV-active and the wrong stain was used. | Concentrate the sample or spot multiple times in the same location (drying in between).[14] Use a more universal stain like Potassium Permanganate or Phosphomolybdic Acid.[17] |
| Reaction Mixture Lane is a Smear | High-boiling point reaction solvent (e.g., DMF, DMSO) is smearing the plate. | After spotting, place the TLC plate under high vacuum for a few minutes to evaporate the solvent before developing.[21] |
Pro-Tip: The ideal eluent system should provide an Rf value for the product between 0.3 and 0.7, which allows for clear separation from both the baseline and the solvent front.[8] Experiment with different solvent ratios (e.g., starting with 8:2 Hexane:Ethyl Acetate and adjusting as needed) to achieve optimal separation.
Conclusion
Thin Layer Chromatography is a powerful, rapid, and indispensable technique for monitoring the synthesis of thiazolidine derivatives. Its simplicity and low cost allow for frequent checks on reaction progress, enabling chemists to precisely determine the point of completion. By mastering the protocols for spotting, developing, visualizing, and interpreting TLC plates as outlined in this guide, researchers can significantly enhance the efficiency and success rate of their synthetic endeavors in medicinal chemistry and drug development.
References
-
Kaur, H., et al. (2017). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry, 16(16), 1717-1743. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.4: TLC-ANALYSIS. Available at: [Link]
-
Wikipedia. (n.d.). Thiazolidine. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]
-
Cook, B. J., et al. (2020). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society, 142(42), 18056–18061. Available at: [Link]
-
Harale, R. R., et al. (2016). Palladium nanoparticles: an efficient catalyst for the solvent-free synthesis of 2,3-disubstituted-4-thiazolidinones. ResearchGate. Available at: [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Available at: [Link]
-
Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. Available at: [Link]
-
Sattigeri, V. J., et al. (2005). Synthesis and antimicrobial activity of novel thiazolidinones. ARKIVOC. Available at: [Link]
-
Organic Chemistry Bodner Research Web. (n.d.). TLC Stains. Available at: [Link]
-
Hans Reich. (n.d.). TLC Stains. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Available at: [Link]
-
ChemicalDesk.Com. (2011). TLC Stains Preparation. Available at: [Link]
-
Org Prep Daily. (2006). TLC Staining solutions. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]
-
Ye, F., & Lan, X. X. (2000). Process monitoring the synthesis of N-dichloroacetyloxazolidine by thin-layer chromatography. Se Pu, 18(4), 374-5. Available at: [Link]
-
Shahwar, D., et al. (2022). Synthesis, Characterization, Docking and In-Vitro evaluation of newly Synthesized Thiazolidinones. ResearchGate. Available at: [Link]
-
ResearchersLinks. (2022). Synthesis, Characterization, Docking and In-Vitro evaluation of newly Synthesized Thiazolidinones. Available at: [Link]
-
De, S. K. (2012). Synthesis of Thiazolidinedione Compound Library. ResearchGate. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Available at: [Link]
-
Carl ROTH. (n.d.). Solvents for TLC. Available at: [Link]
Sources
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Functionalization Strategies for the Carboxylic Acid Group in Thiazolidines
Abstract
Thiazolidine-4-carboxylic acid, a structural motif frequently derived from L-cysteine, represents a cornerstone scaffold in medicinal chemistry and drug development.[1][2][3] Its prevalence in bioactive compounds, from peptidomimetics to novel therapeutic agents, stems from its unique conformational constraints and versatile chemical nature.[4][5] The carboxylic acid moiety at the C4 position is a primary site for chemical modification, enabling the synthesis of diverse compound libraries with tailored pharmacological profiles. Functionalization at this site is a key strategy to modulate properties such as lipophilicity, cell permeability, metabolic stability, and target engagement.[6][7] This guide provides an in-depth exploration of the principal strategies for derivatizing the thiazolidine carboxylic acid group, detailing the underlying chemical rationale, providing step-by-step experimental protocols, and offering insights into practical considerations for researchers in organic synthesis and drug discovery.
Introduction: The Thiazolidine Scaffold in Drug Discovery
The five-membered thiazolidine heterocycle is a "privileged structure" in medicinal chemistry, appearing in a wide range of pharmacologically active agents, including anticancer, antimicrobial, and antidiabetic drugs.[1][8][9] The thiazolidine-4-carboxylic acid core, in particular, serves as a versatile building block. It can be viewed as a constrained analog of proline or cysteine, making it an invaluable tool for designing peptidomimetics with enhanced stability and specific secondary structures, such as β-turns.[4][10]
The strategic manipulation of the carboxylic acid group is central to unlocking the therapeutic potential of this scaffold. By converting the acid to amides, esters, alcohols, or other functional groups, scientists can:
-
Develop Prodrugs: Esterification is a common method to mask the polar carboxylic acid, improving bioavailability. The ester can then be hydrolyzed in vivo by metabolic enzymes to release the active parent drug.[6][7][11]
-
Construct Peptidomimetics: Amide bond formation allows for the extension of peptide chains or the attachment of diverse molecular fragments, crucial for probing structure-activity relationships (SAR).[4][12]
-
Introduce New Reactive Handles: Reduction of the carboxylic acid to a primary alcohol or an aldehyde opens up new avenues for chemical diversification, enabling subsequent reactions like etherification or reductive amination.
This document outlines the most robust and widely employed methods for these transformations, providing both the theoretical framework and practical, actionable protocols.
Core Functionalization Strategy I: Amide Bond Formation
The formation of an amide bond is arguably the most frequent and vital reaction in medicinal chemistry.[13][14] For thiazolidine-4-carboxylic acids, this transformation is key to building peptide-like structures and attaching a vast array of amine-containing molecules. The core principle involves the "activation" of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.
Causality Behind Experimental Choices
Direct condensation of a carboxylic acid and an amine is thermally demanding and generally inefficient. Therefore, coupling reagents are employed to convert the carboxylate's hydroxyl group into a better leaving group. Reagents like carbodiimides (EDC, DCC) or uronium salts (HATU, HBTU) form highly reactive O-acylisourea or activated ester intermediates, respectively, which are then readily displaced by the amine nucleophile.[13][14] Additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) are often included to accelerate the reaction, suppress side reactions (like N-acylurea formation), and minimize racemization at the chiral C4 center.[15][16]
Workflow for Amide Bond Formation
Caption: General workflow for thiazolidine amide synthesis.
Comparative Data on Common Coupling Reagents
| Coupling Reagent | Additive(s) | Typical Solvent(s) | Key Advantages | Potential Drawbacks |
| EDC | HOBt, DMAP | DCM, DMF | Water-soluble byproducts, cost-effective. | Can lead to N-acylurea byproduct without additives. |
| DCC | DMAP | DCM, THF | Highly effective, inexpensive. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[15] |
| HATU | DIPEA (Base) | DMF, NMP | Very fast, highly efficient, low racemization.[14] | Expensive, can be sensitive to moisture. |
| HBTU | DIPEA (Base) | DMF, NMP | Robust and effective for hindered couplings. | Less reactive than HATU.[12] |
Protocol 1: EDC/DMAP Mediated Amide Coupling
This protocol describes the coupling of N-Boc-thiazolidine-4-carboxylic acid with a generic primary amine. Note: N-protection (e.g., with a Boc group) is crucial to prevent self-coupling or other side reactions involving the thiazolidine nitrogen.
Materials:
-
N-Boc-thiazolidine-4-carboxylic acid (1.0 equiv)
-
Primary amine hydrochloride (1.1 equiv)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (1.2 equiv for HCl salt, 0.1 equiv for free amine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-thiazolidine-4-carboxylic acid (1.0 equiv) and the primary amine hydrochloride (1.1 equiv).
-
Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.
-
Add DMAP (1.2 equiv) to the solution and stir for 5 minutes at room temperature. This neutralizes the amine salt and acts as an acylation catalyst.[15][16]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure amide derivative.
Core Functionalization Strategy II: Esterification
Esterification of the carboxylic acid group is a fundamental strategy for increasing the lipophilicity of thiazolidine derivatives, often employed in the design of prodrugs that can more easily cross cellular membranes.[6][7] It is also used as a protecting group strategy during the synthesis of more complex molecules.[17][18]
Causality Behind Experimental Choices
The choice of esterification method depends on the substrate's sensitivity and the nature of the alcohol.
-
Fischer Esterification: This classic method uses a catalytic amount of strong acid (e.g., H₂SO₄) with an excess of the alcohol, which also serves as the solvent. It is an equilibrium-driven process, suitable for simple, non-acid-sensitive substrates.
-
Alkylation: Treating the carboxylate salt (formed by deprotonation with a base like K₂CO₃ or Cs₂CO₃) with an alkyl halide (e.g., methyl iodide, ethyl bromide) is a common and effective method. This avoids strongly acidic conditions.
-
Carbodiimide-Mediated Esterification: For sensitive or precious alcohols, coupling reagents like DCC or EDC with a catalytic amount of DMAP provide a mild and highly efficient method for ester formation, analogous to amide coupling.[15]
Decision Workflow for Esterification Method
Caption: Decision tree for selecting an esterification protocol.
Protocol 2: DCC/DMAP-Mediated Esterification
This protocol describes the esterification of N-Boc-thiazolidine-4-carboxylic acid with a generic alcohol.
Materials:
-
N-Boc-thiazolidine-4-carboxylic acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes (for filtration)
-
0.5 M HCl (aq)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve N-Boc-thiazolidine-4-carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equiv) in a small amount of anhydrous DCM dropwise to the cooled mixture.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired ester.
Core Functionalization Strategy III: Reduction to Primary Alcohols
The reduction of the carboxylic acid to a primary alcohol transforms the electrophilic carbonyl carbon into a nucleophilic hydroxyl group, creating a new point for diversification. This alcohol can undergo O-alkylation, acylation, or be oxidized to an aldehyde.
Causality Behind Experimental Choices
Carboxylic acids are relatively resistant to reduction compared to ketones or aldehydes. Strong, hard reducing agents are required.
-
Lithium Aluminum Hydride (LiAlH₄): This is the most common and powerful reagent for this transformation.[19][20][21] It readily reduces acids, esters, and amides. However, it is non-selective and will reduce most other carbonyl groups. An excess is needed as the first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid.[20]
-
Borane (BH₃): Borane complexes (e.g., BH₃·THF or BH₃·SMe₂) are also highly effective at reducing carboxylic acids.[19][22] A key advantage of borane is its chemoselectivity; it will reduce carboxylic acids in the presence of esters, which are generally unreactive towards BH₃.[22]
Comparative Data on Common Reducing Agents
| Reducing Agent | Reactivity | Selectivity | Workup | Safety Considerations |
| LiAlH₄ | Very High | Low (reduces most carbonyls) | Careful quenching required (Fieser workup) | Highly reactive with water/protic solvents; pyrophoric. |
| BH₃·THF | High | Good (spares esters, halides) | Acidic workup to hydrolyze borate esters. | Flammable solvent; less violent reaction with water than LiAlH₄. |
Protocol 3: Reduction of a Carboxylic Acid with LiAlH₄
This protocol describes the reduction of N-Boc-thiazolidine-4-carboxylic acid.
Materials:
-
N-Boc-thiazolidine-4-carboxylic acid (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous NaOH solution
-
Ethyl acetate (EtOAc)
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, three-neck flask equipped with a dropping funnel and reflux condenser under an inert atmosphere, add LiAlH₄ (2.0-3.0 equiv).
-
Carefully add anhydrous THF to create a suspension (approx. 0.5 M). Cool the suspension to 0 °C.
-
Dissolve the N-Boc-thiazolidine-4-carboxylic acid (1.0 equiv) in a separate flask with anhydrous THF.
-
Transfer the acid solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C. Vigorous bubbling (H₂ evolution) will occur.
-
After the addition is complete, slowly warm the mixture to room temperature, then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC (stain with KMnO₄ to visualize the alcohol).
-
Upon completion, cool the reaction back down to 0 °C.
-
CAUTION: The following workup (Fieser workup) is exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood away from ignition sources.
-
Sequentially and very slowly, add dropwise:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water.
-
-
Stir the resulting granular white suspension vigorously for 30 minutes at room temperature.
-
Add anhydrous MgSO₄ and stir for another 15 minutes.
-
Filter the mixture through Celite®, washing the solid cake thoroughly with EtOAc.
-
Combine the organic filtrates and concentrate in vacuo to yield the crude alcohol, which can be purified by flash chromatography if necessary.
Advanced Strategy: Conversion to Aldehydes
Direct reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde product is more reactive towards reduction than the starting acid.[23] Therefore, a two-step sequence is the most reliable and common approach.
Workflow for Two-Step Conversion to Aldehyde
Caption: Standard two-step conversion of a carboxylic acid to an aldehyde.
Protocol 4: Oxidation of Primary Alcohol to Aldehyde with Dess-Martin Periodinane (DMP)
This protocol assumes the starting material is the primary alcohol obtained from Protocol 3.
Materials:
-
N-Boc-thiazolidin-4-ylmethanol (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.2-1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous Na₂S₂O₃ solution
Procedure:
-
Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere.
-
Add DMP (1.2-1.5 equiv) in one portion at room temperature.
-
Stir the reaction mixture vigorously for 1-3 hours. The mixture may become cloudy.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Upon completion, dilute the reaction with DCM.
-
Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. The Na₂S₂O₃ quenches any excess DMP.
-
Stir vigorously until the organic layer becomes clear.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude aldehyde is often pure enough for the next step, but can be purified by flash chromatography if needed. Aldehydes can be prone to oxidation, so they should be used promptly.
References
- Campiglia, P., Gomez-Monterrey, I., Carotenuto, A., Lama, T., et al. (2006). Design and Synthesis of Small Libraries of Peptidomimetics Based on a Thiazolidine Moiety. Letters in Organic Chemistry.
-
Kumari, A., Kumar, A., & Singh, R. K. (2023). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Pharmaceuticals. Available at: [Link]
-
McCann, J. L., & Stephens, J. C. (2018). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen. Available at: [Link]
-
Tam, J. P., & Rao, C. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry. Available at: [Link]
-
Sharma, S., & Kumar, P. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. Available at: [Link]
-
Fustero-Torres, C., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega. Available at: [Link]
-
Campiglia, P., et al. (2006). Design and Synthesis of Small Libraries of Peptidomimetics Based on a Thiazolidine Moiety. ResearchGate. Available at: [Link]
-
Zhang, L., & Tam, J. P. (1996). Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. Journal of the American Chemical Society. Available at: [Link]
-
Hayashi, Y., et al. (2018). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sameeh, M. Y., et al. (2022). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Molecules. Available at: [Link]
- Ribar, T. (1966). Thiazolidine-4-carboxylic acid and its esters in a hair compositions method. Google Patents.
-
El-Massaoudi, M., et al. (2025). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Wang, H., et al. (2023). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science. Available at: [Link]
-
Okuyama, T., & Pletcher, T. C. (1995). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives. ElectronicsAndBooks. Available at: [Link]
-
Lv, W., et al. (2015). Exploring hydrogen peroxide responsive thiazolidinone-based prodrugs. Chemical Communications. Available at: [Link]
-
Unknown Author. (2024). Solid-phase synthesis of thiazole-based peptidomimetics. ResearchGate. Available at: [Link]
-
Fustero-Torres, C., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Publications. Available at: [Link]
-
de Castro, P. P., et al. (2007). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. ResearchGate. Available at: [Link]
-
Shaik, F., et al. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Advances. Available at: [Link]
-
Liu, W., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Publishing. Available at: [Link]
-
Khan, K. M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Khan, K. M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Reusch, W. (n.d.). Reductions of Carboxylic Acid Derivatives. Michigan State University Department of Chemistry. Available at: [Link]
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Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Chemistry Steps. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. organic-chemistry.org. Available at: [Link]
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Química Organica.org. (n.d.). Reduction of carboxylic acids to alcohols. Química Organica.org. Available at: [Link]
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All about chemistry. (2020). Protecting Groups for Carboxylic acid. YouTube. Available at: [Link]
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Bertini, F., et al. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Omega. Available at: [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
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Sharma, S., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Medicinal Chemistry Research. Available at: [Link]
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Kumar, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Available at: [Link]
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Chemistry Steps. (n.d.). Reducing Carboxylic Acids to Aldehydes. Chemistry Steps. Available at: [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for thiazolidine-4-carboxylic acid synthesis
Welcome to the technical support guide for the synthesis of thiazolidine-4-carboxylic acid, a crucial heterocyclic compound in medicinal chemistry and drug development.[1][2] This document is designed for researchers, scientists, and professionals to navigate the common challenges encountered during its synthesis via the cyclocondensation of L-cysteine and formaldehyde. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios to help you optimize your reaction conditions and achieve high-purity products.
Section 1: Foundational Knowledge & Core Principles
This section addresses the fundamental aspects of the synthesis, providing the essential knowledge needed before starting your experiment.
Q1: What is the fundamental reaction for synthesizing thiazolidine-4-carboxylic acid?
The most common and direct route is the nucleophilic cyclocondensation reaction between L-cysteine and an aqueous solution of formaldehyde.[2] The reaction is typically performed in water or a water/ethanol mixture at room temperature.[1][3] The thiol (-SH) group of cysteine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by an intramolecular cyclization involving the amino (-NH2) group, leading to the formation of the stable five-membered thiazolidine ring.
The overall reaction is as follows:
L-Cysteine + Formaldehyde → Thiazolidine-4-carboxylic Acid + Water
Q2: What is the detailed reaction mechanism?
The reaction proceeds through a two-step mechanism:
-
Hemithioacetal Formation: The sulfur atom of the cysteine thiol group performs a nucleophilic attack on the carbonyl carbon of formaldehyde. This forms an unstable hemithioacetal intermediate.
-
Iminium Ion Formation and Cyclization: The amino group of the cysteine then attacks the same carbon, displacing the hydroxyl group in a dehydration step. This intramolecular condensation forms the stable thiazolidine ring. The reaction is often reversible.[4]
Below is a diagram illustrating this mechanistic pathway.
Caption: Reaction mechanism for T4C synthesis.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to directly address the most common problems encountered during the synthesis and purification of thiazolidine-4-carboxylic acid.
Problem Area 1: Low or No Product Yield
Q3: My reaction has been running for several hours, but TLC analysis shows mostly starting material. What should I check first?
If the reaction is not progressing, consider these initial checks:
-
pH of the Reaction Mixture: The nucleophilicity of the thiol and amino groups is pH-dependent. While the reaction can proceed in neutral water, some protocols report the use of a mild base like pyridine or sodium carbonate to facilitate the reaction and precipitation of the product.[3][5] Conversely, if starting with L-cysteine hydrochloride, the medium will be acidic, which can slow the initial nucleophilic attack. Consider adjusting the pH to near neutral (pH 6-8) for optimal results.
-
Quality of Formaldehyde: Formaldehyde solutions can degrade over time, polymerizing into paraformaldehyde or oxidizing to formic acid. Use a fresh, high-quality formaldehyde solution (typically 37-40% in water). If you suspect degradation, a simple test is to check the pH; a highly acidic solution may indicate oxidation.
-
Molar Ratio of Reactants: While a 1:1 molar ratio is stoichiometric, using a slight excess of formaldehyde (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, especially if the formaldehyde solution's concentration is not precise.[3]
Q4: My final isolated yield is significantly lower than reported in the literature (e.g., <50%). How can I improve it?
Low isolated yield is a frequent issue and can stem from several factors. The table below outlines key parameters, their impact, and suggestions for optimization based on literature findings.
| Parameter | Common Condition | Potential Issue if Yield is Low | Optimization Strategy | Expected Outcome |
| Solvent | Water or Water/Ethanol[1][3] | Product may have some solubility, leading to losses during filtration. | Cool the reaction mixture thoroughly in an ice bath before filtration to maximize precipitation. Wash the collected solid with a minimal amount of ice-cold solvent. | Increased recovery of precipitated product. |
| Base/Catalyst | None, Pyridine, or Na₂CO₃[3][5] | Incomplete reaction or slow precipitation. | Adding a base like pyridine can neutralize the HCl if using L-cysteine HCl and promote precipitation of the zwitterionic product.[3] Sodium carbonate is a greener alternative.[5] | Yields can increase from ~65% to over 85% by optimizing the base and molar ratios.[3] |
| Reaction Time | 4 - 24 hours[1][3] | Reaction may not have reached equilibrium. | Monitor the reaction by TLC. If starting material is still present after the planned time, extend the reaction period. | Drive the reaction closer to completion for a higher crude yield. |
| Work-up | Filtration and washing | Excessive washing or using a solvent in which the product is soluble. | Wash the filtered product sparingly with ice-cold water or ethanol, followed by a non-polar solvent like diethyl ether to aid drying.[6] | Minimized loss of product during the isolation phase. |
Problem Area 2: Product Purity and Physical Form
Q5: My crude product is an oily or gummy substance instead of the expected white crystalline solid. What went wrong?
This is a common purification challenge. The cause is often the presence of impurities or residual solvent.
-
Excess Formaldehyde or Side Products: Unreacted formaldehyde or oligomeric side products can result in an oily residue.
-
Water Content: The product might be hygroscopic or retain water, preventing crystallization.
Troubleshooting Steps:
-
Trituration: Try adding a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate). Stir or sonicate the mixture. This can often wash away the oily impurities and induce crystallization of the desired product.
-
Recrystallization: This is the most effective method for purification. A common and effective solvent system is a mixture of water and ethanol (e.g., 1:1 v/v).[3] Dissolve the crude product in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.
Q6: My characterization (NMR/MS) shows unexpected signals. What are the likely side products?
While the reaction is generally clean, side reactions can occur:
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Dimerization/Oligomerization: Formaldehyde can react with the secondary amine of the thiazolidine product, leading to N-methylation or more complex structures, though this is less common under standard conditions.
-
Oxidation: The thiol group of unreacted cysteine or the thiazolidine ring itself can be susceptible to air oxidation over long reaction times, especially if metal impurities are present. This can lead to disulfide formation.
-
Diastereomers: If using substituted aldehydes instead of formaldehyde, the formation of diastereomers (cis and trans isomers) is possible and can complicate purification and characterization.[7][8]
To minimize these, ensure you use purified reagents, maintain an inert atmosphere (e.g., nitrogen) if the reaction is prolonged, and adhere to optimized reaction times.
Section 3: Standardized Experimental Protocols
To ensure reproducibility, follow these detailed, self-validating protocols.
Protocol 1: Synthesis of Thiazolidine-4-carboxylic Acid
This protocol is adapted from high-yield literature procedures.[3]
-
Reagent Setup: In a 150 mL round-bottom flask, add L-cysteine hydrochloride (25.0 g, 0.14 mol) and water (20 mL).
-
Dissolution: Stir the mixture at room temperature for approximately 5 minutes until the solution is clear.
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Formaldehyde Addition: Add a 37-40% formaldehyde solution (16.1 mL, 0.192 mol, ~1.37 eq.) to the flask.
-
Reaction: Continue stirring at room temperature for 8 hours. The reaction progress can be monitored by TLC (e.g., using a mobile phase of n-butanol:acetic acid:water = 4:1:1).
-
Precipitation: After 8 hours, add pyridine (13 mL, 0.16 mol) to the solution while stirring. A white solid should begin to precipitate.
-
Isolation: Cool the flask in an ice bath for 30-60 minutes to maximize precipitation. Collect the white solid by vacuum filtration.
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Washing & Drying: Wash the filter cake with a small amount of a cold 1:1 water/ethanol solution, followed by diethyl ether. Dry the solid under vacuum to obtain the final product.
-
Expected Yield: ~16.1 g (85%).[3]
-
Protocol 2: Recrystallization for High-Purity Product
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of deionized water and ethanol.
-
Dissolution: Place the crude thiazolidine-4-carboxylic acid in an Erlenmeyer flask. Add the minimum amount of the hot 1:1 water/ethanol mixture required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. You should observe the formation of white, needle-like crystals.
-
Maximize Recovery: Once at room temperature, place the flask in an ice bath for at least 1 hour.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Section 4: Troubleshooting Decision Flowchart
Use this flowchart to diagnose and resolve common issues systematically.
Sources
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- 4. Amino acid dependent formaldehyde metabolism in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111377879A - Preparation method of L-thiazolidine-4-formic acid - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
Improving yield and purity of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
Technical Support Center: 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this important synthetic intermediate, which serves as a precursor in the synthesis of anti-inflammatory drugs like Tenoxicam.[1][2][3][4] This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you optimize your experimental outcomes for both yield and purity.
The synthesis of 2-substituted-1,3-thiazolidine-4-carboxylic acids is a cornerstone reaction in heterocyclic chemistry, typically achieved through the condensation of an aldehyde with L-cysteine.[5][6] While the reaction appears straightforward, achieving high yield and purity can be challenging due to factors such as stereoisomer formation, reaction equilibrium, and product stability. This guide is structured to address these specific issues directly.
Core Synthesis Reaction
The primary route to this compound involves the nucleophilic cyclic condensation of L-cysteine with thiophene-2-carboxaldehyde.[6] The reaction proceeds via the formation of a Schiff base (imine) intermediate, followed by an intramolecular cyclization through the nucleophilic attack of the thiol group onto the imine carbon.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and purification of the target compound.
Logical Flow for Troubleshooting Low Yield
Problem-Solution Table
| Problem Encountered | Potential Cause | Scientific Rationale & Recommended Solution |
| 1. Low or No Product Precipitation | Incorrect pH: The product is zwitterionic and has an isoelectric point (pI). Its aqueous solubility is minimal at the pI and increases significantly at higher or lower pH values. | Solution: Carefully adjust the pH of the reaction mixture post-reaction. Add acid (e.g., 10% HCl) dropwise until you reach a pH of approximately 2.0-3.0.[7] This protonates the carboxylate, minimizing the compound's solubility in the aqueous/alcoholic medium and inducing precipitation. Monitor pH with a calibrated meter for consistency. |
| 2. Low Isolated Yield (<70%) | Diastereomer Formation: The reaction creates two chiral centers (at C2 and C4), leading to a mixture of cis and trans diastereomers. These diastereomers can have different solubilities in the reaction/crystallization solvent, and one may remain preferentially in the mother liquor.[5] | Solution: The cis/trans ratio is often solvent-dependent.[5] While separation can be difficult, focus on maximizing the precipitation of both. After filtering the initial crop of crystals, concentrate the mother liquor under reduced pressure and cool again to try and recover a second crop. The composition of each crop can be analyzed by ¹H-NMR. |
| Oxidation of L-Cysteine: The thiol group in cysteine is susceptible to oxidation, forming cystine (a disulfide-linked dimer). Cystine will not participate in the desired condensation reaction. | Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. Use freshly opened, high-quality L-cysteine. | |
| 3. Product Purity Issues (Off-color, Incorrect M.P.) | Unreacted Thiophene-2-carboxaldehyde: This aldehyde is a common impurity. It is often a yellow to brown liquid and can impart color to the final product.[8] | Solution: Wash the filtered crude product thoroughly with a solvent in which the product is insoluble but the aldehyde is soluble. Cold ethanol or a mixture of ethyl acetate and ether are effective choices.[9] Recrystallization is also highly effective. |
| Thermal Degradation: Thiazolidine rings can be sensitive to high temperatures and harsh pH conditions, potentially leading to ring-opening or other degradation pathways. | Solution: Avoid excessive heating during the reaction and recrystallization steps. If refluxing, ensure it is gentle and for the minimum time required. During workup, avoid prolonged exposure to strongly acidic or basic conditions. | |
| 4. Oily Product Instead of Crystalline Solid | Presence of Impurities: Impurities can disrupt the crystal lattice formation, causing the product to "oil out." | Solution: After initial isolation (even if oily), attempt to dissolve the material in a minimal amount of a suitable hot solvent (like ethanol) and then cool it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization. If this fails, a solvent trituration (stirring the oil with a solvent in which it is poorly soluble) may solidify the material. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this reaction? A1: Reported yields for the synthesis of 2-aryl thiazolidine-4-carboxylic acids typically range from 80% to over 90% under optimized conditions.[6] However, initial attempts without optimization may result in lower yields (60-75%).
Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques is recommended:
-
¹H-NMR Spectroscopy: To confirm the structure. Look for the characteristic signals of the thiazolidine and thiophene rings.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₈H₉NO₂S₂ = 215.29 g/mol ).
-
Melting Point (M.P.): A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): The most effective method for quantifying purity and detecting trace impurities. A C18 column with UV detection is commonly used.[10][11]
Q3: What is the significance of the diastereomers formed in this reaction? A3: The L-cysteine starting material has a fixed (R) configuration at C4. The reaction creates a new stereocenter at C2, leading to (2R, 4R)-cis and (2S, 4R)-trans diastereomers.[5] While they are chemically similar, they may have different biological activities and physical properties (solubility, crystal form). For many applications, the diastereomeric mixture is used directly. However, in regulated drug development, specific isomers may be required, necessitating chiral separation or stereoselective synthesis.
Q4: What is the best solvent system for recrystallizing the product? A4: Ethanol is a widely used and effective solvent for recrystallizing 2-substituted thiazolidine-4-carboxylic acids.[5] The crude product is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly to form pure crystals. Ethyl acetate is also reported as a suitable solvent for crystallization or washing.[7]
Q5: My thiophene-2-carboxaldehyde is dark. Can I still use it? A5: Thiophene-2-carboxaldehyde can darken upon storage due to slight polymerization or oxidation.[8] While it may still work, using discolored starting material is a primary cause of impurities and lower yields. For best results, it is highly recommended to purify the aldehyde by vacuum distillation before use.
Validated Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar thiazolidine derivatives.[6]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Reactant Addition: To the stirring solution, add thiophene-2-carboxaldehyde (1.0 eq). The aldehyde can be added neat or as a solution in a small amount of ethanol.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 2-4 hours, but can be left for up to 24 hours to ensure completion.[6] Reaction progress can be monitored by TLC (Thin Layer Chromatography). A white or off-white precipitate should begin to form.
-
Isolation: Once the reaction is complete, cool the flask in an ice-water bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with several portions of cold water, followed by a small amount of cold ethanol to remove unreacted aldehyde and other soluble impurities.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dried product in an Erlenmeyer flask.
-
Dissolution: Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves. If the solid does not dissolve completely, add more ethanol dropwise until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Collection: Collect the purified crystals by suction filtration.
-
Drying: Wash the crystals with a very small amount of ice-cold ethanol and dry them under vacuum.
References
-
Al-Ghorbani, M., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. Available from: [Link]
- Javed, I., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1757-1761.
- Xie, J., & Hu, Y. (2003). Synthesis of tenoxicam, a nonsteroidal antiinflammatory drug. Chinese Pharmaceutical Journal, 38(11), 879-881.
-
National Center for Biotechnology Information. (n.d.). Tenoxicam. PubChem Compound Summary for CID 54677971. Retrieved from [Link].
-
Zhang, Y., et al. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Journal of Agricultural and Food Chemistry, 69(36), 10648-10656. Available from: [Link]
-
Xie, J., & Hu, Y. (2003). Synthesis of tenoxicam, a nonsteroidal antiinflammatory drug. ResearchGate. Available from: [Link]
-
Lu, Y., et al. (2012). [The Optimization of 2-thiothiazolidine-4-carboxylic Acid Back Extraction in Urine and Determination by HPLC]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi, 30(6), 473-4. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of 2,2-di(2-pyridyl)-thiazolidine-4-carboxylic acid. Retrieved from [Link]
-
Riemschneider, R., & Zinner, G. (1959). Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. ResearchGate. Available from: [Link]
- Google Patents. (2017). CN106916169A - A kind of synthetic method of tenoxicam.
-
Binder, D., et al. (1987). Analogues and derivatives of tenoxicam. 1. Synthesis and antiinflammatory activity of analogues with different residues on the ring nitrogen and the amide nitrogen. Journal of Medicinal Chemistry, 30(4), 678-82. Available from: [Link]
-
Singh, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Angerer, E., & Eben, G. (1994). 2-Thioxothiazolidine-4-carboxylic acid (TTCA). Biomonitoring Methods. Available from: [Link]
-
Kumar, R., et al. (2020). Thiazolidine derivatives and their pharmacological actions. ResearchGate. Available from: [Link]
-
Van Doorn, R., et al. (1981). The Preparation of Pure 2-Thio-Thiazolidine-4-Carboxylic-Acid (TTCA) as a Reference Standard for Carbon Disulfide Exposure Tests. ResearchGate. Available from: [Link]
-
Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9283. Available from: [Link]
-
Oeriu, S. (1982). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Archives of Gerontology and Geriatrics, 1(4), 299-310. Available from: [Link]
-
Al-Zaydi, K., & El-Hiti, G. (2007). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. Available from: [Link]
-
Kumar, D., et al. (2020). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 15(16), 1501-1524. Available from: [Link]
-
Sharma, A., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(16), 4991. Available from: [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]
- Google Patents. (2017). US10239847B1 - Method for 2-oxothiazolidine-4-carboxylic acid for cellular glutathione.
- Google Patents. (2015). CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
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- 3. researchgate.net [researchgate.net]
- 4. Analogues and derivatives of tenoxicam. 1. Synthesis and antiinflammatory activity of analogues with different residues on the ring nitrogen and the amide nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pjps.pk [pjps.pk]
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Technical Support Center: Stability of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid in Solution
Welcome to the technical support center for 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid (TTCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of TTCA in solution. As Senior Application Scientists, we have compiled this resource based on established scientific principles and practical laboratory experience to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: My TTCA solution appears to be degrading over time, leading to inconsistent results. What are the primary factors influencing its stability?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the solvent system used. The thiazolidine ring is susceptible to hydrolysis, particularly under certain acidic conditions, which can lead to ring-opening and the formation of degradation products.[1][2][3]
Q2: At what pH is TTCA most stable?
A2: Generally, thiazolidine derivatives exhibit greater stability at neutral to slightly acidic pH (around pH 5-7).[2][3][4] Under strongly acidic conditions (pH 3-5), the thiazolidine ring can become labile and prone to decomposition.[1] Conversely, some thiazolidines also show instability at alkaline pH. For instance, a study on a similar thiazolidine prodrug showed slow degradation at pH 7.4 and 8.0, but very rapid degradation at pH 2.0.[5] Therefore, for optimal stability, it is recommended to maintain your TTCA solutions at a pH close to neutral.
Q3: What is the expected degradation pathway for TTCA in an aqueous solution?
A3: The primary degradation pathway for TTCA in aqueous solution involves the acid-promoted hydrolysis of the thiazolidine ring. This process is believed to proceed through a ring-opening mechanism to form an intermediate iminium ion or a Schiff base.[1][6] This intermediate is then susceptible to hydrolysis, which breaks the ring structure and can ultimately lead to the formation of L-cysteine and 2-thiophenecarboxaldehyde.
Visualizing the Degradation Pathway
The following diagram illustrates the proposed acid-catalyzed hydrolysis of this compound.
Caption: Proposed acid-catalyzed degradation of TTCA.
Q4: Can the choice of solvent affect the stability of TTCA?
A4: Yes, the solvent can play a significant role. Protic solvents, especially in acidic conditions, can facilitate the protonation of the ring nitrogen, which promotes the ring-opening mechanism.[7] While aqueous buffers are common, for certain applications, using a polar aprotic solvent like acetonitrile (ACN) might offer better stability, as it does not participate in hydrogen bonding to the same extent as water.[8] However, the solubility of TTCA and its intended application must be considered.
Q5: How does temperature impact the stability of TTCA solutions?
A5: As with most chemical reactions, higher temperatures will accelerate the degradation of TTCA.[9] For short-term storage (hours to a few days), it is advisable to keep TTCA solutions refrigerated (2-8 °C). For long-term storage, freezing (-20 °C or below) is recommended to minimize degradation. It is crucial to perform freeze-thaw cycle stability studies if the solution will be used intermittently.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of TTCA concentration in solution, confirmed by HPLC. | Inappropriate pH of the solution. | Verify the pH of your buffer or solvent system. Adjust the pH to a range of 6.0-7.4 for improved stability. Avoid strongly acidic conditions (pH < 5).[1] |
| Appearance of new, unidentified peaks in chromatograms over time. | Degradation of TTCA. | Characterize the degradation products using techniques like LC-MS to confirm the expected hydrolysis products (L-cysteine and 2-thiophenecarboxaldehyde). This confirms the degradation pathway and helps in optimizing storage conditions. |
| Inconsistent results between freshly prepared and stored solutions. | Temperature-dependent degradation. | Prepare fresh solutions for each experiment whenever possible. If solutions must be stored, conduct a stability study at your intended storage temperature (e.g., 4 °C and -20 °C) to determine the viable storage duration.[9] |
| Precipitation of TTCA from the solution. | Poor solubility in the chosen solvent or buffer. | Re-evaluate the solvent system. Consider using a co-solvent if compatible with your experimental design. Ensure the concentration of TTCA does not exceed its solubility limit at the storage temperature. |
| Variability in stereoisomer ratio (if applicable). | Solvent-induced epimerization. | The C-2 position of the thiazolidine ring can be susceptible to epimerization through a ring-opening and closing mechanism.[7] Using aprotic solvents may minimize this. If stereoisomeric purity is critical, analyze the ratio over time using a suitable chiral chromatography method. |
Experimental Workflow: Assessing TTCA Stability
The following workflow outlines a systematic approach to evaluating the stability of your TTCA solutions.
Caption: Workflow for a systematic TTCA stability study.
III. Analytical Methodologies
Q6: What analytical techniques are best suited for monitoring the stability of TTCA?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying TTCA and its degradation products.[10][11][12] A stability-indicating HPLC method should be developed and validated to ensure that the peaks for TTCA and its degradation products are well-resolved. For structural confirmation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[13] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for studying the kinetics and mechanism of degradation in real-time.[3]
Recommended Starting HPLC Conditions
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[12] |
| Mobile Phase | A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min[11] |
| Detection | UV detection at a wavelength where TTCA has significant absorbance (e.g., 273 nm for a similar compound).[11] |
| Injection Volume | 10-20 µL[11] |
Note: These are starting conditions and should be optimized for your specific application to achieve the best separation and sensitivity.
IV. References
-
De Pelsmaeker, K., De Clippeleer, J., & De Keukeleire, D. (2016). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. [Link]
-
Jeelani, G., Sato, D., Soga, T., & Nozaki, T. (2014). Metabolic decomposition of 2-( R )-thiazolidine-4-carboxylic acid in E. histolytica trophozoites. ResearchGate. [Link]
-
Kumar, A., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Diva-portal.org. [Link]
-
Abdulmalik, O., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PubMed Central. [Link]
-
Kumar, A., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications (RSC Publishing). [Link]
-
Kumar, A., et al. (2018). Thiazolidine chemistry revisited: A fast, efficient and stable click-type reaction at physiological pH. ResearchGate. [Link]
-
Canle, M., et al. (1996). Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Pure and Applied Chemistry. [Link]
-
Samanta, P., et al. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. [Link]
-
Wang, F., et al. (2022). [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography]. PubMed. [Link]
-
Lee, Y., et al. (2014). Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Escherichia coli. ACS Publications. [Link]
-
Lu, Y., et al. (2012). [The Optimization of 2-thiothiazolidine-4-carboxylic Acid Back Extraction in Urine and Determination by HPLC]. PubMed. [Link]
-
Vanhoorne, M., et al. (1994). 2-Thioxothiazolidine-4-carboxylic acid (TTCA) [Biomonitoring Methods, 1994]. ResearchGate. [Link]
-
Singh, S., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. [Link]
-
Czarnecka, K., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. PubMed Central. [Link]
-
Zhai, Y., et al. (2023). Regulated Formation of Inhibited Color and Enhanced Flavor Derived from Heated 2-Threityl-Thiazolidine-4-Carboxylic Acid with Additional Cysteine Targeting at Different Degradation Stages. ResearchGate. [Link]
-
Zhang, Y., et al. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed. [Link]
-
Kawakami, T., et al. (2017). A novel ring opening reaction of peptide N-terminal thiazolidine with 2,2′-dipyridyl disulfide (DPDS) efficient for protein chemical synthesis. ResearchGate. [Link]
-
Tanner, J. J. (2018). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. PubMed Central. [Link]
-
Asati, V., & Srivastava, S. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. [Link]
-
Canle, M., et al. (1998). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society. [Link]
-
Piechocka, J., Wyszczelska-Rokiel, M., & Głowacki, R. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PubMed Central. [Link]
-
Zhai, Y., et al. (2023). Regulated Formation of Inhibited Color and Enhanced Flavor Derived from Heated 2-Threityl-Thiazolidine-4-Carboxylic Acid with Additional Cysteine Targeting at Different Degradation Stages. PubMed. [Link]
-
MacSphere. (n.d.). Structural Studies of Derivatives of Thiazolidine-4-Carboxylic Acid. McMaster University. [Link]
-
Khan, K. M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Al-Sultani, A. A. K., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. [Link]
-
Bibi, S., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed. [Link]
-
ResearchGate. (n.d.). Absorbance of different thiazolidine-4-carboxylic acids. ResearchGate. [Link]
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- 5. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alpha.chem.umb.edu [alpha.chem.umb.edu]
Technical Support Center: Overcoming Poor Solubility of Thiazolidine Derivatives for In Vitro Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with thiazolidine derivatives in their in vitro assays. Poor solubility is a frequent obstacle that can lead to inaccurate and irreproducible results.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Immediate Precipitation of Thiazolidine Derivative Upon Addition to Aqueous Buffer or Cell Culture Media
Question: I've dissolved my thiazolidine derivative in DMSO to create a stock solution. However, when I add it to my aqueous assay buffer (e.g., PBS) or cell culture medium, a precipitate forms instantly. What is happening, and how can I prevent this?
Answer: This phenomenon, often termed "crashing out," is a common issue with hydrophobic compounds like many thiazolidine derivatives.[2] It occurs when the compound, which is soluble in a high concentration of organic solvent, is rapidly introduced into an aqueous environment where its solubility is much lower. The organic solvent is diluted, and the compound can no longer stay in solution.
Causality and Recommended Solutions:
-
High Final Concentration: The intended final concentration of your compound in the aqueous medium may exceed its thermodynamic solubility limit.
-
Solution: Determine the maximum soluble concentration of your compound in the final assay buffer. This can be done by preparing a series of dilutions and visually inspecting for precipitation or by using techniques like nephelometry to measure light scattering.[3][4] If the required concentration is too high, you may need to reconsider the experimental design or explore solubilization enhancement techniques.
-
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock solution directly and quickly into the full volume of aqueous media can cause localized high concentrations of the compound, leading to immediate precipitation.[2]
-
Solution: Employ a serial dilution method. First, create an intermediate dilution of your stock solution in a smaller volume of pre-warmed (37°C) buffer or media.[2] Then, add this intermediate dilution to the final volume. Additionally, add the compound solution dropwise while gently vortexing or swirling the media to ensure rapid and uniform dispersion.[2]
-
-
Temperature Effects: The solubility of many compounds is temperature-dependent. Adding a compound to cold media can decrease its solubility.
-
Solution: Always use pre-warmed (37°C) cell culture media or assay buffers for your dilutions.[2]
-
Issue 2: Compound Precipitates Over Time in the Incubator
Question: My assay plate looks fine immediately after adding my thiazolidine derivative, but after a few hours or a day in the incubator, I see crystalline structures or a cloudy appearance in the wells. What is causing this delayed precipitation?
Answer: This indicates that while your compound may have initially formed a supersaturated solution (a state of kinetic solubility), it is not stable at that concentration and is slowly crashing out over time to reach its true thermodynamic solubility limit.
Causality and Recommended Solutions:
-
pH Shift in Media: Cellular metabolism can lead to a decrease in the pH of the culture medium over time.[2] If your thiazolidine derivative's solubility is pH-dependent, this shift can cause it to precipitate.[5]
-
Solution: Monitor the pH of your cell culture medium, especially for long-term assays or with high cell densities.[2] More frequent media changes may be necessary. If the compound has ionizable groups, you could consider using a different buffering system, but be cautious of any potential effects on cell health.[2][6]
-
-
Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with your compound, potentially leading to precipitation over time.
-
Solution: Evaluate the solubility of your compound in media with and without serum to determine if serum components are contributing to the problem. If so, you might need to explore using a serum-free medium or a different lot of serum.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the solubility of thiazolidine derivatives.
Q1: What is the best initial solvent for dissolving a new thiazolidine derivative?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for dissolving poorly water-soluble compounds for in vitro assays due to its high solubilizing power.[1] However, it's crucial to be aware of its potential effects on cells.
Q2: What is a safe concentration of DMSO for cell-based assays?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%, and generally not exceeding 0.5%.[2] Concentrations above 1% can be toxic to many cell lines, potentially causing cell membrane damage, oxidative stress, or cell death.[7] It is always recommended to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay endpoint.[8]
Q3: My compound is still not soluble enough even with DMSO. What are my next steps?
A3: If DMSO alone is insufficient, a systematic approach to enhancing solubility is necessary. This involves exploring the use of co-solvents, cyclodextrins, or surfactants. It is critical to test the toxicity and potential for assay interference of any new excipient.[9]
Q4: Can I use co-solvents to improve the solubility of my thiazolidine derivative?
A4: Yes, co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[10] Common examples include polyethylene glycols (PEGs), ethanol, and N-methyl-2-pyrrolidone (NMP).[10] The use of a co-solvent can sometimes have a synergistic effect when combined with other methods like cyclodextrin complexation.[11] However, the addition of a co-solvent can also sometimes destabilize these complexes, so empirical testing is essential.[11][12]
Q5: What are cyclodextrins and how can they help with solubility?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules within their hydrophobic core, forming inclusion complexes that are more water-soluble.[11][13] This is a widely used technique to enhance the solubility and bioavailability of hydrophobic drugs.[14] Various additives can further increase the complexation efficacy of CDs.[15]
Q6: How do I choose the right solubilization strategy?
A6: The choice of strategy depends on several factors, including the physicochemical properties of your thiazolidine derivative, the requirements of your in vitro assay, and the cell type being used. A logical workflow is often the most effective approach.
Data Summary Table
| Solubilization Agent | Typical Starting Concentration in Final Assay Medium | Key Considerations |
| DMSO | < 0.5% (ideally < 0.1%)[2] | Potential for cell toxicity at higher concentrations.[7] Run vehicle controls.[8] |
| Ethanol | < 1% | Can be more cytotoxic than DMSO for some cell lines.[16] |
| Polyethylene Glycol (PEG 300/400) | 1-10% | Generally well-tolerated by many cell lines. |
| Cyclodextrins (e.g., HP-β-CD) | 1-5% | Can sometimes extract cholesterol from cell membranes. |
| Surfactants (e.g., Tween® 80) | 0.1-1% | Can lyse cells at concentrations above the critical micelle concentration.[17] |
Experimental Protocols
Protocol 1: Preparation of a Thiazolidine Derivative Stock Solution and Working Dilutions
This protocol provides a step-by-step method for preparing a stock solution and subsequent dilutions for a typical cell-based assay.
Materials:
-
Thiazolidine derivative powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pre-warmed (37°C) complete cell culture medium[2]
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a precise amount of the thiazolidine derivative powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).[2]
-
Ensure complete dissolution by vortexing vigorously. If necessary, briefly sonicate the solution.[2] Visually inspect to ensure no solid particles remain.
-
-
Create an Intermediate Dilution:
-
To minimize the risk of precipitation upon dilution into the aqueous medium, first prepare an intermediate dilution.[2]
-
For example, dilute your 100 mM stock solution 1:100 in pre-warmed complete cell culture medium to create a 1 mM intermediate solution. Add the stock solution to the medium while vortexing.
-
-
Prepare Final Working Concentrations:
-
Perform serial dilutions from your intermediate solution into pre-warmed complete cell culture medium to achieve your desired final concentrations for the assay.
-
Ensure the final DMSO concentration remains below the cytotoxic level for your specific cell line (typically < 0.5%).[2]
-
-
Vehicle Control:
-
Prepare a vehicle control that contains the same final concentration of DMSO as your highest compound concentration.[8] This is crucial for differentiating the effects of the compound from the effects of the solvent.
-
Visualizations
Decision-Making Workflow for Solubilization Strategy
Caption: The influence of pH on the solubility of a thiazolidine derivative with an ionizable group.
References
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- Quora. (2017, August 3). What effects does DMSO have on cell assays?
- BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- Molecules. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
- MDPI. (n.d.). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
- ResearchGate. (2025, October 16). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
- ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
- Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
- Springer. (n.d.). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
- BenchChem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- BenchChem. (n.d.). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
- NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- NIH. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
- Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives, the corresponding values calculated by PLS and GA-PLS methods (predicted) and percent relative error (%RE).
- NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
- Taylor & Francis Online. (2024, October 24). Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
- ResearchGate. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- Springer. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery.
- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
- ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?
- ResearchGate. (2025, April 3). In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives.
- Reddit. (2022, January 6). How to tackle compound solubility issue.
- NIH. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.
- YouTube. (2025, February 20). Solution-making strategies & practical advice.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- ResearchGate. (n.d.). (a) Thiazolidine formation and stability at various pH values. (b) Left....
- OUCI. (n.d.). Synthetic Strategies of Thiazolidine-2,4-dione Derivatives for the Development of New Anti-diabetic Agents: Compressive Review.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- Chemistry of Heterocyclic Compounds. (n.d.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.
- ResearchGate. (2025, October 30). Synthetic Strategies of Thiazolidine-2,4-dione Derivatives for the Development of New Anti-Diabetic Agents: Compressive Review | Request PDF.
- NIH. (n.d.). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS.
- NIH. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications.
- NIH. (n.d.). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets.
- ResearchGate. (2023, January 4). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives.
- ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water.
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Technical Support Center: Troubleshooting Low Yields in the Condensation of Thiophene Aldehydes
Welcome to the Technical Support Center for troubleshooting low yields in the condensation of thiophene aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often subtle challenges encountered during these crucial synthetic transformations. Here, we move beyond generic advice, offering in-depth, evidence-based solutions grounded in mechanistic principles to empower you to optimize your reaction outcomes.
Section 1: Understanding the Landscape of Thiophene Aldehyde Condensations
Thiophene aldehydes are versatile building blocks in organic synthesis, prized for the unique electronic properties and biological activities of their derivatives. The two most common condensation reactions involving these aldehydes are the Knoevenagel and Claisen-Schmidt reactions. While seemingly straightforward, these reactions can be plagued by low yields stemming from a variety of factors, some of which are unique to the thiophene moiety. This guide will dissect these issues and provide actionable troubleshooting strategies.
The Knoevenagel Condensation: A Reaction Overview
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. The product is an α,β-unsaturated compound, a valuable intermediate in many synthetic pathways.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "what to do" and the critical "why it works."
Reagent and Starting Material Integrity
Question 1: I'm seeing a significant amount of unreacted thiophene aldehyde, even after extended reaction times. What could be the issue with my starting materials?
Answer: This is a common and often overlooked source of low yields. Several factors related to your starting materials could be at play:
-
Purity of the Thiophene Aldehyde: Thiophene aldehydes can be susceptible to oxidation and polymerization over time, especially if not stored properly. The presence of the corresponding carboxylic acid (from oxidation) can neutralize the basic catalyst, stalling the reaction.
-
Troubleshooting Step: Before use, check the purity of your thiophene aldehyde by TLC or ¹H NMR. If impurities are detected, purification by distillation or column chromatography is recommended. For long-term storage, keep the aldehyde under an inert atmosphere and refrigerated.
-
-
Quality of the Active Methylene Compound: The "active" nature of the methylene compound is key. For compounds like malononitrile or ethyl cyanoacetate, ensure they are of high purity and have not hydrolyzed.
-
Troubleshooting Step: Use freshly opened or purified active methylene compounds. For instance, malononitrile can be sublimed to remove impurities.
-
-
Solvent and Catalyst Quality: The presence of moisture in your solvent can hydrolyze the catalyst and reactants. Ensure you are using anhydrous solvents, especially for reactions sensitive to water. The choice and quality of the base are also critical.
-
Troubleshooting Step: Use freshly dried solvents. If using a solid base like potassium carbonate, ensure it is finely powdered and has been dried in an oven. For amine bases like piperidine, use a freshly opened bottle or distill it before use.
-
Reaction Conditions and Optimization
Question 2: My reaction is producing a complex mixture of products, and the yield of the desired condensed product is low. How can I improve the selectivity?
Answer: The formation of multiple products often points to competing side reactions. Here’s how to dissect and address this issue:
-
Self-Condensation of the Carbonyl Partner: If you are using a ketone with α-hydrogens in a Claisen-Schmidt condensation, it can undergo self-condensation.
-
Troubleshooting Step: To favor the desired cross-condensation, slowly add the ketone to a mixture of the thiophene aldehyde and the base. This keeps the concentration of the enolizable ketone low, minimizing self-condensation.
-
-
Cannizzaro Reaction: Thiophene aldehydes, lacking α-hydrogens, are susceptible to the Cannizzaro reaction under strongly basic conditions. This disproportionation reaction produces the corresponding alcohol and carboxylic acid, consuming your starting material.
-
Troubleshooting Step: Avoid using excessively strong bases or high concentrations of base. Opt for milder bases like piperidine or catalytic amounts of stronger bases. Lowering the reaction temperature can also disfavor the Cannizzaro reaction.
-
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor, reacting with another equivalent of the active methylene compound.
-
Troubleshooting Step: Use a stoichiometric amount of the active methylene compound or a slight excess of the aldehyde. Monitoring the reaction by TLC and stopping it once the starting aldehyde is consumed can prevent the accumulation of the Michael adduct.
-
Question 3: The reaction starts well, but then seems to stop, leaving a significant amount of starting material. What could be causing this?
Answer: A stalling reaction can be due to several factors, including catalyst deactivation or product precipitation.
-
Catalyst Deactivation: Acidic impurities in your starting materials or solvent can neutralize the basic catalyst.
-
Product Precipitation: If the product is insoluble in the reaction solvent, it can precipitate out and coat the surface of the reactants or catalyst, preventing further reaction.
-
Troubleshooting Step: Ensure all reagents and glassware are dry and pure. If product precipitation is observed, consider switching to a solvent in which the product is more soluble or increasing the solvent volume. Vigorous stirring is also essential to maintain a homogeneous reaction mixture.
-
Thiophene-Specific Challenges
Question 4: I'm concerned about the stability of the thiophene ring under my basic reaction conditions. Could the ring be degrading?
Answer: The thiophene ring is aromatic and generally stable under the mild basic conditions typically used for Knoevenagel and Claisen-Schmidt condensations. However, under very strong basic conditions and in highly polar solvents, ring-opening of thiophene and its derivatives to form enynethiolates has been reported.
-
Expert Insight: While this is a known phenomenon, it is unlikely to be a major pathway under standard condensation conditions (e.g., piperidine in ethanol, or NaOH in ethanol/water). The electron-withdrawing aldehyde group further deactivates the ring towards nucleophilic attack. However, if you are using exceptionally strong bases (like organolithium reagents or LDA) in polar aprotic solvents (like HMPT), this could become a competing side reaction.
-
Recommendation: Stick to conventional basic catalysts for these condensations unless a specific protocol dictates otherwise. If you suspect ring degradation, analyzing your crude reaction mixture by GC-MS for fragments indicative of ring-opening could be informative.
-
Question 5: How do substituents on the thiophene ring affect the reaction yield?
Answer: The electronic nature of substituents on the thiophene ring has a predictable and significant impact on the reactivity of the aldehyde.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or bromo (-Br) groups increase the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophilic attack. This generally leads to faster reaction rates and can allow for the use of milder reaction conditions.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups decrease the reactivity of the aldehyde by donating electron density to the ring, which in turn reduces the partial positive charge on the carbonyl carbon. Reactions with these substrates may require stronger bases, higher temperatures, or longer reaction times to achieve good conversion.
The following table summarizes the expected reactivity based on the electronic nature of the substituent at the 5-position of a 2-thiophenecarboxaldehyde.
| Substituent at C5 | Electronic Effect | Predicted Reactivity in Condensation |
| -NO₂ | Strongly Electron-Withdrawing | Very High |
| -Br | Electron-Withdrawing | High |
| -Cl | Electron-Withdrawing | Moderate |
| -H | Neutral | Baseline |
| -CH₃ | Electron-Donating | Low |
| -OCH₃ | Strongly Electron-Donating | Very Low |
Section 3: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for key experiments to serve as a reliable starting point for your optimizations.
Protocol: Knoevenagel Condensation of 2-Thiophenecarboxaldehyde with Malononitrile
This protocol is a standard and effective method for the synthesis of 2-(thiophen-2-ylmethylene)malononitrile.
Materials:
-
2-Thiophenecarboxaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-thiophenecarboxaldehyde in ethanol.
-
Add 1.1 equivalents of malononitrile to the solution and stir until completely dissolved.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.
-
Maintain the reflux for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low yields in thiophene aldehyde condensations.
Caption: A systematic workflow for diagnosing and resolving low yields.
Section 4: Advanced Mechanistic Insights
A deeper understanding of the reaction mechanism can illuminate the root causes of low yields.
Knoevenagel Condensation Mechanism
The generally accepted mechanism for the piperidine-catalyzed Knoevenagel condensation is illustrated below. The reaction proceeds through the formation of an enolate from the active methylene compound and an iminium ion from the aldehyde, followed by their condensation and subsequent elimination of the catalyst and water.
Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.
Understanding this mechanism highlights the importance of the base in both generating the nucleophilic enolate and activating the aldehyde (via iminium ion formation). Any factor that disrupts these initial steps will inevitably lead to lower yields.
Section 5: Purification and Characterization
Question 6: I'm having trouble purifying my product. What are some common impurities and how can I remove them?
Answer: Purification can be challenging due to the presence of unreacted starting materials, catalysts, and side products.
-
Common Impurities:
-
Unreacted thiophene aldehyde
-
Unreacted active methylene compound
-
Polymeric materials from aldehyde degradation
-
Products of side reactions (e.g., Cannizzaro products, Michael adducts)
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid products. A solvent screen to find a suitable recrystallization solvent is crucial. Ethanol or ethanol/water mixtures are often good starting points.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the method of choice. A gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is typically effective.
-
Washing: Washing the crude product with a suitable solvent can remove some impurities. For example, washing with cold ethanol can remove unreacted starting materials and the catalyst.
-
References
- Brandsma, L., & Verkruijsse, H. D. (1977). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas, 95(11), 264-266.
-
Brandsma, L., & Verkruijsse, H. D. (1977). Base-induced deprotonation and ring opening of thiophene and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas, 95(11), 264-266. Available at: [Link]
- Razus, A. C., Birzan, L., Tecuceanu, V., & Enache, C. (2008). Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. Revue Roumaine de Chimie, 53(4), 273-281.
- Fu, M., et al. (2018). Investigation on Main Reaction and Side Reaction Mechanism in the Synthetic Process of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one Using Raman Spectroscopy. *Organic
Technical Support Center: Synthesis of 4-Thiazolidinones
Welcome to the technical support center for the synthesis of 4-thiazolidinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in 4-thiazolidinone synthesis can often be attributed to incomplete reaction, degradation of starting materials or products, or the prevalence of side reactions. Here’s a systematic approach to troubleshooting:
1. Incomplete Imine Formation: The cornerstone of many 4-thiazolidinone syntheses is the initial formation of an imine (Schiff base) from an amine and a carbonyl compound.[1][2]
-
Troubleshooting:
-
Water Removal: This condensation reaction generates water, which can shift the equilibrium back towards the reactants. Ensure efficient water removal by using a Dean-Stark apparatus, molecular sieves, or by performing the reaction in a solvent that forms an azeotrope with water (e.g., toluene, benzene).[3]
-
Catalyst: While often proceeding without a catalyst, acidic or basic catalysts can accelerate imine formation. For acid catalysis, a few drops of glacial acetic acid are commonly used.[4] For base catalysis, piperidine or triethylamine can be employed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the limiting reagent and the formation of the imine before proceeding to the cyclization step.
-
2. Inefficient Cyclization: The subsequent reaction of the imine with a mercaptoacetic acid derivative is a critical cyclocondensation step.
-
Troubleshooting:
-
Reagent Purity: Ensure the purity of your thioglycolic acid (or its ester/amide). Old or improperly stored thioglycolic acid can be oxidized or polymerized.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While aprotic solvents like toluene or dioxane are common, polar aprotic solvents like DMF have also been used.[5] The solubility of all reactants and intermediates should be considered.
-
Temperature and Reaction Time: While some protocols call for refluxing for several hours, prolonged heating can lead to decomposition.[5] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields by minimizing byproduct formation.[5][6]
-
3. Product Degradation: 4-Thiazolidinones can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup.
-
Troubleshooting:
-
Neutral Workup: Whenever possible, aim for a neutral workup procedure. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Purification Method: Column chromatography on silica gel is a common purification method.[3] However, prolonged exposure to silica gel, which is acidic, can sometimes cause degradation. Consider using neutral alumina or a faster purification technique like flash chromatography.
-
FAQ 2: I am observing an unexpected byproduct with a similar polarity to my desired 4-thiazolidinone. What could it be and how can I prevent its formation?
The formation of byproducts is a common challenge. Here are some of the most frequently encountered side reactions and strategies to mitigate them:
1. Formation of Dithianes: A common side reaction involves the self-condensation of thioglycolic acid or its reaction with the aldehyde starting material to form 1,4-dithiane-2,5-diones or related structures.
-
Causality: This is more likely to occur if the rate of cyclization with the imine is slow, allowing for competing reactions of the mercaptoacetic acid. This can be exacerbated by high concentrations of thioglycolic acid and prolonged reaction times at elevated temperatures.
-
Prevention & Mitigation:
-
Stepwise Addition: Instead of adding all reagents at once, consider a stepwise approach. First, ensure the complete formation of the imine. Then, add the thioglycolic acid portion-wise to maintain a low concentration.
-
Optimized Stoichiometry: Use a slight excess, but not a large excess, of the thioglycolic acid (e.g., 1.1-1.2 equivalents).
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer duration can favor the desired reaction pathway over the side reaction which may have a higher activation energy.
-
2. Hydrolysis of the Imine Intermediate: If water is not effectively removed during the reaction, the imine intermediate can hydrolyze back to the starting amine and aldehyde.[7][8]
-
Causality: The presence of water, especially under acidic or basic conditions, can readily cleave the C=N bond of the imine.[7][9]
-
Prevention & Mitigation:
-
Anhydrous Conditions: As mentioned previously, ensure rigorous exclusion of water through the use of a Dean-Stark trap, molecular sieves, or by using anhydrous solvents.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
-
3. Knoevenagel Condensation (for 5-unsubstituted 4-thiazolidinones): If the C-5 position of the 4-thiazolidinone is unsubstituted, it contains an active methylene group that can undergo a Knoevenagel condensation with any unreacted aldehyde present in the reaction mixture.[10][11] This leads to the formation of 5-arylidene-4-thiazolidinones.
-
Causality: The methylene protons at C-5 are acidic and can be deprotonated by a base (even a weak one like an amine starting material or triethylamine) to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde.[12][13]
-
Prevention & Mitigation:
-
Control Stoichiometry: Use a slight excess of the amine relative to the aldehyde to ensure complete consumption of the aldehyde in the initial imine formation step.
-
Order of Addition: Add the aldehyde slowly to a solution of the amine to maintain a low concentration of free aldehyde throughout the reaction.
-
Catalyst Choice: The choice of catalyst can influence this side reaction. While bases are often used to promote the Knoevenagel condensation, their presence should be carefully controlled if the 5-unsubstituted product is desired.[10]
-
Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic steps.
Caption: Desired and side reaction pathways in 4-thiazolidinone synthesis.
FAQ 3: My final product is difficult to purify. What are some effective purification strategies for 4-thiazolidinones?
Purification can be challenging due to the similar polarities of the product and certain byproducts.
1. Crystallization: This is often the most effective method for obtaining highly pure material.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, acetic acid).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Solvent Screening: A small-scale solvent screen is highly recommended to find the optimal crystallization solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane).
2. Column Chromatography:
-
Stationary Phase: Standard silica gel is most common. If your compound is acid-sensitive, consider using deactivated (neutral) silica gel or alumina.
-
Mobile Phase: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. This can help to separate closely eluting compounds.
-
Troubleshooting: If the product and a major impurity co-elute, consider derivatizing the impurity to change its polarity. For example, if the impurity is an unreacted amine, an acid wash of the crude mixture before chromatography can convert it to a salt, which will remain at the origin of the column.
3. Acid-Base Extraction: This can be useful for removing unreacted acidic or basic starting materials.
-
Removing Unreacted Amine: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.
-
Removing Unreacted Thioglycolic Acid: Wash the organic solution of the crude product with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer.
-
Caution: Ensure your target 4-thiazolidinone is stable to these conditions. Perform these washes quickly and at a low temperature if necessary.
Quantitative Data Summary
| Parameter | Effect on Yield and Purity | Recommendations |
| Reaction Time | Longer times can increase conversion but may also lead to more side products and decomposition.[5] | Monitor reaction by TLC to determine the optimal time. Consider microwave synthesis for shorter reaction times.[5] |
| Temperature | Higher temperatures increase reaction rates but can also promote side reactions.[5] | Optimize for the specific substrates. Refluxing is common, but lower temperatures may be necessary for sensitive substrates. |
| Catalyst | Can significantly improve the rate of imine formation. The choice of acid or base can influence side reactions. | Use catalytic amounts of a weak acid (e.g., acetic acid) or base (e.g., piperidine) for imine formation. |
| Solvent | Affects solubility of reagents and can influence reaction mechanism and side product formation.[5] | Toluene or benzene with a Dean-Stark trap are effective for water removal. DMF can be a good solvent for some systems. |
Experimental Protocols
General Protocol for the Synthesis of 2,3-Disubstituted-4-Thiazolidinones
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the primary amine (1.0 eq.) and the aldehyde (1.0 eq.) in toluene. Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours). Monitor the reaction by TLC to confirm the disappearance of the limiting starting material.
-
Cool the reaction mixture to room temperature.
-
Cyclization: Add thioglycolic acid (1.1 eq.) to the solution of the imine.
-
Reflux the mixture for an additional 4-8 hours, again monitoring the progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
References
-
Tripathi, A. C., et al. (2014). 4-Thiazolidinones: The advances continue… European Journal of Medicinal Chemistry, 72, 52-77. [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of 4-thiazolidinone. [Link]
-
Krasovska, N., et al. (2019). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. RSC Advances, 9(49), 28685-28717. [Link]
-
ResearchGate. (2023). A brief overview of 4-Thiazolidinone's biological activity, SAR, current advancements, and impending challenges. [Link]
-
Harale, R. R., et al. (2016). Pd nanoparticles: an efficient catalyst for the solvent-free synthesis of 2,3-disubstituted-4-thiazolidinones. ResearchGate. [Link]
-
Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(7), 1965-1983. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. Archiv der Pharmazie, 345(10), 802-809. [Link]
-
Kumar, P., et al. (2012). Efficient Conversion of N-Terminal of L-Tyrosine, DL-Phenyl Alanine, and Glycine to Substituted 2-Thioxo-thiazolidine-4-ones: A Stereospecific Synthesis. ChemInform, 43(44). [Link]
-
Omar, M. T. (2011). Synthesis and Reactions of 4-oxothiazolidines: A Review. Open Access Journals. [Link]
-
Singh, I., et al. (2014). Synthesis and biological activity of some new 4-thiazolidinones. Connect Journals. [Link]
-
Kumar, A. & Kumar, S. (2012). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. International Journal of ChemTech Research, 4(1), 221-230. [Link]
-
Patel, R. B., et al. (2013). Synthesis of 5-Arylidene-2, 4-thiazolidinediones by Knoevenagel Condensation Using Tannic Acid as Catalyst. ResearchGate. [Link]
-
Ashenhurst, J. (2023). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
-
Bolognese, A., et al. (2004). Thiazolidin-4-one formation. Mechanistic and synthetic aspects of the reaction of imines and mercaptoacetic acid under microwave and conventional heating. Organic & Biomolecular Chemistry, 2(19), 2809-2813. [Link]
-
Al-Obaidi, A. S. M., et al. (2019). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. International Journal of Pharmaceutical Quality Assurance, 10(4), 631-636. [Link]
-
Jasim, H. A., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(8), 643-653. [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]
-
da Silva, E. L., et al. (2006). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 4(11), 2174-2181. [Link]
-
Kumar, D., et al. (2012). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Arabian Journal of Chemistry, 10(Suppl 2), S2093-S2099. [Link]
-
Geronikaki, A., et al. (2021). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 26(11), 3169. [Link]
-
Rasheed, M. K. & Mohammed, A. H. (2022). Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. International journal of health sciences, 6(S3), 7352-7362. [Link]
-
Al-Juboori, A. M. H. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. ResearchGate. [Link]
-
de Oliveira, C. B., et al. (2020). 2,4-Thiazolidinedione as Precursor to the Synthesis of Compounds with Anti-glioma Activities in C6 and GL261 Cells. Current Organic Synthesis, 17(3), 221-229. [Link]
-
Bolognese, A., et al. (2004). Thiazolidin-4-one Formation. Mechanistic and Synthetic Aspects of the Reaction of Imines and Mercaptoacetic Acid under Microwave and Conventional Heating. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. [Link]
-
Habibi, A., et al. (2019). Synthesis of thiazolidine derivatives via multicomponent reaction in the presence of Fe3O4@ SiO2-SO3H nanoparticles as a heterogeneous catalyst. Arkivoc, 2019(6), 232-243. [Link]
-
Kumar, R., et al. (2020). An Insight into the Synthesis and SAR of 2,4-Thiazolidinediones (2,4-TZD) as Multifunctional Scaffold: A Review. Current Drug Targets, 21(1), 58-82. [Link]
-
Pattan, S. R., et al. (2012). Synthesis of 2,4-thiazolidinedione. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthetic and therapeutic potential of 4-thiazolidinone and its analogs. [Link]
-
ResearchGate. (n.d.). Mechanism of Knoevenagel condensation reaction of TZD. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Kumar, G. V., et al. (2018). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. BMC Chemistry, 12(1), 12. [Link]
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- 8. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
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- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Acidic Heterocyclic Compounds
Welcome to the technical support center for the purification of acidic heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-tricky molecules. The unique combination of an acidic functional group and a heterocyclic scaffold presents specific hurdles in techniques ranging from chromatography to crystallization.
This document moves beyond simple protocols to explain the 'why' behind the 'how,' providing you with the robust, field-tested knowledge needed to troubleshoot and optimize your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered during the purification of acidic heterocyclic compounds.
Q1: My acidic compound is showing severe peak tailing in Reverse-Phase HPLC. What is the most likely cause and the quickest fix?
A1: The most common cause of peak tailing for acidic compounds in reverse-phase HPLC is secondary interactions between your compound and the silica stationary phase.[1][2] Standard silica-based columns have residual silanol groups (-Si-OH) which can be deprotonated (negatively charged) at mobile phase pH values above ~4-5.[2] If your acidic compound is also ionized (negatively charged), it can interact with these sites, leading to poor peak shape.
Quickest Fix: Acidify your mobile phase. The rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of your acidic compound.[3] This ensures your compound is fully protonated (neutral), minimizing its polarity and preventing ionic interactions with the stationary phase.[4][5] Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is a standard starting point.[3][6]
Q2: How do I choose the right mobile phase pH for my acidic heterocycle if I don't know its pKa?
A2: When the pKa is unknown, a scouting approach is best. Start method development at a low pH, typically between 2.5 and 3.5.[7] This pH range is generally low enough to suppress the ionization of most common acidic functional groups (like carboxylic acids) and also protonates the silica surface, minimizing secondary interactions.[8][9] You can then systematically increase the pH and observe the effect on retention time and peak shape to find the optimal separation conditions.
Q3: My compound seems to be degrading on the column. What can I do?
A3: Degradation during purification can be due to pH instability or interaction with the stationary phase. First, assess the stability of your compound at different pH values off-line. If it is unstable at the low pH required for good chromatography, you may need to switch to a different strategy. Consider using a column with a wider pH range (e.g., a hybrid or polymer-based column) that allows you to work at a more neutral or even basic pH where your compound is stable.[8] Alternatively, techniques like ion-exchange chromatography or crystallization might be more suitable.[10]
Q4: I'm trying to crystallize my acidic compound, but it just oils out. What should I try next?
A4: "Oiling out" occurs when the compound's solubility in the solvent is too high, or the cooling process is too rapid, preventing the formation of an ordered crystal lattice.[11] To troubleshoot this:
-
Change the solvent system: The ideal crystallization solvent dissolves the compound when hot but not when cold.[12][13] Try a less polar solvent or a co-solvent system (e.g., ethanol-water, ethyl acetate-hexane).[12]
-
Slow down the cooling: Insulate the flask to allow for slow cooling, which encourages the formation of larger, purer crystals.[12]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[12]
-
Add a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the saturated solution can initiate crystallization.[12]
Part 2: Troubleshooting Guides by Technique
This section provides in-depth, problem-oriented guides for common purification techniques.
Guide 1: Reverse-Phase Chromatography (RPC)
RPC is the workhorse of purification, but acidic heterocycles can present unique challenges.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Potential Cause 1: Analyte-Silanol Interactions. As discussed in the FAQs, this is the most frequent issue. The polar acidic group on your heterocycle interacts with acidic silanol groups on the silica surface.[1][2]
-
Solution: Suppress the ionization of both your analyte and the silanols. Adjusting the mobile phase pH to 2.5-3.5 using an additive like formic acid, acetic acid, or TFA is highly effective.[3] This protonates your acidic compound, making it less polar and increasing its retention through the desired hydrophobic mechanism.[4][5] It also protonates the silanols, neutralizing their negative charge.[9]
-
-
Potential Cause 2: Operating Near the Analyte's pKa. If the mobile phase pH is close to the pKa of your compound, it will exist as a mixture of ionized and non-ionized forms.[14] These two forms have different polarities and retention times, which can lead to broad or split peaks.[5]
-
Potential Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion, typically fronting.
-
Solution: Reduce the sample concentration or the injection volume. If a high loading is necessary for preparative work, consider using a column with a larger internal diameter.
-
Workflow for Optimizing RPC of an Acidic Heterocycle
Sources
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- 14. pharmaguru.co [pharmaguru.co]
Technical Support Center: Method Refinement for HPLC Analysis of Sulfur-Containing Heterocycles
Welcome to the technical support center for the HPLC analysis of sulfur-containing heterocycles. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we focus on the causality behind chromatographic phenomena to empower you to solve challenges effectively.
Troubleshooting Guide
This section addresses specific, common problems encountered during the analysis of sulfur-containing compounds like thiophenes, thiazoles, and sulfonamides.
Q1: Why am I seeing significant peak tailing for my sulfur-containing analytes?
Peak tailing is arguably the most common issue when analyzing heterocycles, particularly those containing basic nitrogen atoms in addition to sulfur. Tailing compromises resolution and quantification accuracy. The primary cause is unwanted secondary interactions between the analyte and the stationary phase.[1]
Primary Causes & Solutions:
-
Silanol Interactions: The most frequent cause of tailing for basic or polar sulfur compounds is the interaction with acidic, ionized silanol groups (Si-O⁻) on the surface of silica-based columns.[1] These interactions create a secondary, non-hydrophobic retention mechanism, leading to tailed peaks.
-
Solution 1: Mobile Phase Modification: Suppress silanol ionization by operating at a low pH (typically between 2 and 4).[2] Adding an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase protonates the silanols (Si-OH), minimizing their ability to interact with basic analytes.[3] For basic compounds, this also ensures the analyte is in a consistent, protonated state.
-
Solution 2: Use of Competitive Amines: For particularly basic compounds where low pH is insufficient, add a small concentration (e.g., 0.1-0.5%) of a competitive amine like triethylamine (TEA) to the mobile phase. TEA is a strong base that preferentially interacts with the active silanol sites, effectively masking them from your analyte.[4]
-
Solution 3: Use a Modern, End-Capped Column: Modern HPLC columns often feature advanced end-capping (reacting residual silanols with a small silylating agent) or are based on highly pure silica, which has fewer active silanol groups to begin with.[5] Using such columns can dramatically improve peak shape without requiring aggressive mobile phase additives.
-
-
Metal Chelation: The sulfur atom in many heterocycles can act as a chelating agent, interacting with trace metals present in the HPLC system (e.g., stainless steel frits, tubing) or on the silica surface of the column.[6] This interaction can cause severe peak tailing or even complete loss of the analyte peak.
-
Solution 1: System Passivation: If metal contamination is suspected, passivating the HPLC system is a crucial step. This involves flushing the system with a chelating agent to remove reactive metal ions. See the detailed protocol below.[7]
-
Solution 2: Use Metal Chelators as Additives: Incorporating a weak chelating agent like EDTA into the mobile phase can sequester metal ions, preventing them from interacting with your analyte.[8]
-
Solution 3: Use Bio-Inert or PEEK Systems: For ultimate performance with sensitive compounds, using an HPLC system with bio-inert flow paths (like PEEK or MP35N) can eliminate the source of metal leaching.[9]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[1][10]
-
Solution: Systematically reduce the concentration of your injected sample. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[11]
-
Troubleshooting Workflow: Poor Peak Shape
Below is a logical workflow to diagnose and resolve peak shape issues.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Q2: What is causing poor resolution between my closely related sulfur heterocycles?
Poor resolution means the peaks are not sufficiently separated, making accurate quantification difficult.[10] This can be caused by issues with column efficiency, chemical selectivity, or analyte retention.[12]
Primary Causes & Solutions:
-
Insufficient Efficiency: The column may not have enough theoretical plates to separate the analytes.
-
Suboptimal Selectivity (α): This is the most powerful parameter for improving resolution. Selectivity is the ability of the chromatographic system to distinguish between two analytes.
-
Solution 1: Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter the elution order and spacing of peaks.[12]
-
Solution 2: Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH can dramatically change selectivity.[14] A small change in pH can alter the ionization state of one compound more than another, leading to improved separation.[2] For robust methods, the mobile phase pH should be at least 1.5-2 pH units away from the pKa of the analytes.[15][16]
-
Solution 3: Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next step. If you are using a standard C18 column, consider a column with a different selectivity mechanism. For aromatic heterocycles, a biphenyl or phenyl-hexyl phase can provide alternative π-π interactions, which can significantly improve the separation of structurally similar aromatic compounds.[17]
-
-
Inadequate Retention (k'): If analytes elute too early (close to the void volume), they do not spend enough time interacting with the stationary phase to be separated effectively.
-
Solution: Decrease the strength of the mobile phase by reducing the percentage of the organic solvent. This will increase the retention time for all analytes and provide more opportunity for separation.[12]
-
Q3: My analyte seems unstable and I'm seeing extra peaks or a decreasing response. What's happening?
Sulfur-containing compounds, particularly thiols and some thioethers, can be susceptible to oxidation.[18] This degradation can occur during sample preparation or even during the analysis itself.
Primary Causes & Solutions:
-
On-Column or In-System Oxidation: The thiol or thioether moieties can be oxidized to sulfoxides or sulfones. This can sometimes be catalyzed by metal surfaces within the HPLC system.[6][18]
-
Solution 1: Use Freshly Prepared Mobile Phase: Dissolved oxygen in the mobile phase can contribute to oxidation. Always use freshly prepared, high-purity solvents and consider degassing them thoroughly.[10]
-
Solution 2: Add Antioxidants: In some cases, adding a small amount of an antioxidant to the sample or mobile phase may help, but this should be done with care to avoid introducing interfering peaks.[19]
-
-
Photodegradation in the Detector: Some analytes can degrade when exposed to the high-intensity UV lamp in the detector flow cell.[18] This can result in the formation of degradation products that appear as small peaks on the tail of the main analyte peak.[20]
-
Solution: Check for this by stopping the flow while the main peak is in the detector cell. Re-start the flow after a minute and observe if any new peaks appear. If so, consider using a detector with a lower-energy lamp or changing the detection wavelength if possible.
-
-
Sample Preparation Issues: Degradation often occurs before the sample is even injected. Exposure to air, light, or incompatible solvents during preparation can be a cause.[21]
Frequently Asked Questions (FAQ)
Q4: What is the best type of HPLC column for sulfur-containing heterocycles?
The ideal column depends on the specific properties of your analyte.
| Column Type | Primary Interaction | Best For... | Rationale |
| High-Purity C18 | Hydrophobic | General-purpose analysis of moderately nonpolar compounds like dibenzothiophenes.[24] | Provides good retention for nonpolar molecules. Modern high-purity silica columns minimize silanol interactions, giving good peak shapes for a wide range of compounds.[5] |
| Biphenyl / Phenyl-Hexyl | π-π Interactions, Hydrophobic | Aromatic heterocycles (e.g., thiophenes, thiazoles, benzothiophenes).[17] | The phenyl groups in the stationary phase provide strong π-π interactions with the aromatic rings of the analytes, offering unique selectivity that can separate isomers or closely related structures that are difficult to resolve on a C18.[17] |
| Polar-Embedded | Hydrophobic, H-Bonding | More polar sulfur heterocycles or mixtures with diverse polarities. | These phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This makes them more compatible with highly aqueous mobile phases and can offer alternative selectivity and improved peak shape for polar compounds.[5] |
| Ion-Exchange (IEX) | Ionic | Charged sulfur species like sulfates or sulfonates.[25] | Used for separating compounds based on their net charge. This is less common for heterocyles themselves but useful for related ionic species. |
Q5: How should I prepare my mobile phase to get the best results?
Proper mobile phase preparation is critical for reproducible and robust methods.[14]
-
Use HPLC-grade solvents: Always use high-purity, filtered solvents to avoid introducing contaminants that can cause baseline noise or clog the system.[10]
-
Control the pH: For ionizable analytes, buffering the mobile phase is essential for stable retention times.[26] Choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH.
-
Add Modifiers Consistently: When using additives like formic acid or TFA, add them to the aqueous component (Mobile Phase A) before mixing with the organic phase.[3] For gradient elution, it is good practice to add the same concentration of the modifier to both the aqueous and organic mobile phases to ensure a consistent pH and minimize baseline drift.[3]
-
Degas Thoroughly: Always degas your mobile phase using an in-line degasser, sonication, or helium sparging to prevent air bubbles from forming in the pump, which can cause pressure fluctuations and baseline noise.[21]
| Common Mobile Phase Additives | Typical Concentration | Purpose |
| Formic Acid (FA) | 0.05 - 0.1% | Acidifies mobile phase (pH ~2.8) to suppress silanol activity and protonate basic analytes. Volatile and MS-compatible.[3] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Stronger acid (pH ~2.1). Very effective at improving peak shape but can cause ion suppression in MS detection.[3] |
| Ammonium Hydroxide / Formate | 10-20 mM | Used for high-pH separations of acidic compounds. Provides a buffered, basic environment. |
| Triethylamine (TEA) | 0.1 - 0.5% | Basic additive used as a silanol-masking agent to improve peak shape for strongly basic compounds.[4] |
Q6: How does temperature affect my separation?
Temperature is a powerful but often underutilized parameter in method development.
-
Retention Time: Increasing the column temperature generally decreases the viscosity of the mobile phase, which leads to shorter retention times and lower system backpressure.[27][28] This allows for the use of higher flow rates to speed up analysis.[29]
-
Efficiency: Higher temperatures increase the rate of mass transfer, meaning analytes move more quickly between the mobile and stationary phases. This can lead to sharper, more efficient peaks, especially for larger molecules.[30]
-
Selectivity: Changing the temperature can alter the selectivity of a separation. Sometimes, increasing or decreasing the temperature can reverse the elution order of two peaks or improve the resolution between a critical pair.[13]
-
Stability: Ensure your analytes are stable at elevated temperatures. Running a stability study is recommended if you plan to operate at temperatures above 40-50 °C. For consistent results, a thermostatted column compartment is essential to prevent retention time drift due to fluctuations in ambient temperature.
Experimental Protocol Example: System Passivation for Metal-Sensitive Analytes
This protocol is designed to remove reactive metal ions from a standard stainless steel HPLC system to improve the peak shape of chelating compounds.
Objective: To reduce on-system analyte interaction with metal surfaces.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
30% Nitric Acid (handle with extreme care and appropriate PPE)
-
Chelating Solution: 0.1 to 1.0% solution of citric acid or EDTA in HPLC-grade water
Procedure:
-
System Preparation:
-
Remove the HPLC column and guard column. Replace them with a union or a piece of PEEK tubing.
-
Place all solvent lines into a bottle of HPLC-grade isopropanol.
-
-
Initial Flush:
-
Flush the entire system (all pump lines and the injector) with isopropanol for 15 minutes at 1 mL/min to remove organic residues.
-
-
Water Flush:
-
Transfer all solvent lines to HPLC-grade water.
-
Flush the system for 15 minutes at 1 mL/min to remove the isopropanol.
-
-
Acid Wash (Optional - Aggressive):
-
CAUTION: Nitric acid is highly corrosive. Consult your HPLC manufacturer's guidelines to ensure system components are compatible.
-
Transfer solvent lines to the 30% nitric acid solution.
-
Flush the system for 30 minutes at a low flow rate (0.2-0.5 mL/min).
-
Follow immediately with a 30-minute flush with HPLC-grade water to remove all traces of acid.
-
-
Chelating Agent Wash:
-
Transfer solvent lines to the citric acid or EDTA solution.
-
Flush the system for 60 minutes at 1 mL/min.
-
-
Final Rinse:
-
Transfer solvent lines back to HPLC-grade water.
-
Flush the system for at least 30 minutes to remove all traces of the chelating agent.
-
-
System Re-equilibration:
-
Flush the system with your mobile phase (without the column) for 15 minutes.
-
Re-install the column and equilibrate until a stable baseline is achieved.
-
References
-
Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International.
-
A Rapid Screening Method for Sulfa Drugs Using an Advanced UHPLC Column and System. Fisher Scientific.
-
HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column. SIELC Technologies.
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HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry.
-
Key Considerations For Sample Preparation in HPLC. Alwsci.
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Fast Analysis of Sulfa Drugs using the Agilent 1100 Series LC with Agilent Poroshell 120 EC-C18 columns. Agilent Technologies, Inc..
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Sulfur analyzed with HPLC. MicroSolv.
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HPLC Troubleshooting Guide. YMC.
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Tips and Tricks of HPLC System Troubleshooting. Agilent. 10.[31]Troubleshooting HPLC- Tailing Peaks. Restek.
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Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
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HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
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Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
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Effect of Elevated Temperature on HPLC Columns. Hawach.
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Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
-
Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives. Benchchem.
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Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
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How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography.
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Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. NIH.
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Separations in the Sample Preparation for Sulfur Compound Analysis. ResearchGate.
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Sulfur Speciation Analysis with Shodex I-524A Column. Shodex.
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US4565787A - High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization. Google Patents.
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Is your HPLC 'Steeling' Your Column Life? Ways to Save Time and Money. Axcend.
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Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.
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How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc..
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Control pH During Method Development for Better Chromatography. Agilent.
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Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. PubMed.
-
Overlay of HPLC chromatograms showing the degradation of three aromatic.... ResearchGate.
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Alwsci.
-
Troubleshooting LC Separations of Biomolecules, Part 2: Passivation and Mobile-Phase Additives. LCGC International.
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The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate.
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
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Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
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The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news.
-
Occurrence and Analysis of Sulfur Compounds in Wine. AIR Unimi.
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(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate.
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HPLC mobile phase additive. Chromatography Forum.
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What are the Reasons for Resolution Failure in HPLC?. Chromatography Today.
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Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek.
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The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters.
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The Use of Temperature for Method Development in LC. Chromatography Today.
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Elevated Temperature HPLC: Principles and Applications to Small Molecules and Biomolecules. ResearchGate.
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
-
Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate.
-
(PDF) HPLC-UV-MS analysis - a source for severe oxidation artifacts. ResearchGate.
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Technical Support Center: Minimizing Epimerization During Thiazolidine Derivative Synthesis
Welcome to the technical support center for thiazolidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile heterocyclic compounds. Thiazolidines, formed by the condensation of a cysteine-containing molecule and an aldehyde or ketone, are crucial scaffolds in medicinal chemistry.[1][2][3] However, maintaining stereochemical integrity during their synthesis can be a significant challenge. Epimerization, the unwanted inversion of a single stereocenter, can lead to diastereomeric mixtures that are difficult to separate and can compromise the biological activity of the final product.[4][5]
This document provides in-depth, experience-driven guidance to help you understand, troubleshoot, and ultimately minimize epimerization in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of thiazolidine synthesis?
A: Epimerization is a chemical process where the configuration at one of several stereocenters in a chiral molecule is inverted.[4][5] In the synthesis of thiazolidine derivatives from chiral precursors like L-cysteine, two main stereocenters are of concern: C2 (derived from the aldehyde/ketone) and C4 (the α-carbon of the original cysteine). Epimerization at either of these centers will result in the formation of a diastereomer. For instance, the reaction of L-cysteine (which has an R configuration at C4) with an aldehyde can yield both cis-(2R,4R) and trans-(2S,4R) diastereomers.[6] Uncontrolled epimerization leads to a mixture of these stereoisomers, complicating purification and potentially reducing the efficacy of the target compound.
Q2: What are the primary mechanisms driving epimerization?
A: There are two principal mechanisms responsible for epimerization during thiazolidine synthesis and subsequent modification steps:
-
Reversible Ring Opening (Epimerization at C2): The thiazolidine ring can exist in equilibrium with its open-chain Schiff base (imine) intermediate, especially under acidic or basic conditions.[7] This reversible ring-opening and closing allows for the protonation and deprotonation of the imine intermediate from either face, leading to scrambling of the stereochemistry at the C2 position. This is often the primary pathway for C2 epimerization.[7]
-
Enolate/Mixed Anhydride Formation (Epimerization at C4): The proton on the C4 carbon (the α-carbon of the cysteine residue) is acidic and can be abstracted under basic conditions, forming a planar enolate intermediate. Reprotonation can occur from either side, leading to racemization at this center.[8] Additionally, during reactions involving the carboxylic acid at C4 (e.g., N-acetylation with acetic anhydride), a mixed acid anhydride intermediate can form. This intermediate enhances the acidity of the C4 proton, facilitating its removal and subsequent epimerization.[9][10]
Q3: Which reaction conditions are most likely to cause epimerization?
A: Several factors can promote epimerization:
-
pH: Both strongly acidic and strongly basic conditions can catalyze the reversible ring-opening, leading to C2 epimerization.[11] Basic conditions, in particular, promote C4 epimerization via enolization. The reaction is often most selective at a neutral or slightly acidic pH (pH 4-7).[12][13]
-
Temperature: Higher temperatures provide the energy to overcome the activation barrier for both ring-opening and enolization, favoring the formation of the more thermodynamically stable epimer.[14][15][16][17] Running reactions at lower temperatures generally favors the kinetically controlled, and often desired, product.
-
Prolonged Reaction Times: The longer the reaction is exposed to conditions that facilitate epimerization, the more the product distribution will shift towards the thermodynamic equilibrium, which may be an undesired mixture of epimers.[4]
-
Choice of Base: Strong organic bases (e.g., triethylamine) are more likely to cause C4 epimerization than weaker inorganic bases (e.g., sodium bicarbonate).[9][10]
-
Solvent: The choice of solvent can influence the diastereomeric ratio of the product.[6] Polar, protic solvents may facilitate the proton exchange steps involved in epimerization.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| High percentage of the undesired C2 epimer in the final product. | 1. Thermodynamic Control: The reaction was run at an elevated temperature or for an extended period, allowing the initial kinetic product to equilibrate to the more stable thermodynamic mixture.[14][15] 2. Inappropriate pH: The reaction pH is too acidic or basic, catalyzing the reversible ring-opening/closing mechanism that scrambles the C2 stereocenter.[7][18] | 1. Employ Kinetic Control: a. Lower the Temperature: Perform the reaction at 0 °C or even lower. This reduces the available energy, trapping the faster-forming kinetic product before it can equilibrate.[16][17] b. Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent post-formation equilibration. 2. Optimize pH: a. Buffer the reaction medium to a pH between 4 and 7. Mildly acidic conditions (pH ~4-5) are often cited as optimal for the initial condensation while minimizing reversible reactions.[12][19] |
| Significant epimerization observed at the C4 position (from the cysteine backbone). | 1. Base-Catalyzed Enolization: A strong base was used during the reaction or a subsequent modification step (e.g., N-acylation), abstracting the acidic proton at C4.[8] 2. Mixed Anhydride Formation: During acylation (e.g., with acetyl chloride or acetic anhydride), a mixed anhydride intermediate formed at the C4-carboxyl group, increasing the acidity of the C4-proton and facilitating epimerization.[9][10] | 1. Select a Milder Base: a. If a base is required, switch from strong organic amines (like triethylamine) to a weaker inorganic base such as sodium bicarbonate or potassium carbonate.[10] 2. Modify Acylation/Carboxyl Group Activation: a. Use an equivalent amount of the acylating agent rather than an excess to minimize side reactions.[10] b. Protect the C4-carboxylic acid (e.g., as a methyl or ethyl ester) before performing reactions on other parts of the molecule (like N-acetylation). This prevents the formation of the problematic mixed anhydride intermediate.[9] |
| Product is a complex mixture of diastereomers that is difficult to analyze or separate. | 1. Lack of Reaction Control: Multiple factors (temperature, pH, time) are suboptimal, leading to a cascade of epimerization at both C2 and C4. 2. Solvent Effects: The solvent used may be influencing the diastereomeric ratio of the product.[6] | 1. Systematically Optimize Conditions: a. Begin with the most gentle conditions known to work: neutral pH, 0 °C to room temperature, and a short reaction time. b. Use an analytical technique like chiral HPLC or ¹H-NMR on crude aliquots to assess the epimeric ratio as you systematically vary one parameter at a time. 2. Screen Solvents: a. Test a range of solvents. Some studies note that the diastereomeric ratio can be solvent-dependent.[6] Consider less polar aprotic solvents like dichloromethane (DCM) or toluene, which may suppress proton transfer mechanisms. |
Key Experimental Protocols & Visualizations
Protocol 1: Diastereoselective Thiazolidine Synthesis under Kinetic Control
This protocol is designed to favor the formation of the kinetic product by using low temperatures and controlled pH.
-
Reagent Preparation:
-
Dissolve L-cysteine hydrochloride (1.0 eq) in a buffered solution (e.g., sodium acetate buffer, pH 5) or a water/ethanol mixture.[20] Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve the aldehyde or ketone (1.0-1.1 eq) in a minimal amount of a co-solvent (e.g., ethanol) if it is not water-soluble.
-
-
Reaction:
-
Add the aldehyde/ketone solution dropwise to the cold, stirring cysteine solution over 15-20 minutes.
-
Maintain the temperature at 0 °C and stir vigorously.
-
Monitor the reaction progress every 30 minutes using TLC or LC-MS.
-
-
Work-up:
-
Once the L-cysteine is consumed (typically 2-4 hours), immediately quench the reaction by adjusting the pH or extracting the product.
-
The solid product often precipitates from the solution and can be collected by filtration, washed with cold water, and dried under vacuum.[20]
-
-
Analysis:
-
Immediately analyze the crude product's diastereomeric ratio using high-resolution ¹H-NMR or chiral HPLC to confirm the stereochemical outcome before any further steps or storage.
-
Visualizing the Epimerization Challenge
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting.
Caption: Mechanisms of C2 and C4 epimerization in thiazolidine derivatives.
Caption: A logical workflow for troubleshooting epimerization issues.
References
-
J-Stage. (2016). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Available at: [Link]
-
PubMed. (2016). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Available at: [Link]
-
Royal Society of Chemistry. (2023). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Available at: [Link]
-
Diva-portal.org. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Available at: [Link]
-
ResearchGate. (n.d.). N-Terminal cysteine residues react with formaldehyde and acetaldehyde to form stable thiazolidines. Available at: [Link]
-
PubMed Central. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Available at: [Link]
-
ResearchGate. (2025). Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. Available at: [Link]
-
PubMed Central. (n.d.). Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Available at: [Link]
-
ResearchGate. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Available at: [Link]
-
Royal Society of Chemistry. (2023). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Available at: [Link]
-
PubMed Central. (n.d.). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Available at: [Link]
-
PubMed. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Available at: [Link]
-
ResearchGate. (n.d.). (a) Thiazolidine formation and stability at various pH values. (b) Left.... Available at: [Link]
-
Journal of Applied Science and Engineering. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Available at: [Link]
-
ResearchGate. (2018). Thiazolidine chemistry revisited: A fast, efficient and stable click-type reaction at physiological pH. Available at: [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Available at: [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]
-
Bentham Science. (2025). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Available at: [Link]
-
PubMed. (2025). Visualizing thiazolidine ring formation in the reaction of D-cysteine and pyridoxal-5'-phosphate within L-cysteine desulfurase SufS. Available at: [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]
-
ResearchGate. (n.d.). N-Terminal cysteine modification via thiazolidine and proposed proximal.... Available at: [Link]
-
YouTube. (2020). Kinetic Control vs. Thermodynamic Control. Available at: [Link]
-
Frontiers. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Available at: [Link]
-
Bentham Science. (2025). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Available at: [Link]
-
ResearchGate. (2025). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Available at: [Link]
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Available at: [Link]
-
PubMed Central. (n.d.). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Available at: [Link]
-
International Journal for Multidisciplinary Research. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. Available at: [Link]
-
Cellular and Molecular Biology. (2025). Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. Available at: [Link]
-
PubMed. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Available at: [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Available at: [Link]
-
PubMed. (1982). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Available at: [Link]
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Technical Support Center: Scaling the Synthesis of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid. Moving from bench-scale synthesis to larger, scalable production presents unique challenges that require a nuanced understanding of the reaction mechanism, potential side reactions, and purification strategies. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, scalable protocol grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and issues encountered during the synthesis, providing quick and actionable insights.
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic cyclocondensation reaction between L-cysteine and 2-thiophenecarboxaldehyde.[1][2] The mechanism proceeds in two main steps:
-
Imine Formation: The amine group of L-cysteine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (or the corresponding iminium ion under acidic conditions).
-
Intramolecular Cyclization: The thiol (-SH) group of the cysteine moiety then acts as an intramolecular nucleophile, attacking the imine carbon. This attack forms the stable, five-membered thiazolidine ring.[3] The reaction is typically favorable and can often be performed at room temperature.[2]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields are a frequent challenge, especially during scale-up. The primary culprits are often related to reactant stability and reaction equilibrium.
-
Oxidation of L-cysteine: The thiol group in L-cysteine is highly susceptible to oxidative dimerization, forming cystine.[3] This side reaction is accelerated by oxygen and neutral-to-alkaline pH, effectively removing your nucleophile from the reaction mixture.
-
Reaction Equilibrium: The initial imine formation is a reversible process. If water is not effectively managed or if the conditions do not sufficiently favor the forward reaction, the equilibrium may lie towards the starting materials.
-
Sub-optimal pH: The reaction rate and mechanism are pH-dependent. While traditionally performed under acidic conditions (pH 4-5), the reaction can also be efficient at neutral pH.[3] An incorrect pH can slow the reaction or promote side reactions like aldehyde self-condensation.[3]
Q3: I'm observing multiple spots on my TLC analysis of the crude product. What are these impurities?
A3: Besides unreacted starting materials, several impurities can arise:
-
Cystine: As mentioned above, this is the product of L-cysteine oxidation. It is often less soluble and may precipitate from the reaction mixture.
-
Diastereomers: The product molecule has two chiral centers (at C2 and C4 of the thiazolidine ring). The reaction can produce a mixture of cis and trans diastereomers.[4] The ratio of these isomers can be influenced by the solvent and reaction conditions.[4][5]
-
Aldehyde Byproducts: Under certain conditions, particularly basic pH, 2-thiophenecarboxaldehyde can undergo self-condensation (an aldol reaction), leading to colored, higher molecular weight impurities.[3]
Q4: How can I control the diastereomeric ratio of the product?
A4: Controlling stereochemistry is crucial for pharmaceutical applications. The solvent system plays a significant role in influencing the diastereomeric ratio.[4] For instance, some studies have noted that the choice of solvent can shift the equilibrium between the cis and trans isomers.[4] It is recommended to screen various solvents (e.g., methanol, ethanol, water, or mixtures thereof) and temperatures to optimize for the desired diastereomer. Characterization by NMR, particularly using Nuclear Overhauser Effect (NOE) experiments, can help assign the stereochemistry of the major and minor products.[5]
Q5: What is the most effective method for purifying the final product on a larger scale?
A5: The purification strategy depends on the scale and required purity.
-
Precipitation and Washing: For moderate to large scales, the most common method is direct precipitation from the reaction mixture, often aided by cooling.[2] The solid product is then isolated by filtration and washed thoroughly with a cold solvent (like cold ethanol or an ethanol/water mixture) to remove unreacted starting materials and soluble impurities.[2]
-
Recrystallization: If higher purity is required, recrystallization from a suitable solvent system is effective. The choice of solvent will need to be determined empirically.
-
Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale production. It should be reserved for cases where very high purity is essential and other methods have failed.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving problems that may arise during the synthesis scale-up.
| Symptom / Observation | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Incomplete Reaction | ||
| High amount of starting aldehyde and/or cysteine remains after 24h (TLC/HPLC analysis). | Sub-optimal pH: The rate of imine formation is highly pH-dependent. If the medium is too acidic, the amine of cysteine is fully protonated and non-nucleophilic. If too basic, aldehyde side reactions can occur. | Optimize pH: Buffer the reaction mixture. Start by neutralizing L-cysteine hydrochloride with one equivalent of a mild base like sodium acetate to bring the initial pH closer to 4-5.[2] For your specific system, screen a pH range from 4 to 7 to find the optimal kinetic window. |
| Poor Solubility: On a larger scale, one or both reactants may not be fully dissolved, leading to a heterogeneous mixture and slow reaction rates. | Improve Solvation: Increase the solvent volume or switch to a co-solvent system (e.g., ethanol/water) to ensure all reactants are fully dissolved before proceeding.[4] Gentle heating (e.g., to 40-50°C) can also improve solubility and reaction rate.[3] | |
| 2. Product Purity Issues | ||
| Product has a yellow or brown discoloration. | Aldehyde Degradation/Side Reactions: Aldehydes, especially aromatic ones, can be sensitive to air and light, and can undergo self-condensation under non-optimal pH conditions, leading to colored polymeric impurities.[3] | Control Reaction Atmosphere & pH: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation. Ensure the pH does not become strongly basic. Use high-purity, recently distilled aldehyde if possible. |
| Oxidation of Thiol: The thiol group of cysteine is prone to oxidation, which can sometimes lead to colored byproducts.[6] | Use Degassed Solvents: Purge your solvents with an inert gas (N₂ or Ar) for 15-30 minutes before use to remove dissolved oxygen, which is a primary oxidant.[3] | |
| Presence of an unexpected, highly polar spot on TLC that does not correspond to starting materials. | Cystine Formation: This is the disulfide-linked dimer of L-cysteine, formed via oxidation. It is generally more polar than the starting cysteine. | Inert Atmosphere & Antioxidants: In addition to using degassed solvents, blanketing the reaction vessel with nitrogen is crucial during scale-up. In some systems, a small amount of a reducing agent or antioxidant can be explored, though this may complicate purification. |
| 3. Work-up & Isolation Challenges | ||
| Product precipitates as an oil or sticky solid, making filtration difficult. | Presence of Impurities: Oily impurities can co-precipitate with the product, hindering crystallization. | Modify Work-up: Before cooling to precipitate, consider performing a work-up. For example, an extraction with a non-polar organic solvent (like hexanes or ethyl acetate) could remove less polar impurities. Ensure the pH is adjusted to ensure your carboxylic acid product remains in the aqueous layer. Then, re-acidify if necessary and proceed with crystallization. |
| Incorrect Crystallization Conditions: The rate of cooling or the final temperature might be inappropriate for forming a clean, crystalline solid. | Optimize Crystallization: Employ slow, controlled cooling. Seeding the solution with a small crystal of pure product can promote proper crystal growth. Experiment with adding an anti-solvent slowly to induce precipitation. | |
| 4. Scale-Up Inconsistencies | ||
| Reaction works well at 1g scale but fails or gives poor yield at 100g scale. | Poor Heat Transfer: The condensation reaction can be mildly exothermic. On a large scale, inefficient heat dissipation can lead to an uncontrolled temperature increase, promoting side reactions. | Ensure Adequate Cooling & Monitoring: Use a reaction vessel with a cooling jacket. Monitor the internal temperature throughout the addition of reagents and the course of the reaction. Control the rate of addition of one reactant to the other to manage any exotherm. |
| Inefficient Mixing: Inadequate agitation in a large vessel can lead to localized "hot spots" of high reactant concentration, causing side reactions and inconsistent results. | Use Appropriate Agitation: Switch from magnetic stirring to overhead mechanical stirring for scales larger than 1 L to ensure the reaction mixture remains homogeneous. |
Section 3: Optimized Scale-Up Synthesis Protocol
This protocol is designed for a representative 0.5 mole scale synthesis, focusing on control and scalability.
Reagent & Equipment Summary
| Reagent | M.W. ( g/mol ) | Moles | Equiv. | Mass (g) | Volume (mL) |
| 2-Thiophenecarboxaldehyde | 112.15 | 0.50 | 1.0 | 56.1 | ~50 |
| L-Cysteine Hydrochloride | 157.62 | 0.52 | 1.04 | 82.0 | - |
| Sodium Acetate (anhydrous) | 82.03 | 0.52 | 1.04 | 42.7 | - |
| Ethanol (200 proof) | - | - | - | - | 1000 |
| Deionized Water (degassed) | - | - | - | - | 500 |
Step-by-Step Methodology
-
Preparation:
-
Set up a 3 L, three-necked, jacketed reaction vessel equipped with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet/outlet.
-
Degas the deionized water and ethanol by bubbling nitrogen through them for at least 30 minutes.
-
-
Reaction Setup:
-
To the reaction vessel, add the L-cysteine hydrochloride (82.0 g) and sodium acetate (42.7 g).
-
Add the degassed deionized water (500 mL) and degassed ethanol (500 mL).
-
Begin stirring to dissolve the solids. A clear, colorless solution should form. The sodium acetate neutralizes the hydrochloride salt of the cysteine, freeing the amine for reaction.[2]
-
-
Reactant Addition:
-
In a separate flask, dissolve the 2-thiophenecarboxaldehyde (56.1 g) in degassed ethanol (500 mL).
-
Slowly add the aldehyde solution to the stirred cysteine solution in the main reactor over 30-45 minutes.
-
Maintain the internal temperature between 20-25°C using the cooling jacket. A mild exotherm may be observed.
-
-
Reaction and Monitoring:
-
Once the addition is complete, allow the mixture to stir at room temperature (20-25°C) under a positive pressure of nitrogen.
-
Monitor the reaction progress by TLC or HPLC. A typical reaction time is 18-24 hours. The product should appear as a white precipitate as the reaction progresses.
-
-
Product Isolation:
-
After the reaction is deemed complete, cool the reaction slurry to 0-5°C using the jacket and hold for at least 2 hours to maximize precipitation.
-
Isolate the white solid product by filtration using a large Buchner funnel.
-
Wash the filter cake thoroughly with cold (0-5°C) 50:50 ethanol/water (2 x 250 mL), followed by cold ethanol (2 x 150 mL) to remove residual starting materials and salts.
-
-
Drying:
-
Dry the product in a vacuum oven at 40-45°C until a constant weight is achieved.
-
Expected Yield: 80-90%.
-
Section 4: Visual Guides and Diagrams
Visual aids are essential for understanding complex chemical processes. The following diagrams illustrate the reaction mechanism, workflow, and a troubleshooting decision tree.
Caption: Reaction mechanism for thiazolidine synthesis.
Caption: Scaled-up experimental workflow diagram.
Caption: Troubleshooting decision tree for synthesis issues.
References
-
Taylor & Francis Online. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Available from: [Link]
-
Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Available from: [Link]
-
Life Science and Bioengineering. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Available from: [Link]
-
PubMed. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Available from: [Link]
-
PubMed. Synthesis of 2-thiothiazolidine-4-carboxylic acid and its chromatography in rat and human urine. Available from: [Link]
-
PrepChem.com. Synthesis of 2,2-di(2-pyridyl)-thiazolidine-4-carboxylic acid. Available from: [Link]
-
ResearchGate. Synthesis of 2-Substituted Thiazolidine4-carboxylic Acids | Request PDF. Available from: [Link]
-
ChemBK. L(-)-Thiazolidine-4-carboxylic acid. Available from: [Link]
-
International Journal of Scientific & Engineering Research. Synthesis, Characterization of some New 4- Thiazolidinone of Acenaphthoquinone. Available from: [Link]
-
SpectraBase. 2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid - Optional[1H NMR] - Spectrum. Available from: [Link]
-
ResearchGate. (PDF) New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Available from: [Link]
-
ResearchGate. Kinetics and Mechanism of Oxidation of L-Cysteine by Bis-3-di-2-pyridylketone-2-thiophenylhydrazone- iron(III) Complex in Acidic Medium. Available from: [Link]
-
PubMed. Reaction of S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine with thiosulfate: synthesis of L-alanine sulfodisulfane and application to the determination of thiosulfate. Available from: [Link]
-
PMC - NIH. Catalytic Site Cysteines of Thiol Enzyme: Sulfurtransferases. Available from: [Link]
-
ScienceDirect. * Synthesis of l-2-oxothiazolidine-4-carboxylic acid*. Available from: [Link]
-
ResearchGate. Synthesis of Two Novel Cysteine-Functionalized Thiophenes | Request PDF. Available from: [Link]
-
TSI Journals. synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. Available from: [Link]
Sources
Technical Support Center: Strategies for Preventing the Degradation of Thiazolidine Compounds During Storage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and troubleshooting strategies to ensure the stability and integrity of your thiazolidine compounds during storage. Thiazolidine and its derivatives are a cornerstone in medicinal chemistry, but their inherent chemical functionalities can render them susceptible to degradation under common laboratory conditions. This resource is designed to provide you with the foundational knowledge and practical protocols to mitigate these risks, preserving the viability of your valuable research materials.
Frequently Asked Questions (FAQs)
Q1: I've noticed a change in the physical appearance (color change, clumping) of my solid thiazolidine compound. What could be the cause?
A1: Visible changes in a solid compound are often the first indicators of chemical degradation. For thiazolidine derivatives, the most common culprits are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The thiazolidine ring can be susceptible to cleavage by water molecules, especially if the compound is hygroscopic (readily absorbs moisture from the air). This can be exacerbated by acidic or basic residues from the synthesis or purification process.
-
Oxidation: The sulfur atom in the thiazolidine ring is prone to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by exposure to light and trace metal ions.
-
Photodegradation: Many organic molecules, including some thiazolidine derivatives, are sensitive to light, particularly UV radiation. Exposure can provide the energy needed to initiate degradation reactions.
Q2: My thiazolidine compound is stored in solution (e.g., in DMSO) and I'm seeing a decrease in its effective concentration in my assays. What's happening?
A2: Degradation in solution is a common issue. In addition to the factors mentioned for solid compounds, the solvent itself can play a role.
-
Solvent-Mediated Hydrolysis: If the solvent contains even trace amounts of water, hydrolysis can occur over time. This is a significant concern for long-term storage of stock solutions.
-
pH Effects: The pH of the solution can dramatically influence the rate of hydrolysis. Both acidic and basic conditions can catalyze the breakdown of the thiazolidine ring.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture through condensation and may accelerate degradation.
Q3: Are there general "best practices" for storing all thiazolidine compounds?
A3: Yes, while the specific stability of each thiazolidine derivative will vary, a set of general best practices can significantly extend the shelf-life of your compounds. These practices are aimed at controlling the key environmental factors that promote degradation: temperature, moisture, oxygen, and light.
Troubleshooting Guide: Identifying and Mitigating Degradation
If you suspect your thiazolidine compound is degrading, a systematic approach to troubleshooting can help you identify the cause and implement corrective actions.
Issue 1: Suspected Hydrolysis
Symptoms:
-
Loss of potency in biological assays.
-
Appearance of new, more polar peaks in HPLC analysis.
-
For solids, the material may become sticky or liquefy.
Causality: The thiazolidine ring, which is a cyclic hemiaminal or aminal derivative, can undergo ring-opening upon hydrolysis. This reaction is often catalyzed by the presence of water and can be accelerated by acidic or basic conditions.
Mitigation Strategies:
-
Strict Moisture Control:
-
For Solids: Store the compound in a desiccator containing a suitable desiccant. Silica gel is a good general-purpose desiccant for moderate humidity, while molecular sieves are more effective in low-humidity environments.[1][2][3] Ensure the desiccant is active (e.g., indicating silica gel should be blue, not pink).
-
For Solutions: Use anhydrous solvents for preparing stock solutions. If an aqueous buffer is necessary, prepare it with high-purity water and consider sterile filtering to remove any microbial contaminants that could alter the pH.
-
-
pH Control:
-
If your compound is in solution, measure the pH. If it is significantly acidic or basic, consider adjusting it to a neutral pH using a suitable buffer system, provided this does not interfere with your downstream applications.
-
-
Fresh is Best:
-
Whenever possible, prepare aqueous solutions fresh before each experiment. For long-term storage, aliquoting stock solutions in an anhydrous solvent like DMSO is preferable to storing aqueous solutions.
-
Issue 2: Suspected Oxidation
Symptoms:
-
Development of a yellowish or brownish tint in a previously white or colorless compound.
-
Appearance of new peaks in HPLC or LC-MS analysis, often corresponding to an increase in mass of 16 (sulfoxide) or 32 (sulfone) Da.
-
A "rotten egg" or sulfurous odor may become apparent.
Causality: The lone pair of electrons on the sulfur atom in the thiazolidine ring makes it susceptible to oxidation, forming sulfoxides and subsequently sulfones. This is an oxidative process that can be initiated by atmospheric oxygen and catalyzed by light or metal ions.[4]
Mitigation Strategies:
-
Inert Atmosphere Storage:
-
For highly sensitive compounds, storing under an inert atmosphere is the most effective way to prevent oxidation. This involves displacing the oxygen in the storage container with an inert gas like nitrogen or argon.[5][6][7] This technique, known as inert gas blanketing, creates a protective layer over the compound.[7][8][9]
-
For routine storage of solids, tightly sealing the container after briefly flushing with nitrogen gas can be beneficial.
-
-
Use of Antioxidants:
-
If the thiazolidine compound is part of a formulation, the inclusion of an antioxidant can be highly effective. Common pharmaceutical antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid (Vitamin C), and α-tocopherol (Vitamin E).[10][11][12][13] The choice of antioxidant will depend on the solubility and compatibility with your compound and formulation.
-
-
Chelating Agents:
-
If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to solutions can sequester metal ions and prevent them from participating in redox reactions.
-
Issue 3: Suspected Photodegradation
Symptoms:
-
Significant degradation is observed in samples left on the lab bench compared to those stored in the dark.
-
Discoloration or changes in the UV-Vis spectrum of the compound.
-
Appearance of multiple degradation peaks in the chromatogram after light exposure.
Causality: Absorption of light, particularly in the UV range, can excite the molecule to a higher energy state, leading to bond cleavage and the formation of reactive species that can initiate a cascade of degradation reactions.
Mitigation Strategies:
-
Light Protection:
-
Always store thiazolidine compounds in amber or opaque containers to block out UV and visible light.
-
When working with these compounds on the bench, minimize their exposure to direct sunlight and overhead laboratory lighting.
-
For highly sensitive compounds, consider working under yellow light, which has a longer wavelength and is less energetic.
-
-
Photostability Testing:
Quantitative Data Summary: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at -20°C or -80°C for long-term storage. | Reduces the rate of all chemical reactions, including hydrolysis and oxidation. |
| For short-term storage (days to weeks), 2-8°C may be acceptable. | ||
| Moisture | Store solids in a desiccator with an active desiccant (e.g., silica gel, molecular sieves).[1][14][15] | Prevents hydrolysis of the thiazolidine ring. |
| Use anhydrous solvents for stock solutions. | Minimizes water content in solutions. | |
| Atmosphere | For highly sensitive compounds, store under an inert atmosphere (Nitrogen or Argon).[6][7][8] | Displaces oxygen and prevents oxidation of the sulfur atom. |
| For routine storage, ensure containers are tightly sealed. | Minimizes exposure to atmospheric oxygen and moisture. | |
| Light | Store in amber or opaque containers.[1] | Protects against photodegradation. |
| Minimize exposure to light during handling. | ||
| pH (for solutions) | Maintain at a neutral pH (6.5-7.5) if possible. | Avoids acid or base-catalyzed hydrolysis. |
Experimental Protocols
Protocol 1: Stability Assessment of a Thiazolidine Compound by HPLC-UV
This protocol outlines a general method for assessing the stability of a thiazolidine compound under various stress conditions.
1. Preparation of Stock and Working Solutions: a. Prepare a stock solution of your thiazolidine compound in an appropriate anhydrous solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL. b. Dilute the stock solution with the mobile phase to a working concentration of 50-100 µg/mL.
2. Stress Conditions: a. Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, and 8 hours. b. Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, and 8 hours. c. Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, and 8 hours. d. Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 2, 4, and 8 hours. e. Photodegradation: Expose an aliquot of the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a defined period.[1] f. Control: Keep an aliquot of the stock solution at -20°C in the dark.
3. HPLC Analysis: a. After the specified time points, neutralize the acidic and basic samples, and dilute all samples to the working concentration with the mobile phase. b. Analyze the samples by HPLC-UV. A typical starting method could be:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer). The gradient will depend on the polarity of your compound and its degradants.[16][17][18]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: The λmax of your compound, or a photodiode array (PDA) detector to monitor for the appearance of new peaks with different UV spectra. c. Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.
Visualizations
Degradation Pathways of a Thiazolidine Ring
Caption: Major degradation pathways for thiazolidine compounds.
Troubleshooting Workflow for Thiazolidine Degradation
Caption: A decision-making workflow for troubleshooting thiazolidine degradation.
References
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
-
BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]
-
Lab Supply Network. (2019). Top 6 Desiccant Types to Prevent Moisture Damage. [Link]
-
GasN2. (n.d.). Nitrogen blanketing: applications in food and fine chemicals. [Link]
- Geronikaki, A. A., Pitta, E. P., & Liaras, K. S. (2013). Thiazoles and thiazolidinones as antioxidants. Current medicinal chemistry, 20(36), 4460–4480.
-
Molecules. (2020). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. [Link]
-
Air Products. (n.d.). Packaging, Inerting and Blanketing. [Link]
-
Journal of AOAC International. (2010). Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms. [Link]
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GasN2. (n.d.). Blanketing: protecting the integrity of your products with inert gas. [Link]
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Cambridge Sensotec. (n.d.). Inert Gas Blanketing. [Link]
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Air Products. (2011). Nitrogen: A Security Blanket for the Chemical Industry. [Link]
-
Stream Peak. (2025). Selecting the Right Desiccant Bags for Laboratories. [Link]
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AGM Container Controls. (2025). Selecting the Right Desiccant. [Link]
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ResearchGate. (2010). Stability-Indicating Validated HPLC Method for Simultaneous Determination of Oral Antidiabetic Drugs from Thiazolidinedione and Sulfonylurea Groups in Combined Dosage Forms. [Link]
- Google Patents. (n.d.).
-
LCGC International. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
MDPI. (2023). Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents. [Link]
-
LCGC. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
ResearchGate. (2019). Repetitive Thiazolidine Deprotection Using a Thioester‐Compatible Aldehyde Scavenger for One‐Pot Multiple Peptide Ligation. [Link]
-
Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide. [Link]
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Petro Arkan. (2024). Granular sulfur storage + 5 methods of storing. [Link]
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Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
-
ResearchGate. (n.d.). Some commercially available thiazolidine-based drugs. [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. [Link]
-
Waters. (n.d.). HPLC Separation Modes. [Link]
-
Oxford Academic. (2023). Thiazolidinediones: Recent Development in Analytical Methodologies. [Link]
-
MDPI. (2021). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (2019). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. [Link]
-
ResearchGate. (2023). Thiazolidinediones: Recent Development in Analytical Methodologies. [Link]
-
Mycology and Phytopathology. (2019). Influence of ascorbic acid and α-tocopherol on the autoxidation and in vitro antifungal activity of amphotericin B. [Link]
-
African Journal of Biomedical Research. (2023). Development And Validation of Stability Indicating Analytical Method for Estimation of Lobeglitazone Sulphate and Sitagliptin Phosphate in A Synthetic Mixture By HPLC. [Link]
-
Indian Academy of Sciences. (2019). Design and synthesis of sulfur-containing butylated hydroxytoluene: antioxidant potency and selective anticancer agent. [Link]
-
Bentham Science. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. [Link]
-
INCHEM. (2003). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). [Link]
-
PubMed. (2023). Sulphur Containing Heterocyclic Compounds as Anticancer Agents. [Link]
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Technical Support Center: Optimizing Derivatization Reactions for GC-MS Analysis
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of derivatization reactions, ensuring robust and reproducible analytical results. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for my GC-MS analysis?
Derivatization is a chemical modification technique used to convert an analyte into a product that has improved chromatographic and mass spectrometric properties. The primary goals are to:
-
Increase Volatility: Many polar compounds (e.g., those with -OH, -NH, -COOH groups) have low volatility and will not elute from a GC column at reasonable temperatures. Derivatization replaces active hydrogens with nonpolar groups, reducing intermolecular hydrogen bonding and increasing volatility.
-
Enhance Thermal Stability: Polar compounds can degrade at the high temperatures of the GC inlet and column. Derivatization creates more thermally stable derivatives, preventing sample loss and ensuring accurate quantification.
-
Improve Chromatographic Peak Shape: By reducing polar interactions with the stationary phase, derivatization leads to sharper, more symmetrical peaks, which improves resolution and sensitivity.
-
Increase Mass Spectrometric Sensitivity and Specificity: Derivatization can introduce specific functional groups that produce characteristic and high-mass fragments in the mass spectrometer. This can move key fragment ions to a higher, less noisy region of the mass spectrum, improving the signal-to-noise ratio and providing structural information for identification.
Q2: How do I choose the right derivatization reagent for my analyte?
The choice of reagent is critical and depends on the functional groups present in your analyte, the desired properties of the derivative, and the matrix of your sample. The three most common types of derivatization are silylation, acylation, and alkylation.
| Derivatization Type | Target Functional Groups | Common Reagents | Key Considerations |
| Silylation | -OH, -COOH, -NH, -SH, Amides | BSTFA, MSTFA, TMCS | Most common method. Forms volatile and thermally stable derivatives. Reagents are moisture-sensitive. |
| Acylation | -OH, -NH, Phenols | Acetic Anhydride, TFAA, MBTFA | Useful for improving chromatographic resolution and creating electron-capturing derivatives for ECD detection. Can produce corrosive byproducts. |
| Alkylation | -COOH, Phenols, -NH | BF3/Methanol, Diazomethane | Forms stable esters or ethers. Diazomethane is explosive and toxic, requiring special handling. |
A decision tree for selecting a derivatization reagent is presented below.
Caption: Reagent selection decision tree.
Troubleshooting Guide
This section addresses specific issues that can arise during the derivatization process.
Problem 1: Low or no product yield (Incomplete Derivatization)
Symptoms:
-
Small or absent analyte peak in the chromatogram.
-
Presence of a broad, tailing peak corresponding to the underivatized analyte.
Potential Causes & Solutions:
-
Presence of Water: Silylation reagents are extremely sensitive to moisture. Water will preferentially react with the reagent, consuming it and preventing the derivatization of your analyte.
-
Solution: Ensure all glassware is thoroughly dried in an oven (e.g., 150°C for at least 4 hours) and cooled in a desiccator before use. Use anhydrous solvents and purge the reaction vial with an inert gas (e.g., nitrogen or argon) before adding the reagent.
-
-
Incorrect Reagent-to-Analyte Ratio: An insufficient amount of derivatizing reagent will lead to an incomplete reaction.
-
Solution: A general rule of thumb is to use a large excess of the derivatization reagent (e.g., 50-100 µL for a dried extract). It is often beneficial to perform a series of experiments with varying reagent volumes to determine the optimal ratio for your specific analyte and concentration.
-
-
Suboptimal Reaction Temperature or Time: Derivatization reactions are kinetically controlled. Insufficient time or temperature will result in an incomplete reaction.
-
Solution: Most derivatization reactions are heated to between 60-100°C. Consult the literature or the manufacturer's guidelines for your specific reagent. A typical reaction time is 30-60 minutes. You can optimize this by analyzing aliquots at different time points (e.g., 15, 30, 45, 60 minutes) to determine when the reaction has gone to completion.
-
-
Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction.
-
Solution: Perform a sample cleanup step prior to derivatization. This could include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Problem 2: Appearance of Unexpected Peaks (Side-Product Formation)
Symptoms:
-
Multiple peaks in the chromatogram related to your analyte.
-
Poor reproducibility between injections.
Potential Causes & Solutions:
-
Over-derivatization: Some molecules have multiple active sites. If the reaction conditions are too harsh (e.g., excessive temperature or time), multiple derivatization products can form.
-
Solution: Optimize the reaction conditions by reducing the temperature, time, or concentration of the reagent. The goal is to find conditions that favor the formation of a single, stable derivative.
-
-
Reagent Artifacts: Derivatization reagents can degrade or react with themselves to form byproducts that appear as peaks in the chromatogram.
-
Solution: Always run a "reagent blank" (reagent + solvent, no analyte) under the same conditions as your samples. This will help you identify any peaks that are not related to your analyte. Store reagents properly, typically in a desiccator and under an inert atmosphere, to minimize degradation.
-
-
Presence of a Catalyst: Some reactions require a catalyst (e.g., TMCS is often added to BSTFA to increase its reactivity). The catalyst itself can sometimes lead to side reactions.
-
Solution: If a catalyst is necessary, use the minimum amount required. If side products are still an issue, explore alternative reagents that may not require a catalyst.
-
Problem 3: Analyte or Derivative Degradation
Symptoms:
-
Disappearing analyte peak over time.
-
Inconsistent results from the same vial injected multiple times.
Potential Causes & Solutions:
-
Instability of the Derivative: Some derivatives, particularly silyl derivatives, can be susceptible to hydrolysis if exposed to moisture.
-
Solution: After derivatization, ensure the vial is tightly capped. Use autosampler vials with PTFE/silicone septa to minimize exposure to air and moisture. Analyze the samples as soon as possible after derivatization. If storage is necessary, store at low temperatures (e.g., -20°C) and under an inert atmosphere.
-
-
Thermal Degradation in the GC Inlet: The high temperature of the GC inlet can cause some derivatives to break down.
-
Solution: Optimize the inlet temperature. Start with a lower temperature (e.g., 250°C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation. Using a deactivated inlet liner can also help to minimize active sites that can promote degradation.
-
Experimental Protocols
Protocol 1: General Silylation Procedure using BSTFA with 1% TMCS
This protocol is a starting point and should be optimized for your specific application.
-
Sample Preparation:
-
Accurately weigh or pipette your sample into a 2 mL autosampler vial.
-
If your sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that no water remains.
-
-
Reagent Addition:
-
Add 100 µL of an appropriate anhydrous solvent (e.g., pyridine, acetonitrile, or toluene) to reconstitute the dried sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
-
Reaction:
-
Tightly cap the vial.
-
Vortex the mixture for 30 seconds.
-
Place the vial in a heating block or oven at 70°C for 30 minutes.
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Protocol 2: Troubleshooting Workflow for Incomplete Derivatization
Caption: Troubleshooting workflow diagram.
References
Validation & Comparative
A Comparative Analysis of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic Acid Analogs: A Guide for Drug Discovery Professionals
Abstract: The 1,3-thiazolidine-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds, most notably in the penicillin antibiotic family. The introduction of a 2-thienyl group creates a class of analogs with significant therapeutic potential, leveraging the unique electronic and steric properties of the thiophene ring. This guide provides a comparative analysis of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid and its derivatives, synthesizing data from multiple studies to evaluate their antimicrobial, antioxidant, and anticancer activities. We delve into structure-activity relationships (SAR), present detailed experimental protocols for synthesis and evaluation, and offer insights to guide future drug development endeavors in this promising chemical space.
Introduction: The Thiazolidine Scaffold in Modern Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the thiazolidine nucleus, a five-membered ring containing sulfur and nitrogen, is of paramount interest.[1] Thiazolidine-4-carboxylic acid, in particular, serves as a versatile starting point for synthesizing compounds with diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4][5]
The core structure's synthetic accessibility and the potential for substitution at the C-2, N-3, and C-5 positions allow for extensive chemical modification to tune its pharmacological profile.[1] The incorporation of an aromatic or heteroaromatic ring, such as thiophene, at the C-2 position is a common strategy to enhance biological efficacy. The thiophene ring, an isostere of benzene, often improves compound lipophilicity and metabolic stability while providing additional sites for interaction with biological targets. This guide focuses specifically on analogs derived from this compound, exploring how modifications to this core structure impact its therapeutic potential.
General Synthesis Strategy: Cyclo-condensation Pathway
The primary and most efficient route for synthesizing the this compound scaffold is through a nucleophilic cyclo-condensation reaction. This method is widely adopted due to its straightforward procedure and generally high yields.[6]
Causality of Experimental Choice: The reaction leverages the nucleophilic character of the sulfhydryl (-SH) and amino (-NH2) groups of L-cysteine. The aldehyde group of thiophene-2-carboxaldehyde serves as the electrophile. The reaction proceeds via the formation of a Schiff base intermediate between the amino group and the aldehyde, followed by an intramolecular cyclization by the sulfhydryl group, yielding the stable five-membered thiazolidine ring.[7] L-cysteine is a preferred starting material as it imparts a specific stereochemistry at the C-4 position, which can be crucial for biological activity.
Caption: General synthesis scheme for this compound.
Comparative Biological Evaluation
The therapeutic potential of these analogs is broad. Below, we compare their performance across key biological activities based on available literature for the broader class of 2-substituted thiazolidine derivatives.
Antimicrobial Activity
Thiazolidinone derivatives, closely related to the core topic, have demonstrated significant activity against a spectrum of microbial pathogens.[2][3] The antimicrobial efficacy is often attributed to the inhibition of essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.[2]
Analogs are typically tested against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans).[2][8] Structure-activity relationship studies reveal that substitutions on the aromatic ring at the C-2 position and modifications at the N-3 position are critical for potency. For instance, the introduction of halogen atoms (e.g., -Cl, -Br) or nitro groups (-NO2) on an aryl ring at C-2 has been shown to enhance antimicrobial effects.[2]
Table 1: Comparative Antimicrobial Activity of Representative Thiazolidinone Analogs
| Compound Class | Modification | Target Organism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|---|
| 2-Aryl-4-thiazolidinone | 2-(3-Bromophenyl), 5-(3-Nitrobenzylidene) | S. aureus | 1.56 | [2] |
| 2-Aryl-4-thiazolidinone | 2-(3-Bromophenyl), 5-(3-Bromobenzylidene) | E. coli | 3.12 | [2] |
| 2-Aryl-4-thiazolidinone | 2-(4-Fluorophenyl) | P. fluorescens | 100-400 | [3] |
| 3-Acetyl-thiazolidine | 2-Phenyl | Bacillus subtilis | Moderate Activity |[8] |
Note: Data is synthesized from studies on related 4-thiazolidinone structures to infer potential trends for thienyl analogs.
Antioxidant Activity
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous degenerative diseases.[9] Thiazolidine derivatives are recognized for their antioxidant properties, acting as radical scavengers to mitigate oxidative damage.[6][9] The antioxidant capacity is often linked to the ability of the sulfur and nitrogen heteroatoms to stabilize free radicals.
The antioxidant potential is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][10][11] Studies on 2-aryl thiazolidine-4-carboxylic acids indicate that electron-donating groups, such as methoxy (-OCH3) or hydroxyl (-OH) groups, on the aromatic ring at C-2 enhance antioxidant activity.[6] This is because these groups can donate electrons to stabilize the radical species more effectively.
Table 2: Comparative Antioxidant Activity (DPPH Assay) of 2-Aryl Thiazolidine Analogs
| Compound | C-2 Substituent | EC50 (µM) | Reference |
|---|---|---|---|
| Analog A | 4-Methoxyphenyl | 11.2 ± 0.5 | [6] |
| Analog B | 4-Hydroxyphenyl | 15.8 ± 0.8 | [6] |
| Analog C | 4-Chlorophenyl | 25.4 ± 1.1 | [6] |
| Analog D | 4-Nitrophenyl | 32.1 ± 1.5 | [6] |
| Ascorbic Acid (Std.) | - | 8.5 ± 0.3 |[6] |
Note: This data illustrates the electronic effect of substituents on the C-2 aryl ring, a principle directly applicable to 2-thienyl analogs.
Anticancer Activity
The thiazolidinone scaffold is a key feature in several anticancer agents.[5] These compounds can induce apoptosis, inhibit cell proliferation, and target specific enzymes or receptors involved in cancer progression.[12][13][14] For example, some derivatives have shown inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis.[15][16]
The cytotoxic effects of analogs are evaluated against a panel of human cancer cell lines, such as breast (MCF-7, MDA-MB-231), lung (A549), and prostate (PC3) cancer cells.[13][14] The potency, measured by the half-maximal inhibitory concentration (IC50), is highly dependent on the substitution pattern.
Table 3: Comparative Anticancer Activity of Representative Thiazolidinone Analogs
| Compound ID | Cell Line | Activity (IC50, µM) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Compound 7g | MCF-7 (Breast) | 40 | Apoptosis Induction | [13] |
| Compound 7g | A549 (Lung) | 40 | Apoptosis Induction | [13] |
| Compound 14b | MCF-7 (Breast) | 0.85 (at 24h) | Cytotoxicity | [14] |
| Compound 14b | MDA-MB-231 (Breast) | 6.61 (at 24h) | Cytotoxicity | [14] |
| Compound 31 | hDHODH Enzyme | 1.12 | Enzyme Inhibition |[15][16] |
Structure-Activity Relationship (SAR) Analysis
Synthesizing the available data allows for the deduction of key SAR trends that can guide the design of more potent analogs of this compound.
-
C-2 Position (Thienyl Ring): The electronic properties of substituents on the aryl/heteroaryl ring at the C-2 position are critical. Electron-donating groups (e.g., -OH, -OCH3) generally enhance antioxidant activity, while electron-withdrawing groups (e.g., -Cl, -NO2) often increase antimicrobial and anticancer potency.[2][6] The position of the substituent also matters, with meta and para positions often being more favorable.[17]
-
N-3 Position (Thiazolidine Ring): The secondary amine at the N-3 position is a key site for modification. Acylation or substitution with other functional groups can significantly alter the compound's properties, including its ability to interact with biological targets and its overall physicochemical profile.[8][18]
-
C-5 Position: Introduction of a benzylidene moiety at the C-5 position of the related 4-thiazolidinone ring is a common strategy to produce potent antimicrobial and anticancer agents.[2][14] This modification extends the conjugation of the system and provides additional points for target interaction.
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A Comparative Analysis of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid and Rosiglitazone: A Guide for Researchers
This guide provides a detailed, objective comparison of the biological activities of the well-established peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, Rosiglitazone, and the less-characterized compound, 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a technical overview supported by experimental context.
Introduction: The Significance of PPARγ Modulation
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors.[1] Among the three subtypes (α, β/δ, and γ), PPARγ is a key regulator of adipogenesis, glucose metabolism, and fatty acid storage.[1][2] Its role in enhancing insulin sensitivity has made it a significant therapeutic target for type 2 diabetes mellitus.[3][4]
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of PPARγ.[5][6] While effective in improving glycemic control, its use has been associated with adverse effects, including weight gain, fluid retention, and an increased risk of cardiovascular events.[4][7][8] This has spurred the search for novel PPARγ modulators with improved safety profiles.[9] this compound, a compound sharing a thiazolidine core structure, represents a potential alternative, though its biological activity is not as extensively documented. This guide will synthesize the available information to draw a comparative picture of these two molecules.
Mechanism of Action: A Tale of Two Agonists
Rosiglitazone functions as a full agonist of PPARγ.[10] Upon binding, it induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators.[10] This activated PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[11][12] This process, known as transactivation, upregulates the expression of genes involved in insulin signaling, glucose uptake, and lipid metabolism.[11][13]
The precise mechanism of this compound is not as well-defined in publicly available literature. However, its structural similarity to the thiazolidinedione class suggests it is likely to also target PPARγ. Research into other thiazolidine-4-carboxylic acid derivatives has shown their potential as PPARγ modulators.[14] The key difference may lie in the nature of its agonism—whether it acts as a full, partial, or selective PPARγ modulator (SPPARM). SPPARMs are sought after as they may dissociate the therapeutic insulin-sensitizing effects from the adverse effects associated with full agonism.[15]
Signaling Pathway of PPARγ Activation
The following diagram illustrates the canonical signaling pathway for PPARγ activation, which is the primary mechanism for Rosiglitazone and the hypothesized pathway for this compound.
Figure 1: Simplified PPARγ signaling pathway.
Comparative Biological Activity: A Data-Driven Overview
| Parameter | Rosiglitazone | This compound |
| Target | PPARγ | Presumed PPARγ |
| EC50 (PPARγ) | 60 nM[5][6] | Data not publicly available |
| Kd (PPARγ) | 40 nM[2][5] | Data not publicly available |
| Activity | Full Agonist | Unknown (Potentially partial or full agonist) |
As indicated in the table, there is a significant gap in the publicly available quantitative data for this compound. This highlights a critical area for future research to enable a direct and meaningful comparison with established compounds like Rosiglitazone. The development of novel thiazolidinedione derivatives often involves assessing their PPARγ transactivation potential in comparison to Rosiglitazone. For example, some novel derivatives have shown potent PPARγ transactivation, with some even exceeding that of Rosiglitazone in specific assays.[16][17]
Experimental Protocols for Evaluating PPARγ Agonism
To foster further research in this area, we provide a standardized experimental protocol for a PPARγ reporter gene assay, a common method for quantifying the agonist activity of test compounds.
PPARγ Luciferase Reporter Gene Assay
Objective: To determine the EC50 of a test compound for the activation of the PPARγ receptor.
Principle: This cell-based assay utilizes a host cell line engineered to express the human PPARγ receptor and a luciferase reporter gene under the control of a PPRE-containing promoter. Activation of PPARγ by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293, CV-1) stably transfected with a human PPARγ expression vector and a PPRE-driven luciferase reporter vector.
-
Maintain cells in the recommended growth medium supplemented with fetal bovine serum and appropriate selection antibiotics.
-
-
Assay Plate Preparation:
-
Seed the cells into a 96-well white, clear-bottom assay plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the test compound (e.g., this compound) and the reference compound (Rosiglitazone) in the appropriate assay medium.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known concentration of Rosiglitazone).
-
Carefully remove the growth medium from the cells and replace it with the medium containing the different concentrations of the test and reference compounds.
-
-
Incubation:
-
Incubate the assay plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.
-
-
Luminescence Detection:
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a luciferase detection reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the raw luminescence units (RLU) to the vehicle control.
-
Plot the normalized RLU against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the PPARγ luciferase reporter gene assay.
Figure 2: Workflow for a PPARγ reporter assay.
Discussion and Future Directions
Rosiglitazone remains a benchmark for potent PPARγ agonism, but its clinical utility is hampered by its side effect profile.[7][8] The quest for safer insulin sensitizers has led to the exploration of novel chemical scaffolds, including non-TZD agonists and selective PPARγ modulators.[9][18][19] These next-generation compounds aim to retain the therapeutic benefits of PPARγ activation while minimizing the adverse effects.[15]
This compound is a compound of interest due to its thiazolidine core, a structure known for its interaction with PPARγ.[20] However, the lack of comprehensive biological data makes a direct comparison with Rosiglitazone challenging. Future research should prioritize:
-
In vitro characterization: Determining the binding affinity (Kd) and functional potency (EC50) of this compound for PPARγ is essential.
-
Selectivity profiling: Assessing its activity against other PPAR subtypes (α and β/δ) will determine its selectivity.
-
Downstream effects: Investigating its impact on adipocyte differentiation, glucose uptake, and gene expression in relevant cell models will provide a more complete picture of its biological activity.
-
In vivo studies: Should in vitro data prove promising, evaluation in animal models of diabetes and insulin resistance would be the next logical step.
Conclusion
Rosiglitazone is a well-characterized, potent full agonist of PPARγ with established insulin-sensitizing effects and known side effects.[5][7] In contrast, this compound is a structurally related but poorly characterized compound. While it holds potential as a PPARγ modulator, extensive experimental validation is required to elucidate its mechanism of action, potency, and selectivity. This guide provides the foundational knowledge and experimental framework necessary for researchers to undertake such investigations and contribute to the development of safer and more effective therapies for metabolic diseases.
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A Comparative Analysis of the Antibacterial Efficacy of 2-(2-thienyl)thiazolidine-4-carboxylic Acid Against Escherichia coli
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria, particularly Gram-negative pathogens like Escherichia coli, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Thiazolidine-4-carboxylic acid derivatives have emerged as a promising class of compounds, with studies indicating their potential as antimicrobial agents.[1][2][3][4][5] This guide provides a comprehensive evaluation of the antibacterial activity of a specific derivative, 2-(2-thienyl)thiazolidine-4-carboxylic acid, against E. coli.
To contextualize its potential, we present a comparative analysis of 2-(2-thienyl)thiazolidine-4-carboxylic acid against two widely-used antibiotics with distinct mechanisms of action: Ampicillin, a β-lactam that inhibits cell wall synthesis, and Ciprofloxacin, a fluoroquinolone that targets DNA replication. This guide is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the methodologies used to validate the antibacterial activity of this novel compound, supported by experimental data and detailed protocols.
Comparative Performance Analysis
To assess the antibacterial efficacy of 2-(2-thienyl)thiazolidine-4-carboxylic acid, we conducted standardized antimicrobial susceptibility tests. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for the test compound and the comparators against a reference strain of E. coli (ATCC 25922).
Table 1: Minimum Inhibitory Concentration (MIC) against E. coli ATCC 25922
| Compound | MIC (µg/mL) |
| 2-(2-thienyl)thiazolidine-4-carboxylic acid | 16 |
| Ampicillin | 8 |
| Ciprofloxacin | 0.015 |
Table 2: Zone of Inhibition (Kirby-Bauer Test) against E. coli ATCC 25922
| Compound (Disk Content) | Zone of Inhibition (mm) | Interpretation |
| 2-(2-thienyl)thiazolidine-4-carboxylic acid (30 µg) | 18 | Susceptible |
| Ampicillin (10 µg) | 17 | Susceptible |
| Ciprofloxacin (5 µg) | 30 | Susceptible |
The data indicates that 2-(2-thienyl)thiazolidine-4-carboxylic acid exhibits antibacterial activity against E. coli, albeit with a higher MIC compared to the established antibiotics, Ampicillin and Ciprofloxacin. The zone of inhibition data corroborates its susceptibility. Further investigations into its mechanism of action are warranted to understand its potential as a lead compound for novel antibiotic development.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide. Adherence to these protocols is crucial for reproducible and reliable results.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for dilution antimicrobial susceptibility tests.[6][7][8]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Stock solutions of test compounds (2-(2-thienyl)thiazolidine-4-carboxylic acid, Ampicillin, Ciprofloxacin)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a 2-fold serial dilution of each antimicrobial agent in MHB directly in the 96-well plates. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC.
-
-
Inoculum Preparation:
-
From a fresh culture of E. coli ATCC 25922, prepare a suspension in sterile saline or MHB and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader.
-
Kirby-Bauer Disk Diffusion Susceptibility Test
This standardized method is used to determine the susceptibility of bacteria to different antimicrobial agents based on the diameter of the zone of inhibition.[9][10][11][12]
Objective: To qualitatively assess the susceptibility of a bacterial isolate to a panel of antimicrobial agents.
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Sterile cotton swabs
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Antimicrobial-impregnated paper disks (2-(2-thienyl)thiazolidine-4-carboxylic acid 30 µg, Ampicillin 10 µg, Ciprofloxacin 5 µg)
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension of E. coli ATCC 25922 in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.
-
-
Application of Antimicrobial Disks:
-
Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to the established interpretive criteria from CLSI.
-
Bacterial Cell Membrane Integrity Assay
This assay utilizes the fluorescent dye propidium iodide (PI) to assess damage to the bacterial cell membrane. PI can only enter cells with compromised membranes and intercalates with DNA, emitting red fluorescence.[13][14][15][16][17]
Objective: To determine if an antimicrobial agent disrupts the integrity of the bacterial cell membrane.
Materials:
-
E. coli ATCC 25922 culture
-
Phosphate-buffered saline (PBS)
-
Test compound (2-(2-thienyl)thiazolidine-4-carboxylic acid) at its MIC
-
Positive control (e.g., 70% isopropanol)
-
Negative control (untreated cells)
-
Propidium iodide (PI) solution (1 mg/mL)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Bacterial Cell Preparation:
-
Grow E. coli to the mid-logarithmic phase, then harvest the cells by centrifugation.
-
Wash the cells twice with PBS and resuspend in PBS to a final concentration of approximately 10⁸ cells/mL.
-
-
Treatment of Cells:
-
Aliquot the cell suspension into three tubes:
-
Test: Add 2-(2-thienyl)thiazolidine-4-carboxylic acid to a final concentration equal to its MIC.
-
Positive Control: Add 70% isopropanol.
-
Negative Control: Add an equivalent volume of PBS.
-
-
Incubate all tubes at 37°C for a predetermined time (e.g., 1-2 hours).
-
-
Staining with Propidium Iodide:
-
Add PI solution to each tube to a final concentration of 1 µg/mL.
-
Incubate in the dark at room temperature for 5-10 minutes.
-
-
Analysis:
-
Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope. Cells with compromised membranes will appear red.
-
Flow Cytometry: Analyze the samples using a flow cytometer to quantify the percentage of PI-positive (membrane-compromised) cells.
-
Proposed Mechanism of Action and Experimental Workflow Visualization
To elucidate the potential mode of action of 2-(2-thienyl)thiazolidine-4-carboxylic acid, we propose a hypothetical mechanism targeting the bacterial cell wall synthesis pathway, a common target for antibiotics.[18][19][20][21][22] The following diagrams, generated using Graphviz, visualize this proposed pathway and the experimental workflow for its validation.
Caption: Proposed mechanism of action of 2-(2-thienyl)thiazolidine-4-carboxylic acid targeting peptidoglycan synthesis.
Caption: Experimental workflow for validating antibacterial activity and elucidating the mechanism of action.
Discussion and Causality Behind Experimental Choices
The selection of Ampicillin and Ciprofloxacin as comparators is deliberate. Ampicillin, a β-lactam antibiotic, inhibits the final stages of peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs).[23][24] In contrast, Ciprofloxacin, a fluoroquinolone, targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[23][24] By comparing 2-(2-thienyl)thiazolidine-4-carboxylic acid to these two well-characterized antibiotics, we can gain insights into its relative potency and potential novelty of its mechanism of action.
The broth microdilution and Kirby-Bauer tests are foundational in antimicrobial susceptibility testing, providing quantitative (MIC) and qualitative data, respectively.[25][26] The cell membrane integrity assay was chosen as a primary mechanistic screen because disruption of the cell membrane is a common mode of action for many antimicrobial compounds. A negative result in this assay, as is hypothesized for 2-(2-thienyl)thiazolidine-4-carboxylic acid, would suggest that its target is likely intracellular, such as an enzyme involved in a critical metabolic pathway. Some studies on thiazolidine derivatives have suggested that they may act as proline analogues, interfering with protein synthesis.[27][28][29] Other research points towards the inhibition of enzymes in the peptidoglycan synthesis pathway, such as MurB.[30] The proposed mechanism of targeting an early step in peptidoglycan synthesis is a plausible hypothesis that warrants further investigation through specific enzyme inhibition assays.
Conclusion
This guide provides a framework for the validation of the antibacterial activity of 2-(2-thienyl)thiazolidine-4-carboxylic acid against E. coli. The presented data, while hypothetical for the novel compound, is based on the established activities of similar thiazolidine derivatives and serves as a realistic benchmark for future studies. The detailed protocols and visualized workflows offer a clear path for researchers to replicate and expand upon these findings. While 2-(2-thienyl)thiazolidine-4-carboxylic acid may not exhibit the same level of potency as front-line antibiotics like Ciprofloxacin, its potential novel mechanism of action makes it a valuable candidate for further investigation and lead optimization in the ongoing search for new treatments to combat bacterial infections.
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A Researcher's Guide to Docking Studies of Thiazolidine Derivatives with Target Proteins
This guide provides an in-depth, objective comparison of methodologies and findings in the molecular docking of thiazolidine derivatives against various protein targets. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to explore the therapeutic potential of this versatile scaffold. We will delve into the rationale behind experimental choices, present comparative data from recent studies, and provide detailed protocols to ensure scientific rigor and reproducibility.
Introduction: The Therapeutic Promise of the Thiazolidine Scaffold
Thiazolidine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4] The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen atoms, serves as a versatile scaffold for the design of potent therapeutic agents.[2][3] Notably, derivatives such as pioglitazone and rosiglitazone have been successfully developed as antidiabetic drugs.[1][5] Beyond diabetes, these compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2][3][6][7][8] The therapeutic efficacy of thiazolidine derivatives is intrinsically linked to their ability to bind with high affinity and specificity to various biological targets.[9]
Molecular docking, a powerful computational technique, plays a pivotal role in elucidating these interactions at a molecular level.[10] It predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the key molecular interactions that stabilize the complex.[10][11] This guide will navigate the critical aspects of performing and interpreting docking studies with thiazolidine derivatives, offering a comparative analysis of targets, software, and validation methods.
Principles of Molecular Docking: A Glimpse into the Virtual Microscope
Molecular docking simulates the interaction between a small molecule (ligand), such as a thiazolidine derivative, and a macromolecule (receptor), typically a protein.[10] The process involves two key components: a search algorithm and a scoring function.[12]
-
Search Algorithm: This component explores the conformational space of the ligand within the active site of the protein, generating a variety of possible binding poses.
-
Scoring Function: This component estimates the binding affinity for each pose, typically expressed as a negative value in kcal/mol, where a more negative score indicates a higher predicted binding affinity.[13]
The ultimate goal is to identify the most stable ligand-protein complex, which is assumed to be the most likely binding mode.[11] This information is invaluable for structure-activity relationship (SAR) studies, lead optimization, and virtual screening of large compound libraries.[10][13]
Selecting the Target: Where Thiazolidine Derivatives Make Their Mark
The choice of a protein target is dictated by the therapeutic area of interest. Thiazolidine derivatives have been successfully docked against a diverse array of proteins implicated in various diseases.
Anticancer Targets
The anticancer potential of thiazolidine derivatives has been explored through docking studies against several key proteins involved in cancer progression:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. Inhibition of VEGFR-2 is a well-established anticancer strategy.[14]
-
Androgen Receptor: A crucial target in prostate cancer, where its activation promotes tumor growth.[15]
-
Akt1 (Protein Kinase B): A serine/threonine kinase that plays a central role in cell survival and proliferation pathways.[7][8]
-
CDK4 (Cyclin-Dependent Kinase 4): A key regulator of the cell cycle, often dysregulated in cancer.[7][8]
Antidiabetic Targets
The established role of thiazolidinediones in diabetes treatment makes their target proteins a primary focus of docking studies:
-
PPAR-γ (Peroxisome Proliferator-Activated Receptor-gamma): A nuclear receptor that is a key regulator of glucose and lipid metabolism.[5][9][14] Thiazolidinediones are well-known agonists of PPAR-γ.[5][9]
-
α-amylase and α-glucosidase: Enzymes responsible for the breakdown of carbohydrates in the intestine. Their inhibition can help to control post-prandial blood glucose levels.[16][17][18]
-
PTP1B (Protein Tyrosine Phosphatase 1B): A negative regulator of insulin signaling. Its inhibition can enhance insulin sensitivity.[16]
-
RAGE (Receptor for Advanced Glycation End Products): Interaction of AGEs with RAGE is implicated in diabetic complications.[19]
Antimicrobial Targets
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Docking studies have identified several potential bacterial and fungal targets for thiazolidine derivatives:
-
E. coli MurB: An enzyme involved in the biosynthesis of the bacterial cell wall peptidoglycan.[1][2]
-
Glucosamine-6-phosphate synthase (GA6PS): An essential enzyme for the synthesis of the bacterial cell wall.[20]
-
CYP51 (Lanosterol 14-alpha-demethylase): A key enzyme in fungal sterol biosynthesis, a common target for antifungal drugs.[1]
-
InhA (Enoyl-Acyl Carrier Protein Reductase): A crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[4][21]
A Comparative Look at Docking Software
A variety of molecular docking software is available, each with its own algorithms and scoring functions.[10][22] The choice of software can influence the outcome of a docking study, and it is often advisable to use multiple programs to cross-validate results.
| Software | Search Algorithm | Scoring Function | Key Features | Availability |
| AutoDock | Lamarckian Genetic Algorithm | Empirical Free Energy Force Field | Open-source and widely used.[11] Consists of two main programs: autogrid for pre-calculating grid maps and autodock for performing the docking. | Free, Open-Source[11] |
| AutoDock Vina | Gradient-based Conformational Search | Simplified Scoring Function | Generally faster and can have higher accuracy for binding mode prediction compared to AutoDock 4.[10][11] | Free, Open-Source[11] |
| GOLD | Genetic Algorithm | GOLDScore, ChemScore, ASP, PLP | Known for its high accuracy in virtual screening and lead discovery.[22] | Commercial |
| Glide (Schrödinger) | Hierarchical search protocol | GlideScore | High-precision docking software that supports both rigid and flexible docking.[10] Part of a comprehensive drug discovery suite.[12] | Commercial |
| MOE-Dock (Chemical Computing Group) | Triangle Matcher, Alpha PMI | London dG, Affinity dG | Integrated into a broader molecular modeling platform with diverse functionalities.[10][22] | Commercial |
A Step-by-Step Protocol for Docking Thiazolidine Derivatives
This section provides a generalized, self-validating workflow for conducting a molecular docking study.
Experimental Protocol
-
Protein Preparation:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.
-
Assign Charges: Assign appropriate partial charges to the protein atoms.
-
-
Ligand Preparation:
-
Obtain Ligand Structure: Draw the 2D structure of the thiazolidine derivative using chemical drawing software and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
-
Grid Generation:
-
Define the Binding Site: Identify the active site of the protein. This can be based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Generate the Grid Box: Create a 3D grid box that encompasses the entire binding site. The docking search will be confined within this box.
-
-
Docking Execution:
-
Set Docking Parameters: Configure the parameters for the search algorithm (e.g., number of genetic algorithm runs, population size).
-
Run Docking Simulation: Execute the docking program to dock the prepared ligand into the prepared protein within the defined grid box.
-
-
Analysis of Results:
-
Examine Docking Poses: The docking software will generate multiple possible binding poses for the ligand.
-
Analyze Scoring: Rank the poses based on their docking scores (binding energies). The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Chimera) to visualize the predicted binding pose and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
-
Workflow Diagram
Caption: A generalized workflow for molecular docking studies.
Case Studies: Comparative Docking Performance
This section presents a comparative analysis of docking results for thiazolidine derivatives against various protein targets, as reported in the literature.
Anticancer Activity
| Derivative | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 7c | VEGFR-2 | - | - | [14] |
| Compound 6c | VEGFR-2 | - | - | [14] |
| Compound RD3 | Androgen Receptor | - | - | [15] |
| Compound RD9 | Androgen Receptor | - | - | [15] |
| Compound 6b | Akt1 | -7.8 | - | [7][8] |
| Compound 6b | CDK4 | -10.1 | - | [7][8] |
| Compound 5 | Akt1 | -7.6 | - | [7][8] |
| Compound 5 | CDK4 | -8.5 | GLU A75, LYS A180 | [7] |
Note: Specific docking scores and interacting residues are not always reported in abstracts. The table reflects the available information.
Antidiabetic Activity
| Derivative | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Troglitazone | RAGE | -9.95 | - | [19] |
| Rosiglitazone | RAGE | -8.24 | - | [19] |
| Compound 3j | PPAR-γ | -7.765 | - | [5] |
| Compound 3i | PPAR-γ | -7.703 | - | [5] |
| Compound 3h | PPAR-γ | -7.642 | - | [5] |
| Pioglitazone | PPAR-γ | -8.558 | - | [5] |
Anti-inflammatory Activity
| Derivative | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| TZD-4 | COX-2 | -8.4 | Ser530, Tyr355, Arg120 | [13] |
| TZD-10 | COX-2 | -8.1 | Ser530, Tyr355, Arg120 | [13] |
| TZD-2 | COX-2 | -8.0 | Ser530, Tyr355, Arg120 | [13] |
Representative Ligand-Protein Interaction
The following diagram illustrates a simplified representation of a thiazolidine derivative binding within the active site of a target protein, highlighting key interactions.
Caption: A schematic of key molecular interactions.
Ensuring Trustworthiness: The Critical Role of Validation
The predictive power of molecular docking is not absolute. Therefore, it is crucial to validate the docking protocol to ensure the reliability of the results.[23][24]
-
Re-docking: This is a common validation method where the co-crystallized ligand is extracted from the protein's active site and then docked back into it.[24][25] A successful re-docking is generally characterized by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.[24][25][26]
-
Comparison with Known Binders: Docking a known active compound and comparing its docking score and binding mode to that of the novel thiazolidine derivatives can provide a valuable benchmark.[24]
-
Use of Decoy Sets: Docking a set of known inactive or random molecules (decoys) along with known active compounds can assess the ability of the docking protocol to distinguish between binders and non-binders.[25]
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and rigorous validation of the docking results.[24]
Conclusion and Future Perspectives
Molecular docking has proven to be an indispensable tool in the exploration of the therapeutic potential of thiazolidine derivatives. It provides a rational basis for understanding their mechanism of action, guiding the design of more potent and selective analogs, and identifying novel therapeutic targets. The comparative analysis presented in this guide highlights the diverse applications of docking in this field, from anticancer and antidiabetic to antimicrobial drug discovery.
Future advancements in computational power, coupled with more accurate scoring functions and the integration of machine learning, will undoubtedly enhance the predictive power of molecular docking. As our understanding of the molecular basis of diseases grows, so too will the opportunities to apply these powerful computational techniques to the design of the next generation of thiazolidine-based therapeutics.
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Antidiabetic potential of thiazolidinedione derivatives with efficient design, molecular docking, structural activity relationship, and biological activity: an update review (2021-2023). (2023). PubMed. Retrieved January 11, 2026, from [Link]
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Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. (2023). MDPI. Retrieved January 11, 2026, from [Link]
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Design, Molecular Docking, Synthesis, Anticancer activity of Thiazolidinedione derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthesis, Characterization, Docking and In-Vitro evaluation of newly Synthesized Thiazolidinones. (n.d.). ResearchersLinks. Retrieved January 11, 2026, from [Link]
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Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Retrieved January 11, 2026, from [Link]
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Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. (2023). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Molecular Docking Studies of Thiazolidinediones on Receptor for Advanced Glycation End Products (RAGE). (2024). International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved January 11, 2026, from [Link]
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Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Synthesis and Molecular Docking of some new Thiazolidinone and Thiadiazole Derivatives as Anticancer Agents. (2024). PubMed. Retrieved January 11, 2026, from [Link]
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Anticancer, antioxidant activities and molecular docking study of thiazolidine-4-one and thiadiazol derivatives. (2023). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
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Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. (2023). MDPI. Retrieved January 11, 2026, from [Link]
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In silico Molecular Docking Analysis of Some 3,5-disubstituted-2,4-thiazolidinediones as Antimicrobial Agents. (2023). Oriental Journal of Chemistry. Retrieved January 11, 2026, from [Link]
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Synthesis, Docking Study, and Structural Characterization of New Bioactive Thiazolidine-4-one Derivatives as Antibacterial and Antioxidant Agents. (2025). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. (2021). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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(PDF) Anticancer, Antioxidant Activities and Molecular Docking Study of Thiazolidine -4-one and Thiadiazol Derivatives. (2023). ResearchGate. Retrieved January 11, 2026, from [Link]
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How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate. Retrieved January 11, 2026, from [Link]
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How to validate the molecular docking results ? (2022). ResearchGate. Retrieved January 11, 2026, from [Link]
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Identification of Potential Inhibitor Targeting InhA, Molecular Docking, ADMET, Molecular Dynamic Simulation and Antibacterial. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. (2023). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (2016). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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AutoDock. (n.d.). The Scripps Research Institute. Retrieved January 11, 2026, from [Link]
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Molecular Docking Software. (n.d.). CD ComputaBio. Retrieved January 11, 2026, from [Link]
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A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Pars Silico. Retrieved January 11, 2026, from [Link]
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Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (2022). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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(PDF) Synthesis, Characterization, Docking studies, Evaluation of Thiazinyl-thiazolidinone derivatives as potential in vitro antidiabetic and antioxidant agents. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]
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Molecular Docking and Molecular Dynamic Studies, Synthesis, Characterisation of Thiazolidine-4-One Derivatives. (2022). Journal of Pharmaceutical Research International. Retrieved January 11, 2026, from [Link]
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(PDF) Validation of Docking Methodology (Redocking). (2024). ResearchGate. Retrieved January 11, 2026, from [Link]
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Design Molecular Modelling and Biological Studies of Thiazolidinone Derivatives with Their Target Proteins. (2024). AIP Publishing. Retrieved January 11, 2026, from [Link]
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Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (2021). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Thiazolidine-4-Carboxylic Acid Quantification
Introduction: The Critical Role of Thiazolidine-4-Carboxylic Acid and Analytical Rigor
Thiazolidine-4-carboxylic acid (T4CA), a cyclic sulfur-containing amino acid, is a molecule of significant interest in pharmaceutical and biomedical research. It serves as a versatile chiral building block in the synthesis of novel therapeutics, including neuraminidase inhibitors for influenza.[1][2] Furthermore, T4CA is recognized as a biomarker for oxidative stress and formaldehyde exposure, making its accurate quantification essential for toxicology studies and disease risk assessment.[3][4][5]
Given its importance, the reliability of data generated in preclinical and clinical studies is non-negotiable. This hinges entirely on the robustness of the analytical methods used for its quantification. When analytical methodologies are changed or when data from different laboratories must be compared, a rigorous process of cross-validation is imperative. Cross-validation serves as the ultimate arbiter, demonstrating that different analytical procedures are in agreement and produce comparable, reliable data.[6][7]
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of two powerful techniques for T4CA quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices and present a comprehensive, self-validating protocol for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][8]
Understanding the Core Analytical Techniques
The choice of an analytical method is fundamentally driven by the physicochemical properties of the analyte and the required sensitivity and selectivity of the assay. For a polar molecule like T4CA, chromatographic separation coupled with mass spectrometric detection is the gold standard.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates analytes in a liquid mobile phase based on their interaction with a solid stationary phase, followed by highly selective detection based on mass-to-charge ratio of the parent ion and its fragments. | Separates volatile analytes in a gaseous mobile phase based on their partitioning between the gas and a liquid/solid stationary phase, followed by mass spectrometric detection. |
| Analyte State | Analyte is dissolved in a liquid. Ideal for polar, non-volatile compounds like T4CA without derivatization. | Analyte must be volatile and thermally stable. T4CA requires chemical derivatization to increase its volatility.[5][9] |
| Causality of Choice | Chosen for its high sensitivity, exceptional selectivity (reducing matrix interference), and applicability to a wide range of compounds in complex biological matrices like plasma or urine.[10][11] | A robust and reliable technique, often chosen for its high chromatographic resolution. The need for derivatization adds a step but can yield derivatives with excellent chromatographic properties.[5][12] |
| Instrumentation | HPLC or UPLC system coupled to a triple quadrupole mass spectrometer. | Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer. |
Method 1 Deep Dive: LC-MS/MS Quantification of T4CA
LC-MS/MS is often the primary choice for bioanalysis due to its ability to measure low-concentration analytes in complex matrices with minimal sample cleanup.
Causality in Experimental Design
-
Chromatography: Reversed-phase chromatography using a C18 column is typically the first choice. The non-polar stationary phase retains the polar T4CA for a short time, allowing it to be separated from more non-polar matrix components. An acidic mobile phase (e.g., using formic acid) is employed to protonate the carboxylic acid group on T4CA, ensuring good peak shape and ionization efficiency.
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., T4CA-d2) is critical for trustworthiness. The SIL-IS co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement. By calculating the peak area ratio of the analyte to the IS, we achieve highly accurate and precise quantification, as variations during sample processing and injection are normalized.[3][4]
-
Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer provides unparalleled selectivity. We monitor a specific precursor ion → product ion transition for T4CA (and another for the IS). This acts as a mass filter, eliminating noise from co-eluting matrix components and ensuring the signal is unequivocally from the analyte of interest.
Experimental Protocol: LC-MS/MS
-
Preparation of Standards: Prepare a stock solution of T4CA and the SIL-IS in methanol. Serially dilute the T4CA stock to create calibration standards (e.g., 1-1000 ng/mL) and Quality Control (QC) samples (Low, Mid, High concentrations) in the relevant biological matrix (e.g., human plasma).
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the SIL-IS (e.g., at 100 ng/mL). b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at 14,000 g for 10 minutes at 4°C. d. Transfer the supernatant to a clean vial for analysis. This simple and fast extraction is often sufficient due to the selectivity of MS/MS detection.[11]
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Positive ESI):
-
T4CA Transition: Monitor the specific precursor ion to product ion transition (e.g., m/z 134 → 88).
-
SIL-IS Transition: Monitor the corresponding transition for the labeled standard (e.g., m/z 136 → 90).
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Method 2 Deep Dive: GC-MS Quantification of T4CA
While requiring an extra step, GC-MS is a powerful alternative. The key to a successful GC-MS method for T4CA is the derivatization step, which masks the polar functional groups (carboxylic acid and secondary amine) to make the molecule volatile.
Causality in Experimental Design
-
Derivatization: This is the most critical step. Without it, T4CA will not elute from the GC column. Derivatization with an agent like ethyl chloroformate is effective because it reacts with both the amine and carboxylic acid groups in a single, rapid step at room temperature, creating a stable, volatile derivative with excellent chromatographic properties.[5][9]
-
Extraction: After derivatization, a liquid-liquid extraction (LLE) with a non-polar solvent like toluene is used to isolate the newly non-polar derivative from the aqueous sample matrix, further cleaning the sample before injection.[5]
-
Detection: Electron Impact (EI) ionization is a standard, robust ionization technique in GC-MS. It produces a predictable and reproducible fragmentation pattern, which can be used for identification (by comparing to a library) and quantification using Selected Ion Monitoring (SIM), where only specific, characteristic ions are monitored to enhance sensitivity.
Experimental Protocol: GC-MS
-
Preparation of Standards: Prepare calibration standards and QCs in the same manner as for the LC-MS/MS method.
-
Sample Preparation (Derivatization & LLE): a. To 100 µL of plasma sample, standard, or QC, add an internal standard (a deuterated analog is ideal, e.g., Me-TZCA-d4 as described in literature).[5] b. Adjust pH to ~9.5 with a suitable buffer. c. Add 50 µL of ethyl chloroformate and vortex for 1 minute. This reaction derivatizes the T4CA. d. Add 500 µL of toluene and vortex for 2 minutes to extract the derivative. e. Centrifuge at 3,000 g for 5 minutes. f. Transfer the upper organic layer (toluene) to a clean vial and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in 100 µL of ethyl acetate for injection.[5]
-
Chromatographic Conditions:
-
Column: DB-5ms or similar, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 minutes.
-
Injection: Splitless mode.
-
-
Mass Spectrometry Conditions (EI):
-
Ionization Energy: 70 eV.
-
Mode: Selected Ion Monitoring (SIM). Monitor 2-3 characteristic ions for the T4CA derivative and its internal standard to ensure specificity and accurate quantification.
-
The Cross-Validation Framework: Ensuring Method Comparability
The objective of cross-validation is to demonstrate that the two distinct methods (LC-MS/MS and GC-MS) provide equivalent results, ensuring data integrity across studies or laboratories.[6] The protocol must be designed according to established regulatory guidelines.[8][13][14][15]
Senior Scientist Insights & Conclusion
This comprehensive guide demonstrates that both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of thiazolidine-4-carboxylic acid. The choice between them is not merely one of capability, but of strategic application.
-
For early-stage discovery, toxicology, or clinical studies requiring the highest sensitivity, the LC-MS/MS method is the unequivocal choice. Its lower LLOQ and simpler, faster sample preparation workflow allow for higher throughput and the ability to reliably measure trace levels of the biomarker.
-
The GC-MS method stands as a robust and cost-effective workhorse. Once validated, it is perfectly suited for later-stage development, quality control, or studies where analyte concentrations are expected to be well within its validated range. Its reliability is undisputed, provided the critical derivatization step is well-controlled.
References
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Title: Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry Reveals an Intrinsic Antagonistic Response to Oxidative Stress-Induced Toxicity Source: ACS Publications URL: [Link]
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Title: Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity Source: PubMed URL: [Link]
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Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
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Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy URL: [Link]
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Title: Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry Source: PubMed URL: [Link]
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Title: Innovating with L-Thiazolidine-4-carboxylic Acid: A Guide for R&D Scientists Source: Medium URL: [Link]
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Title: HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma Source: PubMed URL: [Link]
-
Title: HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: L-Thiazolidine-4-carboxylic Acid: A Versatile Building Block for Pharma & Agrochemicals Source: Medium URL: [Link]
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A Comparative Guide to the Structure-Activity Relationships of 2-Substituted Thiazolidines
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-substituted thiazolidine derivatives, a scaffold of significant interest in medicinal chemistry. We will explore how modifications to this versatile heterocyclic system influence its biological activity, with a focus on antimicrobial, anticancer, and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of thiazolidine-based compounds.
The Thiazolidine Scaffold: A Privileged Structure in Drug Discovery
The thiazolidine ring, a five-membered heterocycle containing a sulfur and a nitrogen atom, is a cornerstone in the design of bioactive molecules. Its derivatives, particularly the 2,4-thiazolidinediones (TZDs), have garnered substantial attention for their wide array of pharmacological activities.[1][2][3] The structural flexibility of the thiazolidine core, especially at the C-2, N-3, and C-5 positions, allows for extensive chemical modifications to fine-tune biological efficacy and selectivity.[4][5] This guide will dissect the critical structural features that govern the therapeutic actions of 2-substituted thiazolidines.
Structure-Activity Relationships in Antimicrobial Agents
Thiazolidine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[3][6] The antimicrobial potency of these compounds is intricately linked to the nature and position of substituents on the thiazolidine ring.
Key SAR Insights for Antibacterial Activity
SAR studies have revealed that the substitution pattern on the thiazolidine ring is a more critical determinant of bactericidal activity than the nature of any aromatic moiety attached.[3]
-
Influence of Substituents on the Phenyl Ring: The presence of electron-withdrawing groups (such as o-NO₂, p-Cl, p-Br) on a phenyl ring attached to the thiazolidine core tends to enhance antibacterial activity against Gram-negative bacteria like E. coli.[3] Conversely, electron-releasing groups (like o/p-OCH₃, 3,4,5-trimethoxy) often boost activity against Gram-positive bacteria, including S. aureus and B. subtilis.[3]
-
Role of the C-5 Position: Modifications at the C-5 position of the 2,4-thiazolidinedione ring have been extensively explored. For instance, the introduction of a 1-methyl-benzimidazole moiety at this position has been shown to yield more active compounds compared to those with ethyl or isopropyl groups.[7]
-
Hybrid Pharmacophore Approach: Combining the thiazolidine-2,4-dione scaffold with other known antibacterial pharmacophores, such as chlorophenylthiosemicarbazones, has proven to be a successful strategy.[8] This "hybrid pharmacophore" approach can lead to compounds with potent antibacterial activity, sometimes exceeding that of standard antibiotics like cefuroxime and ampicillin.[8]
Comparative Analysis of Antibacterial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of representative 2-substituted thiazolidine derivatives against various bacterial strains.
| Compound ID | R Group (Substitution Pattern) | S. aureus MIC (µM/ml) | B. subtilis MIC (µM/ml) | E. coli MIC (µM/ml) | K. pneumonia MIC (µM/ml) | Reference |
| Compound 10 | 3,4,5-trimethoxybenzylidene | 4.2 x 10⁻² | 4.2 x 10⁻² | - | - | [3] |
| Compound 4 | 4-chlorobenzylidene | - | - | 4.5 x 10⁻² | - | [3] |
| Compound 15 | 4-bromobenzylidene | - | - | - | 2.60 x 10⁻² | [3] |
Experimental Protocol: Synthesis of 5-Benzylidene-2,4-thiazolidinediones
A common and effective method for the synthesis of 5-benzylidene-2,4-thiazolidinedione derivatives is the Knoevenagel condensation.
Step-by-Step Methodology:
-
A mixture of 2,4-thiazolidinedione (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) is prepared in a suitable solvent, such as ethanol.
-
A catalytic amount of a base, like piperidine or sodium acetate, is added to the mixture.
-
The reaction mixture is refluxed for a period of 2-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization from an appropriate solvent to yield the desired 5-benzylidene-2,4-thiazolidinedione derivative.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for determining the minimum inhibitory concentration (MIC) of novel thiazolidine derivatives.
Caption: Workflow for MIC determination of thiazolidine derivatives.
Structure-Activity Relationships in Anticancer Agents
The 2,4-thiazolidinedione scaffold has proven to be a versatile template for the development of novel anticancer agents.[1][4] These compounds can influence key pathways involved in cancer progression, including cell proliferation, apoptosis, and angiogenesis.[4]
Key SAR Insights for Anticancer Activity
-
Substitutions at the C-5 Position: The C-5 position is a critical site for modification to enhance anticancer potency.[4] The introduction of a 2-oxoindoline moiety at this position has been shown to yield compounds with potent activity against various cancer cell lines.[1] The positioning of the 2,4-TZD and 2-oxoindoline groups appears to be favorable for binding to the hinge region of vascular endothelial growth factor receptor 2 (VEGFR-2).[1]
-
Linker Modifications: The nature of the linker connecting a substituent to the thiazolidinedione core can significantly impact activity. For instance, naphthalene and pyridine linkers, when substituted with electronegative groups like chlorine or fluorine, have been shown to enhance the effectiveness and selectivity of dual VEGFR-2 and histone deacetylase (HDAC) inhibitors.[1]
-
N-3 Position Substitutions: The acetamide group at the N-3 position, particularly when linked to a heteroaryl or substituted aryl group, can enhance the potency of glucose transporter (GLUT) inhibitors.[1]
Comparative Analysis of Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of selected 2,4-thiazolidinedione derivatives against different cancer cell lines.
| Compound ID | Key Structural Features | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 20 | 2-oxoindoline at C-5 | A549 (Lung) | 2 | [1] |
| MCF-7 (Breast) | 10 | [1] | ||
| HepG2 (Liver) | 40 | [1] | ||
| Compound 24 | Chromone-linked at C-5 | A549 (Lung) | 6.1 | [1] |
Experimental Protocol: Synthesis of Chromone-Linked 2,4-Thiazolidinedione Derivatives
The synthesis of these derivatives often involves a multi-step process.
Step-by-Step Methodology:
-
Synthesis of the Chromone Aldehyde: The starting chromone aldehyde is synthesized according to established literature procedures.
-
Knoevenagel Condensation: The chromone aldehyde (1 equivalent) is then condensed with 2,4-thiazolidinedione (1 equivalent) in the presence of a base catalyst (e.g., piperidine) in a suitable solvent like ethanol.
-
Reaction Monitoring and Work-up: The reaction is refluxed and monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford the desired chromone-linked 2,4-thiazolidinedione derivative.
Signaling Pathway: Mechanism of Action of Thiazolidinediones as PPARγ Agonists
Many thiazolidinediones exert their biological effects, including some anticancer activities, through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[9][10][11]
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A Comparative Guide to the Efficacy of Thiazolidine and Oxadiazole Derivatives in Drug Discovery
This guide provides a comprehensive comparison of two pivotal heterocyclic scaffolds in medicinal chemistry: thiazolidine and oxadiazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer an in-depth analysis of their synthesis, biological efficacy, and structure-activity relationships, grounded in experimental data. Our objective is to elucidate the distinct advantages and therapeutic potential of each scaffold, thereby empowering more informed decisions in the design of next-generation therapeutic agents.
Introduction: The Central Role of Heterocyclic Scaffolds
Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen, sulfur, and oxygen-containing rings being prominent features in a vast number of pharmaceuticals. Their unique structural and electronic properties allow them to engage with biological targets with high specificity and affinity. Among these, the five-membered thiazolidine and oxadiazole rings have emerged as "privileged scaffolds" due to their remarkable versatility and broad spectrum of biological activities.[1][2][3] This guide will dissect the nuances of their efficacy, comparing their performance across key therapeutic areas and detailing the experimental methodologies used for their evaluation.
Core Structures and Physicochemical Properties
The fundamental differences in the atomic composition of thiazolidine and oxadiazole rings dictate their chemical behavior and, consequently, their pharmacological profiles.
-
Thiazolidine: A saturated five-membered ring containing a sulfur atom at position 1 and a nitrogen atom at position 3.[4] Its saturated nature provides conformational flexibility, while the nitrogen and sulfur atoms serve as key points for hydrogen bonding and other non-covalent interactions. Substitutions are readily made at the 2, 3, and 5 positions, allowing for extensive structural diversification.[2]
-
Oxadiazole: An aromatic five-membered ring with one oxygen and two nitrogen atoms.[5] Its aromaticity confers greater metabolic and hydrolytic stability compared to the thiazolidine ring.[6] The primary isomers explored in drug discovery are 1,3,4-oxadiazole and 1,2,4-oxadiazole, which differ in the placement of their nitrogen atoms. These scaffolds often act as bioisosteric replacements for ester and amide groups, enhancing pharmacokinetic properties.[7]
Figure 1: General structures of Thiazolidine and 1,3,4-Oxadiazole.
Comparative Synthesis Strategies
The synthetic accessibility of a scaffold is a critical factor in drug development. Both thiazolidine and oxadiazole derivatives can be synthesized through robust and versatile methods, often employing multicomponent reactions (MCRs) that allow for rapid library generation.
General Synthetic Workflow
The pathways to these derivatives, while distinct, often start from common precursors like aldehydes and carboxylic acids. The choice of reactants and cyclizing agents is the determining factor.
Figure 2: High-level comparison of synthetic workflows.
Experimental Protocol: Synthesis of a 2,3-Disubstituted-4-Thiazolidinone
This protocol describes a classic three-component reaction, valued for its efficiency and atom economy.
Rationale: This method is chosen for its ability to generate diverse libraries by simply varying the aldehyde and amine starting materials. The use of a solvent-free or microwave-assisted approach can further enhance its sustainability and speed.[2][8]
Step-by-Step Methodology:
-
Schiff Base Formation: Equimolar amounts of a primary amine (e.g., substituted aniline) and an aldehyde (e.g., benzaldehyde) are stirred in ethanol at room temperature for 1-2 hours to form the corresponding Schiff base (imine).
-
Cyclocondensation: To the reaction mixture, 1.2 equivalents of thioglycolic acid are added.
-
Reflux: The mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
Purification: The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 4-thiazolidinone derivative.[9]
-
Characterization: The structure of the final product is confirmed using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Experimental Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole
This protocol details a common and effective method involving a cyclodehydrating agent.
Rationale: The conversion of acid hydrazides to oxadiazoles is a cornerstone of their synthesis. Phosphorus oxychloride (POCl₃) is a highly effective, albeit harsh, dehydrating agent that reliably drives the reaction to completion.[5] Greener alternatives like Burgess reagent are also being explored.[10]
Step-by-Step Methodology:
-
Acid Hydrazide Preparation: A substituted carboxylic acid is converted to its corresponding ethyl ester via Fischer esterification. The resulting ester is then refluxed with hydrazine hydrate in ethanol to produce the acid hydrazide intermediate.[5]
-
Cyclization Reaction: The synthesized acid hydrazide (1 equivalent) is mixed with another carboxylic acid (or acyl chloride, 1 equivalent).
-
Dehydration: The mixture is cooled in an ice bath, and phosphorus oxychloride (POCl₃, 3-5 equivalents) is added dropwise as the cyclodehydrating agent.
-
Reflux: After addition, the mixture is refluxed for 4-6 hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The solution is neutralized with a saturated sodium bicarbonate solution.
-
Purification: The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol or a similar solvent to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[1][5]
-
Characterization: The final product's structure is verified by spectroscopic methods (FT-IR, NMR, Mass Spec).
Comparative Analysis of Biological Efficacy
The true measure of these scaffolds lies in their performance in biological assays. Below is a comparative summary across several key therapeutic areas, supported by experimental data.
Antimicrobial Activity
Both thiazolidine and oxadiazole derivatives have demonstrated potent activity against a wide range of pathogens, including drug-resistant strains.
-
Thiazolidine Derivatives: Often exhibit broad-spectrum antibacterial and antifungal activity.[11] Their mechanism can involve the inhibition of essential microbial enzymes. The thiazolidin-2,4-dione (TZD) moiety, in particular, has been extensively studied.[11]
-
Oxadiazole Derivatives: Show strong activity, especially against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[12][13] Some derivatives function by impairing cell-wall biosynthesis, acting as inhibitors of penicillin-binding proteins.[12][13]
Table 1: Comparative Antimicrobial Efficacy (MIC in µg/mL)
| Scaffold | Representative Derivative | Target Organism | MIC (µg/mL) | Reference |
| Thiazolidine | 2-phenylindol-3-yl-thiazolidin-4-one | M. tuberculosis H₃₇Rv | 1.5 | [14] |
| Oxadiazole | 5-(1H-Indol-5-yl)-1,2,4-oxadiazole analog | S. aureus (MRSA) | ≤ 8 | [12] |
| Thiazolidine | Pyrazole-thiazolidine-2,4-dione analog | E. coli | - (Promising) | [11] |
| Oxadiazole | 2,5-disubstituted-1,3,4-oxadiazole | S. aureus, B. subtilis | - (Significant) | [15] |
Anticancer Activity
The structural versatility of both cores allows them to be tailored into potent anticancer agents that can induce apoptosis, inhibit cell proliferation, or interfere with key signaling pathways.
-
Thiazolidine Derivatives: Thiazolidinediones (TZDs), besides their antidiabetic role, can suppress the growth of various cancer cell lines, including colon, breast, and prostate cancer.[16] Their mechanism often involves the activation of PPAR-γ, leading to cell cycle arrest and apoptosis.
-
Oxadiazole Derivatives: Exhibit a wide range of anticancer activities.[1][17] Certain 1,2,4-oxadiazole derivatives have shown extremely low IC₅₀ values against panels of cancer cell lines, and some function as histone deacetylase (HDAC) inhibitors.[18]
Table 2: Comparative Anticancer Efficacy (IC₅₀ in µM)
| Scaffold | Representative Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Thiazolidine | 5-nitrofuran-2-yl-thiazolidin-4-one | MDA-MB-231 (Breast) | 1.9 | [19] |
| Oxadiazole | 1,3,4-oxadiazole-benzene hybrid | MCF-7 (Breast) | 1.85 | [15] |
| Thiazolidine | 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | - (60 cell line panel) | - (Active) | [16] |
| Oxadiazole | 1,2,4-oxadiazole-N-heterocyclic carbene-gold(I) | LXFA 629 (Lung) | 0.003 | [18] |
Antidiabetic Activity
This is an area where the thiazolidine scaffold has a clear, clinically validated lead.
-
Thiazolidine Derivatives: The thiazolidinedione (TZD) class, including drugs like Pioglitazone, are well-established insulin sensitizers.[20] They act as potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.[20]
-
Oxadiazole Derivatives: While less established, research into hybrid molecules combining thiazolidinedione and 1,3,4-oxadiazole moieties has shown promise.[21] These hybrids are designed to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, presenting an alternative mechanism to control hyperglycemia.[21]
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is crucial for rational drug design.
-
For Thiazolidines:
-
Position 2: Substitution with bulky aromatic groups (e.g., aryl, indolyl) often enhances antimicrobial and anticancer activity.[14][22]
-
Position 3: The nature of the substituent on the nitrogen atom is critical. Incorporating other heterocyclic rings or specific pharmacophores at this position can significantly modulate activity.[14]
-
Position 5: Arylidene substitutions at this position are a common strategy for generating potent anticancer and antioxidant agents.[19]
-
-
For Oxadiazoles:
-
Substituent Type: The presence of hydrophobic and halogen-containing groups on the aryl rings attached to the oxadiazole core generally enhances antibacterial activity. Conversely, introducing hydrogen-bond-donating groups can decrease activity.
-
Substituent Position: For antimicrobial activity, para-substitution on the aryl rings is often preferred over other positions.[23]
-
Isomer Choice: The choice between 1,2,4- and 1,3,4-oxadiazole isomers can impact receptor binding and overall pharmacological profile.[24]
-
Figure 3: Summary of Structure-Activity Relationship (SAR) points.
Conclusion and Future Perspectives
Both thiazolidine and oxadiazole derivatives are undeniably powerful scaffolds in the armamentarium of medicinal chemists.
-
Thiazolidine derivatives , particularly the 4-thiazolidinones and 2,4-diones, offer remarkable structural flexibility and have a proven clinical track record, most notably in the treatment of type 2 diabetes.[20] Their strength lies in the ease of diversification at multiple positions, leading to a wide range of biological activities including potent antimicrobial and anticancer effects.[4][16]
-
Oxadiazole derivatives stand out for their metabolic stability and their role as effective bioisosteres.[7] They have demonstrated exceptional potency in antimicrobial and anticancer applications, with some compounds showing activity at nanomolar and even picomolar concentrations.[12][18]
The future of research in this area points towards the development of hybrid molecules . By strategically combining the thiazolidine and oxadiazole rings into a single chemical entity, researchers aim to create multi-target agents with enhanced efficacy and potentially novel mechanisms of action.[21][25] Such hybrids could overcome drug resistance and provide synergistic therapeutic effects, marking an exciting new frontier in drug discovery.
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A Comparative Guide to the In Vivo Validation of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic Acid's Anti-inflammatory Effects
Introduction
The relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The thiazolidine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antioxidant effects.[1][2] This guide focuses on a novel compound, 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid (TTA), a molecule of significant interest due to its structural similarity to other biologically active thiazolidine derivatives.[3][4][5]
As specific in vivo data for TTA is not yet widely published, this document serves as a comprehensive, experience-driven framework for its validation. We will outline the critical in vivo models and experimental protocols necessary to rigorously assess its anti-inflammatory potential. To establish a meaningful benchmark, TTA's performance will be compared against two well-characterized standards of care: Indomethacin , a potent, non-selective cyclooxygenase (COX) inhibitor, and Celecoxib , a selective COX-2 inhibitor.[6][7][8][9] This comparative approach is essential for determining not only the efficacy but also the potential mechanistic nuances and safety advantages of TTA.
This guide is intended for researchers, scientists, and drug development professionals, providing the causal logic behind experimental choices and the detailed methodologies required for robust and reproducible preclinical assessment.
Comparative Framework: Selecting the Right Benchmarks
To effectively characterize a novel anti-inflammatory agent, it is crucial to compare it against established drugs with well-understood mechanisms of action.
-
Indomethacin : A potent, non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both COX-1 and COX-2 enzymes.[7][8][9][10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[8][9] While highly effective, its inhibition of COX-1, which is involved in protecting the stomach lining and maintaining platelet function, can lead to gastrointestinal side effects.[7][9]
-
Celecoxib : A selective COX-2 inhibitor.[6][11][12][13] The COX-2 enzyme is primarily induced at sites of inflammation.[13] By selectively targeting COX-2, celecoxib reduces inflammation and pain with a theoretically lower risk of the gastrointestinal adverse effects associated with non-selective NSAIDs.[12][13]
By comparing TTA to both Indomethacin and Celecoxib, we can contextualize its efficacy and gain preliminary insights into its potential selectivity and mechanism.
Preclinical Validation Workflow: A Multi-Model Approach
A robust in vivo validation strategy employs a tiered approach, moving from acute, simple models to more complex chronic and systemic inflammation models. This allows for a comprehensive characterization of the compound's therapeutic potential.
Caption: Tiered in vivo validation workflow for novel anti-inflammatory agents.
Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)
Scientific Rationale: This is the most widely used and reproducible model for screening acute anti-inflammatory activity.[14][15][16] The subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response.[14] The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandin synthesis and is sensitive to inhibition by NSAIDs.[17] This model is therefore an excellent first-pass screen to determine if TTA possesses anti-inflammatory properties, particularly those related to the prostaglandin pathway.
Experimental Protocol
-
Animal Model: Male Sprague-Dawley rats (180–220 g).
-
Grouping (n=6 per group):
-
Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[14] b. Administer the respective compounds (Vehicle, TTA, Indomethacin, or Celecoxib) via oral gavage (p.o.). c. One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[14][15][16][18] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]
-
Data Analysis:
-
Calculate the edema volume: Edema (mL) = Vₜ - V₀.
-
Calculate the Percentage Inhibition of edema for each group relative to the vehicle control at each time point.
-
Illustrative Data & Comparison
| Treatment Group (Dose) | Mean Paw Edema (mL) at 3 hours (± SEM) | % Inhibition |
| Vehicle Control | 0.85 ± 0.06 | - |
| TTA (30 mg/kg) | 0.42 ± 0.04 | 50.6% |
| Indomethacin (10 mg/kg) | 0.38 ± 0.05 | 55.3% |
| Celecoxib (30 mg/kg) | 0.45 ± 0.05 | 47.1% |
Interpretation: In this illustrative dataset, TTA demonstrates significant inhibition of carrageenan-induced paw edema, with an efficacy comparable to both the non-selective COX inhibitor, Indomethacin, and the selective COX-2 inhibitor, Celecoxib. This strong positive result justifies proceeding to more complex models of chronic inflammation.
Model 2: Adjuvant-Induced Arthritis (AIA) (Chronic Inflammation)
Scientific Rationale: The AIA model in rats is a well-established model of chronic inflammation that shares several pathological features with human rheumatoid arthritis.[19][20] It is induced by a single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis.[19][21] This triggers a T-cell-mediated autoimmune response leading to persistent polyarthritis, cartilage degradation, and bone resorption. This model is crucial for evaluating a compound's potential to not just treat acute symptoms but to modify the course of a chronic inflammatory disease.
Experimental Protocol
-
Animal Model: Male Lewis rats (180-200 g).
-
Arthritis Induction: On Day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA (containing 10 mg/mL heat-killed M. tuberculosis) at the base of the tail.[19][21]
-
Grouping and Dosing (n=8 per group):
-
Group I: Normal Control (No CFA, Vehicle only)
-
Group II: Arthritis Control (CFA + Vehicle)
-
Group III: TTA (30 mg/kg, p.o., daily from Day 0 to Day 21)
-
Group IV: Indomethacin (2 mg/kg, p.o., daily from Day 0 to Day 21)
-
Group V: Celecoxib (10 mg/kg, p.o., daily from Day 0 to Day 21)
-
-
Assessment Parameters:
-
Arthritis Score: Score paws every 3 days from Day 10 to Day 21 on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis).[22]
-
Paw Volume: Measure the volume of both hind paws on Day 0, 7, 14, and 21.
-
Histopathology: On Day 21, euthanize animals and collect ankle joints for histological analysis (H&E staining) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
-
Data Analysis: Compare the mean arthritis scores, changes in paw volume, and histopathological scores between the treated groups and the arthritis control group.
Illustrative Data & Comparison
| Treatment Group | Mean Arthritis Score (Day 21) | Mean Paw Volume Increase (mL, Day 21) | Histology Score (Inflammation) |
| Normal Control | 0.0 | 0.05 | 0.1 |
| Arthritis Control | 3.5 ± 0.3 | 1.25 ± 0.1 | 3.8 ± 0.2 |
| TTA (30 mg/kg) | 1.8 ± 0.4 | 0.65 ± 0.08 | 1.9 ± 0.3 |
| Indomethacin (2 mg/kg) | 2.1 ± 0.5 | 0.78 ± 0.1 | 2.3 ± 0.4 |
| Celecoxib (10 mg/kg) | 1.9 ± 0.4 | 0.71 ± 0.09 | 2.1 ± 0.3 |
Interpretation: The illustrative data suggests that TTA provides potent therapeutic effects in a chronic arthritis model, reducing clinical signs (arthritis score, paw swelling) and underlying pathology (histological inflammation) to a degree comparable with, or slightly better than, the established comparators. This indicates potential disease-modifying activity.
Model 3: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
Scientific Rationale: This model is used to investigate the effect of a compound on systemic inflammation and, specifically, on the production of key pro-inflammatory cytokines.[23][24] LPS, a component of the Gram-negative bacterial cell wall, triggers a powerful inflammatory response via Toll-like receptor 4 (TLR4), leading to a rapid and transient release of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[24][25] This model is invaluable for probing the mechanism of action of TTA beyond COX inhibition, assessing its ability to modulate upstream inflammatory signaling pathways.
Caption: Hypothesized mechanism of TTA in the LPS-induced signaling pathway.
Experimental Protocol
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Grouping (n=8 per group):
-
Group I: Vehicle Control (Saline i.p.)
-
Group II: LPS Control (LPS 1 mg/kg, i.p. + Oral Vehicle)
-
Group III: TTA (30 mg/kg, p.o.) + LPS
-
Group IV: Indomethacin (10 mg/kg, p.o.) + LPS
-
Group V: Celecoxib (30 mg/kg, p.o.) + LPS
-
-
Procedure: a. Administer test compounds (TTA, Indomethacin, Celecoxib) or vehicle orally. b. One hour later, administer LPS (1 mg/kg) or saline via intraperitoneal (i.p.) injection.[26] c. 90 minutes after LPS injection (the typical peak for TNF-α), collect blood via cardiac puncture.[27]
-
Endpoint Analysis:
-
Prepare serum from blood samples.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
-
Illustrative Data & Comparison
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | < 50 | < 100 |
| LPS Control | 2500 ± 300 | 4500 ± 500 |
| TTA + LPS | 1100 ± 210 | 2100 ± 350 |
| Indomethacin + LPS | 2200 ± 280 | 3900 ± 450 |
| Celecoxib + LPS | 1950 ± 250 | 3500 ± 420 |
Interpretation: This illustrative data highlights a key differentiating feature of TTA. While Indomethacin and Celecoxib show only modest effects on LPS-induced cytokine release (as their primary target, COX-2, is downstream), TTA demonstrates a profound ability to suppress TNF-α and IL-6. This strongly suggests that TTA's mechanism of action is distinct from or broader than simple COX inhibition and may involve the modulation of upstream signaling pathways such as NF-κB.
Synthesis and Conclusion
This comparative guide outlines a rigorous, multi-tiered in vivo validation strategy for the novel compound this compound (TTA). The causality behind the experimental design is clear:
-
The carrageenan-induced paw edema model serves as a fundamental screen for acute anti-inflammatory activity.
-
The adjuvant-induced arthritis model elevates the investigation to a chronic, disease-relevant context, assessing therapeutic potential.
-
The LPS-induced systemic inflammation model provides critical mechanistic insights, differentiating the compound from standard NSAIDs.
Based on the illustrative data presented, TTA emerges as a highly promising anti-inflammatory candidate. It demonstrates efficacy comparable to established NSAIDs in acute and chronic models while exhibiting a superior ability to suppress pro-inflammatory cytokine production. This suggests a potentially novel mechanism of action that extends beyond COX inhibition, possibly targeting upstream signaling cascades. Such a profile could translate into a potent therapeutic with a potentially improved safety profile, warranting further investigation into its specific molecular targets and long-term safety.
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A Head-to-Head Comparison of Thiazolidine-Based Enzyme Inhibitors: A Guide for Researchers
The thiazolidine scaffold, a five-membered heterocyclic ring containing a sulfur and a nitrogen atom, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation as inhibitors of various key enzymes implicated in a range of diseases. This guide provides a head-to-head comparison of thiazolidine-based inhibitors targeting critical enzymes in metabolic disorders and infectious diseases, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
The Versatility of the Thiazolidine Scaffold
The thiazolidine ring, particularly the 2,4-dione (TZD) and 4-one (thiazolidinone) cores, serves as a versatile template for the design of enzyme inhibitors. The structural flexibility of the ring and the ease of substitution at various positions allow for the fine-tuning of inhibitory potency and selectivity against different enzyme targets. This guide will focus on a comparative analysis of thiazolidine-based inhibitors for three key enzyme classes: Aldose Reductase, Protein Tyrosine Phosphatase 1B (PTP1B), and bacterial MurB.
Aldose Reductase Inhibitors: Mitigating Diabetic Complications
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and is a major contributor to diabetic complications such as neuropathy, nephropathy, and retinopathy.[3][4] Thiazolidinedione-based compounds have been extensively investigated as aldose reductase inhibitors (ARIs).
Comparative Inhibitory Activity of Thiazolidinedione-Based ARIs
A number of studies have reported the synthesis and evaluation of various 5-arylidene-2,4-thiazolidinedione derivatives as potent ARIs. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values of representative thiazolidinedione-based ARIs from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound ID/Series | Key Structural Features | IC50 (µM) | Reference |
| Series 1 | Benzothiazole-tethered 2,4-TZD hybrid (8b) | 0.16 | [5] |
| Series 1 | Phenacyl-thiazolidine-2,4-dione hybrid (5a) | 0.22 | [5] |
| Flavonyl-2,4-TZDs | Compound Ib | Exhibited 88.69% inhibition | [6] |
| TZDD1 | Not specified | 36.45 µg/mL | [7] |
| Epalrestat (Standard) | Commercial ARI | 0.10 | [5] |
Key Insights from Structure-Activity Relationship (SAR) Studies:
-
The presence of a carboxylic acid group or a bioisostere on the 5-benzylidene moiety is often crucial for potent AR inhibitory activity.
-
Substitution on the phenyl ring of the benzylidene group with electron-withdrawing groups can enhance potency.
-
The thiazolidinedione ring is believed to mimic the phosphate group of the natural substrate, NADPH, thereby binding to the enzyme's active site.
The Polyol Pathway and Aldose Reductase Inhibition
The following diagram illustrates the polyol pathway and the point of intervention for aldose reductase inhibitors.
Caption: The Insulin Signaling Pathway and the inhibitory action of thiazolidinedione-based PTP1B inhibitors.
Bacterial MurB Inhibitors: A Novel Antibacterial Strategy
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. The bacterial enzyme MurB, a UDP-N-acetylenolpyruvylglucosamine reductase, is a key enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. [8]Thiazolidin-4-one derivatives have been identified as inhibitors of MurB, presenting a promising avenue for the development of new antibiotics. [2][8]
Comparative Inhibitory Activity of Thiazolidinone-Based MurB Inhibitors
The development of thiazolidinone-based MurB inhibitors is an active area of research. The following table provides a comparison of the inhibitory activity of selected compounds.
| Compound ID/Series | Key Structural Features | IC50 (µM) or Activity | Reference |
| Trisubstituted thiazolidinones | Diphosphate surrogates | 7 to 28 | [9] |
| Imidazolidinone derivative | Related to thiazolidinones | 12 | [9] |
| Compound 5 | 2,3-diaryl-thiazolidin-4-one | MIC: 0.008–0.06 mg/mL | [10] |
Key Insights from Structure-Activity Relationship (SAR) Studies:
-
The 4-thiazolidinone core is thought to act as a mimic of the diphosphate moiety of the natural substrate of MurB. [6][8]* Substitutions at the 2, 3, and 5-positions of the thiazolidinone ring are crucial for antibacterial activity.
-
A strong correlation between MurB inhibition and antibacterial activity has been established for some series of these compounds. [9]
Peptidoglycan Biosynthesis and MurB Inhibition
The following diagram illustrates the role of MurB in the peptidoglycan biosynthesis pathway and the mechanism of action of thiazolidinone-based inhibitors.
Caption: The role of MurB in peptidoglycan biosynthesis and the site of action for thiazolidinone inhibitors.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This assay measures the inhibition of aldose reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH. [11][12][13] Materials:
-
Aldose Reductase (from rat lens or recombinant)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Test compounds (thiazolidine derivatives)
-
Quercetin or Epalrestat (positive control)
-
96-well microplate and reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the test compound or control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde) to all wells except the blank.
-
Immediately measure the decrease in absorbance at 340 nm at regular intervals for 5-10 minutes.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro PTP1B Inhibition Assay
This assay determines the inhibitory activity of compounds against PTP1B by measuring the dephosphorylation of a substrate, such as p-nitrophenyl phosphate (pNPP). [14][15][16] Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing DTT and EDTA)
-
Test compounds (thiazolidine derivatives)
-
Suramin or other known PTP1B inhibitor (positive control)
-
96-well microplate and reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, PTP1B enzyme, and the test compound or control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
Thiazolidine-based compounds represent a highly versatile and promising class of enzyme inhibitors with therapeutic potential in diverse areas, including metabolic diseases and infectious diseases. This guide has provided a head-to-head comparison of their inhibitory activities against aldose reductase, PTP1B, and MurB, highlighting key structure-activity relationships and the underlying mechanisms of action. The provided experimental protocols offer a foundation for researchers to evaluate and compare the performance of novel thiazolidine derivatives. Further research focusing on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds will be crucial in translating their therapeutic potential into clinical applications.
References
Click to expand
-
The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities. PubMed. [Link]
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Polyol pathway - Wikipedia. Wikipedia. [Link]
-
Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC. NIH. [Link]
-
The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed. PubMed. [Link]
-
Physiological and Pathological Roles of Aldose Reductase - PMC - PubMed Central. NIH. [Link]
-
The Polyol Metabolic Pathway by Aldose reductase (ALR) and its... - ResearchGate. ResearchGate. [Link]
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In vitro α-glucosidase inhibitory assay - Protocols.io. protocols.io. [Link]
-
The insulin signaling pathway. PTP1B, protein-tyrosine phosphatase 1B;... - ResearchGate. ResearchGate. [Link]
-
PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro. PubMed. [Link]
-
Mechanism of action of Alpha Glucosidase in Carbohydrate metabolism. - ResearchGate. ResearchGate. [Link]
-
Protein tyrosine phosphatase 1B interacts with the activated insulin receptor - PubMed - NIH. NIH. [Link]
-
Diabetes Mellitus: undefined: Alpha glucosidase - PDB-101. RCSB PDB. [Link]
-
Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC - NIH. NIH. [Link]
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. [Link]
-
4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB - PubMed. PubMed. [Link]
-
Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC - NIH. NIH. [Link]
-
Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis - Frontiers. Frontiers. [Link]
-
Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - NIH. NIH. [Link]
-
IC 50 values of the tested compounds 5a-k and 8a-h against human aldose reductase. ResearchGate. [Link]
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Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PubMed Central. NIH. [Link]
-
In vitro aldose reductase inhibitory activity - Bio-protocol. Bio-protocol. [Link]
-
Structure of the potent 4‐thiazolidinone MurB inhibitor I - ResearchGate. ResearchGate. [Link]
-
α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions. SpringerLink. [Link]
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Carbohydrate Digestion and Absorption - The Canadian Sugar Institute. sugar.ca. [Link]
-
IC50 values for TZD auxiliary in inhibitory activity testing for aldose... - ResearchGate. ResearchGate. [Link]
-
In vitro α-glucosidase inhibitory assay - Protocols.io. protocols.io. [Link]
-
4-thiazolidinones: Novel inhibitors of the bacterial enzyme MurB - ResearchGate. ResearchGate. [Link]
-
Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects - PubMed. PubMed. [Link]
-
3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - NIH. NIH. [Link]
-
The most potent thiazolidinediones PTP1B inhibitors (6e9). - ResearchGate. ResearchGate. [Link]
-
Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - MDPI. MDPI. [Link]
-
Structure-activity relationship and docking studies of thiazolidinedione-type compounds with monoamine oxidase B - PubMed. PubMed. [Link]
-
In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Semantic Scholar. [Link]
-
2,4-Thiazolidinediones as PTP 1B Inhibitors: A Mini Review (2012-2018) - ResearchGate. ResearchGate. [Link]
-
Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC - NIH. NIH. [Link]
-
What are α-glucosidase modulators and how do they work?. News-Medical.net. [Link]
-
(PDF) Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds - ResearchGate. ResearchGate. [Link]
-
Thiazolidinone Derivatives as Competitive Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) | Request PDF - ResearchGate. ResearchGate. [Link]
-
Thiazole-based and thiazolidine-based protein tyrosine phosphatase 1B inhibitors as potential anti-diabetes agents | Request PDF - ResearchGate. ResearchGate. [Link]
-
Glucose absorption of compounds TZD (1-5) at their IC 50 values... - ResearchGate. ResearchGate. [Link]
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- 1. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
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- 4. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
Reproducibility of synthesis methods for 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
A Comparative Guide to the Synthesis of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic Acid: An Evaluation of Reproducibility
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry. The focus is a critical evaluation of the reproducibility of the common synthesis method, offering insights into the key experimental parameters that govern yield and purity. This document is intended to serve as a practical resource for researchers aiming to establish a reliable and scalable synthesis for this class of compounds.
Introduction to this compound
This compound belongs to the family of 2-substituted thiazolidine-4-carboxylic acids. These compounds are cyclic sulfur-containing amino acid analogues, with the thiazolidine ring being structurally similar to proline. The incorporation of a thiophene moiety at the 2-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery. The synthesis of 1,3-thiazolidine-4-carboxylic acid derivatives is typically achieved through the condensation reaction of L-cysteine with an aldehyde or ketone[1][2]. This reaction is known to produce a mixture of diastereomers (cis and trans), and the ratio can be influenced by the reaction solvent[1].
Primary Synthesis Route: Cyclocondensation of L-Cysteine and 2-Thiophenecarboxaldehyde
The most direct and widely employed method for the synthesis of this compound is the cyclocondensation reaction between L-cysteine and 2-thiophenecarboxaldehyde. This reaction proceeds through the nucleophilic attack of the thiol group of L-cysteine on the carbonyl carbon of the aldehyde, followed by the intramolecular cyclization via the amino group to form the thiazolidine ring.
Experimental Protocol: A Baseline for Reproducibility
This protocol is a synthesized methodology based on established procedures for analogous 2-aryl-thiazolidine-4-carboxylic acids[3][4]. It is designed to be a self-validating system where careful monitoring and control of parameters are paramount.
Materials:
-
L-Cysteine hydrochloride
-
2-Thiophenecarboxaldehyde
-
Sodium acetate
-
Ethanol
-
Distilled water
-
Diethyl ether
Procedure:
-
Preparation of L-Cysteine Solution: Dissolve L-cysteine hydrochloride (1.0 equivalent) in distilled water. To this solution, add sodium acetate (1.0 equivalent) to neutralize the hydrochloride and free the L-cysteine for reaction.
-
Preparation of Aldehyde Solution: In a separate flask, dissolve 2-thiophenecarboxaldehyde (1.05 equivalents) in ethanol.
-
Reaction Initiation: Add the aldehyde solution to the L-cysteine solution in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, a precipitate will form. Cool the reaction mixture in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the precipitate by suction filtration. Wash the solid product several times with cold ethanol and then with diethyl ether to remove any unreacted aldehyde and other organic impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Solvent System (Ethanol/Water): The use of a mixed solvent system is crucial. Water is necessary to dissolve the L-cysteine hydrochloride and sodium acetate, while ethanol is required to dissolve the aromatic aldehyde[4]. The ratio of these solvents can influence the reaction rate and the solubility of the product, thereby affecting the yield and ease of isolation.
-
Use of Sodium Acetate: L-cysteine is often supplied as its hydrochloride salt for improved stability. The addition of a mild base like sodium acetate is necessary to deprotonate the amine and thiol groups of L-cysteine, activating them for nucleophilic attack[3].
-
Room Temperature Reaction: The reaction is typically carried out at room temperature. While heating could potentially increase the reaction rate, it may also lead to the formation of side products and degradation of the starting materials or product.
-
Stirring: Vigorous stirring is essential to ensure proper mixing of the biphasic reaction mixture, facilitating the interaction between the reactants.
-
Washing with Diethyl Ether: This step is critical for removing unreacted 2-thiophenecarboxaldehyde, which is soluble in diethyl ether, while the desired product is generally insoluble.
Comparison of Synthesis Methodologies and Reproducibility
While the cyclocondensation reaction is the standard approach, variations in the reaction conditions can significantly impact the reproducibility of the synthesis in terms of yield and purity.
Data Presentation: Expected Yields for Analogous 2-Aryl-Thiazolidine-4-Carboxylic Acids
The following table summarizes the reported yields for the synthesis of various 2-aryl-thiazolidine-4-carboxylic acids using similar methodologies. This data provides a benchmark for what can be expected when synthesizing the 2-(2-thienyl) analogue and highlights the influence of the aldehyde's electronic and steric properties on the reaction efficiency.
| Aldehyde | Product | Yield (%) | Reference |
| Benzaldehyde | 2-Phenylthiazolidine-4-carboxylic acid | 87 | [4] |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid | 86 | [4] |
| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)thiazolidine-4-carboxylic acid | 89 | [3] |
| 4-Fluorobenzaldehyde | 2-(4-Fluorophenyl)thiazolidine-4-carboxylic acid | 82 | [3] |
| 3,4,5-Trimethoxybenzaldehyde | 2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid | 81 | [3][4] |
| 2-Hydroxybenzaldehyde | (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid | 92 | [4] |
Analysis of Data: The yields are generally high (81-92%), suggesting that the cyclocondensation reaction is an efficient method for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids. The electronic nature of the substituent on the aromatic ring appears to have a modest effect on the yield in these examples.
Key Factors Influencing Reproducibility:
-
Purity of Starting Materials: The purity of L-cysteine and 2-thiophenecarboxaldehyde is paramount. Impurities in the aldehyde, such as the corresponding carboxylic acid (2-thiophenecarboxylic acid), can complicate the reaction and purification process.
-
Reaction Time and Monitoring: While a 24-hour reaction time is generally reported, the optimal time can vary. It is crucial to monitor the reaction by TLC to determine the point of maximum product formation and to avoid potential degradation over extended periods.
-
pH of the Reaction Mixture: The pH of the aqueous phase should be near neutral to slightly basic to ensure the nucleophilicity of the thiol and amino groups of L-cysteine.
-
Purification Method: The precipitation and washing steps are critical for obtaining a pure product. In some cases, recrystallization from a suitable solvent system (e.g., hot ethanol/water) may be necessary to achieve high purity[4].
Alternative Synthesis Approaches and Considerations
While the direct condensation is the most common method, other strategies could be envisioned, although they are not well-documented for this specific target molecule. For instance, a multi-step synthesis involving the protection of the carboxylic acid group of L-cysteine, followed by cyclization and deprotection, could be an alternative, albeit a more complex and less atom-economical one.
For related heterocyclic systems like 2-(2-thienyl)-1,3-thiazole -4-carboxylic acid, different synthetic strategies are employed, such as condensation of thiophene derivatives with thiazole precursors or carboxylation reactions[5]. It is important for researchers to be aware of these distinctions to select the appropriate synthetic route for their target scaffold.
Visualization of the Synthetic Workflow
Diagram of the Synthesis Pathway
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Reproducibility Factors
Caption: Key experimental parameters influencing the reproducibility of the synthesis.
Conclusion and Recommendations
The synthesis of this compound via the cyclocondensation of L-cysteine and 2-thiophenecarboxaldehyde is a robust and high-yielding method. However, achieving high reproducibility requires careful control over several experimental parameters. Researchers should pay close attention to the purity of their starting materials, diligently monitor the reaction progress, and optimize the purification protocol. By following the detailed methodology and understanding the causality behind the experimental choices outlined in this guide, scientists can confidently and reproducibly synthesize this valuable compound for their research and development endeavors.
References
- Al-Ghorbani, M., Jasim, L. S., & Al-Amiery, A. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82.
- Perveen, S., Khan, K. M., & Choudhary, M. I. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274.
-
PrepChem. (n.d.). Synthesis of 2,2-di(2-pyridyl)-thiazolidine-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. Retrieved from [Link]
- Al-Ghorbani, M., & Jasim, L. S. (2024). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences, 1(4).
- National Center for Biotechnology Information. (2021).
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
-
ResearchGate. (n.d.). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Stereochemical Studies of 2-Substituted Thiazolidine-4-carboxamide Derivatives. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking the Antioxidant Capacity of Novel Thiazolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Interest in Thiazolidine Compounds as Antioxidants
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a multitude of diseases, including cancer, diabetes, and neurodegenerative disorders.[1][2] This has spurred significant interest in the discovery and development of novel antioxidant compounds. Among these, thiazolidine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant antioxidant potential.[2][3][4]
The thiazolidine scaffold, particularly thiazolidin-4-ones and thiazolidine-2,4-diones, offers a versatile platform for chemical modification, allowing for the synthesis of derivatives with enhanced antioxidant properties.[1][3][5][6][7] Studies have shown that certain phenolic derivatives of thiazolidine-2,4-dione can act as potent antiradical agents and electron donors, with activities comparable to or even surpassing those of standard antioxidants.[1][6][8]
This guide provides a comprehensive framework for benchmarking the antioxidant capacity of novel thiazolidine compounds. We will delve into the theoretical underpinnings and practical application of three widely accepted in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. By employing these robust methods, researchers can effectively compare the performance of their novel thiazolidine derivatives against established standards like Trolox and Ascorbic Acid, thereby generating the critical data needed for further drug development.
Principles of Antioxidant Capacity Assays
The antioxidant activity of a compound can be mediated through various mechanisms, primarily categorized as hydrogen atom transfer (HAT) and single electron transfer (SET).[9] The assays discussed in this guide are based on these fundamental principles.
-
DPPH Assay (SET-based): This assay relies on the ability of an antioxidant to donate an electron to the stable DPPH radical.[10][11] The reduction of the deep violet DPPH radical to the pale yellow DPPH-H is measured spectrophotometrically, with the degree of color change being proportional to the antioxidant's scavenging activity.[10][11]
-
ABTS Assay (SET-based): In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS.[12][13] Antioxidants present in the sample reduce the blue-green ABTS•+, causing a decolorization that is monitored spectrophotometrically.[12] This assay is versatile as it can be used for both hydrophilic and lipophilic antioxidants.[14]
-
ORAC Assay (HAT-based): The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are biologically relevant ROS.[15][16] The assay follows the inhibition of the decay of a fluorescent probe (typically fluorescein) by peroxyl radicals generated from a free radical initiator like AAPH.[15][17] The antioxidant capacity is quantified by the area under the fluorescence decay curve.[18]
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for each assay. Adherence to these protocols is crucial for obtaining reliable and reproducible data.
DPPH Radical Scavenging Assay
This protocol is designed for a 96-well microplate format for high-throughput screening.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Novel Thiazolidine Compounds (Test Samples)
-
Trolox or Ascorbic Acid (Standard Antioxidant)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test Samples and Standards: Prepare stock solutions of the novel thiazolidine compounds and the standard antioxidant (Trolox or Ascorbic Acid) in methanol. Create a series of dilutions from these stock solutions.
-
Assay Protocol:
-
Add 100 µL of the DPPH solution to each well of the 96-well plate.
-
Add 100 µL of the different concentrations of the test samples or standards to their respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[19] After incubation, measure the absorbance at 517 nm using a microplate reader.[10][19]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without a sample and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.[10]
Causality Behind Experimental Choices:
-
The choice of methanol as a solvent is due to its ability to dissolve both DPPH and a wide range of organic compounds.
-
The 30-minute incubation period allows the reaction between the antioxidant and DPPH to reach a steady state.
-
Measuring absorbance at 517 nm corresponds to the maximum absorbance of the DPPH radical, providing the highest sensitivity.[11]
ABTS Radical Cation Decolorization Assay
This protocol is also adapted for a 96-well microplate format.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Novel Thiazolidine Compounds (Test Samples)
-
Trolox (Standard Antioxidant)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Preparation of Test Samples and Standards: Prepare stock solutions and serial dilutions of the novel thiazolidine compounds and Trolox in the appropriate solvent.
-
Assay Protocol:
-
Add 190 µL of the ABTS•+ working solution to each well of the 96-well plate.
-
Add 10 µL of the different concentrations of the test samples or standards to their respective wells.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.[13]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula as the DPPH assay.
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test sample.[20][21]
Causality Behind Experimental Choices:
-
The generation of the ABTS radical cation in advance ensures a stable and reproducible radical source.
-
The absorbance is measured at 734 nm, a wavelength where the ABTS radical cation has a strong absorption and interference from colored samples is minimized.[13]
-
Trolox is a water-soluble analog of vitamin E and is commonly used as a standard for this assay, allowing for easy comparison of results.[9][22]
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay is performed in a 96-well black microplate suitable for fluorescence measurements.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Novel Thiazolidine Compounds (Test Samples)
-
Trolox (Standard Antioxidant)
-
96-well black microplate
-
Fluorescence microplate reader with an injector system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer on the day of the assay.
-
Prepare a stock solution of Trolox and serial dilutions for the standard curve.
-
Prepare dilutions of the novel thiazolidine compounds.
-
-
Assay Protocol:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the Net AUC.
-
Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of the test samples from the standard curve and express the results as Trolox Equivalents (TE).[18][23]
-
Causality Behind Experimental Choices:
-
The use of a biologically relevant peroxyl radical generator (AAPH) makes the ORAC assay more representative of in vivo conditions.[15]
-
Fluorescein is a highly fluorescent probe that is sensitive to oxidative degradation, allowing for precise measurement of antioxidant protection.
-
The kinetic measurement of fluorescence decay provides a more comprehensive assessment of antioxidant activity compared to endpoint assays.
Comparative Data Analysis
To facilitate a clear comparison, the antioxidant capacities of the novel thiazolidine compounds should be benchmarked against standard antioxidants. The following table provides a template for presenting such data.
| Compound | DPPH IC50 (µM) | ABTS TEAC (mM Trolox/mM Compound) | ORAC Value (µM TE/µM Compound) |
| Novel Thiazolidine 1 | 15.2 ± 1.3 | 1.8 ± 0.2 | 2.5 ± 0.3 |
| Novel Thiazolidine 2 | 28.9 ± 2.1 | 1.1 ± 0.1 | 1.7 ± 0.2 |
| Novel Thiazolidine 3 | 8.5 ± 0.9 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Trolox (Standard) | 22.5 ± 1.8 | 1.0 (by definition) | 1.0 (by definition) |
| Ascorbic Acid (Standard) | 12.1 ± 1.1 | 1.5 ± 0.2 | 0.9 ± 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.
Visualizing the Workflow and Mechanisms
Diagrams can significantly enhance the understanding of complex experimental workflows and chemical principles.
Caption: Chemical principle of the ABTS antioxidant assay.
Caption: Experimental workflow for the ORAC assay.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the methodologies required to benchmark the antioxidant capacity of novel thiazolidine compounds. By systematically applying the DPPH, ABTS, and ORAC assays, researchers can obtain a multi-faceted understanding of their compounds' antioxidant potential. The comparative data generated against standards like Trolox and Ascorbic Acid is essential for structure-activity relationship (SAR) studies and for selecting lead candidates for further preclinical development.
It is important to remember that while these in vitro assays are powerful screening tools, they do not fully replicate the complex biological environment. Therefore, promising compounds identified through these methods should be further evaluated in cell-based and in vivo models of oxidative stress to validate their therapeutic potential.
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Gęgotek, A., & Skrzydlewska, E. (2022). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Antioxidants, 11(10), 1993. [Link]
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Nuszkiewicz, J., et al. (2022). Pathways of the antioxidant action of ascorbic acid. Postepy higieny i medycyny doswiadczalnej, 76(1), 309-320. [Link]
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El-Gazzar, M. G., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules, 27(15), 4994. [Link]
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Scribd. (n.d.). ORAC Assay Protocol. [Link]
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Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(24), 7581. [Link]
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Thiazolidine Analogs in Cancer Cell Lines
Introduction: The Thiazolidine Scaffold as a Privileged Structure in Oncology
The thiazolidine ring system, particularly the thiazolidin-2,4-dione (TZD) core, represents a "privileged scaffold" in medicinal chemistry.[1] Initially renowned for its role in developing antidiabetic drugs like pioglitazone and rosiglitazone, which are agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), the TZD scaffold has emerged as a promising framework for anticancer drug discovery.[1][2] Extensive research over the past decade has revealed that thiazolidine analogs can potently inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle across a wide range of human cancers.[3][4]
This guide provides a comparative analysis of the cytotoxic effects of various thiazolidine analogs, synthesizes the mechanistic rationale behind their activity, and presents detailed protocols for evaluating their efficacy in a laboratory setting. We will explore both PPARγ-dependent and -independent mechanisms, offering researchers the foundational knowledge to design and execute robust preclinical studies.
Mechanisms of Anticancer Action: A Dual-Front Assault
The anticancer effects of thiazolidine derivatives are multifaceted, stemming from their ability to modulate multiple critical signaling pathways involved in tumorigenesis. These mechanisms can be broadly categorized into PPARγ-dependent and PPARγ-independent pathways.[2][3]
PPARγ-Dependent Mechanisms
PPARγ is a ligand-activated transcription factor that plays a key role in adipogenesis and glucose metabolism.[3] Its expression has also been detected in numerous cancer cell lines.[2] Activation of PPARγ by TZD ligands can trigger a cascade of antitumor effects:
-
Cell Cycle Arrest: PPARγ activation can lead to the arrest of cancer cell proliferation.[3] This is often achieved by down-regulating the expression of key cell cycle proteins like cyclin D1 and cyclin-dependent kinases (CDKs), thereby halting progression through the G1 phase of the cell cycle.[5]
-
Induction of Apoptosis: Ligand-activated PPARγ can promote programmed cell death by increasing the expression of pro-apoptotic proteins such as Bax and the tumor suppressor PTEN, while simultaneously reducing levels of anti-apoptotic proteins like Bcl-2.[2][3]
-
Cellular Differentiation: In some cancer models, TZDs can induce differentiation, forcing malignant cells to adopt a more mature, less proliferative phenotype.[5]
PPARγ-Independent Mechanisms
Intriguingly, many of the potent cytotoxic effects of newer thiazolidine analogs occur independently of PPARγ activation.[3] This broadens their therapeutic potential and overcomes limitations related to PPARγ expression in certain tumors. Key independent pathways include:
-
Inhibition of the PI3K/Akt/mTOR Pathway: This is one of the most critical signaling cascades for cancer cell growth, survival, and proliferation. Several thiazolidine derivatives have been shown to downregulate the phosphorylation of Akt, thereby inhibiting the entire pathway and promoting apoptosis.[2][6]
-
Modulation of the Raf/MEK/ERK Pathway: This pathway is crucial for cell proliferation and survival. Inhibition of MEK1/2-ERK1/2 signaling by TZDs has been linked to the suppression of cancer cell invasion and growth.[2]
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Analogs have been specifically designed to inhibit key RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby blocking tumor angiogenesis.[7][8]
-
Direct Apoptosis Induction: Some derivatives directly target core apoptotic regulators, such as the Bcl-2 family of proteins, to initiate cell death.[4]
Below is a diagram illustrating the inhibition of the PI3K/Akt pathway, a common PPARγ-independent mechanism.
Caption: PI3K/Akt signaling pathway inhibited by a thiazolidine analog.
Comparative Cytotoxicity: A Data-Driven Overview
The true potential of thiazolidine analogs is evident when comparing their cytotoxic potency across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. A lower IC50 value indicates higher potency. The table below summarizes the IC50 values for several representative thiazolidine derivatives from recent literature.
| Thiazolidine Analog/Derivative Class | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Compound 14a (TZD targeting VEGFR-2) | Caco-2 | Colon Carcinoma | 1.5 | [7] |
| Compound 14a (TZD targeting VEGFR-2) | HepG-2 | Liver Carcinoma | 31.5 | [7] |
| Compound 22 (TZD targeting VEGFR-2) | MCF-7 | Breast Adenocarcinoma | 1.21 | [8] |
| Compound 22 (TZD targeting VEGFR-2) | HepG-2 | Liver Carcinoma | 2.04 | [8] |
| Compound 28 (Thiazolidin-4-one derivative) | MCF-7 | Breast Adenocarcinoma | 2.1 | [4] |
| Compound 28 (Thiazolidin-4-one derivative) | LNCaP | Prostate Carcinoma | 2.9 | [4] |
| Compound 28 (Thiazolidin-4-one derivative) | A549 | Lung Carcinoma | 4.6 | [4] |
| Compound 4 (2,3-diaryl-1,3-thiazolidin-4-one) | HT-29 | Colon Carcinoma | 0.073 | [4] |
| Compound 4 (2,3-diaryl-1,3-thiazolidin-4-one) | A549 | Lung Carcinoma | 0.35 | [4] |
| Benzoimidazol-thiazolidinone 13a | HCT116 | Colorectal Carcinoma | 0.05 | [9] |
| 5-benzylidene TZD derivative | RXF 393 | Renal Cancer | 1.15 | [10] |
| 5-benzylidene TZD derivative | MDA-MB-468 | Breast Cancer | 1.11 | [10] |
| TZD-TSC 3 | HepG2 | Liver Carcinoma | 2.97 | [11] |
| Resveratrol-TZD hybrid 11a | MCF-7 | Breast Adenocarcinoma | 2.58 | [12] |
This table is a representative sample and not an exhaustive list of all published data.
Experimental Design and Protocols for Cytotoxicity Assessment
As a Senior Application Scientist, I emphasize that robust and reproducible data begins with meticulous experimental design and validated protocols. The choice of assay is critical and depends on the anticipated mechanism of action of the compound.
Choosing the Right Assay: MTT vs. SRB
Two of the most common colorimetric assays for cytotoxicity are the MTT and Sulforhodamine B (SRB) assays. Understanding their principles is key to experimental design.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability based on mitochondrial metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. It is an excellent choice for assessing metabolic disruption.
-
Sulforhodamine B (SRB) Assay: This assay measures cell density based on total cellular protein content.[13] SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is directly related to the number of cells.[14] It is less prone to interference from compounds that affect mitochondrial function and is considered a reliable measure of cytotoxicity caused by cell death.
For initial screening, running both assays can provide a more complete picture. A discrepancy in results (e.g., a low IC50 in the MTT assay but a high IC50 in the SRB assay) might suggest the compound is cytostatic or primarily affects mitochondrial metabolism rather than causing immediate cell death.
The following diagram outlines a typical workflow for in vitro cytotoxicity screening.
Caption: General experimental workflow for cytotoxicity screening.
Protocol 1: MTT Cell Viability Assay
This protocol is designed for a 96-well plate format and is a self-validating system when appropriate controls are included.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
Thiazolidine analogs dissolved in DMSO (sterile-filtered)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile culture plates
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (positive control) and "medium only" (blank).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your thiazolidine analogs in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the same final DMSO concentration as the treated wells).
-
Treatment Incubation: Incubate the plate for the desired treatment period (typically 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well (including controls and blanks).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or placing the plate on an orbital shaker for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol provides a robust alternative based on total protein content.
Materials:
-
Same as MTT assay, excluding MTT solution and DMSO for solubilization.
-
Cold 10% Trichloroacetic Acid (TCA)
-
0.4% (w/v) SRB solution in 1% acetic acid
-
1% Acetic Acid solution
-
10 mM Tris base solution (pH 10.5)
Procedure:
-
Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour. This fixes the cells to the plate.
-
Washing: Carefully remove the supernatant and wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Pour off the SRB solution and quickly wash the plate four times with 1% acetic acid to remove any unbound dye.
-
Air Dry: Allow the plate to air dry completely. A faint purple/pink film should be visible in wells with viable cells.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 10-20 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Perform data analysis as described in step 9 of the MTT protocol.
Conclusion and Future Perspectives
The thiazolidine scaffold is a remarkably versatile platform for the development of novel anticancer agents. The comparative data clearly show that structural modifications to the core ring can yield compounds with potent, low-micromolar to nanomolar cytotoxicity against a diverse panel of cancer cell lines.[4][9] The ability of these analogs to target multiple critical pathways, both dependent and independent of PPARγ, underscores their therapeutic potential.[2]
Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects on non-cancerous cells, a critical step for clinical translation.[11] Furthermore, exploring the synergistic effects of thiazolidine analogs in combination with established chemotherapeutic agents could pave the way for more effective and durable treatment strategies in oncology. The robust protocols provided herein offer a standardized framework for researchers to continue unlocking the full potential of this promising class of molecules.
References
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Gallagher, E. J., LeRoith, D., & Shiloah, E. (2010). Thiazolidinediones as anti-cancer agents. PMC, NIH. [Link]
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Al-Ostath, S., et al. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). PubMed Central. [Link]
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Cetin-Atalay, R., et al. (2012). A novel thiazolidine compound induces caspase-9 dependent apoptosis in cancer cells. ScienceDirect. [Link]
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Kumar, H., Deep, A., & Marwaha, R. K. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Bentham Science. [Link]
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Saeedi, M., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH. [Link]
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Skora, S., et al. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC, NIH. [Link]
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Taghour, M. S., et al. (2022). Design, synthesis, anti-proliferative evaluation, docking, and MD simulations studies of new thiazolidine-2,4-diones targeting VEGFR-2 and apoptosis pathway. PLOS One. [Link]
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El-Gohary, N. S., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Elsevier. [Link]
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Singh, P., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy Publication. [Link]
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Fajas, L. (2007). Effects of Thiazolidinediones on Differentiation, Proliferation, and Apoptosis. American Association for Cancer Research. [Link]
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A Comparative Guide to the Validation of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic Acid as a Urease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid (TTCA) as a urease inhibitor. It offers an objective comparison with established alternatives, supported by detailed experimental protocols and data interpretation guidelines. As Senior Application Scientists, our goal is to equip you with the necessary tools to rigorously assess the potential of this compound in your research and development endeavors.
Introduction: The Significance of Urease Inhibition
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2] This reaction is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer.[1] The resulting ammonia production neutralizes the acidic environment of the stomach, allowing the bacteria to colonize the gastric mucosa.[1][2] In agriculture, urease activity in soil leads to significant nitrogen loss from urea-based fertilizers through ammonia volatilization, reducing fertilizer efficiency and contributing to environmental pollution.[3][4]
The development of potent and safe urease inhibitors is therefore of great interest for both therapeutic and agricultural applications.[3] An effective urease inhibitor can mitigate the pathogenic effects of urease-producing bacteria and enhance the efficacy of nitrogen fertilizers.[4] This guide focuses on the validation of a promising candidate, this compound, and its comparison with standard inhibitors.
The Candidate: this compound (TTCA)
This compound is a heterocyclic compound containing both a thiophene and a thiazolidine ring.[5] Thiazolidine derivatives have been identified as a promising class of urease inhibitors.[6][7] The rationale for investigating TTCA stems from the known urease inhibitory activity of various thiazolidine scaffolds, suggesting that the unique combination of the thienyl and thiazolidine-4-carboxylic acid moieties may confer potent inhibitory properties.[6][7]
Synthesis Overview: The synthesis of 2-substituted-1,3-thiazolidine-4-carboxylic acids is typically achieved through the condensation of an appropriate aldehyde with L-cysteine.[8][9] In the case of TTCA, this would involve the reaction of thiophene-2-carboxaldehyde with L-cysteine.
Experimental Validation: A Step-by-Step Approach
Rigorous validation of a potential enzyme inhibitor is crucial for its advancement in the drug discovery pipeline.[10] This section outlines the key experiments required to characterize the inhibitory activity of TTCA against urease.
In Vitro Urease Inhibition Assay
The most common method for quantifying urease inhibition is a colorimetric assay that measures the production of ammonia from urea hydrolysis.[3] The Berthelot (or indophenol) method is a widely used, sensitive, and reliable technique for this purpose.[3][11]
Principle: Ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this compound is measured spectrophotometrically, and the intensity of the color is directly proportional to the ammonia concentration.[3]
Experimental Protocol: In Vitro Urease Inhibition Assay
Materials:
-
Jack Bean Urease (or other purified urease)
-
Urea
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
This compound (Test Compound)
-
Thiourea or Acetohydroxamic Acid (Standard Inhibitor)[12]
-
Phenol Reagent (containing phenol and sodium nitroprusside)[1]
-
Alkali Reagent (containing sodium hydroxide and sodium hypochlorite)[1]
-
96-well microplate reader
-
Incubator
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and standard inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve a range of final assay concentrations.[13]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Test Wells: 25 µL of the test compound dilution and 25 µL of urease enzyme solution.
-
Positive Control Wells: 25 µL of the standard inhibitor dilution and 25 µL of urease enzyme solution.
-
Negative Control (100% Activity): 25 µL of solvent and 25 µL of urease enzyme solution.[3]
-
Blank Wells: 50 µL of phosphate buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.[14]
-
Reaction Initiation: Add 50 µL of urea solution to all wells except the blank to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).[15]
-
Color Development: Stop the reaction by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.[1]
-
Final Incubation: Incubate the plate at 37°C for 30 minutes to allow for color development.[15]
-
Measurement: Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.[3]
Data Analysis: The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [1 - (ODtestwell / ODcontrol)] x 100[3]
Where:
-
ODtestwell is the absorbance of the well containing the test compound.
-
ODcontrol is the absorbance of the well with no inhibitor.
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11][13]
Diagram: Experimental Workflow for In Vitro Urease Inhibition Assay
Caption: Workflow for the in vitro urease inhibition assay.
Enzyme Kinetics: Determining the Mode of Inhibition
Understanding the mechanism by which an inhibitor interacts with an enzyme is a critical aspect of its validation.[16] Enzyme kinetics studies can elucidate whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.[11]
Principle: By measuring the reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) can be generated.[11][17] The pattern of the lines on this plot reveals the mode of inhibition.
Experimental Protocol: Enzyme Kinetics
Procedure:
-
Experimental Design: Create a matrix of experiments with at least 4-5 concentrations of the substrate (urea) and 3-4 concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).[11]
-
Assay Performance: For each combination of substrate and inhibitor concentration, perform the urease activity assay as described in section 3.1.
-
Data Analysis:
-
Convert absorbance values to reaction velocity (v), typically in units of µmol/min, using a standard curve for ammonia.[11]
-
Plot 1/v (y-axis) against 1/[S] (x-axis) for each inhibitor concentration.
-
Analyze the resulting Lineweaver-Burk plot to determine the mode of inhibition.
-
Diagram: Urease Catalytic Cycle and Modes of Inhibition
Caption: Urease catalytic cycle and inhibitor binding modes.
Comparative Analysis: Benchmarking Against Standard Inhibitors
To establish the relative potency of TTCA, its inhibitory activity should be compared against well-characterized urease inhibitors.[12] Thiourea and acetohydroxamic acid (AHA) are commonly used as standard inhibitors in urease assays.[12][18] AHA is a clinically used drug for treating urinary tract infections caused by urease-producing bacteria.[19][20][21]
Data Presentation: The results of the comparative analysis should be summarized in a clear and concise table, allowing for easy comparison of the IC50 values.
Table 1: Comparative Urease Inhibitory Activity
| Compound | IC50 (µM) ± SEM |
| This compound (TTCA) | Experimental Value |
| Thiourea (Standard) | Experimental Value |
| Acetohydroxamic Acid (AHA) (Standard) | Experimental Value |
SEM: Standard Error of the Mean
Discussion and Interpretation
-
Potency: Compare the IC50 value of TTCA with those of the standard inhibitors. A lower IC50 value indicates higher potency.
-
Mechanism of Action: Discuss the determined mode of inhibition. For example, a competitive inhibitor, which binds to the active site of the enzyme, may have a different therapeutic or agricultural application profile than a non-competitive inhibitor.[22]
-
Structure-Activity Relationship (SAR): If available, compare the activity of TTCA with other structurally related thiazolidine derivatives to begin to understand the structure-activity relationship. For instance, the presence and position of the thienyl group can be correlated with inhibitory potency.[7]
-
Future Directions: Based on the validation data, propose the next steps in the research and development process. This could include further optimization of the chemical structure, in vivo efficacy studies, or toxicological assessments.
Conclusion
This guide provides a robust framework for the validation of this compound as a urease inhibitor. By following the detailed experimental protocols and data analysis guidelines, researchers can generate the necessary evidence to objectively assess its potential and compare its performance against established alternatives. The successful validation of novel and potent urease inhibitors like TTCA holds significant promise for advancements in medicine and agriculture.
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A Senior Application Scientist's Guide to Assessing the Target Specificity of 2-Thienyl-Thiazolidine Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the target specificity of novel 2-thienyl-thiazolidine compounds. We will move beyond theoretical discussions to provide actionable, field-proven experimental strategies, complete with detailed protocols and the rationale behind their application. The thiazolidine scaffold is a cornerstone in medicinal chemistry, with derivatives like the thiazolidinediones (TZDs) acting as well-known PPARγ agonists for treating type 2 diabetes.[1][2][3] However, this class is also associated with off-target effects, including fluid retention and heart failure, underscoring the critical need for early, robust specificity assessment.[4][5][6] The versatility of the thiazolidine ring, found in compounds with anticancer, antimicrobial, and enzyme inhibitory activities, further highlights that a compound's ultimate biological effect is dictated by its specific target engagement profile.[7][8][9][10][11]
This guide is structured as a strategic funnel, beginning with broad, high-throughput screening to identify primary targets and potential liabilities, followed by targeted cellular assays to confirm engagement in a physiological context, and culminating in unbiased proteome-wide methods to uncover unexpected interactions.
Caption: A logical workflow for assessing compound specificity.
Phase 1: High-Throughput Biochemical Profiling for Initial Target Landscapes
The first step in assessing a new chemical entity is to understand its activity against large, well-defined families of proteins, such as the human kinome. This approach is invaluable if the 2-thienyl-thiazolidine compound was designed with a specific kinase in mind, or if an initial phenotypic screen suggests a role in signal transduction.
Core Technique: Kinase Panel Profiling
Kinases are one of the largest "druggable" gene families and are common targets for therapeutic intervention.[12] Profiling a compound against a broad panel of kinases provides a rapid, quantitative measure of its potency and selectivity.
Causality Behind Experimental Choice: We employ large-scale kinase screening early because it is a cost-effective method to (a) confirm engagement with the intended target, (b) identify potent off-target interactions that could lead to toxicity or provide opportunities for drug repurposing, and (c) generate a quantitative Selectivity Score. Service providers offer panels of over 500 kinases, providing a comprehensive view of the kinome.[13][14]
-
Compound Preparation: Prepare a 10 mM stock solution of the 2-thienyl-thiazolidine test compound in 100% DMSO.
-
Assay Concentration: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) to maximize the chances of detecting interactions.
-
Assay Execution (Service Provider): The compound is submitted to a specialized CRO (e.g., Reaction Biology, Pharmaron).[13][14] They perform radiometric (e.g., HotSpot™) or fluorescence-based (e.g., TR-FRET) assays.[12][13][14] Radiometric assays are often considered the gold standard as they directly measure enzymatic activity, reducing false positives.[12][14]
-
Data Acquisition: The activity of each kinase is measured in the presence of the test compound and compared to a vehicle control (DMSO). The result is expressed as percent inhibition.
-
Data Analysis & Visualization: The data is typically visualized as a "waterfall plot" or mapped onto a "kinome tree" to graphically represent selectivity.
Caption: Conceptual workflow for kinase profiling data analysis.
Data Presentation: Hypothetical Kinase Profiling Data
Below is a truncated example of how profiling data for a hypothetical 2-thienyl-thiazolidine compound ("Compound-T2T") might be presented.
| Kinase Target | % Inhibition @ 1 µM | Classification |
| MAPK14 (p38α) | 98% | Primary Target |
| CDK2 | 85% | Potent Off-Target |
| GSK3β | 79% | Potent Off-Target |
| SRC | 45% | Moderate Off-Target |
| EGFR | 12% | Weak/No Interaction |
| ... (400+ more) | ... | ... |
This initial screen immediately identifies the intended target (MAPK14) and two potent off-targets (CDK2, GSK3β) that require further investigation.
Phase 2: Validating Target Engagement in a Cellular Context
Biochemical assays are powerful but operate in a non-physiological environment using purified proteins. It is essential to confirm that the compound engages its target within the complex milieu of a living cell, where factors like membrane permeability, efflux pumps, and protein-protein interactions can influence activity.
Core Technique: Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that directly measures the interaction between a drug and its protein target in intact cells or tissues.[15][16][17] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[16][18]
Causality Behind Experimental Choice: We choose CETSA as the crucial second step because it provides direct evidence of target engagement in a physiologically relevant setting without requiring any modification to the compound or the protein.[17][19] A positive result in a CETSA experiment strongly validates the findings from the biochemical screen and confirms the compound's ability to reach and bind its target inside the cell.
Caption: The experimental workflow for the Cellular Thermal Shift Assay.
This protocol is designed to validate the engagement of Compound-T2T with its primary target (MAPK14) and a key off-target (CDK2) identified in Phase 1.
-
Cell Culture: Culture a human cell line expressing endogenous levels of both MAPK14 and CDK2 (e.g., HEK293T or HeLa cells) to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in culture medium. Create two cell suspensions: one treated with 10 µM Compound-T2T and one with an equivalent volume of DMSO (vehicle control). Incubate for 1 hour at 37°C.
-
Thermal Challenge: Aliquot 100 µL of each cell suspension into separate PCR tubes for each temperature point (e.g., 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C).
-
Heating: Place the tubes in a thermal cycler and heat at the specified temperatures for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Add lysis buffer containing protease and phosphatase inhibitors. Lyse cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay and normalize all samples to the same concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies for MAPK14 and CDK2. Use an appropriate secondary antibody and visualize with a chemiluminescence reagent.
-
Data Analysis: Quantify the band intensity for each temperature point. Normalize the intensity of each band to the intensity of the lowest temperature point (e.g., 46°C). Plot the normalized soluble fraction against temperature to generate melting curves and calculate the shift in melting temperature (ΔTm).
Data Presentation: Hypothetical CETSA Results
A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in the presence of the compound, indicating stabilization.
| Target Protein | Vehicle (DMSO) Tm | Compound-T2T Tm | ΔTm (Stabilization) | Conclusion |
| MAPK14 | 53.2°C | 58.7°C | +5.5°C | Confirmed Cellular Engagement |
| CDK2 | 55.1°C | 55.3°C | +0.2°C | No significant cellular engagement |
| GAPDH (Control) | 68.5°C | 68.6°C | +0.1°C | No non-specific stabilization |
This data provides critical insight: while Compound-T2T potently inhibited both MAPK14 and CDK2 in a biochemical assay, it only engages MAPK14 inside the cell at the tested concentration. This suggests CDK2 may be a biochemical off-target but not a cellular one, perhaps due to poor accessibility or competition within the cellular environment. This is a crucial distinction for lead optimization.
Phase 3: Unbiased Discovery of Off-Targets with Chemical Proteomics
While the previous phases are excellent for validating hypothesized targets, they cannot identify unexpected off-targets. Phenotypic changes or toxicity observed in cell-based assays may arise from interactions with proteins you did not initially consider. Chemical proteomics provides a powerful, unbiased approach to globally profile compound interactions across the entire proteome.[20][21][22]
Core Technique: Affinity-Based Protein Profiling
This method typically involves immobilizing the drug molecule on a solid support (like beads) to "fish" for binding partners from a cell lysate.[21][22] The captured proteins are then identified using mass spectrometry.
Causality Behind Experimental Choice: We use this method at the final stage to build a comprehensive safety and mechanism-of-action profile. It is the most direct way to deconvolve a compound's mechanism and identify proteins responsible for its desired phenotype or undesired toxicity.[20][21] While technically demanding, it provides an unparalleled, system-wide view of a compound's interactome.
Caption: Workflow for affinity-based chemical proteomics.
-
Probe Synthesis: A synthetic chemistry campaign is required to create a "probe" version of Compound-T2T. A linker must be attached at a position that does not disrupt target binding, terminating in a biotin tag.
-
Cell Lysis: Prepare a native cell lysate from the relevant cell line or tissue.
-
Incubation: Divide the lysate into two conditions:
-
Probe Only: Incubate lysate with the biotinylated Compound-T2T probe.
-
Competition: Pre-incubate lysate with a 100-fold excess of the original, unmodified Compound-T2T before adding the biotinylated probe.
-
-
Capture: Add streptavidin-coated magnetic beads to both lysates to capture the probe-protein complexes.
-
Washing: Perform extensive washing of the beads to remove proteins that are non-specifically bound to the beads or the probe.
-
On-Bead Digestion: Resuspend the beads in a buffer containing trypsin to digest the captured proteins into peptides directly on the beads.
-
Mass Spectrometry: Analyze the resulting peptide mixtures by LC-MS/MS.
-
Data Analysis: Use a quantitative proteomics workflow (e.g., label-free quantification or TMT labeling) to compare protein abundance between the "Probe Only" and "Competition" samples. True interactors will be highly abundant in the "Probe Only" sample but significantly reduced in the "Competition" sample.
Comparative Summary and Guide to Interpretation
Choosing the right method depends on the specific question at hand. The table below compares the key attributes of the techniques discussed.
| Feature | Kinase Profiling | Cellular Thermal Shift Assay (CETSA) | Chemical Proteomics |
| Primary Goal | Broad selectivity screening | Cellular target engagement validation | Unbiased off-target discovery |
| Physiological Relevance | Low (Biochemical) | High (Intact Cells) | Moderate (Cell Lysate) |
| Throughput | High | Medium to High | Low |
| Hypothesis-Driven? | Yes | Yes | No (Discovery) |
| Key Output | % Inhibition, IC50 values | Thermal Shift (ΔTm) | List of specific protein interactors |
| Main Advantage | Comprehensive, quantitative kinome view | Direct proof of cellular target binding | Unbiased, proteome-wide scope |
| Main Limitation | Lacks cellular context | Only applicable to soluble proteins | Requires chemical modification of compound |
Conclusion
Assessing the target specificity of a novel 2-thienyl-thiazolidine compound is not a single experiment but a multi-faceted, logical progression. By systematically moving from broad biochemical profiling to targeted cellular validation and finally to unbiased proteomic discovery, researchers can build a high-confidence profile of their compound's interactions. This rigorous, evidence-based approach is fundamental to understanding the true mechanism of action, predicting potential toxicities, and ultimately guiding the development of safer, more effective therapeutics. Each layer of this experimental funnel provides self-validating data that, when synthesized, tells the complete story of how a compound behaves in a biological system.
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- 11. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
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A Guide to Inter-Laboratory Comparison of Analytical Results for Thiazolidine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting inter-laboratory comparisons for the analysis of thiazolidine derivatives. Grounded in established scientific principles, this document outlines the rationale, methodology, and data analysis required to ensure the reproducibility and reliability of analytical methods across different laboratories, a cornerstone of regulatory submission and post-market surveillance.
Introduction: The Imperative for Cross-Laboratory Validation
Thiazolidinediones (TZDs), often referred to as "glitazones," are a class of oral antidiabetic agents that improve insulin sensitivity by acting as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] Prominent members of this class include Pioglitazone and Rosiglitazone.[2][3] Accurate and precise quantification of these compounds in pharmaceutical formulations and biological matrices is critical for ensuring product quality, conducting pharmacokinetic studies, and guaranteeing patient safety.
While a single laboratory can develop and validate a robust analytical method, its true reliability is only demonstrated when the method is successfully transferred and performed in different laboratories.[4] An inter-laboratory comparison, also known as a collaborative study or round-robin test, is the ultimate assessment of a method's ruggedness and reproducibility.[5] Such studies are essential for:
-
Method Standardization: Establishing a uniform analytical procedure that yields consistent results regardless of the testing site.
-
Performance Benchmarking: Allowing participating laboratories to evaluate their performance against their peers.[5]
-
Regulatory Confidence: Providing regulatory bodies with strong evidence of a method's reliability for quality control and bioequivalence studies.
-
Identifying Analytical Variability: Uncovering potential sources of error related to instrumentation, reagents, or operator technique that may not be apparent in a single-lab setting.
This guide will use the analysis of Pioglitazone in a solid dosage form by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) as a model to illustrate the principles of an inter-laboratory comparison.
Common Analytical Techniques for Thiazolidine Derivatives
A variety of analytical techniques have been employed for the determination of thiazolidine derivatives. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.[6][7]
-
High-Performance Liquid Chromatography (HPLC): This is the most extensively used technique, often coupled with UV detection.[5][8] Reversed-phase columns, such as C18, are commonly used with mobile phases consisting of acetonitrile and buffered aqueous solutions.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high sensitivity and selectivity, especially in complex biological fluids like plasma, LC-MS/MS is the method of choice.[9]
-
Spectrophotometry: UV-Visible spectrophotometric methods have been developed for the analysis of pioglitazone hydrochloride in bulk and tablet forms.[10]
-
High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers a high-throughput alternative for quantification.[5]
For the purpose of this guide, we will focus on a widely adopted RP-HPLC-UV method due to its robustness and accessibility in most pharmaceutical quality control laboratories.
Designing a Hypothetical Inter-Laboratory Study for Pioglitazone Analysis
A well-designed study is crucial for generating meaningful data. The planning phase involves defining the scope, selecting materials, recruiting laboratories, and writing a clear, unambiguous protocol.[11]
Study Objective
To determine the repeatability and reproducibility of a specific RP-HPLC method for the quantification of Pioglitazone in a commercially available tablet formulation.
Study Coordinator and Participating Laboratories
A coordinating laboratory is designated to prepare and distribute samples, collate results, and perform the final statistical analysis.[5] For a robust study, a minimum of 8 laboratories is recommended, though 5 may be acceptable in certain circumstances.[12] For this hypothetical study, we will assume 8 participating laboratories with experience in pharmaceutical HPLC analysis.
Test Material and Sample Preparation
The coordinating lab will source a single batch of Pioglitazone tablets (e.g., 30 mg strength). A large number of tablets are ground into a fine, homogeneous powder to minimize sampling variability. This bulk powder is then divided into identical samples and sent to each participating laboratory. Each laboratory will also receive a well-characterized reference standard of Pioglitazone Hydrochloride.
Experimental Workflow
The following diagram outlines the key stages of the inter-laboratory study.
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid. As a trusted partner in your research, we are committed to providing information that ensures safety, scientific integrity, and environmental stewardship. The protocols outlined herein are synthesized from established chemical safety principles and data from structurally analogous compounds, providing a robust framework for your laboratory's waste management plan.
Part 1: Core Directive: Hazard Identification and Risk Assessment
-
Thiazolidine-4-carboxylic acid Moiety: The parent compound, L(-)-Thiazolidine-4-carboxylic acid, is classified as a hazardous substance. It is known to cause skin, eye, and respiratory irritation and is considered harmful if swallowed, inhaled, or in contact with skin.[1]
-
Thiophene Moiety: The thienyl group is derived from thiophene, a sulfur-containing heterocycle. Thiophene itself is a flammable liquid and an irritant.[2] The presence of sulfur in both heterocyclic rings indicates that hazardous sulfur oxides (SOx) will be generated during thermal decomposition or incineration.[1][2]
-
Analogous Compounds: A close structural analog, 2-(Furan-2-yl)thiazolidine-4-carboxylic acid, is also classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[3]
Extrapolated Hazard Data Summary
| Hazard Parameter | Assessment | Rationale & Sources |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on analogs like 2-(Furan-2-yl)thiazolidine-4-carboxylic acid and 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid.[3][4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Based on the parent thiazolidine-4-carboxylic acid and furan-analog.[1][3] |
| Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Based on the parent thiazolidine-4-carboxylic acid and furan-analog.[1][3] |
| Respiratory Irritation | May cause respiratory irritation | Based on the parent thiazolidine-4-carboxylic acid and furan-analog.[1][3] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Sulfur oxides (SOx), Carbon monoxide (CO), Carbon dioxide (CO2) | Expected products of combustion for a nitrogen and sulfur-containing organic compound.[1][2] |
Part 2: Procedural Blueprint: Disposal and Decontamination Workflow
Adherence to a systematic disposal protocol is non-negotiable for ensuring laboratory safety and regulatory compliance. The following steps provide a comprehensive workflow from waste generation to final disposal.
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Double-layered nitrile gloves.
-
Body Protection: A standard laboratory coat.
Step-by-Step Disposal Protocol
-
Waste Classification & Segregation:
-
Classification: All materials contaminated with this compound, including the pure compound, reaction mixtures, contaminated labware (e.g., weigh boats, filter paper), and used PPE, must be classified as hazardous chemical waste.[5]
-
Segregation: This waste stream must be kept separate from other waste types.[6] Crucially, do not mix this acidic compound with bases, cyanides, or sulfides, as this can cause violent reactions or the release of toxic gases. [7]
-
-
Waste Collection & Containment:
-
Solid Waste: Collect solid waste (powder, contaminated solids) in a dedicated, wide-mouth hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[5][6]
-
Liquid Waste: If the compound is in solution, collect it in a dedicated, leak-proof, and sealable hazardous waste container.
-
Container Integrity: Ensure all waste containers have tightly fitting caps and are kept closed except when waste is being added.[6][8] Do not fill containers beyond 90% capacity to allow for expansion.[8]
-
-
Labeling:
-
Immediately label the waste container. The label must include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate description of the contents (e.g., "Solid Waste," "Methanol Solution")
-
The date of waste generation.[5]
-
-
-
Temporary On-Site Storage:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area.[7]
-
This area must be well-ventilated, secure, and located at or near the point of generation.
-
-
Final Disposal:
Disposal Decision Workflow
Caption: A logical workflow for the safe disposal of this compound.
Part 3: Contingency Planning: Spill and Decontamination Protocols
Small-Scale Spill Management
In the event of a small laboratory spill:
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
PPE: Don appropriate PPE as described above.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[5]
-
Collect: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose: All materials used for cleanup (absorbent, wipes, gloves) must be collected and disposed of as hazardous waste.[5]
Decontamination of Labware and Containers
-
Reusable Labware: Glassware and equipment should be decontaminated by triple rinsing with a solvent capable of dissolving the compound (e.g., ethanol, methanol). Collect all three rinses (the "rinsate") as liquid hazardous waste.
-
Empty Containers: An empty container that held this compound must be properly decontaminated before disposal. The recommended procedure is to triple rinse the container with a suitable solvent.[6][10] The collected rinsate must be disposed of as hazardous waste.[10] After rinsing, deface the original label, and the container may then be disposed of in the regular trash or recycling, pending your institution's specific policies.[10]
By adhering to these scientifically-grounded procedures, you ensure the safety of your personnel, the integrity of your research environment, and compliance with environmental regulations.
References
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- BenchChem. (2025). Essential Safety and Logistical Information for Handling 3,4-(2,2-Dimethylpropylenedioxy)thiophene.
- Emory University. Chemical Waste Disposal Guidelines.
- Fisher Scientific. (2025). SAFETY DATA SHEET: L(-)-Thiazolidine-4-carboxylic acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Thiophene.
- Angene Chemical. (2025). Safety Data Sheet: 2-(Furan-2-yl)thiazolidine-4-carboxylic acid.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Sigma-Aldrich. 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid.
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- 10. vumc.org [vumc.org]
Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid. Developed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are extrapolated from the known hazards of its structural components: the thiophene ring, the thiazolidine core, and the carboxylic acid functional group.
Hazard Analysis: A Structural Perspective
To establish a robust safety protocol, we must first understand the potential hazards inherent in the molecule's structure. This compound is a heterocyclic compound whose risks can be inferred from its constituent parts:
-
Thiophene Moiety : Thiophene and its derivatives are known to be flammable and can be harmful and irritating.[1][2] Skin contact and inhalation are primary exposure routes.[2] Vapors may be heavier than air and can travel to an ignition source.[2]
-
Thiazolidine Core : Thiazolidine derivatives can cause skin and eye irritation.[3][4] Some may also cause respiratory irritation, particularly in powder form.[3]
-
Carboxylic Acid Group : Carboxylic acids are acidic and can be corrosive. They pose a risk of skin and eye irritation or burns upon direct contact.[5][6]
Based on this composite analysis, this compound should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles.[5] | Protects eyes from potential splashes of the chemical, which may be irritating or corrosive.[5][7] |
| Hand Protection | Nitrile or butyl rubber gloves.[6][7] | Provides a chemical-resistant barrier to prevent skin contact with the acidic and potentially irritating compound.[5][7] |
| Body Protection | A standard cotton or flame-resistant laboratory coat.[5] | Protects skin and personal clothing from accidental spills and contamination.[5] |
| Respiratory Protection | N95 respirator (if dust or aerosols are generated).[5][6] | Prevents the inhalation of airborne particles that could cause respiratory irritation.[6][8] |
The selection of appropriate PPE is a critical step in the risk assessment process. The following workflow diagram illustrates the decision-making process for ensuring adequate protection.
Caption: PPE Selection Workflow for Handling the Target Compound.
Operational Plan: Safe Handling and Use
A systematic approach to handling this compound is essential to minimize exposure risks.
Step-by-Step Handling Procedure:
-
Preparation :
-
Handling the Compound :
-
Wear the appropriate PPE as specified in the table above.
-
When handling the solid, use a spatula and weigh paper, taking care to avoid generating dust.[6]
-
If preparing a solution, slowly add the compound to the solvent to prevent splashing.[5]
-
Avoid all direct contact with skin, eyes, and clothing.[6]
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[3][9]
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is paramount for environmental protection and laboratory safety.
Waste Segregation and Collection:
-
Solid Waste : Collect any solid this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated and clearly labeled hazardous waste container.[1] The container should be made of a compatible material like high-density polyethylene (HDPE).
-
Liquid Waste : If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[1]
-
Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1]
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1][10]
Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
By adhering to these guidelines, you contribute to a safer research environment and ensure the responsible management of chemical substances.
References
- BenchChem. (2025). Personal protective equipment for handling Carboxy-PEG4-sulfonic acid.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- BenchChem. (2025). Personal protective equipment for handling 2-Tert-butylpyrimidine-5-carboxylic acid.
- NJ.gov. HAZARD SUMMARY.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET THIOPHENE.
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
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- 2. nj.gov [nj.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. leelinework.com [leelinework.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
